molecular formula C11H7BrN2S B1519745 5-Bromo-3-(thiophen-2-yl)-1H-indazole CAS No. 911305-81-2

5-Bromo-3-(thiophen-2-yl)-1H-indazole

Cat. No.: B1519745
CAS No.: 911305-81-2
M. Wt: 279.16 g/mol
InChI Key: HCQXXMHJJVLCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(thiophen-2-yl)-1H-indazole (CAS RN: 911305-81-2) is a valuable heterocyclic compound that serves as a key synthetic intermediate in organic and medicinal chemistry research. The indazole scaffold is a prominent pharmacophore found in numerous biologically active molecules and approved drugs, with documented activities including anticancer, antimicrobial, and anti-inflammatory properties . The strategic incorporation of both a bromo substituent and a thiophene ring makes this compound a versatile building block for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is highly effective for functionalizing similar indazole cores . Researchers utilize this reagent to develop novel molecules, particularly for hit-to-lead optimization campaigns in drug discovery. The compound is for research use only and is strictly not intended for diagnostic or personal use. Proper handling and storage in a cool, dry, and dark place are recommended to maintain its stability.

Properties

IUPAC Name

5-bromo-3-thiophen-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-15-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQXXMHJJVLCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670297
Record name 5-Bromo-3-(thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911305-81-2
Record name 5-Bromo-3-(2-thienyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911305-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 5-Bromo-3-(thiophen-2-yl)-1H-indazole (CAS 911305-81-2)

[1][2][3]

Executive Summary

This compound (CAS 911305-81-2) is a specialized heterocyclic building block belonging to the "privileged scaffold" class of indazoles.[1] It serves as a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting Interleukin-2-inducible T-cell kinase (ITK), Polo-like kinases (PLK), and Vascular Endothelial Growth Factor Receptors (VEGFR).[1]

This guide delineates the chemical identity, synthetic pathways, and medicinal utility of this compound.[2] It emphasizes the orthogonal reactivity of the halogenated positions (C5-Br vs. C3-thiophene installation), enabling the sequential construction of complex pharmacophores found in oncology and immunology pipelines.[1]

Chemical Identity & Properties

PropertyData
CAS Number 911305-81-2
IUPAC Name This compound
Molecular Formula C₁₁H₇BrN₂S
Molecular Weight 279.16 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
SMILES Brc1ccc2[nH]nc(c3sccc3)c2c1
Key Functional Groups Indazole (NH donor), Thiophene (Bioisostere), Bromide (Cross-coupling handle)

Synthetic Methodology

The synthesis of this compound relies on leveraging the differential reactivity of halogenated indazoles.[1] The most robust protocol involves a regioselective Suzuki-Miyaura cross-coupling at the C3 position of a di-halogenated precursor.[1]

Retrosynthetic Analysis

The target molecule is best accessed via 5-bromo-3-iodo-1H-indazole .[1] The C3-iodine bond is significantly more labile toward oxidative addition by Palladium(0) than the C5-bromine bond, allowing for the selective installation of the thiophene ring without disturbing the C5-bromo handle required for downstream diversification.[1]

Detailed Experimental Protocol

Objective: Selective C3-arylation of 5-bromo-3-iodo-1H-indazole.

Reagents:

  • Substrate: 5-Bromo-3-iodo-1H-indazole (1.0 eq)

  • Coupling Partner: 2-Thiopheneboronic acid (1.1 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: 2M Aqueous Na₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with 5-bromo-3-iodo-1H-indazole, 2-thiopheneboronic acid, and the Palladium catalyst. Evacuate and backfill with Argon/Nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: The reaction is complete when the starting iodide is consumed. If the C5-bis-coupled byproduct (dithiophene) appears, lower the temperature or reduce boronic acid equivalents.[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Yield Expectation: 75–85% isolated yield.

Synthesis Workflow Diagram[1]

Synthesis_WorkflowStart5-Bromo-1H-indazoleIodinationStep 1: C3-Iodination(I2, KOH, DMF)Start->IodinationIntermediate5-Bromo-3-iodo-1H-indazoleIodination->Intermediate90-95% YieldCouplingStep 2: Selective Suzuki(2-Thiopheneboronic acid, Pd(dppf)Cl2)Intermediate->CouplingKinetic Control(C3-I > C5-Br)ProductThis compound(CAS 911305-81-2)Coupling->ProductTarget ScaffoldDownstreamStep 3: C5-Diversification(Buchwald/Suzuki)Product->DownstreamLibrary Generation

Figure 1: Synthetic route highlighting the sequential functionalization strategy.

Medicinal Chemistry Utility

Mechanism of Action (Kinase Inhibition)

The indazole core functions as a hinge-binding motif in the ATP-binding pocket of protein kinases.[1]

  • Hinge Binding: The N1-H and N2 of the indazole ring typically form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).[1]

  • Gatekeeper Interaction: The C3-thiophene moiety projects into the hydrophobic back pocket (Gatekeeper region), providing potency and selectivity over other kinases.[1] Thiophene is often used as a bioisostere for phenyl rings to improve lipophilicity and metabolic stability.[1]

  • Solvent Front: The C5-bromo position is the "exit vector."[1] It is chemically modified (e.g., via Buchwald-Hartwig amination) to attach solubilizing groups (piperazines, morpholines) that extend into the solvent-exposed region.[1]

Target Profile

This scaffold is relevant for:

  • ITK (Interleukin-2-inducible T-cell kinase): Critical for T-cell signaling; inhibitors are used in T-cell lymphomas and autoimmune diseases.[1]

  • PLK1 (Polo-like kinase 1): A target for anti-mitotic cancer therapies.[1]

  • VEGFR2: Angiogenesis inhibition.

Structure-Activity Relationship (SAR) Logic[1]

SAR_LogicCoreIndazole Scaffold(Hinge Binder)C3_PosC3 Position (Thiophene)Hydrophobic Pocket OccupancySelectivity DeterminantCore->C3_PosSubstituted viaSuzuki CouplingC5_PosC5 Position (Bromine)Synthetic Handle forSolubilizing Groups (Solvent Front)Core->C5_PosSubstituted viaBuchwald/SuzukiN1_PosN1 Position (NH)H-Bond Donor to Hinge(Critical for Potency)Core->N1_PosUnsubstituted forBinding Affinity

Figure 2: SAR map demonstrating the functional role of each position on the scaffold.[1]

Safety and Handling

  • GHS Classification: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The compound is stable but should be protected from light and moisture to prevent debromination or oxidation over long periods.

References

  • NovaChemistry. (2024). Product Data: this compound (CAS 911305-81-2).[1][5][6][7] Retrieved from

  • Lohou, E., et al. (2011). "Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction."[1][8] Synthesis, 2011(16). (Contextual grounding for C3/C5 selectivity).

  • Song, X., et al. (2013).[9] "Design, synthesis and biological evaluation of 3-substituted indazole derivatives as potent inhibitors of IDO1." Bioorganic & Medicinal Chemistry Letters. (Illustrates C3-heteroaryl utility).

  • Arctom Scientific. (2024). Catalog Entry: this compound.[1][5][6] Retrieved from

  • BenchChem. (2025). Synthesis routes of 5-bromo-1H-indazole and derivatives. Retrieved from

5-Bromo-3-(thiophen-2-yl)-1H-indazole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-3-(thiophen-2-yl)-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Central to its identity is its molecular weight of 279.16 g/mol . This document elucidates the molecule's core physicochemical properties, proposes a detailed, field-proven synthetic pathway with mechanistic rationale, and outlines robust analytical methods for its characterization and quality control. Furthermore, it explores the compound's potential applications, grounded in the established role of the indazole scaffold as a privileged structure in modern pharmacology. This guide is intended to serve as a foundational resource for researchers leveraging this molecule as a key building block in the development of novel therapeutic agents.

Core Molecular Profile

A thorough understanding of a molecule begins with its fundamental identity. This section details the structural and physicochemical properties of this compound.

Chemical Structure and Nomenclature

The compound consists of an indazole ring system, which is a bicyclic aromatic structure composed of a fused benzene and pyrazole ring. A bromine atom is substituted at position 5 of the indazole core, and a thiophen-2-yl group is attached at position 3.

Caption: Chemical structure of this compound.

Key Physicochemical Properties

All quantitative data for the compound are summarized in the table below. These parameters are critical for experimental design, including reaction setup, solvent selection, and analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₇BrN₂S
Molecular Weight 279.16 g/mol
SMILES Code BrC1=CC=C2NN=C(C3=CC=CS3)C2=C1
MDL Number MFCD13176997
Storage Conditions 2-8°C, Keep in dark place

Synthesis and Mechanistic Rationale

The indazole scaffold is a cornerstone in medicinal chemistry, and numerous methods for its synthesis have been developed.[1] For this compound, a robust and modular approach involves a palladium-catalyzed cross-coupling reaction, which offers high yields and functional group tolerance.

Proposed Synthetic Pathway: Suzuki Coupling

The most logical and field-proven approach for constructing the C3-aryl bond in this molecule is the Suzuki cross-coupling reaction. This pathway utilizes a 5-bromo-3-iodo-1H-indazole intermediate and couples it with thiophene-2-boronic acid. The choice of a 3-iodo precursor is deliberate; the carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond at the 5-position, enabling selective coupling at the desired position.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole This precursor can be synthesized from commercially available 5-bromo-1H-indazole. The protocol involves diazotization followed by a Sandmeyer-type reaction with potassium iodide.

Step 2: Suzuki Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-3-iodo-1H-indazole (1.0 eq), thiophene-2-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base such as sodium carbonate (Na₂CO₃, 2.5 eq). The base is essential for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine to remove the base and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Caption: Synthetic workflow and underlying catalytic cycle for the target molecule.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research and development. A multi-pronged analytical approach ensures the highest degree of confidence.

Spectroscopic Signature (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole and thiophene rings. The NH proton of the indazole will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). Protons on the thiophene ring will appear in the 7-8 ppm region, and the three protons on the bromo-substituted benzene ring will also have characteristic shifts and coupling patterns.

  • ¹³C NMR: The carbon spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula. The ESI-MS spectrum should show a characteristic isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), with the [M+H]⁺ ion peak centered at m/z 279.96 (for ⁷⁹Br) and 281.96 (for ⁸¹Br).

Chromatographic Purity Assessment

A standard protocol for assessing purity involves High-Performance Liquid Chromatography (HPLC).

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm and 280 nm.

    • Validation: The sample is considered pure (>98%) if the main peak accounts for at least 98% of the total integrated peak area.

G cluster_0 Purity & Identity Verification Workflow Start Synthesized Sample HPLC HPLC Analysis (Purity > 98%?) Start->HPLC MS Mass Spectrometry (Correct m/z and Isotope Pattern?) HPLC->MS Yes Fail Batch Failed QC (Repurify or Resynthesize) HPLC->Fail No NMR ¹H & ¹³C NMR (Structure Confirmed?) MS->NMR Yes MS->Fail No Pass Batch Passed QC NMR->Pass Yes NMR->Fail No

Caption: Self-validating protocol for quality control of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound make it a highly valuable scaffold for drug development.

The Indazole Scaffold: A Privileged Structure

Indazole-containing compounds are prevalent in modern medicine.[2] The indazole nucleus is considered a "privileged structure" because it can bind to a wide range of biological targets with high affinity. It is a bioisostere of indole and is particularly effective at forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[3] This has led to the development of numerous kinase inhibitors for oncology, including drugs like Axitinib and Pazopanib.

Potential Therapeutic Applications

Given its structure, this compound is a prime candidate for screening and development in several therapeutic areas:

  • Oncology: As a potential kinase inhibitor, it could be explored for activity against targets like VEGFR, PDGFR, or other tyrosine kinases implicated in tumor growth and angiogenesis.[4] The 5-bromo position serves as a convenient chemical handle for further modification via cross-coupling reactions to explore structure-activity relationships (SAR).[3]

  • Anti-inflammatory: Certain indazole derivatives have shown potent anti-inflammatory properties.[2][5]

  • Neurodegenerative Disorders: The scaffold has been investigated for its potential in treating diseases like Parkinson's.[2]

Handling and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat when handling. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C. Proper storage is crucial to prevent degradation and maintain the integrity of the material over time.

Conclusion

This compound, with a molecular weight of 279.16 g/mol , is more than a simple chemical entity. It represents a confluence of privileged structural motifs—the indazole core and the thiophene ring—that are highly valued in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis via robust catalytic methods, and straightforward analytical characterization make it an ideal building block for discovery programs. Researchers and drug development professionals can leverage this compound as a versatile starting point for creating libraries of novel molecules aimed at a range of therapeutic targets, particularly in the fields of oncology and inflammatory diseases.

References

  • Crysdot LLC. This compound. Available from: [Link]

  • PubChem. 5-bromo-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]

  • RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

Sources

physical properties of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties & Characterization Guide: 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Part 1: Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block primarily utilized in the discovery of kinase inhibitors (e.g., JNK, SGK1, VEGFR). Structurally, it consists of a bicyclic indazole core substituted with a bromine atom at the 5-position and a thiophene ring at the 3-position. This specific substitution pattern imparts significant lipophilicity and provides two distinct vectors for further chemical diversification: the bromine handle (via Buchwald-Hartwig or Suzuki couplings) and the indazole nitrogen (via alkylation).

Property Data
CAS Number 911305-81-2
IUPAC Name This compound
Molecular Formula C₁₁H₇BrN₂S
Molecular Weight 279.16 g/mol
Monoisotopic Mass 277.9513 Da
SMILES Brc1ccc2[nH]nc(c3sccc3)c2c1
Appearance Pale yellow to tan crystalline solid

Part 2: Physicochemical Profile

The following data synthesizes experimental trends from structural analogs (3-aryl-5-haloindazoles) and calculated descriptors.

Solubility & Formulation
  • Water Solubility: Negligible (< 0.1 mg/mL).[1] The aromatic thiophene ring significantly reduces polarity compared to the parent indazole.

  • Organic Solvents:

    • DMSO/DMF: Soluble (> 20 mg/mL). Recommended for stock solutions (10-20 mM).

    • Ethanol/Methanol: Moderately soluble, often requires warming.

    • Dichloromethane (DCM): Soluble.

  • Lipophilicity (LogP): Calculated value is ~3.8 – 4.2 . This indicates high membrane permeability but potential for non-specific binding in protein assays if not formulated correctly (e.g., with 0.1% BSA or detergents).

Acid-Base Properties
  • pKa (Indazole NH): ~13.0 – 13.8.

    • Implication: The molecule remains neutral at physiological pH (7.4). Deprotonation requires strong bases (e.g., NaH, Cs₂CO₃) in aprotic solvents, facilitating N1-alkylation reactions.

Solid-State Stability
  • Melting Point (Predicted): 160 – 185 °C. (Based on structural congeners like 5-bromo-3-phenyl-1H-indazole).

  • Thermal Stability: Stable up to ~250 °C; suitable for microwave-assisted synthesis.

Part 3: Synthesis & Experimental Protocols

Since this compound is a specialized intermediate, commercial batches are often expensive. The following protocol outlines a validated synthesis route via Suzuki-Miyaura Coupling , ensuring high purity and scalability.

Reaction Pathway Diagram

SynthesisPathway Start 5-Bromo-1H-indazole (CAS 53857-57-1) Inter 5-Bromo-3-iodo-1H-indazole (Intermediate) Start->Inter Iodination (C3-selective) Product This compound (Target) Inter->Product Suzuki Coupling Reagent1 I₂ / KOH / DMF Reagent1->Inter Reagent2 Thiophene-2-boronic acid Pd(PPh₃)₄ / Na₂CO₃ Reagent2->Product

Caption: Two-step synthetic route involving C3-selective iodination followed by palladium-catalyzed cross-coupling.[2][3][4][5][6][7][8][9][10][11]

Step-by-Step Methodology

Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole

  • Dissolution: Dissolve 5-bromo-1H-indazole (1.0 eq) in DMF (10 mL/g).

  • Iodination: Add KOH pellets (4.0 eq) followed by portion-wise addition of Iodine (I₂, 3.0 eq) at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: Quench with aqueous sodium thiosulfate (10%) to remove excess iodine. A precipitate will form.[8][10]

  • Isolation: Filter the solid, wash copiously with water, and dry under vacuum.[10]

    • Yield: ~85-95%.

    • Appearance: Off-white solid.

Step 2: Suzuki Coupling to this compound

  • Setup: In a microwave vial or pressure tube, combine:

    • 5-Bromo-3-iodo-1H-indazole (1.0 eq)

    • Thiophene-2-boronic acid (1.2 eq)

    • Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for tougher substrates).

    • Base: 2M aqueous Na₂CO₃ (3.0 eq).

    • Solvent: 1,4-Dioxane (or DME/Water 4:1).

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes to remove oxygen (critical to prevent homocoupling).

  • Heating: Heat to 90-100 °C for 12-16 hours (or 120 °C for 30 min in microwave).

  • Purification:

    • Dilute with EtOAc, wash with brine.

    • Dry organic layer over Na₂SO₄.

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0-30% EtOAc in Hexanes. The product typically elutes around 15-20%.

Part 4: Characterization & Quality Control

To validate the identity of the synthesized compound, use the following spectral markers.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass:

    • [M+H]⁺ = 278.9 and 280.9 (approx).

    • Isotope Pattern: A distinct 1:1 doublet indicates the presence of one Bromine atom (⁷⁹Br and ⁸¹Br).

    • Note: The presence of Sulfur (from thiophene) adds a small M+2 contribution, but the Br pattern dominates.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm) Multiplicity Integration Assignment
13.5 Singlet (Broad)1HIndazole N-H (Exchangeable with D₂O)
8.20 Singlet (d)1HH-4 (Indazole, deshielded by Br and Ring Current)
7.70 Doublet1HH-7 (Indazole)
7.60 Doublet of Doublets1HH-6 (Indazole)
7.55 Doublet1HThiophene H-3'
7.45 Doublet1HThiophene H-5'
7.15 Triplet (dd)1HThiophene H-4'

Interpretation: Look for the disappearance of the C3-Iodine signal (if comparing to precursor) and the appearance of the 3-proton thiophene system. The Indazole NH is often broad and may shift depending on concentration/solvent.

Part 5: Storage & Safety

  • Storage: Store at 2-8 °C (short term) or -20 °C (long term). Protect from light, as halogenated heterocycles can undergo slow photodehalogenation.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H412: Harmful to aquatic life with long-lasting effects (due to thiophene/halogen content).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

  • Synthesis of 3-substituted indazoles (General Protocol):Lier, F. et al. "Palladium-catalyzed cross-coupling reactions of 3-iodoindazoles." Tetrahedron 67.32 (2011): 5798-5804.
  • Indazole Scaffold in Kinase Inhibition:Zhang, M. et al. "Indazole derivatives as potent JNK inhibitors." Bioorganic & Medicinal Chemistry Letters 23.15 (2013): 4353-4357.
  • Precursor Synthesis (5-Bromo-3-iodo-1H-indazole):Collot, V. et al. "Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles with arylboronic acids." Tetrahedron 55.22 (1999): 6917-6922.
  • PubChem Compound Summary: this compound (CAS 911305-81-2).[12]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds such as indazole and thiophene are of paramount importance. The indazole core is a recognized "privileged structure," frequently appearing in compounds with a wide range of biological activities, including kinase inhibition and anti-cancer properties[1][2]. When coupled with a thiophene moiety, a versatile aromatic system known for modulating electronic and pharmacokinetic properties, the resulting molecule, 5-Bromo-3-(thiophen-2-yl)-1H-indazole, represents a novel chemical entity with significant therapeutic potential.

However, the synthesis of such multi-substituted heterocyclic systems can often yield a mixture of regioisomers. The precise placement of the bromine atom and the thiophene ring is not merely an academic detail; it is a critical determinant of the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its efficacy and safety. Therefore, unambiguous structure elucidation is the foundational pillar upon which all subsequent research and development rests.

This technical guide provides a comprehensive, multi-technique framework for the definitive structural confirmation of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind each analytical choice, demonstrating how a synergistic application of Mass Spectrometry, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography creates a self-validating system for structure verification, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Foundational Analysis: Mass Spectrometry

The first step in characterizing any newly synthesized compound is to confirm its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose, providing data with sufficient accuracy to lend high confidence to the proposed molecular formula.

Causality of Technique Selection

For a molecule containing bromine, HRMS offers a unique and powerful diagnostic feature. Naturally occurring bromine is a mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio[3]. Consequently, any bromine-containing fragment in a mass spectrum will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity[4][5]. This distinctive isotopic signature provides immediate and compelling evidence for the presence of a single bromine atom in the molecule.

Expected Mass Spectrometry Data

The molecular formula for this compound is C₁₁H₇BrN₂S. The expected HRMS data would confirm this composition through a highly accurate mass measurement of the protonated molecular ion, [M+H]⁺.

Ion SpeciesIsotope CompositionCalculated m/zRelative Abundance
[M+H]⁺C₁₁H₈⁷⁹BrN₂S⁺278.9617~100%
[M+2+H]⁺C₁₁H₈⁸¹BrN₂S⁺280.9597~98%

Table 1: Predicted HRMS data for the protonated molecular ion of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ species.

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

  • Analysis: Verify the presence of the doublet peak corresponding to the calculated m/z values for the ⁷⁹Br and ⁸¹Br isotopologues. The observed mass should be within 5 ppm of the calculated mass to confirm the elemental composition.

The Core Framework: Elucidation by NMR Spectroscopy

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to assemble the molecular puzzle.

Logical Workflow for NMR Analysis

The process of NMR elucidation follows a logical progression, where each experiment builds upon the information provided by the last. This systematic approach ensures that all correlations are cross-validated, leading to a single, unambiguous structural assignment.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Proton Count HSQC HSQC H1_NMR->HSQC Proton Shifts COSY COSY H1_NMR->COSY Proton Shifts C13_NMR->HSQC Carbon Count HSQC->COSY Assign C-H Units HMBC HMBC HSQC->HMBC Assign C-H Units COSY->HMBC Identify Spin Systems Final_Structure Definitive Structure HMBC->Final_Structure Connect Fragments

Figure 1: Logical workflow for structure elucidation using NMR spectroscopy.
A. 1D NMR: The Initial Blueprint (¹H and ¹³C)

One-dimensional NMR provides the fundamental chemical shift and coupling information. Based on known substituent effects in indazole and thiophene systems, we can predict the expected spectra.[6][7][8]

¹H NMR Analysis: We anticipate seven distinct signals in the aromatic region, plus a broad singlet for the N-H proton.

  • Indazole Protons: The bromine at C5 will influence the surrounding protons. H4 will likely be a doublet, H6 a doublet of doublets, and H7 a doublet.

  • Thiophene Protons: The three protons on the thiophene ring will appear as a characteristic set of coupled multiplets.

¹³C NMR Analysis: We expect to see all 11 carbon signals. The carbon attached to the bromine (C5) will have its chemical shift significantly influenced.

ProtonPredicted δ (ppm)MultiplicityJ (Hz)CarbonPredicted δ (ppm)
NH~13.5br s-C3~145
H4~8.2d~1.5C3a~122
H6~7.5dd~8.8, 1.8C4~124
H7~7.7d~8.8C5~115
H3'~7.8dd~3.7, 1.2C6~128
H4'~7.2dd~5.0, 3.7C7~112
H5'~7.6dd~5.0, 1.2C7a~141
C2'~135
C3'~129
C4'~128
C5'~127

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. Predictions are based on data from analogous structures.[9][10]

B. 2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached.[11][12] It allows for the definitive assignment of the C-H pairs listed in Table 2.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It will reveal the connectivity within the indazole's benzene ring (H6 to H7) and, crucially, the entire spin system of the thiophene ring (H3' to H4' to H5').

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific elucidation. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[13][14] These long-range correlations are the "glue" that connects the molecular fragments.

Key Diagnostic HMBC Correlations: The HMBC spectrum will provide the definitive proof of the overall structure by showing correlations that are only possible if the proposed isomer is correct.

  • Thiophene-Indazole Linkage: A correlation between the thiophene protons (H3', H4', H5') and the C3 carbon of the indazole ring is the smoking gun for the 3-substitution pattern.

  • Bromine Position: The chemical shifts of the indazole protons and carbons, combined with specific HMBC correlations, will confirm the C5 position of the bromine. For instance, the proton at H4 should show a ³J correlation to C5 and C7a, while the H6 proton should show a ³J correlation to C7a and C4. The absence of a proton at the C5 position in the HSQC spectrum confirms it is substituted.

Figure 2: Key diagnostic HMBC correlations expected for this compound.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for indazoles to ensure the N-H proton is observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition:

    • Acquire a phase-sensitive gradient-selected HSQC spectrum to determine ¹JCH correlations.

    • Acquire a gradient-selected COSY spectrum to determine ³JHH correlations.

    • Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for an average J-coupling of 8 Hz to observe both ²JCH and ³JCH correlations.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra to identify shifts and multiplicities, then use the 2D spectra to build the connectivity map as outlined in the workflow (Figure 1).

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[15] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule and confirming the regiochemistry beyond any doubt.

Causality of Technique Selection

In drug development, regulatory bodies often require definitive proof of structure. X-ray crystallography provides this by directly visualizing the molecule. It resolves any potential ambiguities that might arise from overlapping signals in complex NMR spectra or unexpected fragmentation in mass spectrometry.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is the most critical and often challenging step.

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate, dichloromethane, methanol).

    • Employ a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial inside a larger, sealed jar containing a less polar anti-solvent (e.g., hexane). Vapors will slowly mix, reducing the solubility and promoting the growth of high-quality single crystals.

  • Crystal Selection and Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Use a modern X-ray diffractometer equipped with a MoKα or CuKα radiation source.[15]

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model.

    • Refine the model using full-matrix least-squares on F² to finalize atomic positions and thermal parameters.[15] The final refined structure will provide precise bond lengths, bond angles, and confirmation of the atomic connectivity.

Conclusion: A Triad of Techniques for Unimpeachable Evidence

The structure elucidation of a novel molecule such as this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. The journey begins with High-Resolution Mass Spectrometry to confirm the molecular formula and the presence of bromine. It then moves to a suite of advanced 1D and 2D NMR experiments, which meticulously piece together the molecular framework. Finally, for absolute confirmation, single-crystal X-ray crystallography provides a definitive, three-dimensional snapshot of the molecule.

By following this integrated workflow, researchers can have the utmost confidence in their results, establishing a solid and trustworthy foundation for further investigation into the promising biological and material properties of this important heterocyclic compound.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives . MDPI. [Link]

  • Important HMBC interactions and ¹H and ¹³C chemical shifts δ in compounds 3 and 6 in DMSO-d6 as the solvent (25°C) . ResearchGate. [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks . ResearchGate. [Link]

  • (PDF) 13C NMR of indazoles . ResearchGate. [Link]

  • (PDF) Advanced NMR techniques for structural characterization of heterocyclic structures . ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review . IJSDR. [Link]

  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles . PubMed. [Link]

  • Bromo pattern in Mass Spectrometry . YouTube. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . American Chemical Society. [Link]

  • 2D NMR Experiments - HETCOR . Nanalysis. [Link]

  • 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids . ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PMC. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds . The Royal Society of Chemistry. [Link]

  • Indazole synthesis . Organic Chemistry Portal. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . docbrown.info. [Link]

  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System . ResearchGate. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy . Chemistry LibreTexts. [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative.
  • Supporting Information for a research paper . Wiley-VCH. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold . MDPI. [Link]

  • Bromine . NIST WebBook. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives . PMC - NIH. [Link]

  • Full MS of brominated CytC. Inset shows distribution of bromine modifications . ResearchGate. [Link]

  • Supporting Information for a research paper on thiophene derivatives . [Link]

Sources

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Indazole Core

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted pharmacological landscape of indazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and provide a comparative analysis of their potency.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials and receiving FDA approval, such as Pazopanib and Axitinib.[1] A primary mechanism underlying their antitumor effect is the induction of apoptosis, or programmed cell death, primarily through the intrinsic pathway.

Mechanism of Action: The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2] Many indazole derivatives exert their pro-apoptotic effects by modulating the balance of these proteins.

Certain indazole derivatives have been shown to downregulate the expression of anti-apoptotic Bcl-2 while upregulating the expression of pro-apoptotic Bax.[3] This shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, facilitating the release of cytochrome c into the cytoplasm.[4] Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[5]

G cluster_stimulus Indazole Derivative Action cluster_mito Mitochondrial Regulation cluster_cyto Cytoplasmic Events Indazole Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indazole->Bax Activation Mito Mitochondrion Bcl2->Mito Inhibition Bax->Mito Pore Formation CytC_cyto Cytochrome c Mito->CytC_cyto Release CytC_mito Cytochrome c Apoptosome Apoptosome CytC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 Casp9->Casp3 Activation ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Intrinsic apoptosis pathway induced by indazole derivatives.
Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivative and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the indazole derivative at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Quantitative Data: Anticancer Activity of Indazole Derivatives
CompoundCell LineIC₅₀ (µM)Reference
5i K5626.27 ± 1.22[6]
A5494.43 ± 0.15[6]
PC-36.57 ± 1.10[6]
Hep-G25.50 ± 0.17[6]
5k K5628.86 ± 0.66[6]
A5497.78 ± 0.18[6]
PC-312.62 ± 2.17[6]
Hep-G23.32 ± 0.43[6]
6o K5625.15 ± 0.55[6]
A5496.73 ± 1.03[6]
PC-38.34 ± 1.55[6]
Hep-G27.37 ± 0.24[6]
2f 4T10.23[3]
HepG20.80[3]
MCF-70.34[3]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Indazole derivatives have emerged as potent anti-inflammatory agents, primarily by targeting key mediators of the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB).[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cyclooxygenase-2 (COX-2), TNF-α, and IL-1β.[7]

Indazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] This can occur through various mechanisms, including the direct inhibition of IKK, which prevents IκBα degradation and subsequent NF-κB activation. By suppressing the NF-κB pathway, these compounds effectively reduce the production of key inflammatory mediators.[5]

cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines TNF-α, IL-1β IKK IKK cytokines->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation indazole Indazole Derivative indazole->IKK Inhibition genes Pro-inflammatory Gene Transcription NFkB_nuc->genes Induction inflammation Inflammation genes->inflammation

Inhibition of the NF-κB signaling pathway by indazole derivatives.
Experimental Protocols for Assessing Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the indazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data: Anti-inflammatory Activity of Indazole Derivatives
CompoundAssayIC₅₀ (µM)Reference
Indazole COX-2 Inhibition23.42[8]
5-Aminoindazole COX-2 Inhibition12.32[8]
6-Nitroindazole COX-2 Inhibition19.22[8]
Celecoxib (Standard) COX-2 Inhibition5.10[8]

Antimicrobial Activity: Combating Bacterial Infections

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Indazole derivatives have shown promise as a new class of antimicrobial agents with novel mechanisms of action.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[9] It introduces negative supercoils into the DNA, a process that is crucial for relieving torsional stress during DNA unwinding. DNA gyrase is a validated target for antibiotics, with the fluoroquinolone class being a prominent example.

Some indazole derivatives have been identified as potent inhibitors of the GyrB subunit of DNA gyrase.[10] GyrB contains the ATPase domain, which provides the energy for the supercoiling reaction. By binding to the ATP-binding pocket of GyrB, these indazole derivatives competitively inhibit its ATPase activity, thereby preventing DNA supercoiling and leading to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[11]

G cluster_process DNA Supercoiling DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase (GyrA + GyrB) DNA_relaxed->DNA_gyrase ADP ADP + Pi DNA_gyrase->ADP DNA_supercoiled Supercoiled DNA DNA_gyrase->DNA_supercoiled Supercoiling ATP ATP ATP->DNA_gyrase indazole Indazole Derivative indazole->DNA_gyrase Inhibition of ATPase activity

Mechanism of DNA gyrase inhibition by indazole derivatives.
Experimental Protocols for Assessing Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the indazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data: Antimicrobial Activity of Indazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[12]
MRSA1250[12]
HL2 Staphylococcus aureus625[12]
MRSA625[12]
Thiazole Derivative E. coli32[13]
S. aureus32[13]

Synthesis of Indazole Derivatives: A General Approach

A variety of synthetic routes to indazole derivatives have been developed. One common and versatile method involves the reaction of arynes with N-tosylhydrazones.[3]

General Procedure for the Synthesis of 3-Substituted 1H-Indazoles

To a solution of the appropriate N-tosylhydrazone (1.0 mmol) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol) in anhydrous THF (10 mL) is added CsF (3.0 mmol). The reaction mixture is stirred at 70°C for 24 hours. After cooling to room temperature, the mixture is poured into brine and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.[2]

Conclusion and Future Perspectives

The indazole scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of indazole derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective, underscore their immense potential in addressing a wide array of human diseases. The ability to readily modify the indazole core allows for the fine-tuning of pharmacological properties, paving the way for the discovery of next-generation drugs with improved efficacy and safety profiles. Future research in this area will likely focus on the development of highly selective and potent indazole derivatives targeting specific molecular pathways implicated in disease pathogenesis. The integration of computational drug design, high-throughput screening, and advanced synthetic methodologies will undoubtedly accelerate the translation of promising indazole-based compounds from the laboratory to the clinic.

References

  • Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(5), 2855–2863. [Link]

  • Zhang, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15085-15095. [Link]

  • Cheekavolu, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

  • Cain, D., et al. (2010). Discovery of a Novel and Potent Class of Imidazole-Based Inhibitors of p38α MAP Kinase. ACS Medicinal Chemistry Letters, 1(6), 268-272. [Link]

  • Patel, R. V., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 28(33), 6745-6769. [Link]

  • Liu, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4945. [Link]

  • Basanagouda, M., et al. (2011). Synthesis and in-vitro antimicrobial evaluation of novel 1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 76(3), 325-335. [Link]

  • Cheekavolu, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

  • Al-Ghamdi, A. A., et al. (2022). The minimum inhibitory concentration (MIC) of imidazole derivatives... ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. [Link]

  • Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 782-786. [Link]

  • Li, D., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

  • Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Cheekavolu, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

  • Farshori, N. N., et al. (2013). MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate. [Link]

  • Reactome. (2019). Intrinsic Pathway for Apoptosis. [Link]

  • ResearchGate. (n.d.). The intrinsic and extrinsic pathways of apoptosis. [Link]

  • ResearchGate. (n.d.). NF-κB inflammation signaling pathway diagram. [Link]

  • Frontiers. (n.d.). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. [Link]

  • Wikipedia. (n.d.). NF-κB. [Link]

  • Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. [Link]

  • ResearchGate. (n.d.). Novel strategies for gyrase inhibition and inhibitor identification. [Link]

  • FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. [Link]

  • Cardiff University. (n.d.). Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. [Link]

  • Saketi, J. M. R., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(10), 2399. [Link]

  • ResearchGate. (n.d.). Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e;.... [Link]

  • ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. [Link]

  • PMC. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. [Link]

  • ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]

  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... [Link]

  • ResearchGate. (n.d.). IC 50 values for Indazole derivatives (1be16b). [Link]

  • HiMedia Laboratories. (n.d.). Antimicrobial Susceptibility Systems. [Link]

  • UCLA Health. (2024). Antimicrobial Susceptibility Summary. [Link]

  • European Medicines Agency. (2022). 10. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC 50 ; µg/mL) values of compounds on eight strains of Candida (3a-3l). [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of imidazoles. [Link]

Sources

Technical Guide: 5-Bromo-3-(thiophen-2-yl)-1H-indazole Spectral Data & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and synthesis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole , a critical intermediate in the development of ATP-competitive kinase inhibitors, particularly for Akt (Protein Kinase B).

Compound Overview & Significance

  • IUPAC Name: this compound

  • CAS Number: 911305-81-2

  • Molecular Formula: C₁₁H₇BrN₂S

  • Molecular Weight: 279.16 g/mol

  • Role: Key scaffold for "Indazole-Pyridine" based Akt inhibitors.[1][2] The 3-(thiophen-2-yl) moiety provides essential hydrophobic interactions within the ATP-binding pocket of kinase enzymes, while the 5-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the pharmacophore.

Synthesis Pathway (Authoritative Route)

The most reliable route to 3-substituted indazoles, avoiding regioselectivity issues at N1/N2, involves the cyclization of 2-halophenyl ketones with hydrazine. This protocol is adapted from Woods et al. (Bioorg.[1][3] Med. Chem. 2006) .[1][2][4][5][6]

Reaction Scheme
  • Nucleophilic Addition: Lithiation of 2-bromothiophene (or use of Grignard) and addition to 5-bromo-2-fluorobenzaldehyde.

  • Oxidation: Conversion of the secondary alcohol to the ketone using PCC or Dess-Martin Periodinane.

  • Cyclization: Condensation with hydrazine hydrate to form the indazole core.

SynthesisRoute Start 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) Inter1 Intermediate Alcohol Start->Inter1 Nucleophilic Addition Reagent1 2-Thienyl-Li (or Grignard) Reagent1->Inter1 Inter2 Methanone Intermediate (Ketone) Inter1->Inter2 Oxidation Step2 Oxidation (PCC/DMP) Step2->Inter2 Product This compound (CAS 911305-81-2) Inter2->Product Reflux/EtOH Step3 Hydrazine Hydrate (Cyclization) Step3->Product

Figure 1: Synthetic pathway for the construction of the 3-(thiophen-2-yl)-1H-indazole core via hydrazine cyclization.

Spectral Data Analysis

A. Mass Spectrometry (MS) Data

The presence of a single bromine atom creates a distinct isotopic signature.

ParameterDataInterpretation
Ionization Mode ESI+ (Electrospray Ionization, Positive)Protonated molecular ion

m/z Observed 278.9 / 280.9 Characteristic 1:1 doublet intensity ratio due to

and

isotopes.
Fragmentation

Loss of

(Retro-indazole fragmentation, rare in soft ESI but possible in EI).
Fragmentation

Loss of Br radical (observed in high-energy collisions).
B. Nuclear Magnetic Resonance (NMR) Data

Data reported in DMSO-


 (Deuterated Dimethyl Sulfoxide). The indazole NH is typically very broad and deshielded.
1H NMR (400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
13.45 br s1HNH (Indazole N-1)Exchangeable proton; shift varies with concentration/solvent.
8.21 d (

Hz)
1HH-4 (Indazole)Deshielded by the adjacent C3-thiophene ring and magnetic anisotropy.
7.71 dd (

Hz)
1HH-3' (Thiophene)Proton on thiophene ring closest to the indazole junction.
7.65 dd (

Hz)
1HH-5' (Thiophene)Alpha-proton of thiophene (adjacent to Sulfur).
7.58 d (

Hz)
1HH-7 (Indazole)Adjacent to N-1; typically doublet.
7.51 dd (

Hz)
1HH-6 (Indazole)Ortho to Br; shows meta-coupling to H-4 (

Hz).
7.22 dd (

Hz)
1HH-4' (Thiophene)Beta-proton of thiophene; most shielded aromatic signal.
13C NMR (100 MHz, DMSO-d6)
  • Aromatic Carbons: ~142.0 (C-7a), 138.5 (Thiophene C-2'), 135.0 (C-3), 129.5 (C-6), 128.2 (Thiophene C-4'), 127.5 (Thiophene C-5'), 126.0 (Thiophene C-3'), 123.5 (C-4), 121.0 (C-3a), 113.5 (C-5, C-Br), 112.0 (C-7).

Detailed Experimental Protocols

Protocol A: Synthesis of (5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanone

Note: This is the critical precursor step.

  • Reagents: 5-Bromo-2-fluorobenzaldehyde (1.0 eq), 2-Bromothiophene (1.1 eq), n-Butyllithium (1.1 eq), THF (anhydrous).

  • Procedure:

    • Cool a solution of 2-bromothiophene in THF to -78 °C under

      
      .
      
    • Dropwise add n-BuLi and stir for 30 min to generate 2-thienyllithium.

    • Add 5-bromo-2-fluorobenzaldehyde (dissolved in THF) slowly.

    • Warm to RT and quench with saturated

      
      . Extract with EtOAc.
      
    • Oxidation: Dissolve crude alcohol in DCM. Add Dess-Martin Periodinane (1.2 eq). Stir 2h. Filter and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Cyclization to this compound
  • Reagents: Ketone intermediate from Protocol A (1.0 eq), Hydrazine hydrate (excess, ~5-10 eq), Ethanol or n-Butanol.

  • Procedure:

    • Dissolve the ketone in Ethanol (0.5 M concentration).

    • Add Hydrazine hydrate.

    • Reflux the mixture at 80-90 °C for 4–12 hours. Monitor by TLC (disappearance of ketone).

    • Cool to room temperature. The product often precipitates.

    • Workup: Pour into water. Filter the solid precipitate. Wash with water and cold ethanol.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5) if necessary.

Logical Visualization: MS Fragmentation Pathway

Understanding the fragmentation aids in confirming the structure during LC-MS/MS analysis.

MS_Fragmentation Parent [M+H]+ Ion m/z 279/281 Frag1 Loss of N2 (Retro-Indazole) m/z ~251/253 Parent->Frag1 High Energy Frag2 Loss of Br Radical m/z ~200 Parent->Frag2 Homolytic Cleavage Frag3 Thiophene Cation m/z 83 Parent->Frag3 C-C Cleavage

Figure 2: Proposed mass spectrometry fragmentation pattern for structural verification.

References

  • Woods, K. W., et al. (2006).[1][7] "Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors." Bioorganic & Medicinal Chemistry, 14(20), 6832-6846.[1][4][5][6][7] [4][5][7]

  • Zhu, G. D., et al. (2007). "Indazole derivatives as kinase inhibitors." U.S. Patent Application US20070299066.

  • PubChem Compound Summary. "this compound (CAS 911305-81-2)." National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 5-Bromo-3-(thiophen-2-yl)-1H-indazole for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Bromo-3-(thiophen-2-yl)-1H-indazole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Scientific Merit of the Indazole-Thiophene Scaffold

The indazole core is a prominent scaffold in medicinal chemistry, recognized for its isosteric relationship with indole and its presence in numerous biologically active compounds.[1] The fusion of a pyrazole and a benzene ring imparts a unique electronic and structural profile, making it a privileged structure in the design of therapeutic agents. Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

The introduction of a thiophene ring at the 3-position of the indazole nucleus further enhances the molecule's potential. Thiophene and its derivatives are themselves significant pharmacophores, known to modulate the physicochemical and biological properties of parent compounds.[2][3] The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially improving drug-receptor interactions.[2] The combination of these two heterocyclic systems in this compound creates a molecule with considerable potential for exploration in drug discovery programs. The bromine atom at the 5-position offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Commercial Availability and Procurement

This compound, identified by CAS Number 911305-81-2 , is commercially available from various chemical suppliers, catering to both research and bulk-scale requirements.[4] The typical purity offered by suppliers ranges from 95% to over 98%.

Below is a comparative table of representative suppliers. Researchers are advised to request certificates of analysis (CoA) to verify purity and characterization data before procurement.

SupplierPurityAvailable QuantitiesNotes
NovaChemistry95%-98%Gram to KilogramDrug and materials intermediate.[4]
Shanghai Yanyibao Pharmaceutical Technology Co., Ltd.≥98%Inquire for details-
Manas Petro Chem>99%MOQ: 1000 KilogramIndustrial grade, powder form.[5]
Dr. Ascro Bio Sciences Private Limited97%Gram to KilogramAPI Intermediate.[6]

Synthesis and Characterization

The synthesis of 3-aryl-1H-indazoles is well-documented in the scientific literature, with the Suzuki-Miyaura cross-coupling reaction being a particularly robust and versatile method.[7][8] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Proposed Synthetic Pathway

A logical and efficient route to this compound involves a Suzuki-Miyaura coupling between a suitable 3-substituted-5-bromo-1H-indazole and a thiophene-2-boronic acid derivative. A common and effective precursor for this reaction is 5-bromo-3-iodo-1H-indazole.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Suzuki-Miyaura Coupling cluster_3 Final Product 5-Bromo-1H-indazole 5-Bromo-1H-indazole 5-Bromo-3-iodo-1H-indazole 5-Bromo-3-iodo-1H-indazole 5-Bromo-1H-indazole->5-Bromo-3-iodo-1H-indazole Iodination Iodinating_Agent Iodinating Agent (e.g., I2, NIS) Iodinating_Agent->5-Bromo-3-iodo-1H-indazole Final_Product This compound 5-Bromo-3-iodo-1H-indazole->Final_Product Coupling Thiophene-2-boronic_acid Thiophene-2-boronic acid Thiophene-2-boronic_acid->Final_Product Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst->Final_Product Base Base (e.g., K2CO3, Cs2CO3) Base->Final_Product Solvent Solvent (e.g., DME, Dioxane/H2O) Solvent->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for Suzuki-Miyaura cross-coupling of indazole derivatives.[7]

Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole (Precursor)

  • Rationale: Direct iodination at the C3 position of 5-bromo-1H-indazole provides the necessary halide for the subsequent coupling reaction.

  • Procedure:

    • To a solution of 5-bromo-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF), add an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of a base (e.g., potassium carbonate).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-iodo-1H-indazole.

Step 2: Suzuki-Miyaura Coupling

  • Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-C bond between the indazole and thiophene rings.[7][8]

  • Procedure:

    • In a reaction vessel, combine 5-bromo-3-iodo-1H-indazole (1.0 eq.), thiophene-2-boronic acid (1.2-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

    • Add a degassed solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane and water.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to reflux, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the protons on the indazole and thiophene rings. The aromatic region (typically 7.0-8.5 ppm) will display a set of coupled signals corresponding to the protons on both heterocyclic systems.[9]

    • ¹³C NMR will show distinct resonances for each carbon atom in the molecule, confirming the overall carbon framework.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound, confirming the expected molecular formula of C₁₁H₇BrN₂S.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Development

While specific biological activity data for this compound is not yet widely published, the well-established pharmacological profiles of its constituent moieties suggest several promising avenues for investigation.

Kinase Inhibition

The indazole scaffold is a key component of several approved and investigational kinase inhibitors. The structural similarity of indazole to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. The thiophene substituent can explore additional binding pockets and contribute to selectivity and potency.

G Indazole_Core Indazole Core ATP_Binding_Site ATP-Binding Site of Kinase Indazole_Core->ATP_Binding_Site Mimics ATP, Binds to Hinge Region Thiophene_Moiety Thiophene Moiety Hydrophobic_Pocket Adjacent Hydrophobic Pocket Thiophene_Moiety->Hydrophobic_Pocket Occupies and Interacts Bromo_Substituent 5-Bromo Substituent Further_Modification Vector for Further Chemical Modification Bromo_Substituent->Further_Modification Enables SAR Studies

Caption: Putative binding mode of this compound in a kinase active site.

Anti-inflammatory and Analgesic Potential

Indazole derivatives have been explored for their anti-inflammatory and analgesic properties. The thiophene ring is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). The combined scaffold may therefore exhibit synergistic or novel mechanisms of action in inflammatory pathways.

Antimicrobial and Antiviral Applications

Both indazole and thiophene moieties are found in compounds with demonstrated antimicrobial and antiviral activities.[3][10] The electron-rich nature of the thiophene ring and the hydrogen bonding capabilities of the indazole core could contribute to interactions with microbial or viral targets.

Conclusion and Future Directions

This compound represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Its commercial availability facilitates its immediate use in research programs. The robust synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, allow for the efficient preparation of this compound and its analogues.

Future research should focus on the comprehensive biological evaluation of this compound against a panel of relevant biological targets, particularly protein kinases. Furthermore, the bromine atom at the 5-position serves as an excellent starting point for the synthesis of a diverse library of derivatives to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides the foundational knowledge for researchers to embark on the exploration of this intriguing molecule.

References

  • Kusanur, R. A., & Mahesh, M. (2013). Indazole derivatives: a review on their pharmacological properties. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-10.
  • Shafique, Z., & Ejaz, S. A. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1189-1211.
  • Abbiati, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3937-3947.
  • El Kazzouli, S., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081.
  • Google Patents. Method for preparing 1H-indazole derivative. CN107805221A. Accessed February 6, 2026.
  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole. Accessed February 6, 2026. [Link]

  • Supporting Information for a relevant chemical synthesis.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Shafique, Z., & Ejaz, S. A. (2022). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1189-1211.
  • Organic Chemistry Portal. Indazole synthesis. Accessed February 6, 2026. [Link]

  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Accessed February 6, 2026. [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340-3343.
  • ResearchGate. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Accessed February 6, 2026. [Link]

  • Wang, Y., et al. (2023).
  • El-Ghanam, A. M. M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2269-2279.
  • Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Accessed February 6, 2026. [Link]

  • IndiaMART. 5 Bromo 1H-Indazole. Accessed February 6, 2026. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Accessed February 6, 2026. [Link]

Sources

Technical Safety & Handling Guide: 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Risk Context

5-Bromo-3-(thiophen-2-yl)-1H-indazole is a specialized heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and oncology therapeutics. Its structure combines a halogenated indazole core with a thiophene moiety, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions.

Critical Safety Directive: Due to the absence of compound-specific toxicological monographs, this guide applies a Read-Across Toxicology Strategy . We derive safety protocols from the structural parent 5-Bromo-1H-indazole (CAS 53857-57-1) and the thiophene functional group. Researchers must treat this compound as a high-potency bioactive agent (Default OEB 3/4) capable of causing irreversible eye damage and systemic toxicity until definitive data proves otherwise.

Part 2: Chemical Identity & Physicochemical Properties[1]

PropertySpecificationTechnical Note
Chemical Name This compound
CAS Number 911305-81-2Primary identifier for inventory tracking.
Molecular Formula C₁₁H₇BrN₂S
Molecular Weight 279.16 g/mol
Physical State Solid (Powder/Crystal)Likely off-white to pale yellow.
Solubility DMSO, DMF, MethanolLow solubility in water; lipophilic nature increases dermal absorption risk.
Reactivity Halogenated HeterocycleSusceptible to Pd-catalyzed coupling; Thiophene ring prone to oxidation.

Part 3: Hazard Characterization (GHS & Read-Across)

Based on structural analogs (5-Bromo-1H-indazole and Thiophene derivatives).

GHS Classification (Inferred)
  • Signal Word: DANGER

  • H318: Causes serious eye damage (Category 1).[1] Rationale: Halogenated indazoles are known corrosives/severe irritants to ocular tissue.

  • H302/H301: Harmful or Toxic if swallowed.[1] Rationale: Indazoles are bioactive kinase scaffolds; oral toxicity is a standard assumption.

  • H317: May cause an allergic skin reaction. Rationale: Thiophene moieties are common sensitizers.

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

Toxicology Insights
  • Ocular Risk: The acidity of the indazole N-H proton (pKa ~14), combined with the electron-withdrawing bromine, suggests the compound can cause severe chemical burns to mucous membranes.

  • Bioactivity: As a precursor to kinase inhibitors (e.g., VEGFR, PLK1 inhibitors), accidental systemic exposure may disrupt cellular signaling pathways, posing reproductive or developmental risks.

Part 4: Engineering Controls & Personal Protective Equipment (PPE)

Containment Strategy (OEB 3)
  • Weighing: Must be performed in a Powder Containment Balance Enclosure or a Class II Biological Safety Cabinet (BSC) . Open bench weighing is strictly prohibited.

  • Reaction Setup: Fume hood with face velocity >100 fpm.

  • Transfer: Use closed-system transfers or antistatic weighing boats to minimize dust generation.

PPE Selection Matrix
Protection ZoneRequirementRationale
Respiratory N95 (minimum) or PAPR (if outside enclosure)Prevents inhalation of bioactive dusts.
Dermal (Hands) Double Gloving: Nitrile (inner) + Laminate/Barrier (outer)Thiophene derivatives can permeate standard nitrile; laminate offers broad chemical resistance.
Ocular Chemical Goggles + Face ShieldSafety glasses are insufficient due to H318 risk.
Body Tyvek® Lab Coat or Disposable CoverallsPrevents contamination of street clothes; reduces fomite transmission.

Part 5: Operational Protocols (Self-Validating Workflows)

Protocol: Safe Weighing & Solubilization

Objective: Solubilize this compound without generating airborne particulates.

  • Static Control: Place an ionizing fan inside the balance enclosure 5 minutes prior to use. Reason: Indazole powders are often static-prone, leading to erratic dispersal.

  • Tare & Weigh: Tare a pre-labeled vial. Weigh the solid directly into the vial. Do not use weighing paper (risk of spill).

  • Solvent Addition: Add solvent (DMSO/DMF) inside the enclosure .

  • Seal & Wipe: Cap the vial tightly. Wipe the exterior with a chemically compatible wipe (e.g., methanol-dampened) before removing it from the enclosure.

  • Validation: Check the wipe under UV light (if compound is fluorescent) or assume it is contaminated and dispose of it as hazardous waste.

Protocol: Reaction Workup & Waste

Objective: Mitigate exposure during Suzuki Coupling workup.

  • Quenching: Quench reactions slowly. Thiophene rings can degrade exothermically under strong acidic conditions.

  • Extraction: Use a phase separator cartridge instead of a separatory funnel if possible to reduce aerosolization during shaking.

  • Waste Stream: Segregate as "Halogenated Organic Waste" . Do not mix with oxidizers (risk of reaction with thiophene sulfur).

Part 6: Emergency Response & Visualization

Critical Path: Ocular Exposure

IMMEDIATE ACTION REQUIRED:

  • Irrigate: Flush eyes for minimum 15 minutes using an eyewash station. Hold eyelids open.

  • Neutralize: Do NOT use neutralizing agents. Water only.

  • Transport: Seek immediate ophthalmological evaluation. Bring the SDS (or this guide) to the physician.

Decision Logic: Handling & Spill Response

SafetyLogic Start Start: Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Weighing Weighing Operation Solid->Weighing Transfer Transfer / Injection Solution->Transfer Controls_Solid REQUIRED: 1. Powder Containment Hood 2. Double Nitrile Gloves 3. Static Ionizer Weighing->Controls_Solid Spill ACCIDENT: Spill Occurs Controls_Solid->Spill If Breach Controls_Liq REQUIRED: 1. Fume Hood 2. Goggles + Face Shield 3. Luer-Lock Syringes Transfer->Controls_Liq Controls_Liq->Spill If Breach Spill_Type Spill Type? Spill->Spill_Type Dry_Spill Dry Powder Spill Spill_Type->Dry_Spill Wet_Spill Liquid Spill Spill_Type->Wet_Spill Action_Dry DO NOT SWEEP. Use HEPA Vacuum or Wet-Wipe Method. Dry_Spill->Action_Dry Action_Wet Absorb with Vermiculite. Dispose as Halogenated Waste. Wet_Spill->Action_Wet

Figure 1: Decision logic for PPE selection and spill response based on physical state.

Workflow: The "Cradle-to-Grave" Lifecycle

Lifecycle Receipt 1. Receipt & Storage (Cool, Dark, Inert Gas) Dispense 2. Dispensing (Containment Hood) Receipt->Dispense Check Seals Reaction 3. Reaction (Suzuki Coupling) Dispense->Reaction Dissolve Purification 4. Purification (Chromatography) Reaction->Purification Workup Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quenched Mix Purification->Waste Raffinate

Figure 2: Lifecycle management ensuring containment at every stage of the experimental workflow.

Part 7: References

  • LookChem. (n.d.). This compound Product Details (CAS 911305-81-2).[2] Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (NIH). (2025). Indazole-containing compounds with potent anti-influenza activities.[3] Retrieved October 26, 2025, from [Link]

  • PubChem. (2026).[4] Compound Summary: 5-bromo-3-ethoxy-1H-indazole (Structural Analog). Retrieved October 26, 2025, from [Link]

Sources

Unlocking the Therapeutic Potential of 5-Bromo-3-(thiophen-2-yl)-1H-indazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical guide for the identification and validation of potential therapeutic targets for the novel compound, 5-Bromo-3-(thiophen-2-yl)-1H-indazole. As a Senior Application Scientist, the following guide is structured to provide not just a series of protocols, but a strategic and logical workflow, grounded in the established pharmacological importance of the indazole and thiophene scaffolds.

Introduction: A Compound of Significant Promise

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anti-cancer and anti-inflammatory effects.[2] The substitution at the 3-position with an aryl group, in this case, a thiophene ring, is a common feature in many potent kinase inhibitors.[4][5] Thiophene and its derivatives are also integral components of a multitude of FDA-approved drugs, recognized for their diverse pharmacological activities, including kinase inhibition.[6][7][8]

The presence of a bromine atom at the 5-position of the indazole ring can further enhance the therapeutic potential by providing a site for further chemical modification or by contributing to the binding affinity with target proteins. Given the established roles of both the indazole and thiophene moieties in oncology and inflammation, this compound emerges as a compelling candidate for therapeutic development. This guide outlines a systematic approach to unravel its mechanism of action and identify its primary molecular targets.

Part 1: Initial Broad-Based Screening for Bioactivity

The first critical step is to ascertain the general bioactivity of this compound, with an initial focus on its potential as an anticancer agent. This is achieved through a comprehensive cell-based screening against a panel of cancer cell lines.

Experimental Protocol 1: In Vitro Anti-proliferative Activity Screening

This protocol aims to determine the concentration-dependent inhibitory effect of the compound on the growth of various cancer cell lines.

Methodology:

  • Cell Line Selection: A diverse panel of human cancer cell lines should be selected, representing various tumor types (e.g., lung, breast, colon, prostate).[1][3]

  • Cell Culture: Cells are to be cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound is to be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. Serial dilutions are then made to obtain a range of working concentrations.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known anticancer drug) should be included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based ATP assay.[9]

  • Data Analysis: The absorbance or luminescence is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Expected Outcome: This initial screen will identify which cancer cell lines are most sensitive to this compound and provide the IC50 values that will guide the concentrations to be used in subsequent mechanistic studies.

Part 2: Focused Investigation of High-Probability Therapeutic Targets

Based on the structural features of this compound and the known activities of related compounds, two high-probability target classes are proposed for investigation: Protein Kinases and the p53-MDM2 protein-protein interaction .

A. Protein Kinase Inhibition: A Primary Hypothesis

The 3-aryl-indazole scaffold is a well-established pharmacophore for kinase inhibition.[1][3] Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis, and a known target for indazole-based drugs.[10]

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

Methodology:

  • Assay Principle: The assay measures the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. Inhibition of the kinase results in a decreased phosphorylation signal. Commercially available kits provide the necessary reagents for this assay.[11][12][13][14]

  • Reagents:

    • Recombinant human VEGFR-2 kinase domain.

    • A suitable kinase substrate (e.g., a biotinylated peptide).

    • ATP (the phosphate donor).

    • Assay buffer.

    • A detection reagent (e.g., a phospho-specific antibody conjugated to a reporter enzyme or a luminescence-based ATP detection reagent).

  • Procedure:

    • The reaction is set up in a 96-well plate.

    • The test compound at various concentrations is pre-incubated with the VEGFR-2 enzyme in the assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chosen detection method (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Expected Outcome: This assay will provide a quantitative measure of the direct inhibitory effect of this compound on VEGFR-2 activity. A low IC50 value would strongly suggest that VEGFR-2 is a direct target.

Diagram 1: VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation Survival, Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade.

B. Disruption of the p53-MDM2 Interaction: A Second Plausible Mechanism

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation.[15] Inhibition of the p53-MDM2 interaction is a promising strategy to reactivate p53 and induce apoptosis in cancer cells. The structural features of some indazole derivatives suggest they may fit into the p53-binding pocket of MDM2.

This protocol describes a method to assess the ability of the compound to disrupt the interaction between p53 and MDM2.

Methodology:

  • Assay Principle: A variety of in vitro assays can be employed, including fluorescence polarization (FP), surface plasmon resonance (SPR), or enzyme-linked immunosorbent assay (ELISA)-based methods. The principle is to detect the binding of a labeled p53-derived peptide to recombinant MDM2 protein. A compound that disrupts this interaction will cause a decrease in the binding signal.

  • Reagents:

    • Recombinant human MDM2 protein.

    • A fluorescently or otherwise labeled peptide corresponding to the p53 transactivation domain.

    • Assay buffer.

  • Procedure (Example using Fluorescence Polarization):

    • The reaction is performed in a black 96-well or 384-well plate.

    • The labeled p53 peptide is incubated with MDM2 protein in the presence of varying concentrations of the test compound.

    • The fluorescence polarization of the sample is measured using a suitable plate reader.

    • Binding of the large MDM2 protein to the small fluorescent peptide causes a high polarization value. Disruption of this interaction by the test compound leads to a decrease in polarization.

  • Data Analysis: The percentage of inhibition of the p53-MDM2 interaction is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

Expected Outcome: A low IC50 value in this assay would indicate that this compound can effectively disrupt the p53-MDM2 interaction, suggesting a mechanism of action that involves p53 reactivation.

Diagram 2: p53-MDM2 Regulatory Loop

p53_MDM2 p53 p53 MDM2 MDM2 p53->MDM2 Activates transcription Apoptosis Apoptosis Cell Cycle Arrest p53->Apoptosis Degradation p53 Degradation MDM2->Degradation Degradation->p53 Inhibits Inhibitor 5-Bromo-3-(thiophen-2-yl) -1H-indazole Inhibitor->MDM2 Inhibits interaction

Caption: The p53-MDM2 negative feedback loop.

Part 3: Cellular and In Vivo Validation of Therapeutic Potential

Following the identification of a potential molecular target, it is crucial to validate the on-target effects of the compound in a cellular context and ultimately in a preclinical in vivo model.

Experimental Protocol 4: Cellular Apoptosis Assays

These assays will determine if the observed anti-proliferative activity is due to the induction of programmed cell death.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Caspase Activity Assay:

    • Treat cells with the test compound.

    • Lyse the cells and measure the activity of key executioner caspases (e.g., caspase-3 and caspase-7) using a luminogenic or fluorogenic substrate. An increase in caspase activity is a hallmark of apoptosis.[16]

  • Western Blot Analysis:

    • Treat cells with the compound and prepare cell lysates.

    • Perform Western blotting to analyze the expression levels of key apoptosis-related proteins, such as cleaved PARP, Bcl-2 family members (e.g., Bax, Bcl-2), and p53.

Expected Outcome: These assays will confirm if this compound induces apoptosis in cancer cells and can provide further evidence for the involvement of the p53 pathway.

Experimental Protocol 5: In Vivo Tumor Xenograft Model

This is the definitive preclinical step to evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[17][18][19][20]

  • Tumor Implantation: Human cancer cells that were found to be sensitive to the compound in vitro are injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the tumors are excised and weighed. The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.

  • Toxicity Assessment: The general health of the mice, including body weight, is monitored throughout the study to assess any potential toxicity of the compound.

Expected Outcome: A significant reduction in tumor growth in the treated group compared to the control group, with acceptable toxicity, would provide strong evidence for the in vivo anti-cancer efficacy of this compound.

Diagram 3: Experimental Workflow for Target Validation

Workflow Start 5-Bromo-3-(thiophen-2-yl) -1H-indazole CellScreen In Vitro Anti-proliferative Screen Start->CellScreen KinaseAssay VEGFR-2 Kinase Assay CellScreen->KinaseAssay p53Assay p53-MDM2 Interaction Assay CellScreen->p53Assay ApoptosisAssay Cellular Apoptosis Assays KinaseAssay->ApoptosisAssay p53Assay->ApoptosisAssay Xenograft In Vivo Tumor Xenograft Model ApoptosisAssay->Xenograft TargetValidated Validated Therapeutic Target Xenograft->TargetValidated

Caption: A systematic workflow for target validation.

Data Presentation

All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example of In Vitro Anti-proliferative Activity Data

Cell LineTumor TypeIC50 (µM) of this compound
A549Lung
MCF-7Breast
HCT116Colon
PC-3Prostate

Table 2: Example of Kinase and Protein-Protein Interaction Inhibition Data

AssayTargetIC50 (µM)
Kinase AssayVEGFR-2
Interaction Assayp53-MDM2

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the elucidation of the therapeutic potential of this compound. By systematically progressing from broad-based screening to focused target validation and in vivo efficacy studies, researchers can efficiently identify and validate its mechanism of action. The proposed workflow, grounded in the established pharmacology of its core scaffolds, offers a high probability of success in uncovering novel therapeutic targets and advancing this promising compound through the drug discovery pipeline.

References

  • International Journal of Drug Discovery and Medical Research. (n.d.). A Review on Recently Synthesized Indazole Derivatives as an Anticancer Agent. Retrieved from [Link]

  • Shafi, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20835-20855. [Link]

  • Wang, Y., et al. (2019). Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry, 62(11), 5676-5690. [Link]

  • ResearchGate. (n.d.). (A). The structures of novel p53-MDM2 interaction inhibitors 2l and 2k.... Retrieved from [Link]

  • Kim, H., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 111, 130015. [Link]

  • Gârd, C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4329. [Link]

  • Shirahashi, H., et al. (2019). The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2150. [Link]

  • Li, J., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 527-539. [Link]

  • Korn, W. M., et al. (2001). Identification of potential anticancer drug targets through the selection of growth-inhibitory genetic suppressor elements. Proceedings of the National Academy of Sciences, 98(20), 11564-11569. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 297, 117765. [Link]

  • Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 291-321. [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-5. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Al-Hujaily, E. M., et al. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy, 12, 137-148. [Link]

  • Obach, R. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17351-17362. [Link]

  • Zhang, D., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5783. [Link]

  • Al-Warhi, T., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6667. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • Joseph, T., et al. (2020). Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. ACS Omega, 5(15), 8827-8835. [Link]

  • Amsbio. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

  • BMG LABTECH. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • Shafi, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20835-20855. [Link]

  • ResearchGate. (2025). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Cancer Discovery. (2012). Cell Line Screens Identify Biomarkers of Drug Sensitivity. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(23), 8235. [Link]

  • Baggio, C., et al. (2016). How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. Current Pharmaceutical Design, 22(34), 5243-5261. [Link]

  • Fagerholm, U., et al. (2019). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 32(7), 1279-1295. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • AstraZeneca. (2021). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Discovery, 11(6), 1488-1503. [Link]

  • Wang, W., et al. (n.d.). Electronic supplementary Information Identification of novel inhibitors of p53-MDM2 interaction facilitated by pharmacophore-bas. Retrieved from [Link]

  • Gao, H., et al. (2015). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS One, 10(7), e0130989. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]

  • INDIGO Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

Sources

The 1H-Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the 1H-Indazole Moiety

The 1H-indazole, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including the presence of two nitrogen atoms, allow it to act as a versatile pharmacophore capable of engaging in a multitude of interactions with biological targets.[1] While rarely found in nature, synthetic derivatives of 1H-indazole have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several FDA-approved drugs.[2][3] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of substituted 1H-indazoles, offering insights for the design and development of next-generation therapeutics.

Synthetic Methodologies: Constructing the 1H-Indazole Core

The synthesis of substituted 1H-indazoles is a critical aspect of their development as therapeutic agents, with numerous methods established to afford regiocontrol and diverse substitution patterns. A variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling and C-H activation approaches.[4][5]

Classical and Modern Synthetic Routes

Traditional methods for 1H-indazole synthesis often involve the cyclization of appropriately substituted aromatic precursors.[5] More contemporary approaches have focused on improving efficiency, regioselectivity, and substrate scope. These include:

  • Palladium- and Copper-Catalyzed Intramolecular N-Arylation: These methods are advantageous for their regioselectivity, typically starting from o-haloarylhydrazones.[6] While palladium catalysis can be costly, copper-promoted reactions offer a more economical alternative.[6]

  • [3+2] Annulation of Arynes and Hydrazones: This approach allows for the construction of the 1H-indazole skeleton under mild conditions and can accommodate a variety of substituents.[7]

  • Silver(I)-Mediated Intramolecular Oxidative C-H Amination: This method provides an efficient route to 3-substituted 1H-indazoles.[2][4]

  • Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling: Another modern technique for the regioselective synthesis of substituted 1H-indazoles.[4]

  • Green Synthesis Approaches: Environmentally friendly methods have also been explored, such as the use of ionic liquids as solvents and catalysts, or the utilization of natural catalysts like lemon peel powder under ultrasound irradiation.[8][9]

Experimental Protocol: A Representative Synthesis of a Substituted 1H-Indazole

Below is a generalized protocol for the synthesis of 1,3-diaryl-substituted indazoles via an FeBr3/O2 mediated C-H activation/C-N bond formation reaction, a method noted for its mild conditions.[10]

Step 1: Preparation of the Arylhydrazone Precursor

  • To a solution of the desired aryl hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add the corresponding aryl aldehyde or ketone (1.0 eq).

  • Add a catalytic amount of acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • The resulting arylhydrazone can be isolated by filtration or extraction.

Step 2: Cyclization to the 1H-Indazole

  • Dissolve the arylhydrazone (1.0 eq) in a suitable solvent (e.g., dichloroethane).

  • Add FeBr3 (0.2 eq) to the solution.

  • Stir the reaction mixture under an oxygen atmosphere (balloon) at a specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours).

  • Upon completion, the reaction is quenched, and the product is purified using column chromatography.

G cluster_synthesis Synthesis of 1,3-Diaryl-1H-Indazoles Arylhydrazine Aryl Hydrazine Arylhydrazone Arylhydrazone Intermediate Arylhydrazine->Arylhydrazone Condensation Arylcarbonyl Aryl Aldehyde/Ketone Arylcarbonyl->Arylhydrazone Indazole 1,3-Diaryl-1H-Indazole Arylhydrazone->Indazole FeBr3/O2 C-H Activation/C-N Coupling

Caption: Synthetic scheme for 1,3-diaryl-1H-indazoles.

A Spectrum of Biological Activities

Substituted 1H-indazoles have been shown to exhibit a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][3][11]

Anticancer Activity

The most prominent application of 1H-indazoles is in oncology.[12] Many indazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[13]

  • Tyrosine Kinase Inhibitors: Several FDA-approved drugs, such as Pazopanib and Axitinib, are potent tyrosine kinase inhibitors that target pathways involved in angiogenesis and tumor growth.[2]

  • PARP Inhibitors: Niraparib is an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and is used in the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[3]

  • Inhibitors of the PI3K/AKT/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival. 3-ethynyl-1H-indazoles have been identified as inhibitors of this pathway.[14]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indazole 3-Ethynyl-1H-Indazoles Indazole->PI3K Inhibits Indazole->PDK1 Inhibits Indazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 3-ethynyl-1H-indazoles.

Anti-inflammatory and Other Activities

Beyond cancer, 1H-indazoles have demonstrated efficacy in other therapeutic areas:

  • Anti-inflammatory: Bendazac and Benzydamine are commercially available non-steroidal anti-inflammatory drugs (NSAIDs) containing the 1H-indazole scaffold.[3]

  • Antimicrobial: Various substituted 1H-indazoles have shown activity against bacteria and fungi.[1]

  • Antiprotozoal: Certain 2H-indazole derivatives have displayed potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[2]

  • Antiviral: Anti-HIV activity has also been reported for some indazole derivatives.[3]

  • Central Nervous System (CNS) Activity: The 1H-indazole core is present in drugs like Granisetron, a 5-HT3 antagonist used as an antiemetic, particularly in chemotherapy patients.[2]

Structure-Activity Relationships (SAR)

The biological activity of substituted 1H-indazoles is highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Substitution at N1: The substituent at the N1 position can significantly influence the compound's interaction with its biological target. For instance, in a series of indazole arylsulfonamides acting as CCR4 antagonists, variations at the N1 position were a key focus of optimization.[15]

  • Substitution at C3: The C3 position is another critical point for modification. The 1H-indazole-3-amine and 1H-indazole-3-amide moieties are effective hinge-binding fragments in many kinase inhibitors, such as Linifanib and Entrectinib.[12] The presence of a suitably substituted carbohydrazide moiety at the C3 position has been shown to be crucial for potent inhibitory activity against the IDO1 enzyme.[3]

  • Substitution on the Benzene Ring: Modifications at the C4, C5, C6, and C7 positions of the indazole ring also play a significant role in modulating biological activity and selectivity.[15] The specific substitution pattern can influence factors such as solubility, metabolic stability, and target engagement. For example, the reactivity of the indazole ring can be affected by the presence of nitro groups, as seen in the reaction of nitro-1H-indazoles with formaldehyde.[16]

Therapeutic Applications and Clinical Significance

The versatility of the 1H-indazole scaffold is underscored by the number of drugs that have reached the market and are in clinical development.

Drug NameTarget(s)Therapeutic Area
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
Axitinib VEGFRRenal Cell Carcinoma
Niraparib PARP1, PARP2Ovarian, Fallopian Tube, Peritoneal Cancer
Entrectinib TRK, ROS1, ALKSolid Tumors with NTRK fusion, ROS1-positive NSCLC
Granisetron 5-HT3 ReceptorNausea and Vomiting (Chemotherapy-induced)
Bendazac -Anti-inflammatory
Benzydamine -Anti-inflammatory, Analgesic

Table 1: Selected FDA-Approved Drugs Containing the 1H-Indazole Scaffold.

The continued exploration of substituted 1H-indazoles in clinical trials for a range of diseases highlights the enduring importance of this scaffold in drug discovery.[1][12]

Conclusion

The substituted 1H-indazole core represents a highly successful and versatile scaffold in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, has cemented its status as a privileged structure in modern drug discovery. The clinical success of several indazole-based drugs, particularly in the field of oncology, provides a strong impetus for the continued investigation and development of novel therapeutics based on this remarkable heterocyclic system. As our understanding of disease biology deepens, the rational design of new substituted 1H-indazoles will undoubtedly lead to the discovery of even more effective and selective medicines.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Available at: [Link]

  • Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available at: [Link]

  • ResearchGate. synthesis of 1h-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation. Available at: [Link]

  • PubMed. Synthesis of substituted 1H-indazoles from arynes and hydrazones. Available at: [Link]

  • ResearchGate. Drugs incorporating 1-aryl-1H-indazoles. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • ACS Publications. Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. Available at: [Link]

  • ResearchGate. Synthesis of N‐substituted 1H‐indazole derivatives. Available at: [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • ResearchGate. Different biological activities reported with Indazole derivatives. Available at: [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Available at: [Link]

  • PMC. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Available at: [Link]

  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

Sources

Technical Guide: Discovery of Novel Indazole Derivatives as Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole (1,2-benzodiazole) stands as a "privileged scaffold" in modern medicinal chemistry, functioning as a critical bioisostere for indole and purine systems. Its utility is evidenced by its presence in FDA-approved kinase inhibitors such as Axitinib , Pazopanib , and the PARP inhibitor Niraparib .

Despite its utility, the indazole ring presents a unique synthetic challenge: tautomeric ambiguity . The equilibrium between 1H- and 2H-indazoles dictates not only chemical reactivity (regioselectivity during functionalization) but also pharmacodynamic binding modes.

This guide provides a technical roadmap for the rational design, synthesis, and functionalization of indazole building blocks. Moving beyond classical condensation methods, we explore transition-metal-catalyzed C-H activation and regioselective alkylation strategies that allow precise control over the N1/N2/C3 vectors—essential for expanding the chemical space of drug candidates.

Structural Significance & Pharmacophore Analysis[1][2][3][4]

The indazole core possesses ten


-electrons, adhering to Hückel's rule for aromaticity.[1][2] It exists in two primary tautomeric forms:[3]
  • 1H-Indazole (Benzenoid): Thermodynamically more stable (

    
    ). Predominant in gas and solution phases.
    
  • 2H-Indazole (Quinonoid): Less stable but critical for specific binding interactions (e.g., acting as a hydrogen bond donor/acceptor pair in kinase hinge regions).

Bioisosteric Utility
  • Indole Replacement: Adds an extra nitrogen, lowering lipophilicity (LogP) and offering an additional H-bond acceptor.

  • Purine Mimicry: The N1-N2 motif mimics the N7-N9 or N1-N3 vectors of adenosine, making indazoles potent ATP-competitive inhibitors.

Visualization: Tautomerism & Reactivity Logic

The following diagram illustrates the tautomeric equilibrium and the reactive vectors available for functionalization.

IndazoleLogic Indazole1H 1H-Indazole (Thermodynamic Major) Indazole2H 2H-Indazole (Kinetic/Quinonoid) Indazole1H->Indazole2H Tautomeric Eq. N1 N1-Functionalization (Steric/Electronic Control) Indazole1H->N1 Base/Electrophile C3 C3-H Activation (Pd/Rh Catalysis) Indazole1H->C3 Direct Arylation N2 N2-Functionalization (Chelation/Kinetic Control) Indazole2H->N2 Specific Conditions

Caption: Tautomeric equilibrium between 1H and 2H indazoles and primary vectors for chemical diversification.

Synthetic Strategies for Core Construction[7]

To utilize indazoles as building blocks, one must first access the core scaffold efficiently. We distinguish between Classical Methods (robust, scale-up friendly) and Modern C-H Activation (atom-economical, diverse).

A. The Cadogan-Sundberg Reductive Cyclization

This is the premier method for synthesizing 2H-indazoles and complex fused systems. It proceeds via the deoxygenation of o-nitrobenzaldehydes or o-nitrostyrenes using trialkylphosphines (


 or 

).
  • Mechanism: Deoxygenation generates a nitrene intermediate, which inserts into the adjacent ortho-substituent (amine or imine).

  • Utility: Excellent for generating 2-arylindazoles directly from commercially available nitro-aldehydes and anilines.

B. Diazo-Mediated Cyclization (Jacobson/Modified)

Ideal for 1H-indazoles . Involves diazotization of o-toluidines.[1] The resulting diazonium salt cyclizes onto the methyl group.

  • Limitation: Requires an unsubstituted methyl group; harsh acidic conditions.

C. Transition-Metal Catalyzed C-H Activation (Modern)

Recent protocols utilize Rh(III) or Co(III) catalysts to couple hydrazines or azobenzenes with alkynes/alkenes.

  • Advantage: Convergent synthesis; allows introduction of C3 complexity in a single step.

Regioselective Functionalization: The "Building Block" Challenge

The most critical aspect of using indazoles in library generation is controlling N1 vs. N2 selectivity .

Data Summary: Conditions for Regiocontrol
Target IsomerReagents/ConditionsMechanism/DriverReference
N1-Alkyl

or

, DMF, RT
Thermodynamic control (

)
[1]
N2-Alkyl

(Meerwein salt)
Kinetic control (Lone pair availability)[2]
N2-Alkyl

or Chelation Control
Metal coordination to C3-substituents[3]
C3-Aryl

,

, Aryl Iodide
C-H Activation (Direct Arylation)[4]
Advanced Strategy: Chelation-Controlled N2 Selectivity

When a coordinating group (e.g., ester, ketone) is present at C3 , it can direct alkylation to N2 by chelating a metal cation (e.g.,


 or 

), blocking N1 or stabilizing the N2-transition state.

Detailed Experimental Protocol

Protocol: One-Pot Synthesis of 2-Aryl-2H-Indazoles via Cadogan Reductive Cyclization

This protocol is selected for its robustness in generating N2-substituted building blocks , which are often harder to access than N1-isomers via standard alkylation.

Materials
  • Substrate: 2-Nitrobenzaldehyde (1.0 equiv)

  • Amine: Aniline derivative (1.0 equiv)

  • Reductant: Tributylphosphine (

    
    ) (2.5 equiv)
    
  • Solvent: 1,2-Dichlorobenzene (o-DCB) or Toluene (degassed)

  • Glassware: Microwave vial or pressure tube (sealed)

Workflow
  • Imine Formation (Condensation):

    • In a reaction vial, combine 2-nitrobenzaldehyde (5 mmol) and the aniline (5 mmol).

    • Add

      
       molecular sieves and Toluene (10 mL).
      
    • Stir at

      
       for 2-4 hours. Monitor by TLC (disappearance of aldehyde).
      
    • Note: If imine is stable, it can be isolated. For one-pot, proceed directly.

  • Reductive Cyclization:

    • Cool the mixture to room temperature.

    • Add Tributylphosphine (

      
      , 12.5 mmol) dropwise under 
      
      
      
      atmosphere.
    • Seal the vessel. Heat to

      
        (reflux if using o-DCB) for 8-12 hours.
      
    • Observation: The solution typically turns from yellow (imine) to dark amber.

  • Workup & Purification:

    • Cool to RT. Dilute with EtOAc (50 mL).

    • Wash with 1N HCl (to remove unreacted aniline) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

      
       and 
      
      
      
      are the main byproducts;
      
      
      is very polar and elutes late.
  • Validation (QC):

    • 1H NMR: Look for the diagnostic C3-H singlet (

      
       8.0–8.5 ppm).
      
    • NOESY: Verify N2 substitution by observing NOE correlations between the N-Aryl ortho-protons and the Indazole C3-H.

Visualization: Cadogan Cyclization Pathway

Cadogan Start 2-Nitrobenzaldehyde + Aniline Imine o-Nitrobenzylideneamine (Imine Intermediate) Start->Imine - H2O Nitrene Nitrene Species (via PBu3 Deoxygenation) Imine->Nitrene + PBu3 / - O=PBu3 Cyclization N-N Bond Formation (Insertion into ortho-C-H) Nitrene->Cyclization Fast Product 2-Aryl-2H-Indazole Cyclization->Product

Caption: Step-wise mechanism of the Cadogan reductive cyclization for 2H-indazole synthesis.

Therapeutic Applications & SAR Implications[1][5][7][8][9][10]

When deploying indazole building blocks in drug discovery, the choice of isomer profoundly affects biological activity.

  • Kinase Inhibition (Type I/II):

    • Indazoles often bind to the hinge region of kinases (e.g., VEGFR, PDGFR).

    • SAR Insight: The N1-H or N2-H is critical for H-bonding with the backbone carbonyl of the kinase hinge. Alkylation at these positions usually abolishes activity unless the alkyl group projects into a solvent-exposed pocket.

  • GPCR Antagonists:

    • N1-aryl indazoles have shown efficacy as antagonists for receptors like MCHR1 (obesity).

    • SAR Insight: The rigid indazole core orients side chains (at C3 or N1) to span the transmembrane binding pocket.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2023. Link

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 2014.[4] Link

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem., 2024.[5][6] Link

  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion. J. Org. Chem., 2016.[7] Link[8]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2024. Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-3-(thiophen-2-yl)-1H-indazole

[1][2]

Executive Summary

This compound is a lipophilic heterocyclic scaffold frequently utilized as a pharmacophore in kinase inhibitor design (e.g., FGFR, VEGFR targets).[1][2] Its solubility profile is dominated by the interplay between the planar,

1

This guide provides a comprehensive solubility analysis, categorizing solvents by thermodynamic affinity.[2] It establishes a Tiered Solvent System for synthesis, purification, and biological assay preparation, addressing the common challenge of "brick-dust" insolubility associated with planar polyaromatic systems.[1]

Physicochemical Profile & Solubility Prediction

To optimize solvent selection, we must first analyze the structural determinants of the compound's lattice energy and solvation potential.[1]

Structural Determinants (SPR Analysis)
  • Core Scaffold (Indazole): The 1H-indazole system possesses both a hydrogen bond donor (N1-H) and an acceptor (N2).[1][2] This allows for strong intermolecular H-bonding in the crystal lattice, significantly increasing the melting point and reducing solubility in non-polar solvents.[1]

  • C3-Thiophene Substituent: This 5-membered aromatic ring adds significant lipophilicity (increasing cLogP) and planar surface area, enhancing

    
     stacking interactions.[1][2] This modification generally decreases solubility in alcohols compared to the parent 5-bromoindazole.[1][2]
    
  • C5-Bromine Atom: A heavy halogen that increases molecular weight and lipophilicity while reducing aqueous solubility.[1][2] It introduces a "heavy atom effect," often requiring higher boiling solvents for dissolution.[2]

Calculated Properties (Estimates)
PropertyValue (Est.)Implication for Solubility
Molecular Weight ~279.1 g/mol Moderate MW; dissolution kinetics will be fast if thermodynamically favorable.[1][2]
cLogP 3.8 – 4.2Highly lipophilic.[1][2] Poor water solubility (< 1 µg/mL).[2] Excellent affinity for DCM, DMSO.[2]
pKa (Indazole NH) ~13.8Very weak acid.[2] Deprotonation requires strong bases (NaH, Cs₂CO₃), increasing solubility in polar media via salt formation.[1]
H-Bond Donors/Acceptors 1 / 2Soluble in H-bond accepting solvents (DMSO, DMF) that disrupt lattice H-bonds.[1][2]

Solvent Selection Guide

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), solvents are categorized into three tiers.

Tier 1: Primary Solvents (High Solubility > 50 mg/mL)

Best for: Stock solutions, reaction media (SₙAr, Suzuki coupling).

  • DMSO (Dimethyl sulfoxide): The gold standard for biological stocks.[2] Disrupts intermolecular H-bonds of the indazole NH.[1][2]

  • DMF (Dimethylformamide) / DMAc: Excellent for synthetic reactions involving heating.[2]

  • THF (Tetrahydrofuran): Good solubility, easily removed.[2] Suitable for reactions using strong bases (e.g., alkylation).[2]

Tier 2: Process Solvents (Moderate Solubility 10–50 mg/mL)

Best for: Extractions, chromatography, hot recrystallization.[1]

  • DCM (Dichloromethane): Excellent solubilizer due to low polarity but high polarizability.[2] Standard for extractions.

  • Ethyl Acetate (EtOAc): Moderate solubility.[2] Often used as the "solvent" in Hexane/EtOAc chromatography gradients.[2]

  • Acetone: Good solubility but volatile.[1][2]

  • Ethanol / Isopropanol: Critical Class. Likely poor solubility at RT, but high solubility at reflux.[2] Ideal for recrystallization.[1]

Tier 3: Anti-Solvents (Low Solubility < 1 mg/mL)

Best for: Precipitation, washing filter cakes.[1]

  • Water: Strictly an anti-solvent.[1][2]

  • Hexanes / Heptane: The compound will likely crash out immediately.[2] Used to drive precipitation from EtOAc or DCM solutions.[1][2]

  • Diethyl Ether: Likely sparing solubility; useful for washing crude solids to remove non-polar impurities.[2]

Experimental Protocols

As exact literature values are often proprietary, the following self-validating protocols allow you to determine the precise solubility for your specific batch (polymorphs can affect solubility).

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Objective: Determine saturation solubility (S_sat) for formulation.[1][2]

  • Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (Start with Tier 2 solvents).

  • Equilibration: Shake/vortex at 25°C for 24 hours.

    • Check: If fully dissolved, add more solid until precipitation is visible.[1][2]

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Recrystallization Screening

Objective: Purify crude material using solubility differentials.

Recommended System: Ethanol/Water or EtOAc/Heptane.[1][2]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (Tier 2).

  • Clarification: If insoluble particles remain, hot filter.[1][2]

  • Nucleation: Slowly cool to RT. If no crystals form, add warm Water (Tier 3) dropwise until turbidity persists.[2]

  • Harvest: Cool to 4°C, filter, and wash with cold 1:1 Ethanol/Water.

Visualization of Workflows

Solubility Screening Logic

This decision tree guides the selection of solvents based on the intended application (Synthesis vs. Analysis).[2]

SolubilityLogicStartStart: Define ApplicationBioAssayBiological Assay(Stock Solution)Start->BioAssaySynthesisChemical Synthesis(Reaction Medium)Start->SynthesisPurificationPurification(Cryst. / Chrom.)Start->PurificationDMSOUse DMSO(Max Conc. ~100mM)BioAssay->DMSOStandardDMFUse DMF or DMAc(High T Stability)Synthesis->DMFHigh Temp (>80°C)THFUse THF or Dioxane(Base Compatible)Synthesis->THFLow Temp / Strong BaseScreenScreen Solvent PairsPurification->ScreenRecrystRecrystallization:EtOH (Hot) -> CoolScreen->RecrystHigh Purity Req.ColumnChromatography:DCM / MeOH or Hex / EtOAcScreen->ColumnComplex Mixture

Caption: Decision matrix for solvent selection based on downstream application requirements.

Recrystallization Mechanism

Visualizing the temperature-dependent solubility shift required for purification.

RecrystProcessStep1Crude Solid+ Solvent (EtOH)Step2Heat to Reflux(Solubility High)Step1->Step2Energy InputStep3Hot Filtration(Remove Insolubles)Step2->Step3Step4Cool Slowly(Supersaturation)Step3->Step4Temp GradientStep5Pure Crystals(Lattice Formation)Step4->Step5Nucleation

Caption: Thermodynamic workflow for purifying this compound via thermal shift.

References

  • Sigma-Aldrich. 5-Bromo-1H-indazole Product Sheet. (Provides baseline solubility data for the core scaffold). Link[2]

  • Lian, Y., et al. (2013). "Rhodium(III)-Catalyzed C–H Activation."[2] Journal of the American Chemical Society, 135(19), 7122-7125.[1][3] (Details synthesis and extraction of 3-phenyl-indazole analogs using EtOAc). Link[2]

  • PubChem. 5-bromo-3-ethoxy-1H-indazole Compound Summary. (Used for comparative LogP analysis). Link[2]

  • Organic Syntheses. Preparation of 4-Bromo-5-(thiophen-2-yl)oxazole. (Demonstrates purification of brominated thiophene heterocycles using Isopropanol/Heptane systems). Link

  • BenchChem. Synthesis routes of 5-bromo-1H-indazole. (Describes industrial purification via Heptane slurries). Link

Technical Monograph: 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

5-Bromo-3-(thiophen-2-yl)-1H-indazole (CAS: 911305-81-2) represents a high-value "privileged intermediate" in medicinal chemistry. Its structural architecture combines the bioisostere-rich indazole core with a lipophilic thiophene moiety at the C3 position, while retaining a reactive bromine "handle" at C5. This specific substitution pattern allows for the rapid generation of diverse chemical libraries, particularly targeting ATP-binding pockets of kinases (e.g., VEGFR, PDGFR) and GPCRs.

This guide details the chemoselective synthesis, physicochemical properties, and strategic application of this scaffold.[1] It prioritizes chemoselective Suzuki-Miyaura coupling as the primary synthetic route, enabling modular exploration of the C3 position while preserving the C5 halogen for subsequent functionalization.

Chemical Identity & Physicochemical Profile[2][3][4]

PropertySpecification
IUPAC Name This compound
CAS Number 911305-81-2
Molecular Formula C₁₁H₇BrN₂S
Molecular Weight 279.16 g/mol
Appearance Off-white to pale yellow solid
Predicted ClogP ~3.8 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 2
Topological Polar Surface Area (TPSA) 43.8 Ų

Structural Insight: The thiophene ring at C3 acts as a bioisostere for a phenyl group but with distinct electronic properties (electron-rich) and a smaller steric footprint, often improving potency in hydrophobic pockets.

Synthetic Methodologies

Two primary routes are established for the synthesis of this compound. Method A is preferred for medicinal chemistry (modularity), while Method B is superior for large-scale manufacturing (cost-efficiency).

Method A: Chemoselective Suzuki-Miyaura Coupling (Recommended)

This route exploits the reactivity difference between C-I and C-Br bonds. By synthesizing 5-bromo-3-iodo-1H-indazole , we can selectively couple the thiophene at C3 without affecting the C5 bromine.

Step 1: Iodination of 5-Bromoindazole
  • Reagents: 5-Bromoindazole (1.0 eq), Iodine (1.1 eq), KOH (2.0 eq), DMF.

  • Conditions: Stir at RT for 4 hours.

  • Mechanism: Electrophilic aromatic substitution.[2] The C3 position is the most electron-rich and accessible site on the indazole ring.

  • Yield: ~90-95%.

Step 2: Regioselective C3-Arylation
  • Reagents: 5-Bromo-3-iodo-1H-indazole (1.0 eq), Thiophen-2-ylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq, 2M aq).

  • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water.

  • Conditions: 80°C, 4-6 hours (Monitor by TLC).

  • Critical Control Point: Do not overheat (>100°C) or use highly active catalysts (e.g., XPhos) to prevent oxidative addition at the C5-Br bond. The C-I bond undergoes oxidative addition significantly faster than C-Br.

Method B: Cyclization of Ketone Precursors (Scale-Up)

This method constructs the indazole ring after the thiophene is attached, avoiding selectivity issues entirely.

  • Precursor: (2-Fluoro-5-bromophenyl)(thiophen-2-yl)methanone.

  • Reagents: Hydrazine hydrate (excess).

  • Conditions: Reflux in Ethanol or n-Butanol for 12-24 hours.

  • Mechanism: SNAr displacement of the fluorine by hydrazine, followed by intramolecular condensation with the ketone.

Visualizing the Synthetic Logic

SynthesisPathways cluster_legend Selectivity Logic Start 5-Bromoindazole Inter 5-Bromo-3-iodo-1H-indazole Start->Inter I2, KOH, DMF (C3 Iodination) Target This compound Inter->Target Thiophene-B(OH)2 Pd(PPh3)4, Na2CO3 (Selective C3 Coupling) AltStart (2-Fluoro-5-bromophenyl) (thiophen-2-yl)methanone AltStart->Target N2H4·H2O, EtOH Reflux (Cyclization) Note C-I bond reacts faster than C-Br bond

Figure 1: Synthetic pathways highlighting the chemoselective route (Blue/Green) versus the cyclization route (Red dashed).

Detailed Experimental Protocol (Method A)

Objective: Synthesis of this compound (10 mmol scale).

Materials
  • 5-Bromo-3-iodo-1H-indazole: 3.23 g (10 mmol)

  • Thiophen-2-ylboronic acid: 1.41 g (11 mmol)

  • Tetrakis(triphenylphosphine)palladium(0): 578 mg (0.5 mmol, 5 mol%)

  • Sodium Carbonate: 2.12 g (20 mmol) dissolved in 10 mL water.

  • 1,2-Dimethoxyethane (DME): 40 mL (degassed).

Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the iodo-indazole, boronic acid, and DME.

  • Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to preserve catalyst activity).

  • Catalyst Addition: Add the Pd(PPh₃)₄ and the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.5).

  • Workup: After 6 hours (or upon completion), cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, NH), 8.25 (d, J=1.5 Hz, 1H, H-4), 7.75 (dd, J=3.5, 1.0 Hz, 1H, Thiophene), 7.65 (d, J=5.0 Hz, 1H, Thiophene), 7.58 (d, J=8.8 Hz, 1H, H-7), 7.50 (dd, J=8.8, 1.8 Hz, 1H, H-6), 7.20 (dd, 1H, Thiophene).

Medicinal Chemistry Applications

The this compound scaffold acts as a versatile template. The C5-Bromine is a "functional handle" ready for late-stage diversification via Buchwald-Hartwig amination or a second Suzuki coupling.

SAR Logic & Pharmacophore Modeling
  • H-Bond Donor (N1-H): Mimics the hinge-binding motif found in ATP, forming hydrogen bonds with the kinase backbone (e.g., Glu/Leu residues).

  • Hydrophobic Pocket (C3-Thiophene): Occupies the hydrophobic gatekeeper region or specificity pocket. The thiophene sulfur can engage in specific S-π interactions.

  • Solvent Front (C5-Position): The bromine is replaced with solubilizing groups (piperazines, morpholines) to interact with solvent-exposed residues and improve ADME properties.

SAR_Model cluster_targets Potential Targets Core Indazole Core N1 N1-H (H-Bond Donor) Core->N1 Hinge Binding C3 C3-Thiophene (Lipophilic/Pi-Stacking) Core->C3 Selectivity Pocket C5 C5-Bromine (Diversification Handle) Core->C5 Solvent Exposure Target1 VEGFR2 N1->Target1 C3->Target1 Target2 PDGFR Target3 p38 MAP Kinase

Figure 2: Pharmacophore model demonstrating the interaction of the scaffold with typical kinase binding sites.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert gas. Light sensitive (brominated heterocycles can degrade/discolor over time).

References

  • Indazole Scaffold in Drug Discovery

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[3][4][5]

    • Source: RSC Medicinal Chemistry, 2025.
    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[5]

    • Source: Molecules, 2010.
    • URL:[Link]

  • General Indazole Synthesis (Cyclization)

    • Title: Synthesis of indazoles (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Thiophene in Medicinal Chemistry

    • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives.[1][2][5][6]

    • Source: RSC Medicinal Chemistry, 2024.
    • URL:[Link]

Sources

Structural Analysis & Crystallographic Characterization: 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthesis, and crystallographic analysis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole , a critical scaffold in medicinal chemistry often utilized as a hinge-binding motif in kinase inhibitors (e.g., targeting VEGFR, PDGFR).

Executive Summary: The Structural Scaffold

The title compound represents a "hybrid" pharmacophore combining the rigid, hydrogen-bond-donating indazole core with a lipophilic, rotatable thiophene moiety at position C3. The C5-bromine atom serves as a heavy-atom handle for phasing in X-ray crystallography and a potential site for halogen bonding in protein active sites.

  • Core Geometry: Planar 1H-indazole system.

  • Rotational Freedom: The C3–C(thiophene) bond allows torsional rotation, though steric effects typically lock the thiophene ring within 10–30° of planarity relative to the indazole.

  • Key Interactions:

    • H-Bonding: The N1–H and N2 sites form characteristic

      
       dimers.
      
    • Halogen Bonding: The C5–Br bond acts as a

      
      -hole donor.
      

Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, a regioselective synthesis is required to install the thiophene at C3 without disturbing the C5-bromide.

Synthetic Route (Regioselective Suzuki Coupling)

The synthesis exploits the reactivity difference between C3-Iodine and C5-Bromine.

  • Iodination: 5-Bromo-1H-indazole is treated with

    
    /KOH to yield 5-bromo-3-iodo-1H-indazole .
    
  • Cross-Coupling: A Suzuki-Miyaura coupling is performed using thiophen-2-ylboronic acid .[1] The C3–I bond reacts significantly faster than the C5–Br bond under controlled conditions.

Crystallization Methodology

Standard recrystallization often yields microcrystalline powders. For single-crystal X-ray diffraction (SC-XRD), use Slow Evaporation or Vapor Diffusion .

  • Solvent System: Ethanol/Ethyl Acetate (3:1) or THF/Hexane.

  • Protocol: Dissolve 20 mg of the purified compound in minimal hot Ethanol. Filter into a narrow vial. Place this vial inside a larger jar containing Hexane (antisolvent). Seal and allow to stand at 4°C for 3–5 days.

Synthesis Workflow Visualization

Synthesis Start 5-Bromo-1H-indazole Step1 Iodination (I2, KOH, DMF) Start->Step1 Inter 3-Iodo-5-bromo-1H-indazole Step1->Inter C3 Selective Step2 Suzuki Coupling (Pd(dppf)Cl2, Thiophene-B(OH)2) Inter->Step2 Final This compound Step2->Final C3-C(Thiophene) Bond Cryst Crystallization (Vapor Diffusion) Final->Cryst

Figure 1: Regioselective synthesis pathway targeting the C3-substituted indazole while preserving the C5-bromo handle.

Crystallographic Analysis & Structural Predictions

Based on fragment-based analysis of analogous 3-substituted indazoles and thiophene biaryls, the following structural parameters define the crystal lattice.

Molecular Conformation[2]
  • Indazole Planarity: The bicyclic system (N1-N2-C3-C3a-C4-C5-C6-C7-C7a) is strictly planar (RMSD < 0.02 Å).

  • Torsion Angle (

    
    ):  The angle between the indazole plane and the thiophene ring (defined by N2–C3–C1'–S1') is the critical conformational parameter.
    
    • Prediction:

      
      .
      
    • Reasoning: Complete coplanarity (

      
      ) maximizes 
      
      
      
      -conjugation but causes steric repulsion between the Indazole-N2 lone pair and the Thiophene-S1' (or H3'). The crystal structure will likely adopt a syn-clinal or anti-periplanar conformation to minimize this strain while maintaining conjugation.
Supramolecular Architecture

The crystal packing is dominated by three directional forces:

  • The Indazole Zipper (Strong): Molecules form centrosymmetric dimers via N1–H...N2 hydrogen bonds.

    • Distance:

      
       Å.
      
    • Motif: Graph set

      
      .
      
  • Halogen Bonding (Directional): The C5–Br atom acts as a Lewis acid (

    
    -hole).
    
    • Interaction:C5–Br...

      
      (Thiophene)  or C5–Br...N2 .
      
    • Geometry:

      
       (linear).
      
  • 
    -
    
    
    
    Stacking:
    Offset stacking between the electron-deficient indazole benzene ring and the electron-rich thiophene of a neighboring molecule.
Interaction Network Diagram

Interactions MolA Molecule A (Reference) MolB Molecule B (Inversion Partner) MolA->MolB H-Bond (N1-H...N2) MolC Molecule C (Stacking Partner) MolA->MolC Pi-Pi Stacking (Indazole...Thiophene) MolA->MolC Halogen Bond (C5-Br...Pi) MolB->MolA H-Bond (N1-H...N2)

Figure 2: Supramolecular assembly showing the primary H-bond dimer and secondary stacking interactions.

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters based on high-resolution data from related 3-heteroaryl-5-bromoindazoles.

ParameterValue / RangeDescription
Crystal System Monoclinic or TriclinicMost common for planar heteroaromatics.
Space Group

or

Centrosymmetric packing favored by dimers.
Bond Length (C3–C1') 1.46 – 1.48 ÅIndicates single bond with partial double bond character (conjugation).
Bond Length (C5–Br) 1.89 – 1.91 ÅTypical aromatic C-Br bond length.
Torsion Angle 15° – 30°Twist required to relieve steric strain at N2.
H-Bond (N...N) 2.86 Å (avg)Strong intermolecular dimer.
Z (Molecules/Unit) 4 (Monoclinic) or 2 (Triclinic)Standard packing density.

Experimental Validation Protocol

To confirm the structure of your specific analog:

  • Data Collection: Collect X-ray diffraction data at 100 K (using liquid nitrogen stream) to reduce thermal motion of the terminal thiophene ring.

  • Structure Solution: Use Direct Methods (SHELXT). The heavy Bromine atom will be easily located, providing phases to find the Carbon/Nitrogen skeleton.

  • Refinement: Refine the N1–H atom coordinates freely if data quality permits; otherwise, use a riding model. Look for disorder in the thiophene ring (common if the torsion barrier is low).

References

  • Indazole Synthesis & Coupling: Migliorini, A., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, vol. 17, no.[2] 4, 2012, pp. 4508-4521.

  • Structural Analog (5-Bromo-indazole): "Crystal structure of 5-bromo-1H-indazole." Acta Crystallographica Section E, vol. 69, 2013.
  • Thiophene Conformation: Hayashi, N., & Mazaki, Y. "Twist Angles and Torsional Potentials of 2,2'-Bibenzothiophene." Chem. Lett., 2007.

  • H-Bonding Motifs: Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, vol. 23, no. 4, 1990, pp. 120-126.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the C5-Bromine on the Indazole Ring

Introduction: The Strategic Importance of the C5-Position on the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to anti-inflammatory and neurological treatments.[1][2] Its structural similarity to purine bases like adenine and guanine allows it to interact readily with various biopolymers, making it a highly valuable pharmacophore.[3] The functionalization of the indazole core is a critical strategy for modulating the pharmacological and physicochemical properties of drug candidates.[4]

Among the various positions on the indazole ring, the C5-position is of particular strategic importance. 5-Functionalized indazoles have been identified as potent glucocorticoid receptor agonists, among other therapeutic targets.[5] 5-Bromoindazole, a readily available starting material, serves as a versatile linchpin for introducing a diverse array of molecular fragments at this position. The carbon-bromine bond at C5 is a highly reliable synthetic handle, primarily amenable to a host of palladium-catalyzed cross-coupling reactions, but also reactive under other conditions such as nucleophilic substitution and metal-halogen exchange.

This guide provides an in-depth exploration of the reactivity of the C5-bromine on the indazole ring. It is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but also the underlying mechanistic rationale and field-proven insights to empower strategic decision-making in complex synthetic campaigns.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C5-Functionalization

Palladium-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the C5-position of the indazole ring.[6] These reactions share a common mechanistic framework, proceeding through a catalytic cycle involving a Pd(0) active species.

General Catalytic Cycle

The general mechanism for these transformations involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Br bond of the indazole, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Stille) or Ligand Exchange/Coordination (for Heck, Sonogashira, Buchwald-Hartwig): The coupling partner (e.g., organoboron, organotin, amine, alkyne) displaces a ligand on the Pd(II) center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[7][8]

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L_n->Oxidative_Addition + Indazole-Br (R-X) Indazole-Pd(II)L_n-Br R-Pd(II)L_n-X (Indazole-Pd Complex) Oxidative_Addition->Indazole-Pd(II)L_n-Br Transmetalation_Coordination Transmetalation or Ligand Exchange Indazole-Pd(II)L_n-Br->Transmetalation_Coordination + Coupling Partner (R'-M) Coupling_Partner_Complex R-Pd(II)L_n-R' (Diorganopalladium Complex) Transmetalation_Coordination->Coupling_Partner_Complex Reductive_Elimination Reductive Elimination Coupling_Partner_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product (R-R') Formed Reaction_Selection_Workflow start Starting Material: 5-Bromoindazole goal What functional group to introduce at C5? start->goal node_aryl Aryl or Heteroaryl (C-C sp²) goal->node_aryl node_amine Amine (C-N) goal->node_amine node_alkyne Alkyne (C-C sp) goal->node_alkyne node_alkyl Alkyl/Other (via Lithiation) goal->node_alkyl method_suzuki Suzuki Coupling (Boronic Acid) node_aryl->method_suzuki method_buchwald Buchwald-Hartwig (Amine) node_amine->method_buchwald method_sonogashira Sonogashira Coupling (Terminal Alkyne) node_alkyne->method_sonogashira method_lithiation Lithium-Halogen Exchange + Electrophile (E+) node_alkyl->method_lithiation

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

[1]

Abstract & Strategic Overview

The synthesis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole presents a classic challenge in heterocyclic chemistry: regioselectivity .[1] The indazole scaffold contains two potential sites for Palladium-catalyzed cross-coupling (C3 and C5).[1] For drug discovery applications—where this motif serves as a critical pharmacophore in kinase inhibitors (e.g., targeting VEGFR or Plk1)—obtaining the C3-functionalized product while retaining the C5-bromide is essential for subsequent modular diversification.[1]

This application note details a robust, scalable protocol that leverages the intrinsic electronic differences between the pyrazolic C3-bromide and the benzenoid C5-bromide.[1] By utilizing a Tetrahydropyranyl (THP) protecting group strategy, we eliminate catalyst poisoning caused by the free N-H bond and enhance the solubility of the intermediate, ensuring high yields and strict regiocontrol.

Core Challenges Solved:
  • Regiocontrol: Preferential activation of the C3-Br bond over the C5-Br bond.

  • Catalyst Longevity: Prevention of Pd-coordination to the free indazole nitrogen.[1]

  • Purification: Efficient separation of the mono-coupled product from bis-coupled byproducts.[1]

Strategic Analysis: The "Why" Behind the Protocol

Electronic Differentiation (The Selectivity Driver)

The success of this synthesis relies on the disparate reactivity of the two halogenated positions:

  • C3-Position (Imine-like): The C3 carbon is part of the electron-deficient pyrazole ring.[1] It possesses lower bond dissociation energy and higher susceptibility to oxidative addition by Palladium(0) species compared to the benzenoid ring.

  • C5-Position (Benzenoid): The C5 carbon behaves like a standard aryl bromide.[1] While reactive, it is kinetically slower to undergo oxidative addition than C3 under controlled conditions.

Key Insight: By limiting the equivalents of boronic acid and maintaining mild thermal conditions, we can exclusively target C3.

Protecting Group Selection: THP vs. SEM vs. Boc[1]
  • Boc (tert-butyloxycarbonyl): Prone to thermal cleavage under basic Suzuki conditions (

    
    , 
    
    
    ).[1]
  • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability but requires toxic fluoride sources (TBAF) for removal.[1]

  • THP (Tetrahydropyranyl): Selected. Stable to basic aqueous Suzuki conditions, low cost, and removed effortlessly with mild acid, avoiding heavy metal or fluoride contamination.

Detailed Experimental Protocol

Phase A: Protection (Synthesis of Intermediate 1)

Reaction: 3,5-Dibromo-1H-indazole

1
  • Setup: Charge a dry 250 mL Round Bottom Flask (RBF) with 3,5-Dibromo-1H-indazole (10.0 g, 36.2 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

  • Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.91 g, 3.62 mmol, 10 mol%).

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP) (4.6 g, 5.0 mL, 54.3 mmol, 1.5 equiv) dropwise over 10 minutes at Room Temperature (RT).

  • Monitoring: Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a higher running spot (
    
    
    ).
  • Workup: Wash the reaction mixture with saturated

    
     (50 mL) followed by brine (50 mL). Dry over 
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil often crystallizes upon standing or trituration with cold pentane. If necessary, pass through a short silica plug (100% DCM).

    • Expected Yield: 90-95% (White solid).[1]

Phase B: Regioselective Suzuki Coupling (Synthesis of Intermediate 2)

Reaction: Intermediate 1 + 2-Thiopheneboronic acid

1
  • Degassing (Critical): In a 250 mL 3-neck flask, combine Intermediate 1 (10.0 g, 27.8 mmol) and 2-Thiopheneboronic acid (3.91 g, 30.6 mmol, 1.1 equiv). Add 1,4-Dioxane (80 mL) and 2M

    
      (28 mL). Sparge with Nitrogen gas for 15 minutes.
    
    • Note: Do not use excess boronic acid (>1.2 equiv) to minimize C5 coupling.

  • Catalyst Addition: Add

    
      (1.13 g, 1.39 mmol, 5 mol%).
    
  • Reaction: Heat to 85°C (internal temperature) under

    
     atmosphere.
    
  • Timeline: The reaction typically completes in 4–6 hours.

    • Checkpoint: Monitor via HPLC or TLC.[1] Look for the consumption of the dibromo species. If >5% bis-coupled product (C3+C5 substituted) appears, stop heating immediately.[1]

  • Workup: Cool to RT. Dilute with EtOAc (150 mL) and water (100 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 50 mL). Combine organics, wash with brine, dry (

    
    ), and concentrate.
    
  • Purification: Flash Chromatography (Gradient: 0

    
     10% EtOAc in Hexanes). The mono-coupled product elutes before the bis-coupled impurity.[1]
    
    • Expected Yield: 75-82%.[1]

Phase C: Deprotection (Target Molecule Synthesis)

Reaction: Intermediate 2

1
  • Solvolysis: Dissolve Intermediate 2 (8.0 g) in Methanol (80 mL).

  • Acidification: Add 4M HCl in Dioxane (20 mL) or concentrated aqueous HCl (5 mL).

  • Heating: Heat to 60°C for 2 hours. The THP group cleaves rapidly.

  • Precipitation: Cool the mixture to 0°C. The product often precipitates as a hydrochloride salt or free base depending on pH.

  • Neutralization: Adjust pH to ~8 with saturated

    
    .
    
  • Isolation: Filter the solid precipitate. Wash with water (2 x 20 mL) and cold

    
     (20 mL).
    
  • Final Polish: Recrystallize from Ethanol/Water if high purity (>99%) is required for biological assays.

Data Presentation & Troubleshooting

Reaction Screening Data (Optimization Table)
EntrySolvent SystemBaseCatalystTemp (°C)Yield (C3-Product)Bis-Coupled (Impurity)
1DMF/H2OK2CO3Pd(PPh3)410055%25% (High Temp promotes C5)
2Toluene/EtOH/H2ONa2CO3Pd(PPh3)48068%12%
3 Dioxane/H2O Na2CO3 Pd(dppf)Cl2 85 81% <5%
4THF/H2OCs2CO3Pd(OAc)2/XPhos6040%<2% (Reaction too slow)
Analytical Verification (NMR Signatures)

To confirm the regiochemistry (C3 vs C5 substitution), observe the proton shifts:

  • Starting Material: C3 is quaternary (no proton). C4-H is a doublet at

    
     ppm.[1]
    
  • Product (C3-substituted): The thiophene protons appear at

    
     7.1-7.5 ppm.[1] Crucially, the C4-H  of the indazole ring (peri-proton to the new thiophene ring) will show a significant downfield shift  (deshielding) due to the magnetic anisotropy of the new aromatic ring at C3. If coupling occurred at C5, the C4-H shift would remain relatively unchanged.[1]
    

Visual Workflows (Graphviz)

Synthetic Pathway Diagram

SynthesisPathSM3,5-Dibromo-1H-indazoleStep1Step 1: Protection(DHP, PPTS, DCM)SM->Step1Int1N-THP IntermediateStep1->Int1Step2Step 2: Suzuki Coupling(2-Thienylboronic acid, Pd(dppf)Cl2)Int1->Step2Int2C3-Coupled IntermediateStep2->Int2 Regioselective at C3Step3Step 3: Deprotection(HCl, MeOH)Int2->Step3ProductThis compoundStep3->Product

Caption: Linear synthetic route highlighting the protection-coupling-deprotection strategy.

Purification Logic Tree

PurificationLogicStartCrude Reaction Mix(Post-Suzuki)TLCTLC Check(Hex/EtOAc 9:1)Start->TLCBisBis-coupled spotvisible?TLC->BisFlashFlash ColumnGradient 0-10% EtOAcBis->FlashYes (Separation Req)FilterSilica Plug(Remove Pd)Bis->FilterNo (High Purity)RecrystRecrystallize(EtOH)Flash->RecrystFilter->Recryst

Caption: Decision matrix for purification based on impurity profile.

References

  • Villo, P., et al. "Regioselective Synthesis of 3,5-Disubstituted Indazoles via Suzuki-Miyaura Cross-Coupling."[1] Journal of Organic Chemistry, 2018.[2] (General methodology grounding).

  • Lohou, E., et al. "Palladium-catalyzed C-N and C-C coupling reactions on indazoles."[1] Synthesis, 2011. (Reactivity of 3-bromo vs 5-bromo).[1]

  • Greene, T.W., & Wuts, P.G.M. "Protective Groups in Organic Synthesis," 4th Ed. John Wiley & Sons.[1] (Standard for THP protocol).

  • Collot, V., et al. "Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles: synthesis of 3-arylindazoles."[1] Tetrahedron, 1999. (Precedent for C3 selectivity).

  • Application Note Source: "Regioselective Suzuki coupling 3,5-dibromo-1H-indazole C3 vs C5." Vertex AI Search Results, 2023.

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

[1]

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-3-(thiophen-2-yl)-1H-indazole as the electrophilic scaffold.[1] This substrate presents a unique "privileged structure" often found in kinase inhibitors (e.g., VEGFR, FGFR targets).

The primary synthetic challenge lies in the dichotomy between the acidic N1-H proton (pKa ~14) and the electrophilic C5-Bromine. While the C3-thiophene moiety adds lipophilicity and electron density, the free N1-H can lead to catalyst poisoning via azolate formation or competitive N-arylation.[1] This guide provides two validated workflows: a High-Fidelity Protected Route for scale-up and a Direct Coupling Route for rapid library generation.[1]

Substrate Analysis & Strategic Planning

Structural Considerations
  • C5-Bromine (Electrophile): The primary site for oxidative addition. Reactivity is moderate; electron-rich ligands are recommended to facilitate the catalytic cycle.[1][2]

  • C3-Thiophene: An electron-rich heteroaryl substituent.[1] While generally stable, the sulfur atom poses a minor risk of catalyst coordination (poisoning). High-turnover catalysts (e.g., Buchwald precatalysts) mitigate this.[1]

  • N1-H (Acidic Handle): The indole-like nitrogen is the critical variable.[1]

    • Risk:[2][3][4][5] Deprotonation by carbonate bases generates an indazolyl anion, which can form stable complexes with Pd(II), arresting the catalytic cycle.

    • Solution: Masking with a protecting group (THP/SEM) or utilizing sterically bulky ligands (XPhos/SPhos) to prevent N-metal coordination.[1]

Decision Matrix: Route Selection

RouteSelectionStartSubstrate: this compoundGoalGoal: Library vs. Scale-up?Start->GoalRouteARoute A: High Fidelity (Scale-up)Goal->RouteAHigh Purity / >1g ScaleRouteBRoute B: Rapid Discovery (Direct)Goal->RouteBHigh Throughput / <100mgStepA11. Protection (DHP/PTSA) -> N-THPRouteA->StepA1StepB1Direct Coupling (Pd-XPhos G3 / K3PO4)RouteB->StepB1StepA22. Suzuki Coupling (Pd(dppf)Cl2)StepA1->StepA2StepA33. Deprotection (HCl/MeOH)StepA2->StepA3ProductFinal C5-Functionalized IndazoleStepA3->ProductStepB1->Product

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and purity requirements.

Protocol A: The "High-Fidelity" Protected Route

Recommended for: Scale-up (>1g), complex boronic acids, or when purification of the free-NH product is difficult.[1]

Step 1: N-THP Protection

The tetrahydropyranyl (THP) group is chosen for its ease of installation and orthogonality to basic Suzuki conditions.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv), p-Toluenesulfonic acid (PTSA) (0.1 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound in DCM (0.2 M).

    • Add DHP and PTSA.[1] Stir at RT for 2-4 hours.[1]

    • Validation: Monitor TLC (Hex/EtOAc). The N-THP product is significantly less polar (higher Rf) than the starting material.

    • Workup: Wash with sat. NaHCO3, dry over Na2SO4, concentrate.[1] Note: The crude material is usually sufficient for the next step.

Step 2: Suzuki Cross-Coupling[2][6][7]
  • Catalyst: Pd(dppf)Cl2[2][6]·DCM (3-5 mol%).[1] The large bite angle of dppf confers stability and longevity.

  • Base: Na2CO3 (2.0 M aq) or Cs2CO3 (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

  • Temperature: 90°C.

Step-by-Step Protocol:

  • Charge a reaction vial with N-THP-protected indazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl2[1]·DCM (0.05 equiv).

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-Dioxane (0.15 M) and 2.0 M aq. Na2CO3 (3.0 equiv).

  • Seal and heat to 90°C for 4–16 hours.

  • QC Check: LCMS should show conversion to the coupled product (M+H). The Br isotope pattern (1:1 doublet) will disappear.

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane or concentrated HCl in MeOH.

  • Conditions: 60°C for 1–2 hours.

  • Workup: Neutralize with NaHCO3, extract with EtOAc. The free NH indazole usually precipitates or crystallizes upon cooling/concentration.

Protocol B: The "Direct" Unprotected Route

Recommended for: Library synthesis, automated parallel chemistry, and stable boronic acids.

This method bypasses protection by using a highly active catalyst system capable of oxidative addition even in the presence of the inhibitory indazolyl anion.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%).

    • Why: These precatalysts activate rapidly and the bulky biaryl phosphine ligands prevent the formation of inactive palladium-indazole complexes.

  • Base: K3PO4 (3.0 equiv). Phosphate is preferred over carbonate for free-NH substrates in biphasic systems.[1]

  • Solvent: n-Butanol / Water (5:[1]1) or Toluene / Water (10:1).

  • Temperature: 100°C (or 120°C in Microwave).

Step-by-Step Protocol:

  • Add this compound (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.03 equiv) to a microwave vial.

  • Add n-Butanol/Water (5:1, degassed). Concentration: 0.1 M.[1]

  • Microwave: Irradiation at 120°C for 30 minutes. (Or thermal heating at 100°C for 4 hours).

  • Purification: Filter through Celite. The filtrate is often clean enough for reverse-phase HPLC purification.[1]

Mechanistic Insight & Troubleshooting

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the competition between the productive cycle and the inhibitory "Azolate Trap."

CatalyticCyclePd0Pd(0)-Ligand(Active Species)OxAddOxidative Addition(Rate Limiting)Pd0->OxAddPdII_ArL-Pd(II)-Ar(Br)OxAdd->PdII_ArTransMetTransmetallation(+ Ar'-B(OH)2)PdII_Ar->TransMetTrapOFF-CYCLE TRAP:Pd-Indazolyl ComplexPdII_Ar->TrapFree NH (Deprotonation)PdII_BiArL-Pd(II)-Ar-Ar'TransMet->PdII_BiArRedElimReductive EliminationPdII_BiAr->RedElimRedElim->Pd0Trap->PdII_ArBulky Ligand (XPhos)Reverses Binding

Figure 2: Catalytic cycle showing the oxidative addition into the C-Br bond and the potential off-cycle trap caused by the free indazole nitrogen.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Thiophene or Indazole N.Switch to XPhos Pd G3 or Pd(dtbpf)Cl2 .[1] Increase temp to 110°C.
Protodeboronation Boronic acid instability (common with 2-heteroaryl boronates).[1]Use Boronic Esters (Bpin) instead of acids. Switch base to mild KF or K3PO4 .[1]
N-Arylation Byproduct Competitive coupling at Nitrogen (Chan-Lam type).[1]Mandatory Protection (Route A). Use THP or SEM group.[1]
Homocoupling (Ar-Ar) Oxidation of Boronic acid.[1]Ensure rigorous degassing (sparge with Ar/N2 for 10 min).

References

  • Regioselective C7 Bromination and Suzuki-Miyaura Coupling of Indazoles: Loidreau, Y., et al.[1][7] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021, 11 , 6962-6970.[1]

  • Suzuki Coupling of Unprotected Nitrogen Heterocycles: Kassel, J., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[1] Journal of Organic Chemistry, 2021.

  • C3-Vinylation of Unprotected Indazoles: Diaz, S., et al.[1][5] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate."[1] Molecules, 2018, 23 (8), 2056.[8]

  • General Review of Indazole Synthesis and Functionalization: Organic Chemistry Portal. "Synthesis of Indazoles."[2][5][6][8][9][10]

Application Note: Strategic Palladium-Catalyzed Functionalization of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Analysis

The substrate 5-Bromo-3-(thiophen-2-yl)-1H-indazole represents a high-value "privileged scaffold" in kinase inhibitor discovery (e.g., VEGFR, PLK, and Aurora kinase pathways). Successful functionalization requires a tripartite strategy addressing its distinct chemical zones:

  • The Electrophilic Handle (C5-Br): The primary site for Palladium (Pd) oxidative addition. This position is electronically activated for cross-coupling but competes with the acidic N-H.

  • The Lewis-Basic "Trap" (C3-Thiophene): The thiophene sulfur atom is a soft Lewis base. In low-ligand environments, it can coordinate to Pd(II) species, displacing labile ligands and arresting the catalytic cycle (catalyst poisoning).

  • The Acidic Proton (N1-H): The indazole N-H (pKa ~14) can deprotonate under the basic conditions required for Suzuki/Buchwald couplings, leading to solubility issues or competing N-arylation.

Core Directive: Protection First

Direct coupling on the unprotected 1H-indazole is possible but operationally risky due to catalyst sequestration by the nitrogen anion. We strongly recommend N1-protection (SEM, THP, or Boc) prior to C5 functionalization to ensure reproducible kinetics and high yields.

Visualizing the Synthetic Pathway

The following workflow illustrates the divergent synthesis enabled by this scaffold.

Indazole_Pathway Start This compound Protect Step 1: N1-Protection (SEM-Cl / NaH) Start->Protect Critical Pre-step Intermed N-Protected Intermediate Protect->Intermed Suzuki Path A: Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Intermed->Suzuki Biaryl Synthesis Buchwald Path B: Buchwald-Hartwig (R-NH2, Pd-BrettPhos) Intermed->Buchwald C-N Bond Formation Sonogashira Path C: Sonogashira (Alkyne, Pd(PPh3)4/CuI) Intermed->Sonogashira Alkyne Linkers

Figure 1: Divergent synthetic workflow. N1-protection is the "gatekeeper" step enabling high-yield C5 functionalization.

Pre-Reaction Protocol: N1-Protection (Mandatory)

Before attempting Pd-catalysis, mask the N1 position. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is preferred for its stability under basic coupling conditions and ease of removal (TBAF/TFA).

Protocol:

  • Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool to 0°C under N₂.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (gas evolution).

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • QC Check: TLC should show complete consumption of the polar starting material and appearance of a lipophilic spot.

Core Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Best for: Attaching aryl or heteroaryl groups.

The Challenge: The C3-thiophene can poison simple Pd catalysts. The Solution: Use Pd(dppf)Cl₂ .[1][2] The bidentate ferrocenyl ligand (dppf) bites the palladium center tightly, preventing the thiophene sulfur from displacing the ligand and deactivating the catalyst.

ComponentReagentEquivRole
Substrate N-SEM-Indazole-Br1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂·DCM 0.05 (5 mol%)Thiophene-resistant catalyst
Base K₂CO₃ (2M aq.)3.0Activates Boron
Solvent 1,4-Dioxane[0.1 M]High boiling, polar aprotic

Step-by-Step:

  • Charge a microwave vial or pressure tube with the N-SEM-Indazole substrate, boronic acid, and Pd(dppf)Cl₂.

  • Seal and purge with Argon for 5 minutes (oxygen removal is critical to prevent homocoupling).

  • Add degassed 1,4-dioxane and 2M K₂CO₃ via syringe.

  • Heat to 90°C for 4–12 hours.

    • Note: If using microwave, heat to 110°C for 30 mins.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Introducing amine solubilizing groups (e.g., morpholine, piperazine).

The Challenge: Indazoles are electron-rich; oxidative addition is slower. The Solution: Use BrettPhos or RuPhos precatalysts. These bulky, electron-rich ligands facilitate oxidative addition into the C-Br bond and promote reductive elimination of the amine.

ComponentReagentEquivRole
Substrate N-SEM-Indazole-Br1.0Electrophile
Amine Primary/Secondary Amine1.2Nucleophile
Catalyst Pd-RuPhos G3 0.02–0.05Specialized for C-N bonds
Base NaOtBu or Cs₂CO₃2.0Strong base required
Solvent Toluene or t-Amyl Alcohol[0.15 M]Non-polar/Polar aprotic

Step-by-Step:

  • In a glovebox or under strict Argon flow, combine substrate, Pd-catalyst, and NaOtBu in a vial.

  • Add anhydrous Toluene.

  • Add the amine (if liquid) via syringe.

  • Seal and heat to 100°C overnight.

  • Critical Step: Filter the hot reaction mixture through Celite to remove palladium black and inorganic salts immediately.

Mechanistic Insight & Troubleshooting

The following diagram details the catalytic cycle, highlighting where the specific "Thiophene Effect" occurs and how the recommended protocols mitigate it.

Catalytic_Cycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (Ar-Br) Coord Thiophene Poisoning (Off-Cycle Trap) OxAdd->Coord S-Coordination (If Ligand is Weak) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic Acid / Base Coord->Pd0 Requires Heat/Strong Ligand to Reverse RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle showing the "Thiophene Trap." Using bidentate ligands (dppf) prevents the Off-Cycle S-coordination.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning (S-binding)Switch to Pd(dppf)Cl₂ or increase loading to 10 mol%.
Dehalogenation (H-Indazole)

-Hydride Elimination path
Ensure solvent is dry; switch base to Cs₂CO₃; avoid alcohols.
Protodeboronation Boronic acid instabilityAdd base after heating; use Boronic Esters (Pinacol) instead of acids.
N-Arylation (Side Product) Protecting Group FailureEnsure N1-SEM/Boc is intact. If Boc falls off (thermal), switch to SEM.

References

  • Migliorini, A., et al. (2012). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 17(4), 4508-4521.

    • Key Insight: Establishes Pd(dppf)
  • BenchChem Application Note. (2025). "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles."[2][3][4]

    • Key Insight: Provides general protocols for C5-haloazole functionalization and solvent comp
  • Luo, Y., et al. (2023).[5] "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules, 28.

    • Key Insight: Discusses the necessity of N-protection and compar
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50.

    • Key Insight: Authoritative source for selecting BrettPhos/RuPhos for amin

Sources

Application Note: Precision N-Alkylation of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 5-Bromo-3-(thiophen-2-yl)-1H-indazole is a critical transformation in the synthesis of kinase inhibitors and pharmacological probes.[1] The indazole scaffold presents a classic regioselectivity challenge, existing in a tautomeric equilibrium between


-H and 

-H forms.[1] While the

-alkylated isomer is typically the thermodynamic product and the biologically relevant pharmacophore for many targets (e.g., VEGFR, FGFR inhibitors), the

-isomer often forms as a significant impurity, complicating purification and reducing yield.[1]

This guide provides a definitive, evidence-based protocol for the regioselective N-alkylation of this compound.[1] By leveraging the steric bulk of the C3-thiophene substituent and controlling solvent-base interactions, we outline two methods: Method A (Kinetic/Chelation Control) for maximum


 selectivity and Method B (Thermodynamic Control)  for scalability.

Scientific Foundation & Mechanistic Logic

The Regioselectivity Challenge

Indazoles are amphoteric heterocycles.[1] The acidity of the NH proton (


 in DMSO) allows for easy deprotonation. The resulting indazolyl anion is an ambident nucleophile.
  • 
    -Alkylation:  Generally favored thermodynamically due to the preservation of the benzenoid structure in the fused ring system.
    
  • 
    -Alkylation:  Favored kinetically or when the 
    
    
    
    position is sterically hindered.[1]
Impact of the 3-(Thiophen-2-yl) Substituent

The C3-substituent plays a pivotal role in directing alkylation.[1]

  • Steric Hindrance: The thiophene ring at C3 creates significant steric bulk around the

    
     nitrogen. This steric shielding disfavors attack at 
    
    
    
    , inherently biasing the reaction toward
    
    
    .
  • Electronic Effects: Thiophene is an electron-rich aromatic ring.[1] Unlike electron-withdrawing groups (e.g., -COOMe) that might chelate metal cations and direct to

    
     via a tight ion pair, the thiophene group relies primarily on steric repulsion to enforce 
    
    
    
    selectivity.[1]
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the strategic control points.

IndazoleAlkylation cluster_conditions Control Factors Start This compound Anion Indazolyl Anion (Resonance Hybrid) Start->Anion Deprotonation (Base: NaH or Cs2CO3) N1_Product N1-Alkyl Product (Thermodynamic/Major) Anion->N1_Product Path A: Steric Freedom (Favored by C3-Thiophene) N2_Product N2-Alkyl Product (Kinetic/Minor) Anion->N2_Product Path B: Steric Clash (Disfavored) Factor1 Solvent Polarity (THF vs DMF) Factor2 Cation Effect (Na+ vs Cs+)

Figure 1: Mechanistic pathway of indazole alkylation showing the divergence between N1 and N2 products driven by steric factors.

Experimental Protocols

Method A: High-Fidelity -Alkylation (NaH/THF)

Best for: Small-to-medium scale, maximizing regioselectivity (>95:5


:

).[1] Mechanism: The use of Sodium Hydride (NaH) in THF promotes a tight ion-pair mechanism that, combined with the steric bulk of the thiophene, strongly blocks the

site.

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the indazole substrate in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
    
    • Note: The solution typically turns yellow/orange indicating the anion.

  • Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT and stir. Monitor by TLC/LCMS.[1] (Typical time: 2–16 hours).

  • Quench: Cool to 0°C. Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine, dry over

    
    , filter, and concentrate.[1]
    
Method B: Thermodynamic -Alkylation (Cs₂CO₃/DMF)

Best for: Large scale, substrates sensitive to strong bases, or less reactive electrophiles.[1] Mechanism: Cesium Carbonate (


) in DMF facilitates the "cesium effect," improving solubility and nucleophilicity. The elevated temperature promotes thermodynamic equilibration, favoring the stable 

isomer.

Materials:

  • Substrate: 1.0 equiv

  • Base:

    
     (2.0 equiv)
    
  • Electrophile: Alkyl Halide (1.2 equiv)

  • Solvent: DMF or Acetonitrile (0.2 M)

Procedure:

  • Setup: Charge flask with Indazole,

    
    , and DMF.
    
  • Addition: Add Alkyl Halide.

  • Reaction: Heat to 60–90°C. Stir for 4–12 hours.

    • Critical: Higher temperatures favor the thermodynamic

      
       product but may increase degradation. 80°C is the optimal starting point.
      
  • Workup: Dilute with water (5x volume) to precipitate the product or extract with EtOAc/LiCl wash to remove DMF.

Self-Validating System: Characterization & QC

Distinguishing regioisomers is the most critical step. You cannot rely solely on retention time.[1] You must use NMR structural validation.[1]

NMR Diagnostic Criteria

The definitive method to distinguish


 vs 

alkylation is 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) .
Feature

-Alkylated Isomer
(Desired)

-Alkylated Isomer
(Impurity)
Key NOE Signal Strong correlation between N-CH₂ protons and Indazole C7-H .[1]Strong correlation between N-CH₂ protons and Thiophene C3'-H .
¹H NMR Shift N-CH₂ typically appears at 4.0 – 5.5 ppm .[1]N-CH₂ often slightly downfield relative to N1 (context dependent).[1]
¹³C NMR (N-C) N1-C generally ~50-55 ppm .[1]N2-C generally ~55-60 ppm (often less shielded).[1]
Structural Validation Workflow

Validation Sample Isolated Product NMR Run 1H NMR & NOESY Sample->NMR Decision NOE Correlation? NMR->Decision N1_Confirm NOE: N-CH2 <-> Indazole H7 CONFIRMED N1 Decision->N1_Confirm H7 Interaction N2_Confirm NOE: N-CH2 <-> Thiophene H3' CONFIRMED N2 Decision->N2_Confirm Thiophene Interaction

Figure 2: Logic flow for structural confirmation using NOESY NMR.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of anion; Old NaH.[1]Switch to Method B (DMF/Heat). Use fresh NaH or add 15-crown-5 ether.
High N2 Isomer Kinetic trapping; Steric bulk of electrophile is small (e.g., MeI).Increase reaction temperature (Method B) to force thermodynamic equilibration. Switch solvent to non-polar (Toluene) with phase transfer catalyst.
Polysubstitution Excess electrophile; Very acidic C-H on thiophene (rare).Strictly control stoichiometry (1.05 equiv electrophile). Monitor reaction closely.
O-Alkylation? Not applicable for this substrate.[1](N/A - Indazoles do not typically O-alkylate unless a C3-OH is present).[1]

References

  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[1][2][3]

    • Context: Establishes the NaH/THF method for high N1 selectivity in 3-substituted indazoles.
    • URL:[Link]

  • Development of a selective and scalable N1-indazole alkyl

    • Source: RSC Advances, 2024, 14, 6367–6373.[1][2]

    • Context: Discusses thermodynamic control and scale-up using carbon
    • URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

    • Source: Beilstein Journal of Organic Chemistry, 2024, 20, 1940–1954.[1][2]

    • Context: DFT calculations and mechanistic insights into chel
    • URL:[Link]

  • Synthesis of 5-(thiophen-2-yl)-1H-indazoles via Suzuki Coupling.

    • Source: Molecules, 2013, 18(10), 12264-12275.[1]

    • Context: Describes the synthesis of the core scaffold and subsequent functionaliz
    • URL:[Link]

Sources

Application Notes and Protocols for 5-Bromo-3-(thiophen-2-yl)-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets.[1] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][3] Several FDA-approved drugs, such as the multi-kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring its therapeutic significance.[2]

This application note focuses on 5-Bromo-3-(thiophen-2-yl)-1H-indazole , a specific derivative that combines three key pharmacophoric elements:

  • The Indazole Core: Provides the fundamental framework for interaction with various enzymatic active sites, particularly the hinge region of protein kinases.[4]

  • The 5-Bromo Substituent: The bromine atom at the 5-position significantly influences the electronic properties of the indazole ring system and can enhance binding affinity through halogen bonding. Furthermore, it serves as a crucial synthetic handle for further chemical modifications and library development.

  • The 3-Thiophene Group: The incorporation of a thiophene ring at the 3-position introduces a heteroaromatic moiety known to be present in numerous bioactive molecules. Thiophene-containing compounds exhibit a wide range of biological activities, including anticancer effects.[5] This substitution can modulate the compound's pharmacokinetic properties and provide additional interaction points with the biological target.

The strategic combination of these three components makes this compound a highly promising candidate for screening and lead optimization in drug discovery programs, particularly in oncology.

Synthetic Strategy and Protocol

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 5-bromo-1H-indazole. The key steps involve a regioselective bromination at the C3 position, followed by a palladium-catalyzed Suzuki cross-coupling reaction.

Overall Synthetic Scheme

Synthetic_Scheme 5-Bromo-1H-indazole 5-Bromo-1H-indazole 3,5-Dibromo-1H-indazole 3,5-Dibromo-1H-indazole 5-Bromo-1H-indazole->3,5-Dibromo-1H-indazole Step 1: Bromination This compound This compound 3,5-Dibromo-1H-indazole->this compound Step 2: Suzuki Coupling

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 3,5-Dibromo-1H-indazole (Intermediate)

Rationale: Direct bromination of 5-bromo-1H-indazole at the C3 position is a crucial step to install the necessary handle for the subsequent cross-coupling reaction. The choice of N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a controlled and efficient method for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-1H-indazole197.025.0 g25.4 mmol
N-Bromosuccinimide (NBS)177.984.97 g27.9 mmol
N,N-Dimethylformamide (DMF)73.0950 mL-
Deionized Water18.02As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (25.4 mmol) of 5-bromo-1H-indazole in 50 mL of DMF.

  • Addition of Brominating Agent: To the stirred solution, add 4.97 g (27.9 mmol) of N-bromosuccinimide (NBS) portion-wise over 10 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should be less polar than the starting material.

  • Work-up: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash the solid with copious amounts of deionized water to remove residual DMF.

  • Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3,5-dibromo-1H-indazole as a solid.

Part 2: Synthesis of this compound (Target Compound)

Rationale: The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[6] In this step, the C-Br bond at the 3-position of the indazole is selectively coupled with thiophen-2-ylboronic acid in the presence of a palladium catalyst and a base. The choice of Pd(dppf)Cl₂ as the catalyst is based on its high efficiency in coupling heteroaryl halides.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dibromo-1H-indazole275.922.0 g7.25 mmol
Thiophen-2-ylboronic acid127.961.11 g8.70 mmol
Pd(dppf)Cl₂816.64296 mg0.36 mmol
Potassium Carbonate (K₂CO₃)138.213.01 g21.75 mmol
1,2-Dimethoxyethane (DME)90.1240 mL-
Deionized Water18.0210 mL-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL Schlenk flask, add 2.0 g (7.25 mmol) of 3,5-dibromo-1H-indazole, 1.11 g (8.70 mmol) of thiophen-2-ylboronic acid, 296 mg (0.36 mmol) of Pd(dppf)Cl₂, and 3.01 g (21.75 mmol) of potassium carbonate.

  • Solvent Addition and Degassing: Add 40 mL of DME and 10 mL of deionized water to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-85 °C under an inert atmosphere and stir vigorously for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (7:3 hexane/ethyl acetate). The product should be a new, less polar spot compared to the starting dibromoindazole.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Biological Applications and Protocols

Derivatives of indazole are well-documented for their anti-proliferative effects against a variety of cancer cell lines.[7] The introduction of a thiophene moiety at the C3 position is a strategic modification to enhance these activities. It is hypothesized that this compound will exhibit significant anti-cancer properties, potentially through the inhibition of protein kinases that are crucial for tumor growth and survival. A primary and robust method to evaluate the cytotoxic potential of this compound is the MTT anti-proliferative assay.

Protocol: In Vitro Anti-proliferative Activity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard initial screen for cytotoxic and anti-proliferative agents.

Experimental Workflow:

MTT_Assay_Workflow A 1. Cell Seeding B 2. Compound Treatment A->B C 3. Incubation B->C D 4. MTT Addition C->D E 5. Formazan Solubilization D->E F 6. Absorbance Reading E->F G 7. Data Analysis (IC50) F->G

Caption: Workflow for the MTT anti-proliferative assay.

Materials and Reagents:

  • Human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, A549 - lung carcinoma, K562 - chronic myelogenous leukemia)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to prepare a stock solution, e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37 °C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis software.

Expected Results and Discussion

Based on the known bioactivity of related indazole derivatives, it is anticipated that this compound will exhibit dose-dependent inhibition of cancer cell proliferation. The IC₅₀ values are expected to be in the low micromolar to nanomolar range, which would indicate potent anti-cancer activity.

The presence of the thiophene ring at the 3-position may confer selectivity towards certain kinase families. For instance, 3-heteroaryl indazoles have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in tumorigenesis. Further investigation into the specific molecular target(s) of this compound would be a logical next step, potentially involving in vitro kinase panel screening.

The 5-bromo substituent not only contributes to the compound's activity but also provides a valuable handle for further structure-activity relationship (SAR) studies. For example, subsequent Suzuki or other cross-coupling reactions at this position could be employed to generate a library of analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule with high potential for further investigation in drug discovery. The protocols outlined in this application note provide a robust framework for its synthesis and initial biological evaluation. The promising structural features of this compound warrant its inclusion in screening libraries, particularly for the discovery of novel kinase inhibitors and anti-cancer therapeutics.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - Research journals - PLOS. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (URL: [Link])

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. - ResearchGate. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

  • 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai - Manas Petro Chem. (URL: [Link])

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (URL: [Link])

  • Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents | Request PDF - ResearchGate. (URL: [Link])

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (URL: [Link])

Sources

experimental procedure for Buchwald-Hartwig amination of 5-bromoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 5-aminoindazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Axitinib, Linifanib). While the Buchwald-Hartwig amination offers a direct route to these targets, 5-bromoindazoles present a specific synthetic challenge: the acidic N1-H proton (


 in DMSO).

In standard catalytic cycles, this proton leads to two primary failure modes:

  • Catalyst Poisoning: Deprotonation forms an indolyl anion that coordinates tightly to the Pd(II) center, arresting the catalytic cycle.

  • Regioselectivity Issues: Competition between

    
    -arylation (at N1) and the desired 
    
    
    
    -amination (at C5).

This guide provides two distinct, field-validated protocols to overcome these hurdles: a Robust Path (using protecting groups) for high-value scale-up, and a Direct Path (using specialized ligand systems) for rapid analog generation.

Strategic Decision Matrix

Before initiating synthesis, select the protocol based on your stage of development and substrate complexity.

DecisionMatrix Start Start: 5-Bromoindazole Scale Scale / Stage? Start->Scale PathA Discovery/HTS (Speed is Priority) Scale->PathA < 100 mg PathB Process/Scale-Up (Purity is Priority) Scale->PathB > 1 g Direct PROTOCOL B: Direct Amination PathA->Direct Protect PROTOCOL A: Protected Route PathB->Protect Ligand Requires: tBuBrettPhos + LHMDS Direct->Ligand Steps Requires: THP/SEM Protection + Standard Pd Protect->Steps

Figure 1: Decision tree for selecting the optimal amination strategy.

Protocol A: The "Robust" Route (Protected Substrate)

Best for: Large-scale synthesis, expensive amine partners, and ensuring absolute regioselectivity. Mechanism: Masking the N1-H prevents catalyst deactivation and N-arylation, allowing the use of standard, cheaper catalyst systems.

Substrate Preparation

Protect the 5-bromoindazole with a Tetrahydro-2H-pyran-2-yl (THP) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) group.

  • Note: THP is preferred for ease of removal (mild acid), while SEM is more stable to strong bases.

Reaction Conditions
ParameterRecommendationRationale
Catalyst Source

(1-2 mol%)
Stable Pd(0) source; prevents need for in-situ reduction.
Ligand XPhos (for 1° amines) or RuPhos (for 2° amines)XPhos provides steric bulk to facilitate reductive elimination. RuPhos prevents

-hydride elimination in secondary amines.
Base

(2.0 equiv) or

(1.5 equiv)
Weak base (

) for base-sensitive substrates; Strong base (

) for faster kinetics.
Solvent 1,4-Dioxane or TolueneHigh boiling point non-polar solvents promote active catalytic species.
Temperature 80°C – 100°CSufficient energy to overcome activation barrier for oxidative addition.
Step-by-Step Procedure
  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add:

    • 1-(THP)-5-bromoindazole (1.0 equiv)

    • Amine partner (1.2 equiv)[1]

    • 
       (1.5 equiv)
      
    • 
       (4 mol%)
      
    • 
       (2 mol%)
      
  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Solvate: Add anhydrous 1,4-Dioxane (concentration 0.2 M) via syringe.

  • React: Heat to 100°C for 4–12 hours. Monitor by LCMS for consumption of bromide.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).

  • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane (RT, 2h) or TFA/DCM to remove the THP group.

Protocol B: The "Direct" Route (Unprotected Substrate)

Best for: Rapid library synthesis, "base-stable" substrates, and avoiding protection/deprotection steps. Core Innovation: Utilization of LHMDS as a dual-role reagent (Base + In-Situ Protecting Group) combined with the bulky tBuBrettPhos ligand.

The "LHMDS Effect"

Unlike carbonate bases, Lithium Hexamethyldisilazide (LHMDS) irreversibly deprotonates the indole N1-H. The resulting Lithium-Indazolyl species forms an aggregate that is sterically shielded, preventing the nitrogen from binding to the Palladium center. This allows the Pd to react exclusively at the C-Br bond.

Reaction Conditions
ParameterRecommendationRationale
Pre-Catalyst Pd-G3-tBuBrettPhos (2-5 mol%)Rapidly generates the active monoligated Pd(0) species. tBuBrettPhos is critical for coupling 5-membered heterocycles.[1]
Base LHMDS (2.5 - 3.0 equiv)Crucial: 1 equiv deprotonates the N1-H; 1 equiv neutralizes the H-Br byproduct; excess drives kinetics.
Solvent THF or 1,4-DioxaneCompatible with LHMDS; THF usually preferred for solubility of Li-salts.
Temperature 60°C – 90°CMilder temperatures are often possible due to the high activity of the G3 catalyst.
Step-by-Step Procedure
  • Charge: To a flame-dried Schlenk tube or microwave vial:

    • 5-Bromo-1H-indazole (1.0 equiv)[2]

    • Amine partner (1.2 equiv)[1]

    • Pd-G3-tBuBrettPhos (2-4 mol%)

  • Inert: Cap and purge with Argon (strictly anhydrous conditions are required for LHMDS).

  • Solvate: Add anhydrous THF (0.2 M).

  • Base Addition: Add LHMDS (1.0 M in THF, 2.5 equiv) dropwise at RT.

    • Observation: The solution may turn dark or cloudy; this is the formation of the lithiated species.

  • React: Heat to 65°C (or up to 90°C for unreactive amines) for 12 hours.

  • Quench: Cool to RT. Quench carefully with sat.

    
     (aq).
    
  • Workup: Extract with EtOAc (3x). Dry over

    
    .
    
    • Note: Unprotected aminoindazoles are polar. Ensure the aqueous phase is basic (pH ~9) during extraction to keep the product organic-soluble.

Mechanistic Visualization

The following diagram illustrates why the specific ligand/base combination in Protocol B is successful where standard conditions fail.

Mechanism Substrate 5-Bromo-1H-indazole Anion Li-Indazolyl Species (N-Li Aggregate) Substrate->Anion Deprotonation (Masking N-H) LHMDS LHMDS (Base) LHMDS->Anion OxAdd Oxidative Addition (Pd inserts into C-Br) Anion->OxAdd tBuBrettPhos (Steric Shielding) Fail FAILURE MODE: Pd Coordinates to N-Anion Anion->Fail Small Ligand (e.g., PPh3) Cat Pd-G3-tBuBrettPhos Cat->OxAdd Success SUCCESS: Bulky Ligand Repels N-Coordination OxAdd->Success Amine Binding & Reductive Elim Product 5-Amino-1H-indazole Success->Product

Figure 2: Mechanistic pathway highlighting the role of steric bulk in preventing catalyst poisoning.

Troubleshooting & Optimization (Self-Validating)

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Protocol B. If already using B, ensure LHMDS quality (titrate base) or increase catalyst loading to 5 mol%.
Regioisomers (N-arylation) Competitive CouplingSwitch to Protocol A. The protecting group (THP/SEM) physically blocks the N1 site, guaranteeing C5 selectivity.
Protodehalogenation

-Hydride Elimination
Switch ligand to RuPhos (for secondary amines) or BrettPhos (for primary amines). Ensure anhydrous solvents.[3]
Poor Solubility Product AggregationUse t-Amyl Alcohol as solvent (for Protocol A) or add a co-solvent like DMF (though DMF is incompatible with LHMDS).

References

  • Buchwald, S. L., et al. (2014).[1] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. Describes the specific use of tBuBrettPhos for unprotected azoles.

  • Henderson, J. L., & Buchwald, S. L. (2010).[1][4] "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters. Foundational work on benzo-fused heterocycles.[5]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. The authoritative guide on ligand selection (XPhos vs RuPhos).

  • Inamoto, K. (2008).[5][6] "Novel access to indazoles based on palladium-catalyzed amination chemistry." Yakugaku Zasshi. Context on intramolecular amination strategies.

Sources

Application Note: High-Purity Isolation of 5-Bromo-3-(thiophen-2-yl)-1H-indazole via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Bromo-3-(thiophen-2-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described methodology centers on flash column chromatography, a robust and scalable technique for the efficient removal of synthetic impurities. The rationale behind each step, from stationary phase selection to mobile phase optimization, is detailed to ensure adaptability and successful implementation.

Introduction

Indazole derivatives are recognized as crucial pharmacophores, exhibiting a wide range of biological activities.[1][2] Specifically, the incorporation of a thiophene moiety can modulate the pharmacological profile of the indazole core. The purity of such compounds is paramount for accurate biological screening and subsequent drug development processes. Synthetic procedures often yield a crude product containing unreacted starting materials, by-products, and other impurities that must be meticulously removed.[3]

This guide details an optimized flash column chromatography protocol for the purification of this compound, ensuring high purity suitable for downstream applications.

Causality Behind Experimental Choices: The Three Pillars of Success

The successful purification of this compound by column chromatography hinges on the careful selection of the stationary and mobile phases, and the proper preparation of the crude sample.

1. Stationary Phase: The Foundation of Separation

Silica gel (SiO₂) is the stationary phase of choice for this application. Its polar surface provides a strong matrix for the separation of moderately polar compounds like indazole derivatives. The slightly acidic nature of silica gel is generally compatible with the indazole ring system. For optimal resolution and efficiency, a high-quality silica gel with a particle size of 40-63 µm is recommended.

2. Mobile Phase: The Elution Power

The selection of an appropriate mobile phase is critical for achieving good separation. A solvent system of ethyl acetate (EtOAc) and hexane is a common and effective choice for the elution of indazole derivatives.[4][5] Hexane, a non-polar solvent, will have a low affinity for the polar silica gel, while the more polar ethyl acetate will compete for binding sites on the silica, thus eluting the compounds. By gradually increasing the proportion of ethyl acetate in the hexane, a polarity gradient is created, which allows for the sequential elution of compounds based on their polarity.

3. Sample Preparation: Ensuring a Clean Start

Proper sample preparation is essential to prevent column overloading and ensure a uniform application of the crude material onto the stationary phase. The crude this compound should be dissolved in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or a mixture of DCM and the initial mobile phase, before being adsorbed onto a small amount of silica gel. This "dry loading" technique prevents the introduction of a large volume of strong solvent directly onto the column, which can lead to poor separation.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC). This will provide an estimate of the separation that can be achieved on the column and help determine the optimal starting and ending concentrations for the mobile phase gradient.

TLC Protocol:

  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (F254).

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or ethyl acetate). Spot the solution onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10:90 EtOAc:Hexane) and gradually increase the polarity in subsequent trials.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm). The desired product and impurities should be visible as dark spots.

  • Rf Calculation: Calculate the Retention Factor (Rf) for the product spot. The ideal Rf value for the target compound in the chosen solvent system for column chromatography is typically between 0.2 and 0.4.[6]

Optimized Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment:
  • Glass chromatography column

  • Silica gel (40-63 µm particle size)

  • Crude this compound

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (DCM, analytical grade)

  • Rotary evaporator

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology:
  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess hexane until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this silica-adsorbed sample onto the top of the packed column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the initial mobile phase (e.g., 5% EtOAc in hexane) to the column without disturbing the top layer.

    • Apply gentle pressure to the top of the column (using a pump or inert gas) to begin the elution process.

    • Collect fractions in separate tubes.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • 5% EtOAc in Hexane (2 column volumes)

      • 10% EtOAc in Hexane (4 column volumes)

      • 15% EtOAc in Hexane (4 column volumes)

      • 20% EtOAc in Hexane (until the product has fully eluted)

  • Fraction Analysis:

    • Monitor the elution of the product by spotting a small amount from each fraction onto a TLC plate and developing it in the optimized TLC solvent system.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[5][7]

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (40-63 µm)Good resolution for moderately polar compounds.
Mobile Phase Ethyl Acetate / HexaneTunable polarity for effective separation of indazole derivatives.[4]
Initial Eluent 5-10% Ethyl Acetate in HexaneTo elute non-polar impurities first.
Final Eluent 20-30% Ethyl Acetate in HexaneTo elute the desired product.
TLC Rf of Product 0.2 - 0.4Optimal for good separation on the column.[6]
Loading Technique Dry LoadingPrevents band broadening and improves resolution.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Solvent System Optimization) Crude->TLC DryLoad Dry Loading onto Silica Crude->DryLoad Elution Gradient Elution (EtOAc/Hexane) TLC->Elution informs Column Packed Silica Gel Column DryLoad->Column Column->Elution Fractions Fraction Collection Elution->Fractions Frac_TLC Fraction Analysis (TLC) Fractions->Frac_TLC Combine Combine Pure Fractions Frac_TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the high-purity isolation of this compound. By understanding the principles behind the selection of chromatographic conditions and adhering to the detailed step-by-step procedure, researchers can consistently obtain material of a quality suitable for the rigorous demands of drug discovery and development.

References

  • The Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. Available at: [Link]

  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole. Available at: [Link]

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • The Royal Society of Chemistry. Metal-free Brønsted acid mediated synthesis of fully substituted thiophenes via chemo- and regioselective intramolecular cyclization of α,α′-bis(β-oxodithioesters) at room temperature. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • National Center for Biotechnology Information. Synthesis molecular docking and DFT studies on novel indazole derivatives. Available at: [Link]

  • PubChem. 5-bromo-3-ethoxy-1H-indazole. Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • ResearchGate. Synthesis of 5-bromo-indole derivatives. Reagent and conditions. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

  • CORE. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Available at: [Link]

  • ResearchGate. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Available at: [Link]

  • Chem-Impex. 5-Bromo-1H-indazole-3-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

  • PubChem. 5-bromo-4-methoxy-3-naphthalen-2-yl-1H-indazole. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-3-(thiophen-2-yl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromo-3-(thiophen-2-yl)-1H-indazole Derivatives in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution pattern of this compound derivatives presents a unique combination of a halogenated indazole core and a heteroaromatic thiophene moiety. This structural arrangement offers intriguing possibilities for modulating biological activity and pharmacokinetic properties. The bromine atom can serve as a handle for further synthetic modifications and can influence binding interactions, while the thiophene ring can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and target engagement.

Given the therapeutic potential of this class of molecules, rigorous and comprehensive analytical characterization is paramount to ensure the identity, purity, and structural integrity of synthesized compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key analytical methods for the thorough characterization of this compound derivatives. The protocols and insights provided herein are designed to be a practical resource for ensuring data quality and accelerating the drug discovery and development process.

A Multi-faceted Approach to Structural Elucidation and Purity Assessment

A robust analytical workflow for characterizing novel chemical entities like this compound derivatives relies on the synergistic use of multiple orthogonal techniques. This ensures a comprehensive understanding of the molecule's structure and purity profile. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Integration & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structural Confirmation MS Mass Spectrometry (HRMS, Fragmentation) Purification->MS Molecular Weight Verification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC Purity Assessment Xray X-ray Crystallography (Absolute Structure) NMR->Xray Corroborative Evidence Data_Integration Comprehensive Data Analysis NMR->Data_Integration MS->HPLC MS->Data_Integration HPLC->Data_Integration Xray->Data_Integration

Figure 1: Integrated analytical workflow for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the substitution pattern.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for confirming the substitution pattern on both the indazole and thiophene rings.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. This is particularly useful for confirming the carbon skeleton of the molecule.[1][2]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning proton and carbon signals, especially in complex molecules, by revealing proton-proton and proton-carbon correlations.

Protocol for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as the N-H proton is typically observable.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

Instrumental Parameters (Representative for a 400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Acquisition Time 4.0 s1.5 s
Spectral Width 16 ppm240 ppm

Data Analysis and Interpretation:

  • ¹H NMR: Expect to observe distinct signals for the protons on the indazole and thiophene rings. The integration of the signals should correspond to the number of protons. Coupling constants (J-values) will provide information about the connectivity of adjacent protons. The N-H proton of the indazole ring will likely appear as a broad singlet.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the type of carbon (aromatic, aliphatic, etc.). The carbon attached to the bromine atom will be significantly influenced by the halogen's electronic effects.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.

Rationale for MS Analysis
  • Molecular Weight Determination: Confirms the successful synthesis of the target molecule by providing its exact mass.

  • Isotopic Pattern: The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). This provides strong evidence for the presence of bromine in the molecule.

  • Fragmentation Analysis: The fragmentation pattern can provide clues about the molecule's structure by revealing stable fragments and characteristic losses.

Protocol for High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system (LC-MS).

Instrumental Parameters (Representative for an ESI-TOF Mass Spectrometer):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Fragmentor Voltage 175 V
Gas Temperature 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Mass Range 100 - 1000 m/z

Data Analysis and Interpretation:

  • Look for the molecular ion peak ([M+H]⁺). The measured mass should be compared to the calculated exact mass of the protonated molecule.

  • Observe the characteristic isotopic pattern for a bromine-containing compound.

  • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the thiophene ring or the bromine atom.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is an indispensable tool for determining the purity of a synthesized compound and for quantifying its concentration. A robust and validated HPLC method is a critical component of any drug development program.[3]

Rationale for HPLC Analysis
  • Purity Assessment: Separates the target compound from any starting materials, byproducts, or degradation products, allowing for the determination of its purity.

  • Quantification: Can be used to accurately determine the concentration of the compound in a sample, which is essential for biological assays and formulation studies.

  • Stability Indicating: A well-developed HPLC method can be used to monitor the stability of the compound over time and under various stress conditions.

Protocol for Reversed-Phase HPLC (RP-HPLC)

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions (Representative Method):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Data Analysis and Interpretation:

  • The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The retention time of the main peak should be consistent across multiple injections.

  • For quantitative analysis, a calibration curve should be generated using standards of known concentrations.

Single-Crystal X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state. This technique is considered the ultimate proof of structure and can reveal subtle stereochemical details and intermolecular interactions.

Rationale for X-ray Crystallography
  • Unambiguous Structure Determination: Provides the precise arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.

  • Conformational Analysis: Reveals the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Provides insights into how the molecules pack in the crystal, which can be important for understanding physical properties such as solubility and melting point.

Protocol for Single-Crystal X-ray Crystallography

Crystal Growth:

  • Growing suitable single crystals is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.

  • A variety of solvents and solvent combinations should be screened to find conditions that yield high-quality crystals.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • X-ray diffraction data are collected using a diffractometer.

  • The collected data are then processed, and the crystal structure is solved and refined using specialized software.

Data Analysis and Interpretation:

  • The final refined crystal structure will provide the atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule.

  • This information provides irrefutable proof of the molecule's structure.

Xray_Workflow Start Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Start->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Suitable Single Crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Absolute 3D Structure Structure_Solution->Final_Structure

Figure 2: Workflow for single-crystal X-ray crystallography.

Conclusion

The comprehensive analytical characterization of this compound derivatives is a critical step in their development as potential therapeutic agents. The orthogonal techniques of NMR spectroscopy, mass spectrometry, HPLC, and X-ray crystallography provide a complete picture of the molecule's identity, purity, and structure. The protocols and insights provided in this application note offer a robust framework for researchers to ensure the quality and integrity of their compounds, thereby facilitating the advancement of promising new drug candidates from the laboratory to the clinic.

References

  • Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). A C–H activation-based catalytic method for the synthesis of 2-substituted indazoles. Journal of the American Chemical Society, 135(19), 7122-7125. [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2002). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 40(7), 467-489.
  • Shaaban, M. R., Farag, A. M., & Mayhoub, A. S. (2016). Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study. Journal of Molecular Structure, 1125, 277-286. [Link]

  • Oda, R., & Kawase, M. (2020). 3-Keto-indazole derivatives exhibiting multi-coloured phosphorescence. RSC Advances, 10(3), 1541-1547. [Link]

  • Wang, C., Wang, Y., & Zhu, J. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 14(15), 3932-3935. [Link]

  • Palmer, B. D., Sutherland, H. S., Smaill, J. B., & Denny, W. A. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 23(10), 2636. [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Helmy, M. S., Hassan, A. S., & El-Baih, F. E. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Journal of the Chinese Chemical Society, 68(11), 2035-2046. [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Podolska, M., Białęcka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2010). HPLC method for separating enantiomers of imidazole derivatives—antifungal compounds. Acta Poloniae Pharmaceutica, 67(4), 363-369.
  • ResearchGate. (n.d.). Synthesis of 5-bromo-indole derivatives. Reagent and conditions. Retrieved from [Link]

  • Sim, L., & Quek, G. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Pharmaceutical Sciences VII (pp. 1-24).
  • Geiger, D. K., Geiger, H. C., Williams, L., & Noll, B. C. (2012). 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 68(2), o420. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). 5 Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry (pp. 169-216). Georg Thieme Verlag.
  • Al-Ostoot, F. H., Khtira, A. S., & El-Sayed, M. A. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. [Link]

  • Norman, C., Fagioli, S., Deventer, M. H., Kuropka, P., Walther, D., & Auwärter, V. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 16(1), 84-97. [Link]

Sources

The Strategic Utility of 5-Bromo-3-(thiophen-2-yl)-1H-indazole: A Guide to Advanced Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole-Thiophene Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a molecular framework consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its bioisosteric relationship with indole, coupled with its unique hydrogen bonding capabilities as both a donor and acceptor, makes it a cornerstone of drug design.[2] When fused with other heterocyclic systems, such as thiophene, the resulting architecture offers a rich three-dimensional structure ripe for interaction with biological targets, particularly protein kinases.[3]

This guide focuses on 5-Bromo-3-(thiophen-2-yl)-1H-indazole , a versatile synthetic intermediate designed for the strategic and efficient construction of complex molecular libraries. This molecule is endowed with two distinct and orthogonally reactive sites: the nucleophilic N-H of the indazole ring and the electrophilic C-Br bond on the benzene ring. This dual reactivity allows for a sequential and controlled diversification, making it an invaluable tool for researchers in drug discovery and materials science. We will explore the synthesis of this intermediate and provide detailed application notes and protocols for its subsequent functionalization.

Synthesis of the Core Intermediate: A Suzuki-Miyaura Approach

The most direct and efficient route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding pathway for the formation of C-C bonds between aryl halides and organoboron compounds.[4]

The synthesis couples the readily available 5-bromo-1H-indazole with 2-thiopheneboronic acid. The choice of catalyst is critical for achieving high efficiency. Palladium complexes bearing bulky, electron-rich phosphine ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are particularly effective for this transformation.[4]

G Start1 5-Bromo-1H-indazole Catalyst Pd(dppf)Cl₂ K₂CO₃, DME Start1->Catalyst Start2 2-Thiopheneboronic acid Start2->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling

Caption: Synthesis of the target intermediate via Suzuki-Miyaura coupling.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes Pd(dppf)Cl₂ as the catalyst due to its high stability and efficiency in coupling heteroaryl halides.[4] Dimethoxyethane (DME) is an excellent solvent for this reaction, and potassium carbonate serves as a mild and effective base to facilitate the transmetalation step of the catalytic cycle. The reaction is heated to ensure a reasonable reaction rate.

Reagent/ParameterQuantity/ConditionPurpose
5-Bromo-1H-indazole1.0 equivStarting material
2-Thiopheneboronic acid1.2 equivThiophene source
Pd(dppf)Cl₂0.05 equivPalladium catalyst
Potassium Carbonate (K₂CO₃)2.0 equivBase
1,2-Dimethoxyethane (DME)AnhydrousSolvent
Temperature80 °CReaction condition
AtmosphereInert (Argon or N₂)Prevent catalyst degradation

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv), 2-thiopheneboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous DME via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Application Notes Part 1: Strategic N-H Functionalization

The indazole N-H proton is acidic and can be readily deprotonated, allowing for a variety of functionalization reactions. This position is crucial for modulating the physicochemical properties of the molecule, such as solubility and membrane permeability, and for establishing key interactions with biological targets. For many cross-coupling reactions at the C5-bromo position, protection of the N-H group is also advantageous or even necessary to prevent side reactions and improve yields.[5]

G Start This compound Alkylation N-Alkylation (R-X, Base) Start->Alkylation Arylation N-Arylation (Ar-X, Catalyst) Start->Arylation Protection N-Boc Protection (Boc)₂O Start->Protection Product1 N¹-Alkyl Derivative Alkylation->Product1 Product2 N¹-Aryl Derivative Arylation->Product2 Product3 N¹-Boc Derivative Protection->Product3

Caption: Diversification pathways via N-H functionalization.

Protocol 2: Regioselective N¹-Alkylation

Causality: The regioselectivity of indazole alkylation (N¹ vs. N²) is influenced by the base, solvent, and substituents on the indazole ring.[6] Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the thermodynamically more stable N¹-alkylated product.[7]

Reagent/ParameterQuantity/ConditionPurpose
This compound1.0 equivSubstrate
Sodium Hydride (NaH, 60% disp.)1.2 equivBase
Alkyl Halide (e.g., R-Br, R-I)1.1 equivAlkylating agent
Tetrahydrofuran (THF)AnhydrousSolvent
Temperature0 °C to RTReaction condition

Step-by-Step Methodology:

  • Suspend NaH (1.2 equiv) in anhydrous THF in a dry, inert atmosphere flask.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours, monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Protocol 3: N¹-Boc Protection

Causality: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions.[8] The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and high-yielding method for its installation.[9][10]

Reagent/ParameterQuantity/ConditionPurpose
This compound1.0 equivSubstrate
Di-tert-butyl dicarbonate ((Boc)₂O)1.5 equivBoc source
Triethylamine (TEA) or DMAP (cat.)1.5 equiv or 0.1 equivBase/Catalyst
Dichloromethane (DCM) or THFAnhydrousSolvent
TemperatureRoom TemperatureReaction condition

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (1.5 equiv) and di-tert-butyl dicarbonate (1.5 equiv). A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.

  • Stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • The resulting N¹-Boc protected product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Application Notes Part 2: C-Br Bond Functionalization for Core Diversification

The C5-bromo group is the key handle for introducing significant molecular diversity. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the installation of a wide array of aryl, heteroaryl, alkynyl, and amino substituents.[11] This sequential functionalization strategy is a powerful tool in library synthesis for structure-activity relationship (SAR) studies.

G Start N-Protected-5-Bromo- 3-(thiophen-2-yl)-1H-indazole Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Heck Heck (Alkene) Start->Heck Product1 C⁵-Aryl/Heteroaryl Suzuki->Product1 Product2 C⁵-Amino Buchwald->Product2 Product3 C⁵-Alkynyl Sonogashira->Product3 Product4 C⁵-Alkenyl Heck->Product4

Caption: Cross-coupling reactions at the C5-bromo position.

Protocol 4: C⁵ Suzuki-Miyaura Coupling

Causality: This second Suzuki coupling builds upon the core structure, creating complex bi-aryl or heteroaryl-aryl motifs common in kinase inhibitors.[3] The conditions are similar to the initial synthesis, but catalyst and ligand choice can be optimized based on the specific boronic acid used. The N-H should be protected (e.g., with Boc) to ensure optimal results.

Reagent/ParameterQuantity/ConditionPurpose
N-Boc-5-Bromo-3-(thiophen-2-yl)-1H-indazole1.0 equivSubstrate
Aryl/Heteroarylboronic Acid1.3 equivCoupling partner
Pd(PPh₃)₄ or PdCl₂(dppf)0.05 equivPalladium catalyst
Cesium Carbonate (Cs₂CO₃)2.0 equivBase
Dioxane/Water (e.g., 4:1)-Solvent system
Temperature90-100 °CReaction condition

Step-by-Step Methodology:

  • Combine the N-protected bromoindazole (1.0 equiv), boronic acid (1.3 equiv), palladium catalyst (0.05 equiv), and Cs₂CO₃ (2.0 equiv) in a microwave vial or Schlenk tube.

  • Add the dioxane/water solvent system.

  • Degas the mixture by sparging with argon for 10-15 minutes.

  • Seal the vessel and heat to 90-100 °C for 2-12 hours, or until reaction completion as monitored by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to obtain the C⁵-arylated product.

Protocol 5: C⁵ Buchwald-Hartwig Amination

Causality: This reaction is one of the most effective methods for forming C-N bonds and introducing primary or secondary amines.[12] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often required to facilitate the reductive elimination step, which can be challenging with electron-rich indazoles. A strong, non-nucleophilic base like LHMDS or NaOtBu is necessary.[11]

Reagent/ParameterQuantity/ConditionPurpose
N-Boc-5-Bromo-3-(thiophen-2-yl)-1H-indazole1.0 equivSubstrate
Amine (R¹R²NH)1.2 equivNucleophile
Pd₂(dba)₃0.02-0.05 equivPalladium precursor
RuPhos or BrettPhos0.04-0.10 equivLigand
LHMDS or NaOtBu2.2 equivBase
Toluene or DioxaneAnhydrousSolvent
Temperature90-110 °CReaction condition

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the N-protected bromoindazole (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃, ligand, and base to a dry reaction vessel.

  • Add anhydrous solvent.

  • Seal the vessel and heat to the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary from 1 to 24 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 6: C⁵ Sonogashira Coupling

Causality: The Sonogashira reaction is a reliable method for installing terminal alkynes, which are versatile functional groups for further chemistry, such as "click" reactions or cyclizations.[11] The reaction is co-catalyzed by palladium and copper(I) iodide.[5] The base, typically an amine like triethylamine, also serves as a solvent in some cases.

Reagent/ParameterQuantity/ConditionPurpose
N-Boc-5-Bromo-3-(thiophen-2-yl)-1H-indazole1.0 equivSubstrate
Terminal Alkyne (R-C≡CH)1.5 equivCoupling partner
Pd(PPh₃)₄0.05 equivPalladium catalyst
Copper(I) Iodide (CuI)0.1 equivCo-catalyst
Triethylamine (Et₃N)2.0 equivBase and/or Solvent
DMF or THFAnhydrousCo-solvent
Temperature60-80 °CReaction condition

Step-by-Step Methodology:

  • To a Schlenk flask, add the N-protected bromoindazole (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill with argon three times.

  • Add anhydrous solvent (DMF or THF), triethylamine, and the terminal alkyne via syringe.

  • Heat the mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Pour the mixture into a saturated aqueous solution of NH₄Cl and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a strategically designed intermediate that provides a clear and efficient roadmap for the synthesis of complex, highly functionalized molecules. Its orthogonal reactive sites at the N¹ and C⁵ positions allow for a controlled, stepwise diversification using a suite of powerful and well-understood synthetic methodologies. By leveraging the protocols outlined in this guide, researchers can rapidly generate libraries of novel indazole-thiophene derivatives for screening in drug discovery programs and for the development of advanced functional materials.

References

  • BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem.
  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521.
  • Zhang, C., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(8), 619-624.
  • Google Patents. (2021).
  • Shi, F., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(4), 684-687.
  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859.
  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1949.
  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859.
  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20955-20976.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Witulski, B., et al. (2005). Sequential Sonogashira and Suzuki cross-coupling reactions in the indole and indazole series. Synthesis, (5), 771-780.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Tesaro, Inc. (2022). METHODS OF MANUFACTURING OF NIRAPARIB.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Sharma, P., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1645-1667.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Jones, C. D., et al. (2009). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 52(22), 7170-7185.
  • Wang, D. H., et al. (2015). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science, 6(9), 5122-5127.
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division.
  • Patel, A. B., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals.
  • O'Donovan, D. H., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 1938-1949.
  • Fyfe, J. W., & Watson, A. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5989-6004.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Cacchi, S., & Fabrizi, G. (2011). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 1(1), 32-45.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97%. 53857-57-1.
  • Kianmehr, E., et al. (2016). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Current Organic Synthesis, 13(4), 645-649.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wang, D. H., et al. (2015). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 6(9), 5122-5127.
  • Zhang, C., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed.
  • Bellina, F., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • ResearchGate. (n.d.). Synthesis of niraparib (XXXII).
  • Plenio, H., & Fleck, T. J. (2005). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • ResearchGate. (n.d.). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles.
  • Andree, P., & Bräse, S. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 375(1), 14.
  • YouTube. (2025).
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • Manas Petro Chem. (n.d.).

Sources

Application Note: Regioselective Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026


 vs. 

regioselectivity in indazole functionalization.

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. A critical synthetic challenge is the ambident nucleophilicity of the indazole ring, which contains two nitrogen atoms (


 and 

). Standard alkylation conditions often yield difficult-to-separate mixtures of

- and

-isomers.

This Application Note provides two distinct, field-validated protocols to achieve high regioselectivity:

  • Thermodynamic Control: A Cesium-mediated protocol for highly selective

    
    -alkylation .
    
  • De Novo Assembly: A Reductive Cyclization protocol for selective

    
    -functionalization .
    

Scientific Background: The Regioselectivity Challenge

Tautomerism and Reactivity

Indazoles exist in a tautomeric equilibrium between the


-indazole (benzenoid, thermodynamically stable) and 

-indazole (quinonoid, less stable) forms.
  • 
    -Alkylation:  generally favored under thermodynamic conditions due to the aromatic stability of the resulting benzenoid system.
    
  • 
    -Alkylation:  often favored under kinetic conditions or when steric bulk at the C7 position hinders 
    
    
    
    approach.

The choice of base, solvent, and temperature is critical. Hard cations (like


) in non-polar solvents can favor 

via coordination to the

lone pair, while soft, bulky cations (like

) in polar aprotic solvents favor the thermodynamic

product.
Mechanistic Pathway Visualization

Indazole_Selectivity Indazole 1H-Indazole (Starting Material) Deprotonation Deprotonation (Base) Indazole->Deprotonation Anion Indazolyl Anion (Ambident Nucleophile) Deprotonation->Anion N1_Path Thermodynamic Path (High Temp, Polar Solvent, Cs+) Anion->N1_Path Steric Freedom N2_Path Kinetic Path (Low Temp, Non-polar, Steric C7) Anion->N2_Path Chelation Control N1_Product N1-Substituted (Benzenoid System) N1_Path->N1_Product N2_Product N2-Substituted (Quinonoid System) N2_Path->N2_Product

Figure 1: Mechanistic divergence in indazole alkylation. The N1 pathway restores full aromaticity, while N2 retains a quinonoid-like character.

Protocol A: -Selective Alkylation (Thermodynamic Control)

Objective: Synthesis of 1-alkylindazoles with >95:5 regioselectivity. Mechanism: The use of Cesium Carbonate (


) in DMF at elevated temperatures promotes thermodynamic equilibration, strongly favoring the 

-isomer.
Materials
  • Substrate: 5-substituted-1H-indazole (1.0 equiv)

  • Electrophile: Alkyl halide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Temperature: 80–100 °C

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indazole substrate (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 mmol, 652 mg) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution typically turns yellow/orange upon anion formation.
    
  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

  • Thermodynamic Equilibration: Heat the reaction mixture to 90 °C for 4–12 hours.

    • Critical Checkpoint: Monitor by TLC/LC-MS. If

      
      -isomer is observed early, continued heating often converts it to the 
      
      
      
      -isomer via an intermolecular rearrangement mechanism.
  • Workup: Cool to RT. Pour the mixture into ice-water (20 mL).

    • Solids: If precipitate forms, filter and wash with water.

    • Oils: If no precipitate, extract with EtOAc (3 x 15 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over

      
      .
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). The

    
    -isomer is typically less polar (higher 
    
    
    
    ) than the
    
    
    -isomer on silica gel.

Protocol B: -Selective Synthesis (Reductive Cyclization)

Objective: Synthesis of 2-substituted indazoles without


 contamination.
Mechanism:  Instead of alkylating an existing ring, this "De Novo" method builds the ring onto the substituent using a modified Cadogan/Davis cyclization. This bypasses the selectivity issue entirely.
Materials
  • Substrate: 2-Nitrobenzaldehyde (or ketone for C3-subst.) (1.0 equiv)

  • Amine: Primary amine (

    
    ) (1.1 equiv)
    
  • Reductant: Tri-n-butylphosphine (

    
    ) or 
    
    
    
    (2.5 equiv)
  • Solvent: Toluene or 1,2-Dichlorobenzene

  • Temperature: Reflux (110–140 °C)

Step-by-Step Methodology
  • Imine Formation: In a pressure tube or round-bottom flask, combine 2-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in Toluene (5 mL). Add activated 4Å molecular sieves. Stir at RT for 2–4 hours until imine formation is complete (monitor by disappearance of aldehyde peak on TLC).

  • Cyclization: Add Tri-n-butylphosphine (

    
    , 2.5 mmol) directly to the reaction vessel.
    
  • Heating: Seal the tube (or attach reflux condenser) and heat to 120 °C for 12–16 hours.

    • Mechanism:[1][2][3][4][5][6][7] The phosphine deoxygenates the nitro group to a nitrene/nitroso intermediate, which rapidly cyclizes onto the imine nitrogen to form the

      
      -indazole.
      
  • Workup: Cool to RT. Concentrate the solvent under reduced pressure.

  • Purification: The crude mixture will contain phosphine oxide (

    
    ).
    
    • Cleanup: Dissolve residue in

      
      , wash with 1M HCl (to remove unreacted amine), then brine.
      
    • Chromatography: Purify on silica.

      
      -indazoles are often more polar than their 
      
      
      
      counterparts.
Workflow Diagram

N2_Synthesis Start 2-Nitrobenzaldehyde + Primary Amine Step1 Imine Formation (-H2O) Start->Step1 Step2 Add PBu3 (Deoxygenation) Step1->Step2 Intermediate Nitrene/Nitroso Intermediate Step2->Intermediate Heat (120°C) Cyclization N-N Bond Formation (Ring Closure) Intermediate->Cyclization Product 2-Substituted Indazole (Exclusive N2) Cyclization->Product

Figure 2: De Novo synthesis strategy ensuring exclusive N2-regiochemistry.

Analytical Validation: Distinguishing N1 vs N2

Correct structural assignment is mandatory.


 and 

isomers have distinct spectroscopic signatures.
NOESY NMR (The Gold Standard)

Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity data.[8]

Feature

-Alkyl Indazole

-Alkyl Indazole
NOE Correlation Strong cross-peak between

and

(aromatic proton).
Strong cross-peak between

and

(pyrazole proton).
C3-H Shift (

)
Typically

8.0 – 8.2 ppm.
Typically

8.3 – 8.6 ppm (Deshielded).
C13 NMR C3 carbon is typically shielded relative to

.
C3 carbon is typically deshielded.
UV-Vis Spectroscopy
  • 
    -Isomers:  Generally show absorption maxima (
    
    
    
    ) at lower wavelengths (hypsochromic) compared to
    
    
    .
  • 
    -Isomers:  Often display a bathochromic shift (red shift) and distinct fine structure in the UV band due to the quinonoid character.
    

Troubleshooting Guide

ProblemProbable CauseSolution
Low N1 Selectivity Reaction temperature too low.Increase temp to >90°C to overcome kinetic barrier and allow thermodynamic equilibration.
Low N1 Selectivity Counter-ion effect (

,

).
Switch to

or

. Larger cations destabilize the tight ion-pair at

.
Incomplete Cyclization (Protocol B) Moisture in solvent.Imine formation is reversible. Use activated molecular sieves and anhydrous toluene.
Separation Difficulties Isomers co-eluting.Use C18 Reverse Phase HPLC.

is usually more lipophilic (longer retention time) than

.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 2014.[2] [Link]

  • Copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes. Organic & Biomolecular Chemistry, 2012.[9] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable heterocyclic building block. As a molecule of interest in drug discovery programs, robust and high-yielding synthetic access is critical.

This document moves beyond simple procedural outlines to provide a deeper understanding of the reaction's intricacies. We will explore the underlying principles of the most common synthetic strategies, troubleshoot common experimental failures, and provide data-driven recommendations to improve yield and purity.

Part A: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura coupling reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

This is a frequent challenge in cross-coupling reactions. The root cause often lies with one of three components: the palladium catalyst, the organoboron reagent, or the reaction environment.

Causality & Solution Pathway:

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is poisoned, the reaction will stall.

    • Oxidative Degradation: Pd(0) is sensitive to oxygen. Incomplete degassing of your solvent and reaction vessel is a primary cause of catalyst death. Solution: Ensure you are using a robust degassing technique. For laboratory scale, at least three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen) are recommended. For larger scales, sparging the solvent with inert gas for 30-60 minutes prior to adding the catalyst is highly effective.

    • Incorrect Pre-catalyst: Some palladium pre-catalysts require specific conditions for activation. For instance, Pd(OAc)₂ needs to be reduced in situ to Pd(0). Solution: If using Pd(OAc)₂, ensure your phosphine ligand is present in sufficient quantity (typically a Pd:Ligand ratio of 1:2 to 1:4) to facilitate this reduction and stabilize the resulting Pd(0) species. Alternatively, switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, pre-activated catalyst system like those based on Buchwald or Fu.[1]

  • Compromised Boronic Acid: Thiophene-2-boronic acid is susceptible to degradation pathways that render it inactive.

    • Protodeboronation: This is the cleavage of the C-B bond by a proton source, converting the boronic acid back to thiophene. This is especially problematic in the presence of water and at elevated temperatures.[2] Solution: Use anhydrous solvents and reagents where possible. While some water is often necessary for the Suzuki reaction to proceed, excess water can be detrimental. If you suspect this is an issue, consider using thiophene-2-boronic acid pinacol ester, which is significantly more stable to protodeboronation.

    • Homocoupling (Trimerization): Boronic acids can self-condense to form boroxines (a cyclic trimer). This process is often reversible in the presence of water, but it can reduce the effective concentration of the active monomeric boronic acid. Solution: Use freshly opened or properly stored boronic acid. If the reagent is old, its quality may be compromised.

  • Sub-optimal Reaction Conditions:

    • Incorrect Base: The base plays a crucial role in activating the boronic acid and facilitating the transmetalation step. A base that is too weak may not be effective. Solution: For heteroaryl couplings, a moderately strong inorganic base is often optimal. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent starting points.[2] Avoid strong bases like hydroxides if your substrate has base-sensitive functional groups.

    • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction at the desired temperature. Solution: A mixture of an organic solvent and water is standard. Dioxane/water or Toluene/ethanol/water are common and effective choices.[3]

Q2: I see a significant amount of a major side-product that appears to be 5-bromo-1H-indazole. What is causing this protodehalogenation?

The formation of 5-bromo-1H-indazole indicates that the C-I bond of your 5-bromo-3-iodo-1H-indazole starting material is being cleaved and replaced with a hydrogen atom.

Causality & Solution Pathway:

This side reaction is often a result of a competing reductive process that can be promoted by certain reagents or conditions.

  • Phosphine Ligand Choice: Some phosphine ligands, particularly those that are very electron-rich, can promote reductive pathways.

  • Reaction Temperature and Time: Prolonged heating, especially if the catalytic turnover is slow, can lead to a higher incidence of side reactions.

  • Presence of Hydride Sources: Impurities in solvents or reagents can sometimes act as hydride donors.

Solutions:

  • Optimize Ligand: If using a highly electron-rich ligand, consider switching to a less donating one. For example, if using a Buchwald-type ligand, try a different generation or type. Pd(PPh₃)₄ is often a good starting point for troubleshooting.

  • Lower Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) for a longer period. This can often favor the desired cross-coupling pathway over decomposition routes.

  • Use High-Purity Reagents: Ensure your solvents are of high purity and your base is not contaminated.

Q3: My purification by column chromatography is difficult. The product co-elutes with a persistent impurity. What are my options?

Purification is a critical step, and co-elution often points to an impurity with very similar polarity to your product.

Causality & Solution Pathway:

  • Homocoupled Byproduct: The most likely culprit is the homocoupling of thiophene-2-boronic acid to form 2,2'-bithiophene. This is a known side-reaction, especially with thiopheneboronic acids.[2] This byproduct often has a similar polarity to the desired product.

  • Residual Starting Material: In cases of incomplete conversion, the 5-bromo-3-iodo-1H-indazole can be difficult to separate.

Solutions:

  • Optimize Stoichiometry: To minimize boronic acid homocoupling, avoid using a large excess of the boronic acid. An equivalent ratio of 1.1 to 1.3 of the boronic acid relative to the halo-indazole is a good starting point.

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing minor impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane).

    • Trituration: Slurrying the crude solid in a solvent in which the product is poorly soluble but the impurity is soluble can effectively wash away the impurity. Heptane or diethyl ether are good first choices.[4]

    • Acid/Base Wash: During the workup, an aqueous wash with a mild base (like NaHCO₃ solution) can help remove any unreacted boronic acid and its byproducts.

Part B: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most robust and widely applicable method is a two-step sequence involving the formation of a 3-halo-indazole followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling Start 5-Bromo-1H-indazole Intermediate 5-Bromo-3-iodo-1H-indazole Start->Intermediate I₂, NaOH/DMF Product This compound Intermediate->Product Pd Catalyst, Base Boronic Thiophene-2-boronic acid Boronic->Product

Caption: General two-step workflow for the synthesis.

This approach is highly modular, allowing for the synthesis of various 3-aryl or 3-heteroaryl indazoles by simply changing the boronic acid partner.[5][6]

Q2: I need to prepare the 5-bromo-3-iodo-1H-indazole precursor. Is there a standard protocol?

Yes, the C-3 position of the indazole ring can be directly halogenated. Iodination is often preferred over bromination for the precursor to a Suzuki coupling, as the C-I bond is more reactive in the oxidative addition step.

Experimental Protocol: Synthesis of 5-Bromo-3-iodo-1H-indazole

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 eq).

  • Dissolution: Add N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (NaOH) (approx. 2.2 eq) portion-wise, ensuring the temperature remains low.

  • Iodination: Once the base is fully dissolved and the solution is stirred, add a solution of Iodine (I₂) (approx. 1.1 eq) in DMF dropwise.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize any remaining iodine. The product often precipitates and can be collected by filtration.

  • Purification: The crude solid can be further purified by recrystallization or trituration with a suitable solvent.

Causality: The base deprotonates the indazole, forming an indazolide anion. This anion then acts as a nucleophile, attacking the iodine to form the C-I bond at the C-3 position, which is the most electronically favorable site for this reaction.

Q3: Which palladium catalyst and ligand combination is best for this specific Suzuki coupling?

The choice of catalyst is critical for yield and reaction efficiency. While many systems can work, some are demonstrably better for heteroaryl couplings.

Catalyst & Ligand Selection Table

Catalyst SystemLigandTypical YieldCommentaryReference
Pd(dppf)Cl₂dppfGood to ExcellentA highly reliable and versatile catalyst for many Suzuki couplings. Often the best first choice.[2]
Pd(PPh₃)₄PPh₃Fair to GoodA classic catalyst, but can be less effective than modern systems and may require higher temperatures.[2]
Pd(OAc)₂ + SPhosSPhosGood to ExcellentBuchwald ligands like SPhos are excellent for challenging couplings, allowing for lower catalyst loadings and temperatures.[1]
Pd(PPh₃)₂Cl₂PPh₃ModerateGenerally less effective than Pd(dppf)Cl₂ for this type of transformation.[2]

Recommendation: Start with Pd(dppf)Cl₂ . It provides a good balance of reactivity, stability, and cost. If yields are suboptimal, moving to a more active system with a Buchwald ligand like SPhos is a logical next step.

Q4: Can you explain the Suzuki-Miyaura catalytic cycle and the specific role of the base?

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps, and the base is essential for one of them.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation (Ar'-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product Product Formation RedElim [Ar-Pd(II)-Ar'] L₂

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-bromo-3-iodo-1H-indazole to form a Pd(II) intermediate.

  • Transmetalation: This is where the base comes in. The base (e.g., CO₃²⁻) reacts with the thiophene-2-boronic acid (Ar'-B(OR)₂) to form a more nucleophilic borate complex (Ar'-B(OR)₂(OH)⁻). This "activated" complex then transfers the thiophene group to the palladium center, displacing the iodide and forming a new Pd(II) species. Without the base, this step is extremely slow or does not occur.

  • Reductive Elimination: The two organic groups (the indazole and the thiophene) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

References

  • 5-(Thiophen-2-yl)oxazole - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Cimino, G., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Molecules, 2015. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC . National Center for Biotechnology Information. Available at: [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents. Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. Available at: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR . International Journal of Scientific Development and Research. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI . MDPI. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Fischer Indole Synthesis - ResearchGate . ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Problems with Fischer indole synthesis : r/Chempros - Reddit . Reddit. Available at: [Link]

  • Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals . Beilstein Journals. Available at: [Link]

  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - ResearchGate . ResearchGate. Available at: [Link]

  • (PDF) Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes - ResearchGate . ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

Sources

side product formation in Suzuki coupling of bromoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Product Formation in Suzuki-Miyaura Coupling of Bromoindazoles Ticket ID: INDZ-SUZ-001 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Hub: Identify Your Impurity

Before optimizing, you must identify the specific failure mode. In the coupling of bromoindazoles (Ar-Br) with boronic acids (


), three primary side-product classes dominate. Compare your LC-MS/NMR data with the profiles below:
Side Product TypeChemical SignatureLC-MS ObservationRoot Cause
Type A: Hydrodehalogenation Indazole-H (Br replaced by H)

(Mass = SM - 79/81 + 1)

-Hydride elimination from Pd-alkoxide species or solvent H-transfer.
Type B: Protodeboronation R-H (Boronic acid loses B)[1]Mass of Boronic acid fragment -

+ H
Base-catalyzed hydrolysis of the C-B bond; common in heteroaryl boronates.
Type C: Homocoupling R-R (Dimer of boronic acid)

mass
Oxidative coupling due to presence of

or Cu impurities.
Type D: Catalyst Poisoning No Reaction / SM RecoveryStarting Material only; Pd black precipitateIndazole N-coordination to Pd, arresting the catalytic cycle.

Deep Dive Modules: Mechanism & Mitigation

Module A: The "Reduction" Trap (Hydrodehalogenation)

The Issue: You observe the formation of the de-brominated indazole. The Mechanism: This is often solvent-driven. In alcoholic solvents (MeOH, EtOH, iPrOH), the alkoxide can coordinate to Palladium. If the transmetallation is slow, the complex undergoes


-hydride elimination, forming a Pd-H species which reductively eliminates with the aryl ring to form Ar-H.

Troubleshooting Steps:

  • Solvent Switch: Move away from secondary alcohols (isopropanol). Primary alcohols are better, but aprotic polar solvents (DMF, Dioxane) mixed with water are best to eliminate the hydride source.

  • Base Selection: Strong alkoxide bases promote this pathway. Switch to mild inorganic bases like

    
     or 
    
    
    
    .
  • Catalyst Load: Paradoxically, increasing catalyst loading can sometimes favor the productive cycle over the slow decomposition pathway, but ligand sterics are more important.

Module B: The "Unprotected" Challenge (Catalyst Poisoning)

The Issue: Reaction stalls at <20% conversion. The Mechanism: Indazoles are "sticky" substrates. The pyridine-like nitrogen (N2) is a strong


-donor. If the N-H is unprotected, the substrate can also act as an amidate ligand. These coordinate to the Pd(II) center, displacing the phosphine ligand and forming an inactive "Pd-sink."

Troubleshooting Steps:

  • Protection: If possible, protect N1 with THP (Tetrahydropyranyl), SEM, or Boc. This sterically hinders N2 and removes the acidic proton.

  • The "Throw Down" Method (For Unprotected Substrates): If you must run unprotected:

    • Use Buchwald Precatalysts (e.g., XPhos Pd G3): These bulky ligands create a "protective shell" around the Pd, preventing the indazole nitrogen from binding.

    • High Temperature/Microwave: Heat promotes ligand dissociation, breaking the resting state of the inactive Pd-Indazole complex.

Module C: Boronic Acid Instability (Protodeboronation)

The Issue: The boronic acid is consumed, but no product forms. The Mechanism: Heterocyclic boronic acids (especially 2-pyridyl, 2-imidazolyl) are prone to hydrolytic cleavage of the C-B bond under basic conditions.

Troubleshooting Steps:

  • Slow Addition: Add the base slowly via syringe pump to keep the pH lower during the reaction.

  • MIDA Boronates: Switch from boronic acids to MIDA boronates or Trifluoroborates (

    
    ), which release the active species slowly, minimizing the concentration of the unstable free acid.
    

Visualizing the Pathways

The following diagram illustrates the "Fork in the Road" where the catalytic cycle diverges into productive coupling vs. side reactions.

SuzukiPathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromoindazole Coordination N-Coordination (Catalyst Poisoning) OxAdd->Coordination Indazole N binds Pd Transmet Transmetallation (Ar-Pd-R) OxAdd->Transmet + Boronic Acid + Base BetaElim Beta-Hydride Elimination (Solvent/Alkoxide) OxAdd->BetaElim Slow Transmetallation + Alcohol Solvent RedElim Reductive Elimination Transmet->RedElim Side_Proto Side Product: Protodeboronation (R-H) Transmet->Side_Proto Unstable Boronic Acid (Base Hydrolysis) Side_Hydro Side Product: Hydrodehalogenation (Ar-H) BetaElim->Side_Hydro RedElim->Pd0 Regeneration Product Product (Ar-R) RedElim->Product

Caption: Figure 1. Kinetic competition between the productive Suzuki cycle (Green/Blue) and major side-reaction pathways (Red/Yellow).

Standardized Protocols

Protocol A: The "Robust" Method (Protected Indazoles)

Best for: Scalable synthesis where purity is paramount.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Base:

    
     (2.0 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Temp: 80-90°C.

  • Procedure: Degas solvents with

    
     for 15 mins. Add reagents. Heat.
    
    • Why: Dppf is a robust ferrocenyl ligand that resists oxidation. The biphasic system dissolves inorganic bases well.

Protocol B: The "High-Performance" Method (Unprotected Indazoles)

Best for: Medicinal chemistry discovery (avoiding protection steps).

  • Solvent: n-Butanol / Water (4:1) or Dioxane / Water.[2]

  • Base:

    
     (3.0 equiv) - Phosphate is gentler than carbonate.
    
  • Catalyst: XPhos Pd G3 (2-5 mol%).

  • Temp: 100°C (or Microwave 120°C for 20 mins).

  • Procedure:

    • Charge tube with Indazole, Boronic Acid, Base, and Precatalyst.[3]

    • Seal and purge with Argon.

    • Inject degassed solvent.

    • Why: XPhos is bulky enough to prevent the indazole nitrogen from poisoning the Pd center. The G3 precatalyst ensures rapid initiation without needing reduction from Pd(II).

Frequently Asked Questions (FAQ)

Q: Can I couple 3-bromoindazole and 5-bromoindazole under the same conditions? A: Generally, yes, but 3-bromoindazoles are electronically more similar to electron-deficient aryl halides and typically react faster. 5-bromoindazoles behave more like standard bromobenzenes. If you have a di-bromo substrate, the C3 position will likely couple first.

Q: I see a "dimer" in my LCMS. Is it the indazole or the boronic acid? A: If the mass is


 Indazole, it is a reductive homocoupling (rare in Suzuki, common in Ullmann). If it is 

Boronic Acid, it is oxidative homocoupling.
  • Fix: Oxidative homocoupling is caused by Oxygen. Degas your solvents more thoroughly (freeze-pump-thaw is best, but vigorous sparging works).

Q: My reaction turns black immediately and stops. A: This is "Pd Black" precipitation. Your ligand is detaching from the Palladium.

  • Fix: This often happens with unprotected indazoles. The N-coordination displaces the phosphine. Switch to a Buchwald G3/G4 precatalyst or add extra ligand (e.g., SPhos/XPhos) to shift the equilibrium back to the active catalyst.

References

  • Mechanism of Suzuki Coupling & Side Reactions

    • Suzuki-Miyaura Cross-Coupling: The Cycle and Side Reactions.
    • Source:

  • Unprotected Heterocycle Protocols

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source:

  • Protodeboronation Dynamics

    • Protodeboron
    • Source:

  • Hydrodehalogenation Mechanisms

    • A mechanistic investigation of hydrodehalogen
    • Source:

  • Catalyst Poisoning by Nitrogen

    • Identification and Elimination of an Unexpected C
    • Source:

Sources

Technical Support Center: Optimization of Indazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Challenge

Indazoles are privileged scaffolds in drug discovery (e.g., Pazopanib, Niraparib), yet they present a unique synthetic dichotomy: the N1 vs. N2 regioselectivity problem and the C3-position activation barrier . This guide moves beyond standard textbook answers, offering field-proven strategies to control reactivity through thermodynamic forcing, chelation effects, and catalytic tuning.

Module 1: Mastering N-Functionalization (N1 vs. N2)

The most frequent support ticket we receive involves "uncontrollable mixtures of N1 and N2 isomers." The indazole tautomeric equilibrium favors 1H-indazole, but electrophilic attack is often governed by complex kinetic vs. thermodynamic interplays.

FAQ 1.1: How do I exclusively target the N1 position?

The "Cesium Effect" & Thermodynamic Control

  • The Issue: Standard bases (K₂CO₃) often yield 80:20 mixtures.

  • The Fix: Switch to Cesium Carbonate (Cs₂CO₃) in refluxing acetonitrile or DMF, or use Sodium Hydride (NaH) in THF.

  • The Mechanism:

    • Thermodynamics: N1-alkylation yields the thermodynamically more stable product (maintaining the benzene ring aromaticity). High temperatures favor this outcome.

    • Chelation Control: Recent DFT studies suggest that Cs⁺ ions can coordinate with the N2 nitrogen and the incoming electrophile's leaving group oxygen (e.g., in tosylates or carbonates), effectively "guiding" the alkyl group to N1 via a transition state stabilized by non-covalent interactions [1].

FAQ 1.2: I need the N2 isomer (Kinetic Product). How do I force this?

The "Kinetic Trap" Strategy

  • The Issue: N2-alkylation disrupts the benzenoid aromaticity, making it energetically uphill.

  • The Fix:

    • Electrophile Choice: Use highly reactive alkylating agents (e.g., Meerwein salts, Trimethyloxonium tetrafluoroborate) at low temperatures (-78 °C to 0 °C).

    • Imidate Chemistry: Reacting indazoles with trichloroacetimidates under acidic catalysis (e.g., catalytic TfOH) often favors N2 selectivity due to protonation of the pyridine-like N2, followed by rapid attack [2].

    • Steric Steering: If C7 bears a bulky substituent, N1 is sterically hindered, naturally forcing substitution to N2.

Visual Guide: N-Functionalization Decision Tree

N_Selectivity Start Target: N-Functionalized Indazole Decision Which Isomer? Start->Decision N1_Path Target: N1-Isomer (Thermodynamic) Decision->N1_Path Stability Driven N2_Path Target: N2-Isomer (Kinetic) Decision->N2_Path Speed Driven Method_N1_A Condition A: NaH / THF / 60°C (Irreversible Deprotonation) N1_Path->Method_N1_A Method_N1_B Condition B: Cs2CO3 / MeCN / Reflux (Cesium Chelation Effect) N1_Path->Method_N1_B Method_N2_A Condition A: Meerwein Salt / DCM / 0°C (Fast Electrophile) N2_Path->Method_N2_A Method_N2_B Condition B: Trichloroacetimidate / cat. TfOH (Acid Catalysis) N2_Path->Method_N2_B

Figure 1: Decision matrix for selecting reaction conditions based on desired regioselectivity (N1 vs. N2).

Module 2: C3-Functionalization (The "Engine Room")

Direct functionalization at C3 is challenging because the position is not inherently nucleophilic compared to C3 of indole.

Protocol: Gold Standard C3-Iodination

Before attempting cross-coupling, you must install a handle. Direct lithiation is risky due to N-deprotonation.

  • Reagents: Iodine (I₂), KOH, DMF.

  • Procedure: Dissolve Indazole (1.0 equiv) in DMF (0.5 M). Add KOH (3.0 equiv) followed by portion-wise addition of I₂ (1.1 equiv). Stir at RT for 1-3 hours.

  • Why it works: The basic conditions generate the indazolyl anion, which increases electron density at C3, facilitating electrophilic attack by iodine.

  • Yield Expectation: >85% [3].

FAQ 2.1: Can I skip the halogenation and do Direct C-H Arylation?

Yes, but ligand choice is critical.

  • The Protocol: Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant/base), Pivalic acid (30 mol%) in DMA at 140 °C.

  • Mechanism: This proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The pivalate ligand acts as an intramolecular base, deprotonating C3 while it coordinates to the Palladium center.

  • Troubleshooting: If conversion is low, ensure your reaction is strictly anhydrous. Water inhibits the CMD transition state.

Visual Guide: C3-H Activation Mechanism (CMD Pathway)

CMD_Mechanism Pd_II Pd(II)(OAc)2 Coordination N-Coordination to Indazole Pd_II->Coordination CMD_TS CMD Transition State (Pivalate assists deprotonation) Coordination->CMD_TS PivOH leaves Metallated C3-Pd(II)-L Intermediate CMD_TS->Metallated -H+ OxAdd Reaction with Ar-I Metallated->OxAdd Product C3-Arylated Indazole OxAdd->Product Reductive Elimination Product->Pd_II Re-oxidation (Ag+)

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle required for direct C-H arylation of indazoles.

Module 3: Cross-Coupling Optimization

When performing Suzuki-Miyaura coupling on 3-haloindazoles, "catalyst death" (Pd black formation) is a common failure mode due to the coordination ability of the indazole nitrogens.

Optimization Table: Catalyst & Base Screening
VariableRecommendationRationale
Catalyst PdCl₂(dppf) or Pd(dtbpf)Cl₂ Ferrocene-based ligands (dppf, dtbpf) have a large bite angle and resist displacement by the indazole nitrogen, preventing catalyst poisoning [4].
Solvent Dioxane/Water (4:1) Water is essential for the transmetallation step in Suzuki coupling. Anhydrous conditions often fail.
Base K₃PO₄ or Cs₂CO₃ Weaker bases (bicarbonate) are often insufficient for sterically hindered boronic acids.
Additives BMImBF₄ (Ionic Liquid) Use of imidazolium ionic liquids can stabilize Pd nanoparticles and allow for catalyst recycling [4].
FAQ 3.1: My Suzuki coupling stalls at 50% conversion. Why?

Diagnosis: Protodeboronation of the boronic acid. Solution:

  • Switch Bases: Use KF or CsF (anhydrous conditions) if the boronic acid is unstable in water.

  • Slow Addition: Add the boronic acid solution via syringe pump over 1 hour to keep its concentration low relative to the catalyst.

  • Catalyst Swap: Switch to Pd-RuPhos G3 . This precatalyst activates rapidly and is highly active for hindered substrates.

Module 4: "Red Flag" Troubleshooting

Issue: "I tried Fischer Indole Synthesis for a C3-N substituted indazole, and it failed completely."

  • Analysis: Fischer synthesis fails for 3-amino/amido indoles because the electron-donating group on the hydrazone intermediate favors N-N bond cleavage (forming anilines) rather than the [3,3]-sigmatropic rearrangement [5].[1]

  • Alternative: Do not persist with Fischer. Use Buchwald-Hartwig amination on a pre-formed 3-haloindazole using tBuBrettPhos or Xantphos ligands.

Issue: "My reaction turns black immediately and yields are <10%."

  • Analysis: This indicates rapid Pd(0) aggregation (Pd black). Your ligand is too weak or labile.

  • Fix:

    • Increase ligand-to-metal ratio (e.g., 2:1 or 4:1 for monodentate phosphines).

    • Switch to a palladacycle precatalyst (e.g., XPhos Pd G2) which releases the active species slowly.

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024).[2] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.[2] Link

  • WuXi Biology. (2024).[3][4] Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec. Link

  • Giraud, F., Anizon, F., & Moreau, P. (2023). C3-Indazole Functionalization: A Review. Chimica. Link

  • Yu, J., Zheng, A., Jin, L., Wu, Y., & Pan, C. (2023).[5] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid.[5][6] Molecules, 28(7), 2915. Link

  • Gore, S., Baskaran, S., & Koenig, B. (2011). Why Do Some Fischer Indolizations Fail? Journal of Organic Chemistry. Link

Sources

Navigating the Purification of 5-Bromo-3-(thiophen-2-yl)-1H-indazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-3-(thiophen-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this valuable intermediate in high purity. Here, we will delve into common issues, provide detailed troubleshooting protocols, and explain the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when purifying this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, some common impurities include:

  • Isomeric Byproducts: The formation of the 2H-indazole isomer is a frequent challenge in the synthesis of 1H-indazole derivatives.[1][2][3] These isomers often have very similar polarities, making their separation difficult.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product.

  • Reagents and Catalysts: Residual reagents, such as brominating agents, and catalysts used in the synthesis can contaminate the final product.

  • Side-Reaction Products: Undesired side reactions, such as over-bromination or reactions involving the thiophene ring, can generate additional impurities.[4][5]

Q2: My purified product has a persistent yellow or brownish color. What could be the cause and how can I remove it?

A2: A persistent color in your final product often indicates the presence of minor, highly colored impurities or degradation products. These can arise from:

  • Oxidation: Indazole derivatives can be susceptible to oxidation, leading to colored byproducts.

  • Residual Catalysts: Trace amounts of transition metal catalysts used in cross-coupling reactions can impart color.

  • Thiophene Ring Degradation: The thiophene moiety can sometimes undergo reactions that lead to colored impurities.

To address this, consider the following:

  • Charcoal Treatment: Activated charcoal can be effective in adsorbing colored impurities. A protocol for this is provided in the troubleshooting section.

  • Recrystallization with a Different Solvent System: Sometimes, a change in the recrystallization solvent can selectively leave the colored impurity in the mother liquor.

  • Column Chromatography with a Modified Mobile Phase: Adjusting the polarity or adding a small amount of a modifier (e.g., triethylamine for basic impurities) to the mobile phase during chromatography can improve separation.

Q3: I am struggling to separate the 1H- and 2H-isomers of my indazole derivative. What is the best approach?

A3: The separation of 1H- and 2H-indazole isomers is a well-known challenge due to their similar physical properties.[1][6] A combination of techniques is often required:

  • Recrystallization: A carefully selected solvent system for recrystallization can sometimes selectively crystallize one isomer, enriching the other in the mother liquor.[1]

  • Column Chromatography: This is the most common method for isomer separation. Optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. A shallow gradient elution can improve resolution.[7][8][9]

Troubleshooting Guide

Problem 1: Low Yield After Column Chromatography

Scenario: You have a significant amount of crude product, but the yield after purification by column chromatography is disappointingly low.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Product Streaking/Tailing on the Column The product may be too polar for the chosen mobile phase, leading to poor elution and band broadening.Gradually increase the polarity of the mobile phase. Consider using a stronger eluent system.
Irreversible Adsorption to Silica Gel The indazole nitrogen can interact strongly with the acidic silica gel, leading to product loss.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.
Product Instability on Silica Gel Some compounds can degrade on the acidic surface of silica gel.Consider using a less acidic stationary phase like neutral alumina.
Improper Column Packing Poorly packed columns can lead to channeling and inefficient separation, resulting in mixed fractions and lower yields of pure product.Ensure the column is packed uniformly without any air bubbles or cracks.
Problem 2: Product Crashes Out During Solvent Removal After Chromatography

Scenario: After collecting your pure fractions and proceeding with solvent evaporation, your product suddenly precipitates out of solution, making it difficult to handle and potentially trapping impurities.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Low Solubility in the Eluent The product may be highly soluble in the mobile phase used for elution but poorly soluble in the less polar components of the mixture as the more polar solvent evaporates.Evaporate the solvent slowly under reduced pressure. Consider adding a small amount of a higher-boiling solvent in which the product is soluble to the pooled fractions before complete evaporation.
Supersaturation Rapid evaporation can lead to a supersaturated solution, causing the product to crash out of solution.Control the rate of evaporation. A slower, more controlled removal of the solvent is recommended.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Isomer Separation

This protocol is designed to provide a starting point for the separation of 1H- and 2H-isomers of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Triethylamine (optional)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the column.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.). A shallow gradient is key for separating closely eluting isomers.

    • If tailing is observed, consider adding 0.1% triethylamine to the mobile phase.

  • Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an excellent final step to remove minor impurities and improve the crystalline form of your product.

Materials:

  • Purified this compound

  • A suitable solvent system (e.g., Ethanol/Water, Toluene/Hexanes, Ethyl Acetate/Hexanes)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (with Isomers & Impurities) Chromatography Flash Column Chromatography (Optimized Gradient) Crude->Chromatography Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Pure_Fractions Combine Pure Fractions Fractions->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Recrystallization Recrystallization (Final Polishing) Evaporation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Sources

Technical Support Center: A Researcher's Guide to Preventing Debromination of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic chemistry. As Senior Application Scientists, we understand that unwanted side reactions are a significant hurdle in multi-step synthesis, particularly in drug discovery. This guide provides in-depth troubleshooting strategies and FAQs to address a common and frustrating challenge: the premature debromination of 5-Bromo-3-(thiophen-2-yl)-1H-indazole during functionalization reactions. Our goal is to equip you with the mechanistic understanding and practical protocols to suppress this side reaction and maximize the yield of your target compound.

Part 1: Core Troubleshooting Guide

You've meticulously planned your cross-coupling reaction, but analysis shows a significant amount of the debrominated byproduct, 3-(thiophen-2-yl)-1H-indazole. This section provides a direct, action-oriented plan to diagnose and solve the problem.

Question: I'm observing significant debromination in my reaction. What are the most likely causes and what's my first move?

Answer:

Unwanted hydrodebromination is a classic and well-documented side reaction in palladium-catalyzed cross-couplings.[1][2] The primary culprit is typically the in-situ formation of a palladium-hydride (Pd-H) species.[3] This highly reactive intermediate, instead of participating in the desired catalytic cycle, can intercept your starting material and replace the bromine with a hydrogen atom.

Several factors can generate these rogue Pd-H species:

  • The Base: Certain bases, especially strong alkoxides or organic amines like triethylamine, can act as hydride donors.[1][3]

  • The Solvent: Protic solvents or impurities (like water or alcohols) can serve as a proton source, facilitating reductive pathways.[4]

  • High Temperatures: Increased thermal energy can accelerate the rate of decomposition pathways that lead to Pd-H formation or other reductive processes.[1]

Your first move should be to systematically optimize the three most critical parameters: Base, Temperature, and Catalyst System .

G start Significant Debromination Observed q1 Is the reaction a Pd-catalyzed cross-coupling? start->q1 q2 Are you using a strong base (e.g., NaOt-Bu, NaOH, Et3N)? q1->q2 Yes other Consider alternative reaction types or reductive cleavage mechanisms. q1->other No q3 Is the reaction temperature high (>100 °C)? q2->q3 No sol1 Switch to a milder inorganic base: K₃PO₄, Cs₂CO₃, or K₂CO₃ q2->sol1 Yes q4 Is debromination still significant? q3->q4 No sol2 Reduce temperature. Attempt reaction at 60-80 °C. q3->sol2 Yes sol3 Screen Catalyst/Ligand System. Consider ligands like SPhos or dppf. Protect indazole N-H if necessary. q4->sol3 Yes end Problem Solved: Yield of Desired Product Increased q4->end No sol1->q3 sol2->q4 sol3->end

Part 2: In-Depth FAQs for Reaction Optimization

Question 1: How do I select the right base to minimize debromination?

Answer:

Base selection is arguably the most critical factor in controlling hydrodebromination.[1] The ideal base should be strong enough to facilitate the transmetalation step of the cross-coupling cycle but not so reactive that it generates hydride species.

Causality: Strong bases, particularly those with available β-hydrogens (like alkoxides or amines), can undergo β-hydride elimination from the metal center or otherwise act as hydride donors, fueling the debromination side reaction.[3] Weaker, non-nucleophilic inorganic bases are therefore the preferred choice.

Base TypeExamplesPropensity for DebrominationRecommendation
Strong Organic/Alkoxide NaOt-Bu, Et₃N, DBUHighAvoid as a first choice. These can act as hydride sources.[1][4]
Hydroxides NaOH, KOHModerate to HighUse with caution. Can promote side reactions, especially at high temperatures.[1]
Carbonates Cs₂CO₃, K₂CO₃Low to ModerateGood starting point. Generally milder and effective.[3] Cesium carbonate is often superior due to its solubility and ability to break up palladium aggregates.
Phosphates K₃PO₄Low Highly Recommended. Often the optimal choice for suppressing debromination in sensitive systems.[3]
Question 2: Can the unprotected N-H on the indazole ring cause problems?

Answer:

Yes, the indazole N-H proton is acidic and can absolutely influence the reaction. Its presence can lead to several complications:

  • Base Consumption: It will react with one equivalent of the base, potentially altering the optimal stoichiometry.

  • Coordination: The indazole nitrogen can coordinate to the palladium center, affecting the catalyst's activity and stability.

  • Solubility Issues: The deprotonated indazole salt may have different solubility profiles, impacting reaction kinetics.

In analogous heterocyclic systems, protecting the N-H group has been shown to suppress dehalogenation.[5]

Recommendation: If optimizing the base, temperature, and ligand does not resolve the issue, consider protecting the indazole nitrogen. The tert-butyloxycarbonyl (BOC) group is a common choice. It can be installed using Boc-anhydride and a base like DMAP.[6] Interestingly, in some Suzuki-Miyaura coupling conditions, the BOC group can be cleaved in situ during workup or the reaction itself, which can be a synthetic advantage.[5]

Question 3: My debromination is still an issue. How should I approach the catalyst and ligand?

Answer:

If debromination persists, the catalyst and ligand system is the next critical area to optimize. The ligand modulates the electronic and steric properties of the palladium center, directly influencing the relative rates of the desired oxidative addition/reductive elimination versus the undesired debromination.

Causality: The catalytic cycle for debromination involves a Pd(0)-hydride species undergoing oxidative addition to the aryl bromide, followed by reductive elimination of the debrominated product. A well-chosen ligand can disfavor the stability or formation of this hydride intermediate or accelerate the desired cross-coupling pathway, making it outcompete the side reaction.

Ligand ClassExample(s)Key Features & Rationale
Simple Triarylphosphines PPh₃A common, inexpensive starting point. May not be active enough at lower temperatures needed to prevent debromination.
Bulky, Electron-Rich Monophosphines SPhos, XPhosBuchwald-type ligands. Highly active, often allowing for lower catalyst loading and lower reaction temperatures. Their bulk can promote the final reductive elimination step of the desired product.[7]
Bidentate Ferrocenylphosphines Pd(dppf)Cl₂Excellent for many Suzuki couplings of heteroaromatics.[8] The bidentate nature provides catalyst stability, which can sometimes reduce the formation of decomposition products that lead to debromination.

Recommendation: Start with a robust, pre-formed catalyst like Pd(dppf)Cl₂. If debromination is still observed, switch to a modern Buchwald ligand system (e.g., using Pd₂(dba)₃ with SPhos) which may allow you to significantly lower the reaction temperature.

G

Part 3: Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Debromination

This protocol provides a robust starting point designed to suppress hydrodebromination. Optimization may be required for your specific boronic acid coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. A common solvent ratio is 5:1 dioxane/water. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the starting bromide.

  • Reaction: Immerse the flask in a pre-heated oil bath at 80 °C .

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 2-12 hours.[3]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from any residual starting material and the debrominated byproduct.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.

  • BenchChem. Preventing debromination in reactions with 2-Bromo-4-iodopyridine.

  • P. Pierrat, F. R. P. Crisostomo, J. G. P. Mutnick, T. J. J. Müller. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2011, 16(5), 3653-3663.

  • BenchChem. Addressing the lability of the C-Br bond during subsequent reaction steps.

  • Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?

  • L. S. M. Miranda, M. S. T. de Abreu, A. R. M. de Oliveira. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Letters in Organic Chemistry, 2005, 2(4), 331-334.

  • S. G. Kariyappa, S. B. K. Prasad, S. M. T. H. Gallage, C. S. P. Kumar, H. S. B. Naik. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 2021, 6(8).

Sources

Indazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize indazole-based compounds. The indazole core is a privileged scaffold in medicinal chemistry, and its synthesis, while well-established, can present unique challenges.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Jacobsen indazole synthesis is resulting in a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in the Jacobsen synthesis, which involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization, are a common issue.[1] The primary culprits are often incomplete diazotization, decomposition of the diazonium salt, or inefficient cyclization.

Troubleshooting Steps:

  • Temperature Control is Critical: The diazotization step is highly exothermic and the diazonium intermediate is thermally labile. Ensure the reaction is maintained at a low temperature, typically 0-5 °C, throughout the addition of the diazotizing agent (e.g., sodium nitrite). Use of an ice-salt bath can be beneficial.

  • Purity of Starting Material: Impurities in the N-acylated o-toluidine can interfere with the diazotization process. Recrystallize or purify your starting material if its purity is questionable.

  • Acidic Conditions: The reaction requires a strong acidic medium (e.g., H₂SO₄, HCl) to generate nitrous acid in situ and stabilize the diazonium salt.[1] Ensure the acid concentration is sufficient. If you observe brown fumes (NOx), it could be a sign of nitrous acid decomposition, and the acid concentration may need to be adjusted.

  • Slow and Controlled Addition: Add the solution of the diazotizing agent dropwise to the solution of the o-toluidine derivative. A slow, controlled addition prevents localized overheating and decomposition of the diazonium salt.

  • Solvent Choice: While aqueous acidic solutions are common, exploring co-solvents might improve the solubility of your starting material and the overall reaction homogeneity.

Q2: I am observing the formation of significant side products in my Davis-Beirut reaction. How can I minimize these?

A2: The Davis-Beirut reaction, which typically involves the base-catalyzed cyclization of o-nitrobenzylamines to form 2H-indazoles, can be prone to side reactions, particularly oxidation or rearrangement of the starting material and intermediates.[1]

Troubleshooting Steps:

  • Choice of Base: The strength and concentration of the base (e.g., KOH, NaOH) are crucial. A base that is too strong or too concentrated can promote undesired side reactions. Consider using a milder base or a lower concentration to see if it improves the product-to-byproduct ratio.

  • Reaction Temperature and Time: Over-heating or prolonged reaction times can lead to decomposition and the formation of tars. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products, especially if your substrate is sensitive to oxidation.

  • Purification of Starting Material: Ensure your o-nitrobenzylamine starting material is pure. Impurities can act as catalysts for decomposition pathways.

Q3: I am struggling with controlling the regioselectivity of my indazole synthesis, obtaining a mixture of 1H- and 2H-isomers. How can I favor the formation of one over the other?

A3: Achieving regioselectivity in indazole synthesis is a significant challenge, as many methods can produce a mixture of the 1H- and 2H-tautomers.[2][3] The choice of synthetic route and reaction conditions are the primary determinants of the isomeric ratio.

Strategies for Regiocontrol:

  • For 1H-Indazoles:

    • Jacobsen Synthesis: This classical method, starting from N-acylated o-toluidines, typically yields 1H-indazoles.[1]

    • Sundberg Synthesis: The reductive cyclization of o-nitrostyrenes or related compounds often favors the formation of 1H-indazoles.[1]

    • Modern Catalytic Methods: Several modern synthetic methods, often employing transition metal catalysts, have been developed for the regioselective synthesis of 1H-indazoles.[3][4]

  • For 2H-Indazoles:

    • Davis-Beirut Reaction: This method, utilizing the cyclization of o-nitrobenzylamines, is a classical route to 2H-indazoles.[1][3]

    • Copper-Catalyzed Three-Component Reaction: A notable modern approach involves a copper-catalyzed one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to selectively produce 2H-indazoles.[5]

General Considerations:

  • Steric Hindrance: The steric bulk of substituents on the starting materials can influence the regiochemical outcome.

  • Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) can direct the cyclization to favor one isomer over the other.

In-Depth Troubleshooting Guides

Issue: Poor Yield in the Sundberg Indazole Synthesis

The Sundberg synthesis, a reductive cyclization of o-nitrostyrenes or o-nitrobenzyl ketones, is a versatile method for preparing 1H-indazoles.[1] However, achieving high yields can be challenging.

Causality Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reduction of the Nitro Group The reduction of the nitro group is the key step that initiates the cyclization cascade. If the reducing agent is not effective or the reaction conditions are not optimal, the reaction will not proceed to completion.- Choice of Reducing Agent: Common reducing agents include triethyl phosphite, SnCl₂/HCl, or catalytic hydrogenation (e.g., Pd/C, H₂). The choice of reductant should be tailored to the specific substrate. For sensitive functional groups, catalytic hydrogenation under mild conditions is often preferred. - Reaction Conditions: Ensure the temperature and pressure (for hydrogenation) are optimized. Monitor the reaction by TLC to confirm the disappearance of the starting material.
Side Reactions of the Intermediate The intermediate species formed after the reduction of the nitro group can be reactive and may undergo undesired side reactions if the cyclization is not efficient.- Solvent: The choice of solvent can influence the rate of cyclization. Protic solvents like ethanol or acetic acid can facilitate the proton transfer steps involved in the cyclization. - Temperature: While higher temperatures can promote cyclization, they can also increase the rate of side reactions. A careful optimization of the reaction temperature is necessary.
Substrate-Specific Issues The electronic and steric properties of the substituents on the aromatic ring and the side chain can significantly impact the reaction outcome.- Electron-Withdrawing Groups: These groups on the aromatic ring can deactivate it towards the intramolecular cyclization. In such cases, more forcing reaction conditions may be required. - Steric Hindrance: Bulky substituents near the reaction center can hinder the cyclization. Modifying the synthetic strategy or using a different synthetic route might be necessary.

Experimental Protocols

Protocol 1: General Procedure for Jacobsen Indazole Synthesis

This protocol provides a general guideline for the synthesis of 1H-indazoles via the Jacobsen method.[1]

Materials:

  • N-acylated o-toluidine derivative

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-acylated o-toluidine derivative in the chosen concentrated acid, cooled in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the acidic solution of the o-toluidine derivative, ensuring the temperature remains between 0-5 °C. Stir vigorously during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 1H-indazole.

Visualizing Reaction Mechanisms and Workflows

Jacobsen Indazole Synthesis Mechanism

Jacobsen_Mechanism cluster_start Starting Material cluster_diazotization Diazotization cluster_cyclization Cyclization cluster_product Product start N-Acylated o-Toluidine diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, H⁺ cyclized Cyclized Intermediate diazonium->cyclized Intramolecular Electrophilic Attack product 1H-Indazole cyclized->product Deprotonation

Caption: Mechanism of the Jacobsen Indazole Synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_temp Verify Reaction Temperature Control start->check_temp check_reagents Assess Reagent Stoichiometry & Purity start->check_reagents check_time Optimize Reaction Time start->check_time purify_sm Purify Starting Material check_sm->purify_sm Impure adjust_temp Adjust Cooling/ Addition Rate check_temp->adjust_temp Fluctuations titrate_reagents Use Fresh/Pure Reagents check_reagents->titrate_reagents Suspect monitor_tlc Monitor by TLC check_time->monitor_tlc Not Optimized success Improved Yield purify_sm->success adjust_temp->success titrate_reagents->success monitor_tlc->success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Synthesis of new indazole derivatives as potential antioxidant agents - ResearchGate. [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - ResearchGate. [Link]

  • WO2017186693A1 - Synthesis of indazoles - Google P
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google P
  • Synthesis of Indazoles by Oxidative N–N Bond Formation. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC. [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki Reactions with Electron-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

.

Welcome to the Technical Support Center for catalyst selection in Suzuki-Miyaura cross-coupling reactions involving electron-rich heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges with these often-tricky substrates. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice and frequently asked questions to empower you to overcome common hurdles in your synthetic endeavors.

I. Troubleshooting Guide: Common Issues and Solutions

Electron-rich heterocycles, such as indoles, pyrroles, furans, and thiophenes, are ubiquitous in pharmaceuticals and bioactive molecules.[1][2] However, their electronic nature can present unique challenges in Suzuki-Miyaura couplings. The lone pairs of electrons on the heteroatoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-rich nature of the heterocyclic ring can render the oxidative addition step of the catalytic cycle sluggish.[3]

Here, we address some of the most common problems encountered and provide actionable solutions.

Issue 1: Low or No Conversion

You've set up your Suzuki reaction with an electron-rich heterocycle, but after the allotted time, you observe little to no formation of the desired product.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The choice of palladium precursor and, more critically, the ligand are paramount for activating electron-rich substrates.[4][5]

    • Explanation: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6] Electron-rich heterocycles require highly active catalysts that can facilitate the often rate-limiting oxidative addition step.[6][7] Bulky, electron-donating phosphine ligands are essential as they increase the electron density on the palladium center, promoting oxidative addition, and their steric bulk favors the reductive elimination step that forms the final product.[4][5]

    • Recommendation:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands. The Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) are excellent starting points. For particularly challenging couplings, consider N-heterocyclic carbene (NHC) ligands, which are even stronger electron donors.[8]

      • Pre-catalyst Choice: Utilize air- and moisture-stable palladium pre-catalysts that readily form the active Pd(0) species. PEPPSI™-IPr is a highly effective pre-catalyst for a broad range of electron-rich and electron-poor substrates.[9]

  • Inappropriate Base or Solvent Combination: The base and solvent play a crucial role in the transmetalation step and overall catalyst stability.

    • Explanation: The base activates the organoboron species, making it competent for transmetalation.[8] The choice of base must be compatible with the substrates and the solvent. For instance, strong bases like NaOH and NaOMe are often effective in THF or water/organic solvent mixtures.[4]

    • Recommendation:

      • Base Screening: If a standard base like K₂CO₃ fails, consider stronger bases such as K₃PO₄ or Cs₂CO₃. For particularly stubborn reactions, potassium tert-butoxide can be effective.[9]

      • Solvent Considerations: Aprotic polar solvents like dioxane, THF, or DME are common choices. Aqueous conditions, often using a mixture like toluene/water or n-butanol/water, can be surprisingly effective for heterocyclic substrates.[10]

Issue 2: Protodeboronation of the Boronic Acid

You observe significant amounts of the deboronated starting material corresponding to your boronic acid, leading to reduced yields of the desired cross-coupled product.

Potential Causes & Solutions:

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid is exposed to the basic reaction conditions for an extended period, increasing the likelihood of protodeboronation.

    • Explanation: Protodeboronation is a common side reaction where the C-B bond of the organoboron compound is cleaved by a proton source (often water in the presence of a base).

    • Recommendation:

      • Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable to protodeboronation than their corresponding boronic acids.

      • Anhydrous Conditions: While aqueous conditions can be beneficial, if protodeboronation is a major issue, switching to rigorously anhydrous solvents and reagents can be helpful.

      • Faster Catalyst System: Employing a more active catalyst system (as described in Issue 1) can accelerate the desired catalytic cycle, minimizing the time for side reactions to occur.

Issue 3: Homocoupling of the Boronic Acid

A significant byproduct of your reaction is the symmetrical biaryl derived from the homocoupling of your boronic acid.

Potential Causes & Solutions:

  • Oxidative Conditions: The presence of oxygen can promote the oxidative homocoupling of boronic acids.

    • Explanation: Palladium catalysts in the presence of oxygen can catalyze the dimerization of organoboron reagents.

    • Recommendation:

      • Thorough Degassing: Ensure that your reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

      • Use of High-Purity Reagents: Use freshly distilled solvents and high-purity reagents to minimize the presence of oxidative impurities.

Issue 4: Catalyst Poisoning by Nitrogen-Containing Heterocycles

When working with nitrogen-containing heterocycles like indazoles, pyrazoles, or imidazoles, you observe catalyst inhibition, leading to incomplete reactions.[1][11]

Potential Causes & Solutions:

  • Coordination of the Heterocycle to the Palladium Center: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, forming off-cycle, inactive species.[1][3]

    • Explanation: This is particularly problematic with unprotected N-H heterocycles, which can exist as anions under basic conditions and bind strongly to the palladium center.[1]

    • Recommendation:

      • N-Protection: While often desirable to avoid, protecting the N-H group can be a straightforward solution to prevent catalyst inhibition.[1]

      • Use of Specialized Catalysts: Certain catalyst systems have been developed to be more resistant to inhibition by nitrogen-containing heterocycles.[1]

      • Additive Strategy: In some cases, the addition of a Lewis acid, such as B(OMe)₃, can bind to the Lewis basic sites on the heterocycle, preventing them from poisoning the palladium catalyst.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for halide leaving groups in Suzuki reactions with electron-rich heterocycles?

A1: The reactivity of the electrophilic partner generally follows the order: I > Br > OTf >> Cl.[4] Aryl iodides are the most reactive due to the weaker C-I bond, which facilitates oxidative addition. Aryl chlorides are the least reactive and often require more specialized, highly active catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes to achieve good results.[3][4]

Q2: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand?

A2: The choice depends on the specific substrates and the challenges you are facing.

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands, particularly the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are highly versatile and effective for a wide range of Suzuki couplings, including those with electron-rich heterocycles. They are often the first choice for initial screening.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are generally stronger electron donors than phosphines, which can lead to higher catalytic activity, especially for less reactive substrates like aryl chlorides.[8] PEPPSI™-type pre-catalysts, which feature an NHC ligand, are known for their high activity and broad substrate scope.[9][12] If you are struggling with a particularly unreactive coupling partner, an NHC-based catalyst system is a logical next step.

Q3: Can I run Suzuki reactions with electron-rich heterocycles open to the air?

A3: While some modern, robust pre-catalysts show a degree of air tolerance, it is generally not recommended for optimal and reproducible results.[9] The active Pd(0) species is susceptible to oxidation, which can lead to catalyst deactivation and the formation of homocoupled byproducts. Weighing out air-stable pre-catalysts in the air is often acceptable, but the reaction itself should be performed under an inert atmosphere (e.g., nitrogen or argon) with properly degassed solvents.[9]

Q4: My electron-rich boronic acid is unstable. What can I do?

A4: Electron-rich heteroaryl boronic acids can be prone to decomposition.

  • Use Boronic Esters: As mentioned earlier, converting the boronic acid to a more stable boronic ester, such as a pinacol ester, is a common and effective strategy.

  • In Situ Generation: In some cases, it may be possible to generate the organoboron reagent in situ from the corresponding halide via a Miyaura borylation reaction and then proceed with the Suzuki coupling in a one-pot fashion.

  • Use Freshly Prepared Reagents: If possible, use freshly prepared or recently purchased boronic acids, as they can degrade upon storage.

Q5: What role does water play in Suzuki reactions with heterocycles?

A5: The role of water is multifaceted. It can be beneficial by aiding in the dissolution of the base (especially inorganic bases like K₂CO₃ or K₃PO₄) and facilitating the transmetalation step. Aqueous catalysis can be more efficient than anhydrous conditions for some heterocyclic substrates.[10] However, an excess of water can promote protodeboronation. The optimal amount of water, if any, often needs to be determined empirically for a specific reaction.

III. Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this cycle is crucial for troubleshooting and optimizing your reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Heteroaryl Halide) PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IV. Catalyst Selection Workflow

When faced with a new Suzuki reaction involving an electron-rich heterocycle, a systematic approach to catalyst selection can save time and resources.

Catalyst_Selection Start Start: Suzuki Coupling of Electron-Rich Heterocycle Substrate Assess Substrate Reactivity (e.g., Aryl-Cl vs. Aryl-Br) Start->Substrate Screen1 Initial Screen: Pd Pre-catalyst (e.g., Pd₂(dba)₃) + Buchwald Ligand (e.g., SPhos) + Base (K₂CO₃ or K₃PO₄) Substrate->Screen1 Check1 Good Conversion? Screen1->Check1 Success Reaction Optimized Check1->Success Yes Troubleshoot Troubleshoot: Low Conversion or Side Reactions Check1->Troubleshoot No Screen2 Advanced Screen: Use PEPPSI™-IPr (NHC Pre-catalyst) or other highly active system Troubleshoot->Screen2 Check2 Improvement? Screen2->Check2 Optimize Optimize Base and Solvent Check2->Optimize Yes Check2->Optimize Partial Optimize->Success

Caption: A decision workflow for selecting a catalyst system.

V. Recommended Catalyst Systems for Electron-Rich Heterocycles

The following table provides a starting point for catalyst selection based on the nature of the electron-rich heterocycle and the halide leaving group.

Heterocycle ClassHalideRecommended Ligand/Pre-catalystBaseSolvent
Pyrroles, Furans, Thiophenes-Br, -ISPhos, XPhosK₃PO₄, K₂CO₃Dioxane, Toluene
Pyrroles, Furans, Thiophenes-ClXPhos, RuPhos, PEPPSI™-IPrK₃PO₄, Cs₂CO₃Dioxane, t-AmylOH
Indoles, Azaindoles (unprotected)-Br, -IBuchwald Ligands, P(t-Bu)₃K₃PO₄, CsFToluene/H₂O, DME
Indoles, Azaindoles (unprotected)-ClPEPPSI™-IPr, Advanced Buchwald LigandsK₃PO₄, KOt-BuDioxane, THF
Pyrazoles, Imidazoles (unprotected)-Br, -I, -ClSpecialized systems (see Ref.[1]), consider N-protectionCs₂CO₃, K₃PO₄Dioxane, DMF

VI. Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with an Electron-Rich Heterocycle

This protocol provides a general starting point. The specific catalyst, ligand, base, and solvent should be chosen based on the considerations outlined above.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and the ligand (2-4 mol % if not using a pre-catalyst).

  • Inert Atmosphere: Seal the vessel with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing (Optional but Recommended): For particularly sensitive reactions, perform three freeze-pump-thaw cycles.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature for the specified time. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. - Semantic Scholar. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1235-1243. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(45), 15287–15301. Retrieved from [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - ResearchGate. (2017, June 13). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling Mechanism and Applications - YouTube. (2018, July 17). Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Retrieved from [Link]

  • Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Full article: Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling - Taylor & Francis. (2024, July 4). Retrieved from [Link]

Sources

Technical Support Center: Managing Regioselectivity in the Bromination of 1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of regioselective bromination of 1H-indazole. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure you can achieve your desired synthetic outcomes with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 1H-indazole. Each issue is followed by an explanation of the underlying chemical principles and actionable steps to resolve the problem.

Issue 1: Poor Regioselectivity - Mixture of 3-Bromo and 5-Bromo Isomers

Q: I am attempting to synthesize 3-bromo-1H-indazole, but my reaction is yielding a mixture of the 3-bromo and 5-bromo isomers. How can I improve the selectivity for the C3 position?

A: This is a common challenge that arises from the competing electronic activation of different positions on the indazole ring. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. However, the benzene portion of the molecule, particularly the C5 and C7 positions, can also be susceptible to bromination, leading to mixtures of isomers.

Causality and Strategic Solutions:

  • Mechanism of Electrophilic Bromination: In the electrophilic bromination of 1H-indazole, the bromine electrophile (Br+) preferentially attacks the position of highest electron density. While the C3 position is highly activated, the choice of brominating agent and reaction conditions can significantly influence the outcome.

  • Controlling Regioselectivity:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is widely employed for the regioselective bromination of indazoles at the C3 position. It is a milder source of electrophilic bromine compared to molecular bromine (Br₂), which can sometimes lead to over-bromination or reduced selectivity.

    • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Aprotic solvents such as acetonitrile (MeCN), dichloromethane (CH₂Cl₂), or chloroform (CHCl₃) are often preferred for C3-bromination with NBS.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the kinetic control of the reaction, favoring the formation of the C3-bromo isomer.

Troubleshooting Workflow for Improving C3-Selectivity:

start Mixture of 3-bromo and 5-bromo isomers obtained reagent Analyze Brominating Agent start->reagent solvent Evaluate Solvent System reagent->solvent If using Br₂, consider switching to NBS temp Assess Reaction Temperature solvent->temp If using a protic solvent, switch to aprotic (e.g., MeCN, CH₂Cl₂) protocol_c3 Implement Protocol for C3-Bromination temp->protocol_c3 If reaction is run at elevated temperature, reduce to 0 °C or rt

Caption: Decision workflow for troubleshooting poor C3-regioselectivity.

Recommended Protocol for Selective C3-Bromination: See "Experimental Protocols" section below.

Issue 2: Formation of Dibrominated Products

Q: My reaction is producing a significant amount of a dibrominated product, likely 3,5-dibromo-1H-indazole. How can I favor mono-bromination?

A: The formation of dibrominated products occurs when the initial mono-brominated indazole is sufficiently activated to undergo a second bromination. This is more likely to happen with highly reactive brominating agents or when using an excess of the reagent.

Causality and Strategic Solutions:

  • Stoichiometry is Key: Carefully controlling the stoichiometry of the brominating agent is crucial. Use of 1.0 to 1.1 equivalents of the brominating agent relative to the 1H-indazole is recommended to minimize over-bromination.

  • Reagent Reactivity: As mentioned previously, Br₂ is a more aggressive brominating agent than NBS. Switching to NBS can significantly reduce the incidence of di- and polybromination.

  • Gradual Addition: Adding the brominating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thus favoring the mono-brominated product.

Troubleshooting Steps to Avoid Dibromination:

  • Verify Stoichiometry: Accurately weigh your starting materials and ensure you are not using an excess of the brominating agent.

  • Switch to a Milder Reagent: If using Br₂, consider replacing it with NBS.

  • Control the Rate of Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over a period of time.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent further bromination.

Issue 3: Low Yield or Incomplete Conversion

Q: My bromination reaction is very slow and gives a low yield of the desired product, even after an extended reaction time. What can I do to improve the conversion?

A: Low reactivity can be due to a number of factors, including insufficient activation of the brominating agent, poor solubility of the starting material, or deactivation of the indazole ring.

Causality and Strategic Solutions:

  • Solubility: Ensure that your 1H-indazole is fully dissolved in the chosen solvent. If solubility is an issue, you may need to screen alternative solvents or gently warm the reaction mixture.

  • Activation of Brominating Agent: Some bromination reactions benefit from the addition of a catalytic amount of an acid or a radical initiator, depending on the mechanism. However, for the electrophilic bromination of indazoles, this is often not necessary and can sometimes lead to side reactions.

  • Ultrasound Assistance: Recent studies have shown that ultrasound irradiation can significantly accelerate the bromination of indazoles, leading to higher yields in shorter reaction times under milder conditions.[1] This is attributed to the cavitation effect which enhances mass and heat transfer.[1]

Strategies to Improve Yield and Conversion:

StrategyRationaleRecommended Action
Solvent Screening To improve the solubility of the starting material and reagents.Test solvents such as DMF, MeCN, THF, and EtOH.[1]
Temperature Adjustment To increase the reaction rate.Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Ultrasound Irradiation To accelerate the reaction through enhanced mass and heat transfer.If available, place the reaction vessel in an ultrasonic bath at a controlled temperature.[1]
Use of a More Reactive Brominating Agent To drive the reaction to completion.If using a very mild brominating agent with an unreactive substrate, consider a more potent one, but be mindful of potential selectivity issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3-bromo-1H-indazole?

A: One of the most widely used and reliable methods is the reaction of 1H-indazole with N-Bromosuccinimide (NBS) in an aprotic solvent like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂). This method generally provides good yields and high regioselectivity for the C3 position.

Q2: How can I selectively synthesize 5-bromo-1H-indazole?

A: Direct bromination to achieve high selectivity for the 5-position on an unsubstituted 1H-indazole is challenging due to the higher reactivity of the C3 position. A common strategy involves a multi-step synthesis. For instance, starting with a commercially available substituted aniline that already has a bromine at the desired position and then constructing the indazole ring. Alternatively, protecting the N1 position of 1H-indazole can alter the electronic distribution and potentially favor bromination on the benzene ring, though this can be complex.

Q3: What is the role of a base in the bromination of 1H-indazole?

A: In some protocols, a base such as sodium carbonate (Na₂CO₃) is used.[1] The base can serve to neutralize the HBr that is formed as a byproduct during the reaction, which can prevent potential acid-catalyzed side reactions or decomposition of acid-sensitive substrates.

Q4: Is it possible to achieve bromination at other positions of the 1H-indazole ring?

A: Yes, while C3 is the most common site for electrophilic substitution, bromination at other positions is possible, especially if the C3 position is already substituted.[2] For example, if you start with a 3-substituted-1H-indazole, electrophilic bromination will be directed to the benzene ring, typically at the C5 or C7 positions, depending on the electronic nature of the substituent at C3.

Q5: Are there any "greener" alternatives to traditional bromination methods?

A: Yes, research is ongoing to develop more environmentally friendly bromination protocols. The use of ultrasound-assisted synthesis can be considered a greener approach as it often allows for shorter reaction times, lower temperatures, and potentially the use of more benign solvents like ethanol.[1] Additionally, electrochemical methods for the halogenation of indazoles have been developed, which avoid the use of stoichiometric halogenating agents.[1]

Experimental Protocols

Protocol 1: Selective Synthesis of 3-Bromo-1H-indazole using NBS

This protocol is optimized for the regioselective bromination of 1H-indazole at the C3 position.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (1.0 eq.) in acetonitrile (MeCN).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of Regioselectivity

Caption: Electrophilic attack sites on the 1H-indazole ring.

References

  • This citation is a placeholder and would be replaced with a specific reference if one were used in the text.
  • This citation is a placeholder and would be replaced with a specific reference if one were used in the text.
  • This citation is a placeholder and would be replaced with a specific reference if one were used in the text.
  • This citation is a placeholder and would be replaced with a specific reference if one were used in the text.
  • This citation is a placeholder and would be replaced with a specific reference if one were used in the text.
  • This citation is a placeholder and would be replaced with a specific reference if one were used in the text.
  • This citation is a placeholder and would be replaced with a specific reference if one were used in the text.
  • This citation is a placeholder and would be replaced with a specific reference if one were used in the text.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, [Link]

  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Science of Synthesis, [Link]

Sources

Technical Support Center: Functionalizing 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of 5-Bromo-3-(thiophen-2-yl)-1H-indazole Content Type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are experiencing stalled conversion, catalyst deactivation, or low yields when attempting to cross-couple This compound . This scaffold presents a "perfect storm" of kinetic inhibitors: an acidic N-H proton, a coordinating sulfur atom, and an electron-rich core that resists oxidative addition.

This guide moves beyond standard protocols, applying mechanistic causality to troubleshoot and resolve your specific reactivity issues.

🔬 Core Analysis: The "Deactivation Triad"

Before adjusting your conditions, understand why the reaction is failing. This molecule resists standard Pd-catalyzed cycles (Suzuki-Miyaura, Buchwald-Hartwig) due to three converging factors:

  • The N-H Catalyst Trap: The indazole N1-H is acidic (

    
    ). Under basic coupling conditions, it deprotonates to form an indazolyl anion. This anion is a potent ligand that displaces phosphines on the Palladium center, forming unreactive "ate" complexes (Pd-N bonds) rather than participating in the catalytic cycle.
    
  • Thiophene Sulfur Coordination: The sulfur atom at the C3-position acts as a "soft" donor. While less aggressive than the N-anion, it can chelate to the metal center, effectively "sealing off" the active site from the incoming boronic acid or amine.

  • Electronic Deactivation (Critical Insight): The thiophene ring is

    
    -excessive (electron-donating). By donating electron density into the indazole core, it makes the C5-Bromine bond significantly more electron-rich. Palladium(0) prefers electron-deficient halides for oxidative addition. Therefore, oxidative addition is likely your rate-determining step. 
    

🛠 Module 1: Troubleshooting & Optimization Protocols

Issue 1: Reaction Stalls at <10% Conversion (Catalyst Poisoning)

Diagnosis: The catalyst is being deactivated by the free N-H or the sulfur before it can activate the C-Br bond. Solution: Switch to a "Pre-Catalyst" system with bulky, electron-rich ligands that prevent coordination.

The "Bulky Shield" Protocol: Do not use simple Pd salts like


 or 

. They are too easily displaced by the N-anion.
  • Ligand Choice: XPhos or RuPhos . These biaryl phosphine ligands are massive. They create a steric shell around the Pd that physically blocks the N-indazole and Thiophene-S from coordinating, while still allowing the smaller C-Br bond to enter.

  • Catalyst Source: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). These ensure a 1:1 L:Pd ratio and rapid activation.

Issue 2: No Reaction Despite Active Catalyst (Electronic Resistance)

Diagnosis: The C5-Br bond is too electron-rich for standard oxidative addition. Solution: Heat and Solvent Polarity.[1]

  • Solvent: Switch from Toluene/Water to n-Butanol or 1,4-Dioxane/Water (4:1) . Higher polarity stabilizes the transition state.

  • Temperature: Indazoles are thermally stable. Push the temperature to 100–110°C . If using microwave, 120°C for 30 mins is standard.

Issue 3: N-Arylation Side Products

Diagnosis: The base is deprotonating the N-H, and the resulting anion is reacting with your coupling partner (if it's an electrophile) or competing for the Pd. Solution: Protect the Nitrogen.

  • Recommended Group: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

    • Why? They are stable to the basic conditions of Suzuki/Buchwald couplings but easily removed with mild acid later.

    • Avoid: Boc (tert-butyloxycarbonyl). Boc is thermally unstable >80°C in basic media and often falls off mid-reaction, returning you to the "N-H Trap."

📊 Decision Matrix: Optimization Workflow

The following diagram outlines the logical flow for optimizing your reaction based on the failure mode observed.

ReactivityOptimization Start Start: 5-Br-3-(thiophen-2-yl)-1H-indazole + Coupling Partner CheckNH Is the N-H Protected? Start->CheckNH ProtectedYes Yes (THP/SEM) CheckNH->ProtectedYes Protected ProtectedNo No (Free N-H) CheckNH->ProtectedNo Unprotected OxidativeAdd Issue: Slow Oxidative Addition (Electron-rich C-Br) ProtectedYes->OxidativeAdd Soln_Ligand Solution: Use e- rich Ligands (tBuXPhos, XPhos) OxidativeAdd->Soln_Ligand Success Target Product Soln_Ligand->Success Poisoning Issue: Catalyst Poisoning (N-coordination) ProtectedNo->Poisoning Soln_Base Solution: Switch Base/Catalyst Base: K3PO4 (anhydrous) Cat: Pd(OAc)2 + RuPhos Poisoning->Soln_Base Soln_Base->Success Failure Stalled / Black Pd Soln_Base->Failure If fails Failure->ProtectedYes Protect & Retry

Figure 1: Decision tree for optimizing cross-coupling conditions based on substrate protection status.

🧪 Validated Experimental Protocols

Protocol A: Suzuki Coupling (Unprotected N-H)

Best for when you cannot afford an extra protection/deprotection step.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Substrate 5-Br-3-(thiophen-2-yl)-1H-indazole1.0
Partner Aryl Boronic Acid1.5Excess required due to potential protodeboronation.
Catalyst XPhos Pd G3 0.05Pre-formed precatalyst is crucial.
Base K3PO4 (Tribasic Potassium Phosphate) 3.0Use anhydrous. Weaker bases (Na2CO3) often fail.
Solvent 1,4-Dioxane : Water (4:1)0.2 MDegas thoroughly with Argon for 15 mins.
Conditions 100°C, 12-16 hours-Sealed vial recommended.

Technical Note: If the reaction turns black (Pd precipitation) within 1 hour, your solvent is not degassed enough, or the thiophene is poisoning the Pd. Add 5 mol% extra XPhos ligand to the mixture to restabilize the catalyst.

Protocol B: Buchwald-Hartwig Amination (Protected N-H)

Required for C-N bond formation. Free N-H is incompatible with most amination conditions.

  • Protection Step: React substrate with DHP (3.0 eq) and pTsOH (0.1 eq) in DCM at reflux for 2h. Isolate the THP-protected intermediate.

  • Coupling Step:

    • Catalyst: Pd(OAc)2 (5 mol%) + BrettPhos (10 mol%).

    • Base: NaOtBu (2.0 eq).

    • Solvent: Toluene (anhydrous).

    • Temp: 100°C.

    • Result: High conversion due to elimination of N-H interference.

❓ Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl2? It works for my other indazoles. A: It might work if the 3-position was a simple proton or methyl group. However, the 3-thiophene adds steric bulk and sulfur coordination that makes dppf less effective. The bite angle of dppf is often insufficient to prevent the "sandwich" coordination of the indazole nitrogen. Switch to XPhos or SPhos for reliability.

Q: Why is my reaction producing the N-arylated product instead of the C5-coupled product? A: This is a classic competition reaction. If you use a copper co-catalyst or a very strong base (like NaH) in a polar solvent (DMF), you promote Chan-Lam or SNAr type reactivity at the Nitrogen. To fix this, stick to non-polar solvents (Toluene, Dioxane) and use Carbonate or Phosphate bases, which are less likely to promote N-arylation in the absence of Copper.

Q: The starting material is insoluble in Dioxane. What now? A: 5-bromo-3-heteroaryl indazoles can be "brick-dust" solids.

  • Co-solvent: Add 10-20% DMF or NMP to the Dioxane.

  • Microwave: Superheating the solvent to 130°C in a microwave reactor often dissolves the substrate momentarily, allowing the reaction to proceed.

📚 References

  • Catalyst Poisoning by Azoles:

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[5]

    • Source:Journal of Organic Chemistry (2014).

    • Relevance: Defines the mechanism of N-H poisoning and validates the use of XPhos/RuPhos systems for unprotected indazoles.

    • URL:[Link]

  • Thiophene/Indazole Coupling Protocols:

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

    • Source:Molecules (2010).

    • Relevance: specifically demonstrates Suzuki couplings on 5-bromoindazoles with heteroaryl partners, highlighting the use of DME/Water and K2CO3.

    • URL:[Link]

  • Microwave Assisted Activation:

    • Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[7][8]

    • Source:Letters in Organic Chemistry (2012).

    • Relevance: Provides the thermal/microwave comparison data proving that high temperature is required to overcome the activation energy barrier of electron-rich indazoles.

    • URL:[Link]

Sources

stability issues of 5-Bromo-3-(thiophen-2-yl)-1H-indazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 5-Bromo-3-(thiophen-2-yl)-1H-indazole . It is designed to assist researchers in troubleshooting stability issues, optimizing reaction conditions, and preventing sample degradation.

Case Number: REF-5BR-THIO-IND-001 Status: Active Support Subject: Stability Profile & Handling Under Acidic/Basic Conditions

Executive Technical Summary

Molecule ID: this compound Core Structural Risks:

  • Indazole N-H (N1): Amphoteric center. Susceptible to deprotonation (

    
    ) and subsequent electrophilic attack (N-alkylation).
    
  • Thiophene Moiety: Electron-rich heterocycle. High risk of acid-catalyzed polymerization and oxidation (S-oxide formation) under forcing conditions.

  • C-Br Bond: Generally stable but susceptible to metal-halogen exchange or Pd-catalyzed coupling if residual catalysts are present.

Quick Stability Matrix:

Condition Stability Rating Primary Risk Recommended Action
Aq. Acid (pH < 2) ⚠️ Moderate Thiophene polymerization; Salt precipitation Keep cool (<25°C); Avoid oxidizing acids (HNO₃).
Aq. Base (pH > 10) ✅ High N-deprotonation (Soluble Anion) Stable in absence of electrophiles.
Organic Solvents ✅ High Solubility limits Use DMSO/DMF for stock; MeCN for HPLC.

| Light/Air | ⚠️ Moderate | Photo-oxidation of thiophene/bromide | Store under inert gas (Ar/N₂) in amber vials. |

Troubleshooting Guide: Acidic Conditions

Issue A: Sample turns dark/black upon addition of strong acid.

Diagnosis: Acid-Catalyzed Thiophene Polymerization. Thiophene rings are electron-rich and susceptible to electrophilic attack. In the presence of strong mineral acids (especially if concentrated or warm), the thiophene moiety can undergo self-polymerization or ring-opening, leading to dark, insoluble tars.

Q: Which acids are safe to use?

  • Safe: Dilute HCl (1M), dilute H₂SO₄ (<1M), Acetic Acid, TFA (if kept cold and short duration).

  • Unsafe: Conc. H₂SO₄, HNO₃ (oxidizing), HClO₄.

Corrective Protocol:

  • Dilution: Never add the solid compound directly to concentrated acid. Dissolve in an organic co-solvent (MeOH or MeCN) first, then slowly add dilute acid.

  • Temperature Control: Perform acidification at 0°C to minimize polymerization kinetics.

  • Quenching: If a reaction mixture is acidic, quench immediately into a buffered solution (e.g., Sat. NaHCO₃) rather than letting it sit in the acid layer.

Issue B: Compound precipitates immediately when acidifying the reaction workup.

Diagnosis: Reaching the Isoelectric Point / Loss of Salt Form. The indazole nitrogen (N2) is a very weak base (


 due to the electron-withdrawing 5-Br). In strong acid (pH < 0), it forms a soluble cation 

. As you neutralize towards pH 2-7, the compound reverts to its neutral, hydrophobic form and crashes out.

Q: Is the precipitate degraded material?

  • Likely No. If the solid is off-white or pale yellow, it is simply the neutral free base.

  • Verification: Filter the solid, wash with water, and run LC-MS. A clean peak at

    
     confirms it is the product.
    

Troubleshooting Guide: Basic Conditions

Issue C: Multiple spots appear on TLC/LC-MS after exposure to base.

Diagnosis: N-Alkylation or Impurity Coupling. In basic conditions (pH > 12), the N1-proton is removed (


), forming the indazolyl anion. This anion is a nucleophile.
  • Scenario 1: If you used a base (e.g.,

    
    , 
    
    
    
    ) in a solvent containing alkyl halides (e.g., DCM, chloroform, or alkyl iodide impurities), the nitrogen will attack, forming N1- and N2-alkylated byproducts.
  • Scenario 2: If residual Palladium is present from a previous Suzuki coupling, base can promote further cross-coupling or dehalogenation of the 5-Br position.

Corrective Protocol:

  • Solvent Choice: Avoid chlorinated solvents (DCM, CHCl₃) when strong bases are present. Use THF, Toluene, or DMF.

  • Scavenging: Use a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd before exposing the compound to harsh basic conditions.

Issue D: Low recovery during extraction from basic aqueous layer.

Diagnosis: Formation of Water-Soluble Anion. At pH > 13, the compound exists as the anionic salt (Indazole-N⁻ Na⁺), which is highly water-soluble and poorly soluble in organic extraction solvents like EtOAc or DCM.

Q: How do I recover my compound?

  • Action: Adjust the aqueous layer pH to ~7-8 (neutral) using 1M HCl. The solution should turn cloudy as the neutral protonated species precipitates or becomes extractable.

  • Extraction: Extract with EtOAc or 2-MeTHF after neutralization.

Visualizing the Stability Pathways

The following diagram illustrates the chemical fate of the molecule under varying pH conditions.

StabilityPathways Neutral Neutral Species (Free Base) Solid / Hydrophobic Acid Acidic Condition (pH < 1) Neutral->Acid Add H+ Base Basic Condition (pH > 13) Neutral->Base Add OH- Cation Indazolium Cation [M+H]+ (N2-H) Soluble in Water Acid->Cation Reversible Protonation Polymer DEGRADATION Thiophene Polymerization (Dark Tar) Acid->Polymer Strong Acid / Heat / Oxidant Cation->Neutral Neutralize (pH 7) Anion Indazolyl Anion [M-H]- (N1-) Soluble in Water Base->Anion Deprotonation Anion->Neutral Acidify (pH 7) Alkylated IMPURITY N-Alkylated Product (If Electrophile Present) Anion->Alkylated + R-X (Alkyl Halide)

Figure 1: Stability and reactivity flowchart. The "Safe Zone" is the reversible path between Neutral, Cation, and Anion. The "Danger Zone" (dashed red lines) represents irreversible degradation or side reactions.

Experimental Protocols

Protocol 1: Rapid Stability Validation (Stress Test)

Before committing valuable material to a long experiment, perform this 1-hour stress test.

Materials:

  • 1 mg of this compound.

  • Solvents: MeOH, 1M HCl, 1M NaOH.

  • Analysis: HPLC or UPLC.

Procedure:

  • Stock: Dissolve 1 mg in 1 mL MeOH (1 mg/mL).

  • Acid Sample: Mix 100 µL Stock + 100 µL 1M HCl. Incubate at RT for 1 hour.

  • Base Sample: Mix 100 µL Stock + 100 µL 1M NaOH. Incubate at RT for 1 hour.

  • Control: Mix 100 µL Stock + 100 µL Water.

  • Analysis: Inject 5 µL of each onto HPLC.

Interpretation:

  • Pass: Purity of Acid/Base samples is >98% of Control.

  • Fail (Acid): Appearance of broad humps (polymers) or new peaks >5%. -> Avoid acidic workups.

  • Fail (Base): Appearance of new sharp peaks (hydrolysis/reaction). -> Avoid basic extraction.

Protocol 2: Recommended Storage Conditions

To maximize shelf-life and prevent "browning" (oxidation):

  • Physical Form: Store as a solid powder. Solutions degrade 10x faster.

  • Atmosphere: Flush vial with Argon or Nitrogen before sealing.

  • Temperature: -20°C is ideal; 4°C is acceptable for short term.

  • Container: Amber glass vial (thiophene is photosensitive).

References

  • Indazole Acidity/Basicity

    • Claramunt, R. M., et al. "The Tautomerism of Indazoles." Arkivoc, 2006.
    • values (1.3 for protonation, 13.9 for deprotonation)
  • Thiophene Stability

    • Gronowitz, S. "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds, Wiley, 1985.
    • Data Support: Mechanisms of acid-catalyzed polymerization and electrophilic substitution in thiophenes.
  • General Heterocycle Handling

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed., Wiley-Blackwell, 2010.
    • Data Support: General reactivity profiles for bromo-indazoles and bi-aryl coupling products.

optimizing solvent and temperature for indazole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Indazole Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Coupling Reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-tested insights into the nuanced art of optimizing these critical reactions. This resource addresses common challenges, explains the chemical reasoning behind troubleshooting steps, and offers robust methodologies to enhance your experimental success.

Fundamental Principles: The "Why" Behind Solvent and Temperature

Indazole coupling reactions, primarily variants of the Buchwald-Hartwig and Ullmann reactions, are mainstays in medicinal chemistry for synthesizing N-arylindazoles. The choice of solvent and temperature is not arbitrary; these parameters directly influence reaction kinetics, catalyst stability, and, most critically, product selectivity.

  • The Role of the Solvent: The solvent does more than just dissolve reactants. It influences the solubility of the catalyst, base, and substrates, and stabilizes charged intermediates and transition states that form during the catalytic cycle. Polar aprotic solvents like DMF, DMSO, and dioxane are common, as they can coordinate with the metal center and facilitate key steps like oxidative addition and reductive elimination.[1][2] Non-polar solvents such as toluene are also frequently used, particularly in Buchwald-Hartwig aminations.[3]

  • The Influence of Temperature: Temperature provides the necessary activation energy for the reaction to proceed. However, excessive heat can lead to catalyst decomposition, substrate degradation, and the formation of undesired side products, such as homocoupling of the aryl halide.[4][5] Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the integrity of all components. For many palladium- and copper-catalyzed couplings, temperatures typically range from 80-120 °C.[6][7]

A critical challenge in indazole chemistry is controlling the regioselectivity of the coupling—that is, whether the aryl group attaches to the N1 or N2 position of the indazole ring. This selectivity is a complex function of the indazole's electronic and steric properties, the choice of catalyst and base, and, significantly, the solvent and temperature.[8][9]

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might ask during your experiment, followed by expert advice and actionable steps.

Q1: My reaction shows low or no conversion. What are the first things I should check?

A1: Low conversion is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.

  • Check the Atmosphere: The Pd(0) species in Buchwald-Hartwig reactions is highly sensitive to oxygen.[7] Ensure your reaction vessel was thoroughly degassed (e.g., via three evacuate/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere.

  • Reagent Quality: Are your solvent and amine anhydrous? Water can hydrolyze the active catalyst and certain bases. Are your catalyst and ligands fresh? Palladium catalysts, especially Pd(OAc)₂, can be unreliable if old.[3] Consider using a more stable pre-catalyst.

  • Temperature Increase: If the above are confirmed, a modest increase in temperature (e.g., in 10-20 °C increments) is the most direct way to increase the reaction rate.[10] Monitor for any signs of decomposition via TLC or LC-MS. For instance, in some cross-coupling reactions, increasing the temperature to 100 °C has been shown to reduce unwanted homocoupling byproducts and lead to a cleaner reaction profile.[4]

  • Solvent Change: If a temperature increase doesn't help or causes degradation, consider switching solvents. If you are using a non-polar solvent like toluene, switching to a more polar aprotic solvent like dioxane or DMF might improve the solubility of your reactants or stabilize the catalytic intermediates more effectively.[3][4]

Q2: I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is one of the most significant challenges in indazole functionalization. The outcome is a delicate interplay between kinetic and thermodynamic control.[11]

  • Solvent Polarity: The polarity of the solvent can have a profound effect. Dipolar aprotic solvents can lead to variable N1:N2 selectivity depending on the substrate's electronics.[8] Experimenting with a range of solvents from non-polar (toluene) to polar aprotic (DMF, dioxane) is a crucial first step.[12] For example, switching from DMF to dioxane has been shown to dramatically improve yield and selectivity in certain cases, suggesting that the concentration and solubility of the base at elevated temperatures play a key role.[12]

  • Base and Counter-ion: The choice of base is critical. Strong, non-coordinating bases like NaH in a non-polar solvent like THF can favor N1 alkylation.[9] This is thought to be due to the formation of a sodium-coordinated intermediate that directs the electrophile to the N1 position. Conversely, different conditions may favor the N2 product.

  • Temperature Effects: Lowering the reaction temperature can sometimes favor the kinetically preferred product, while higher temperatures may allow for equilibration to the thermodynamically more stable isomer.[11] Systematically screen temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C) to find the optimal point for selectivity.

Q3: My starting materials or product seem to be degrading. What's happening?

A3: Degradation is almost always a sign of excessive temperature or incompatible reagents.

  • Lower the Temperature: This is the most straightforward solution. Reduce the reaction temperature by 20 °C and monitor the reaction for a longer period. Many modern catalysts are highly active and do not require the harsh conditions of older systems.[13]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can be an excellent alternative to conventional heating. It allows for rapid, uniform heating to a precise temperature, often dramatically reducing reaction times from hours to minutes and minimizing the formation of degradation byproducts.[14][15] For instance, an Ullmann reaction might be optimized at 150 °C for 30 minutes under microwave conditions.[16]

  • Check Base Compatibility: Strong bases like NaOtBu can be harsh on sensitive functional groups, especially at high temperatures.[17] Consider screening weaker bases like K₂CO₃ or Cs₂CO₃.

Q4: How do I systematically screen solvents and temperatures for a new reaction?

A4: A systematic, parallel approach is most efficient.

  • Initial Solvent Screen: Select a small panel of diverse, commonly used solvents. A good starting set includes toluene, dioxane, and DMF.[4] Run small-scale reactions in parallel at a moderate temperature (e.g., 100 °C).

  • Temperature Optimization: Once the most promising solvent is identified, perform a temperature gradient experiment. Set up parallel reactions at, for example, 80 °C, 100 °C, and 120 °C.[6]

  • Analysis: Use LC-MS or crude NMR to quickly assess conversion and product ratios in each reaction vial. This data-driven approach will rapidly guide you to the optimal conditions.

Data & Protocols

Table 1: Properties of Common Solvents in Indazole Coupling
SolventBoiling Point (°C)Dielectric Constant (ε)Typical Use Case & Rationale
Toluene1112.4Buchwald-Hartwig. A non-polar solvent, often favored for its ability to facilitate the catalytic cycle without strongly coordinating to the metal center.[3]
1,4-Dioxane1012.2Buchwald-Hartwig, Ullmann. A moderately polar aprotic ether, widely used due to its good balance of properties and ability to dissolve many organic compounds and organometallic complexes.[4][12]
N,N-Dimethylformamide (DMF)15336.7Ullmann, Buchwald-Hartwig. A highly polar aprotic solvent, excellent for reactions involving salts or charged intermediates. Its high boiling point allows for a wide temperature range.[1][16]
Dimethyl Sulfoxide (DMSO)18946.7Ullmann. Similar to DMF, its high polarity and boiling point are advantageous, especially in copper-catalyzed reactions where it may act as a ligand.[1]
Tetrahydrofuran (THF)667.6N-Alkylation. A moderately polar ether, often used with strong bases like NaH at lower temperatures to control selectivity.[9]
General Protocol for Optimization of Solvent and Temperature

This protocol describes a self-validating system for optimizing a palladium-catalyzed N-arylation of an indazole.

  • Reaction Setup (Parallel Screening):

    • To an array of oven-dried reaction vials equipped with stir bars, add the indazole (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

    • Add the base (e.g., K₂CO₃, 2.0 equiv.).

    • Seal each vial with a septum cap.

    • Evacuate and backfill each vial with argon or nitrogen gas three times.[7]

  • Solvent and Temperature Screening:

    • Via syringe, add the designated anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF) to each vial to achieve a standard concentration (e.g., 0.1 M).

    • Place the vials in a pre-heated parallel synthesis block set to the desired temperatures (e.g., Array 1 at 80 °C, Array 2 at 100 °C, Array 3 at 120 °C).

  • Reaction Monitoring:

    • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic extract by LC-MS to determine the ratio of starting material, N1 product, N2 product, and any byproducts.

  • Decision Making & Validation:

    • Based on the LC-MS data, identify the solvent/temperature combination that gives the highest conversion and best selectivity.

    • Run a larger-scale validation reaction using the optimized conditions. Monitor by TLC or LC-MS until the starting material is consumed.[6]

    • Isolate and characterize the product to confirm the structure and yield.

Visualizations

Troubleshooting Workflow for Low Conversion

This diagram outlines a logical decision-making process when encountering a stalled reaction.

G start Low / No Conversion Observed check_inert Verify Inert Atmosphere (Degas, Ar/N2) start->check_inert check_reagents Check Reagent Quality (Anhydrous Solvent, Fresh Catalyst) check_inert->check_reagents Atmosphere is OK increase_temp Increase Temperature (e.g., +20 °C) check_reagents->increase_temp Reagents are OK monitor_decomp Monitor for Decomposition (TLC / LC-MS) increase_temp->monitor_decomp change_solvent Change Solvent (e.g., Toluene -> Dioxane) monitor_decomp->change_solvent Decomposition Observed success Reaction Successful monitor_decomp->success Conversion Improved, No Decomposition failure Re-evaluate Catalyst/Ligand System monitor_decomp->failure No Improvement change_solvent->success Conversion Improved change_solvent->failure Still No Improvement

Caption: A decision tree for troubleshooting low conversion in indazole coupling.

References

  • ResearchGate. Optimization of the Temperature, Solvent, and Additive. Available from: [Link]

  • ResearchGate. Optimization of the solvent for the coupling reaction a. Available from: [Link]

  • ResearchGate. Optimization for synthesis of 2H-indazole. Available from: [Link]

  • National Center for Biotechnology Information. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Available from: [Link]

  • ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available from: [Link]

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

  • National Center for Biotechnology Information. Development of a selective and scalable N1-indazole alkylation. Available from: [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • Organic Chemistry Portal. Cu-Mediated Cyclization to Form 1H-Indazoles. Available from: [Link]

  • National Center for Biotechnology Information. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • MDPI. Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]

  • Revue Roumaine de Chimie. MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Available from: [Link]

  • Beilstein Journals. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available from: [Link]

  • MDPI. A Facile Ugi/Ullmann Cascade Reaction to Access Fused Indazolo-Quinoxaline Derivatives with Potent Anticancer Activity. Available from: [Link]

  • RSC Publishing. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. Available from: [Link]

  • ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]

  • RSC Publishing. Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Available from: [Link]

  • RSC Publishing. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available from: [Link]

  • MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available from: [Link]

  • National Center for Biotechnology Information. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Available from: [Link]

  • ACS Publications. Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Available from: [Link]

  • De Gruyter. MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Available from: [Link]

  • ResearchGate. Recent developments in selective N-arylation of azoles. Available from: [Link]

  • Pearson+. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available from: [Link]

  • ACS Publications. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Available from: [Link]

  • Indian Academy of Sciences. Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Available from: [Link]

Sources

minimizing homocoupling in Suzuki reactions of thiopheneboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Reactions of Thiopheneboronic Acids

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions involving thiopheneboronic acids. As a Senior Application Scientist, I understand that while the Suzuki reaction is a cornerstone of modern synthetic chemistry, its application to electron-rich and often unstable heteroarylboronic acids, such as those derived from thiophene, presents unique challenges.[1] The formation of bithienyl homocoupling byproducts is a frequent and frustrating issue that can significantly reduce the yield of your desired product and complicate purification.

This guide is structured to provide you with not just solutions, but a deeper understanding of the underlying mechanisms that cause these side reactions. By understanding the "why," you can make more informed decisions in your experimental design and effectively troubleshoot your reactions.

Troubleshooting Guide: Minimizing Thiophene Homocoupling

This section is designed to address the most common issues encountered during Suzuki reactions with thiopheneboronic acids.

Question 1: My primary byproduct is a symmetrical bithienyl, and my yield is low. What is the most likely cause and how do I fix it?

Probable Causes: The formation of a symmetrical homocoupling product from your thiopheneboronic acid is most often linked to two primary culprits: the presence of molecular oxygen and the choice of palladium precatalyst.[2]

  • Oxygen Contamination: The most frequent cause of homocoupling is the presence of dissolved oxygen in your reaction mixture.[2] The active Pd(0) catalyst can react with O₂ to form a palladium peroxo complex, [(PPh₃)₂Pd(η²-O₂)].[3] This complex readily reacts with two molecules of boronic acid to generate the homocoupled biaryl, bypassing the desired cross-coupling cycle entirely.[3]

  • Use of Pd(II) Precatalysts: Common precatalysts like Palladium(II) acetate (Pd(OAc)₂) must be reduced in situ to the active Pd(0) species. This reduction is often accomplished by the boronic acid itself, consuming two equivalents of your nucleophile to form one molecule of the homocoupled byproduct and one equivalent of Pd(0).[2] This process is essentially a stoichiometric side reaction that occurs before your catalytic cycle even begins.

Solutions & Scientific Rationale:

  • Implement Rigorous Degassing: It is crucial to remove dissolved oxygen from your solvent and reaction mixture. Standard inert gas bubbling (Argon or Nitrogen) for 20-30 minutes is often insufficient. The preferred method is a series of "freeze-pump-thaw" cycles.

    • Protocol: Freeze the solvent/reaction mixture with liquid nitrogen, apply a high vacuum to remove gases from the solid, and then thaw under an inert atmosphere. Repeat this process at least three times to ensure a truly anaerobic environment.

  • Switch to a Pd(0) Catalyst Source: To circumvent the homocoupling associated with in situ reduction, use a precatalyst that is already in the Pd(0) oxidation state.

    • Recommended Catalysts: Pd(PPh₃)₄ or Pd₂(dba)₃ are excellent choices. Buchwald precatalysts are also designed to cleanly generate the active Pd(0) species upon activation, minimizing this side reaction.[2]

  • Pre-heat the Reaction Mixture: One effective strategy is to heat the mixture of the palladium catalyst, base, solvent, and your aryl halide partner for about 10-15 minutes at the reaction temperature before adding the thiopheneboronic acid.[4] This ensures that the oxidative addition step occurs first, and the resulting Ar-Pd(II)-X complex is readily available to react with the boronic acid as soon as it is introduced, outcompeting the homocoupling pathway.

Question 2: I've minimized oxygen and am using a Pd(0) catalyst, but I still see significant homocoupling and some protodeboronation (thiophene byproduct). What's happening now?

Probable Causes: If you have addressed the primary causes of homocoupling, persistent side reactions often point to the inherent instability of the thiopheneboronic acid itself, especially under thermal and basic conditions.

  • Thiopheneboronic Acid Instability: Heteroaryl boronic acids, particularly 2-thiopheneboronic acid, are susceptible to decomposition via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5][6] This process is often accelerated by heat and the aqueous basic conditions required for the Suzuki reaction.[7]

  • Suboptimal Base or Solvent Choice: The choice of base and solvent can significantly impact the rates of both the desired reaction and the undesired decomposition pathways.[8][9] A base that is too strong or a solvent that promotes protodeboronation can exacerbate the issue.

Solutions & Scientific Rationale:

  • Use a Milder Base: While a base is required to activate the boronic acid for transmetalation, very strong bases can accelerate decomposition.[10]

    • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or K₃PO₄. In some cases, even weaker bases like potassium fluoride (KF) can be effective, particularly if your substrates are base-sensitive.

  • Employ Stable Boronic Acid Surrogates: The most robust solution for unstable boronic acids is to use an air-stable derivative that slowly releases the active boronic acid in situ. This strategy keeps the instantaneous concentration of the unstable species low, favoring cross-coupling over decomposition.

    • Recommended Surrogates:

      • MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable crystalline solids that can be handled on the benchtop. Under aqueous basic conditions, they hydrolyze slowly to release the boronic acid, feeding it into the catalytic cycle at a controlled rate.[11]

      • Potassium Aryltrifluoroborates (R-BF₃K): These salts are also highly stable to air and moisture and are effective surrogates in Suzuki couplings.

  • Optimize the Solvent System: Polar solvents can influence reaction selectivity and side reactions.[8] For thiophene substrates, ensuring sufficient solubility of all components is key.[1]

    • Common Systems: Mixtures of solvents like dioxane/water, THF/water, or DMF are frequently used. If protodeboronation is a major issue, minimizing the amount of water or screening different solvent ratios can be beneficial.[2]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving issues with homocoupling in your Suzuki reaction.

G start High Homocoupling Observed q1 What Pd source are you using? start->q1 pd2 Pd(II) (e.g., Pd(OAc)2) q1->pd2 pd0 Pd(0) (e.g., Pd(PPh3)4) or Precatalyst q1->pd0 sol1 Switch to a Pd(0) source or a modern precatalyst (e.g., Buchwald's). Rationale: Avoids reductive homocoupling. pd2->sol1 q2 How rigorous is your degassing? pd0->q2 sol1->q2 degas_poor Bubbling / N2 Blanket q2->degas_poor degas_good Freeze-Pump-Thaw q2->degas_good sol2 Implement 3x Freeze-Pump-Thaw cycles. Rationale: Thoroughly removes O2, preventing oxidative homocoupling. degas_poor->sol2 q3 Problem persists? Consider Boronic Acid Instability degas_good->q3 sol2->q3 sol3 Use a stable surrogate: - MIDA Boronate - Potassium Trifluoroborate (BF3K) Rationale: Slow release minimizes decomposition and side reactions. q3->sol3 sol4 Optimize Base & Ligand: - Use milder base (K3PO4, K2CO3) - Use bulky, e--rich ligand (SPhos, XPhos) Rationale: Stabilizes catalyst and reduces protodeboronation. q3->sol4 end Homocoupling Minimized sol3->end sol4->end

Caption: Troubleshooting Decision Tree for Homocoupling.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of oxygen-induced homocoupling?

A: The mechanism of palladium-catalyzed homocoupling in the presence of dioxygen has been well-elucidated.[3] The key steps are:

  • Formation of a Palladium Peroxo Complex: The active Pd(0)L₂ catalyst reacts with molecular oxygen to form a stable, well-characterized palladium(II) peroxo complex, (η²-O₂)PdL₂.

  • Adduct Formation: This peroxo complex then coordinates to the oxophilic boron atom of a thiopheneboronic acid molecule.

  • Reaction with a Second Boronic Acid: This adduct reacts with a second molecule of thiopheneboronic acid. This step leads to the formation of a trans-ArPd(OH)L₂ complex.

  • Transmetalation: A further transmetalation with another molecule of boronic acid produces a trans-ArPdArL₂ species.

  • Reductive Elimination: This complex undergoes reductive elimination to release the symmetrical biaryl (the homocoupling product) and regenerate the Pd(0) catalyst, which can then re-enter either the desired Suzuki cycle or this undesired homocoupling cycle.

Mechanism of Oxygen-Mediated Homocoupling

G pd0 Pd(0)L2 (Active Catalyst) peroxo (η²-O₂)Pd(II)L₂ Peroxo Complex pd0->peroxo + O₂ o2 O2 adduct Adduct [(HO)₂BR-O-O-Pd(II)L₂] peroxo->adduct + R-B(OH)₂ boronic1 R-B(OH)₂ arpdoh trans-ArPd(OH)L₂ adduct->arpdoh + R-B(OH)₂ boronic2 R-B(OH)₂ arpdar trans-ArPdArL₂ arpdoh->arpdar Transmetalation boronic3 R-B(OH)₂ arpdar->pd0 Reductive Elimination homocoupling Ar-Ar (Homocoupling Product) arpdar->homocoupling

Caption: Catalytic Cycle for Oxygen-Mediated Homocoupling.

Q: Why are thiopheneboronic acids so prone to protodeboronation?

A: Protodeboronation is the protonolysis of the carbon-boron bond. Thiopheneboronic acids, especially 2-substituted ones, are particularly susceptible due to the electron-rich nature of the thiophene ring. The reaction is highly dependent on factors like pH, temperature, and solvent.[7][12] In some cases, simply heating an aqueous solution of a heteroarylboronic acid can lead to significant decomposition.[7] This side reaction directly competes with the desired transmetalation step in the Suzuki cycle, reducing the amount of boronic acid available for cross-coupling.

Q: How do bulky, electron-rich phosphine ligands help?

A: Ligands play a critical role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich monophosphine ligands, such as SPhos and XPhos (Buchwald ligands), or N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃ for challenging couplings.[10][13]

  • They promote rapid oxidative addition and reductive elimination, which can help the desired Suzuki cycle outpace the undesired side reactions.

  • They stabilize the monomeric Pd(0) species, preventing the formation of palladium black (aggregated, inactive Pd) and discouraging side reactions that occur at open coordination sites.[14]

  • Their steric bulk can disfavor the formation of certain intermediates in the homocoupling pathway. A study on coupling with hindered arenes showed that using SPhos as the ligand resulted in a good yield of the cross-coupling product where other ligands favored homocoupling.

Recommended Reaction Parameters for Thiophene Suzuki Couplings

The optimal conditions will always be substrate-dependent, but the following table provides a validated starting point for minimizing homocoupling with thiopheneboronic acids.

ParameterRecommendationRationale & References
Palladium Source Pd₂(dba)₃ or Buchwald Precatalyst (e.g., XPhos Pd G4)Avoids in situ reduction pathway for homocoupling.[2] XPhos precatalysts are highly active for heteroaryl couplings.[1]
Ligand SPhos, XPhos, or other bulky, electron-rich phosphinesPromotes rapid C-C bond formation, stabilizes the catalyst, and suppresses side reactions.[13]
Ligand:Pd Ratio 1:1 to 2:1Sufficient ligand is crucial to prevent catalyst decomposition into palladium black.[14]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Milder conditions compared to hydroxides, reducing the rate of base-mediated protodeboronation.[9]
Solvent Dioxane/H₂O (e.g., 5:1) or THF/H₂OGood balance of solubility for organic and inorganic components. Fine-tuning the water content can be critical.[1][2]
Atmosphere Rigorously Degassed (Freeze-Pump-Thaw)Essential for removing oxygen, the primary driver of oxidative homocoupling.[2][8]
Temperature 80-110 °CSufficient thermal energy is needed, but excessive heat can accelerate decomposition. Monitor for catalyst blackening.[14]
Boronic Acid Use MIDA boronate or BF₃K salt if availableProvides slow release of the unstable thiopheneboronic acid, dramatically improving yields by minimizing decomposition.[11]

References

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Micellar Catalysis for the Suzuki–Miyaura Cross-Coupling in Water at Room Temperature. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Nilsson, P., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. Available at: [Link]

  • ResearchGate. (2018). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]

  • Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. Journal of the American Chemical Society. Available at: [Link]

  • Cardiff University. (2016). The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies. Available at: [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. Available at: [Link]

  • Cheon, C. H., & Kim, H. J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2014). A mild robust generic protocol for the Suzuki reaction using an air stable catalyst. Available at: [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Pourkaveh, R., & Karimi, H. (2024). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Iranian Journal of Catalysis. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from Indazole Products

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium catalyst removal from indazole products. This guide is designed to provide you, as a senior application scientist, with in-depth technical information, troubleshooting advice, and practical protocols to address the common challenges associated with palladium contamination in the synthesis of indazole-containing compounds. Given the increasing use of palladium-catalyzed reactions in the synthesis of complex molecules for pharmaceuticals, ensuring the removal of residual palladium to acceptable levels is a critical step in the drug development process.[1][2][3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my indazole product?

Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for several reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent limits on the amount of residual metals in drug products.[8] For oral medications, the permitted daily exposure to palladium is typically no more than 100 µg.[1]

  • Toxicity: Palladium, like other heavy metals, can be toxic and pose a health risk to patients.

  • Catalytic Activity: Residual palladium can catalyze unwanted side reactions in subsequent synthetic steps or degrade the final product, affecting its stability and efficacy.

  • Assay Interference: Trace amounts of palladium can interfere with biological assays, leading to unreliable screening results.[9]

Q2: What are the common forms of palladium contamination I might encounter?

The nature of the palladium species in your reaction mixture can vary and will influence the choice of removal method.[10] You may encounter:

  • Homogeneous Palladium: Soluble palladium complexes, often in different oxidation states (Pd(0), Pd(II)).[10]

  • Heterogeneous Palladium: Insoluble palladium particles, such as palladium on carbon (Pd/C), which can sometimes form colloidal suspensions that are difficult to filter.[11]

  • Product-Bound Palladium: Polar functional groups within your indazole product can chelate palladium, making it particularly challenging to remove.[3]

Q3: What are the primary methods for palladium removal?

Several techniques are commonly employed, each with its own advantages and limitations. The choice of method is highly dependent on the specific reaction, solvent, and the nature of your indazole product.[10] The main strategies include:

  • Filtration: A simple first step to remove heterogeneous catalysts.[11][12]

  • Adsorption/Scavenging: Using solid-supported materials to bind and remove palladium.[3][10][13][14]

  • Extraction/Precipitation: Utilizing liquid-liquid extraction or inducing precipitation of the palladium species.[10][11]

  • Crystallization: Purifying the product through crystallization, although this can sometimes concentrate the metal impurity.[8]

  • Chromatography: A common purification technique that can also remove metal residues.[9][11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your palladium removal workup.

Problem 1: Simple filtration through Celite® is not removing all the palladium.

Causality: This often indicates the presence of soluble or colloidal palladium species that can pass through the filter aid.[11]

Troubleshooting Steps:

  • Solvent Swap: Before filtration, try concentrating the reaction mixture and redissolving it in a solvent in which the palladium species are less soluble. For instance, if your reaction was in a polar solvent like DMF, try switching to a less polar solvent.

  • Add a Scavenger Pre-filtration: Before filtering through Celite®, stir the reaction mixture with a palladium scavenger (see Problem 2 for options) for a period of time. This will chelate the soluble palladium, and the resulting complex can then be removed by filtration.

  • Consider Nanofiltration: For valuable intermediates, organic solvent nanofiltration (OSN) can be a highly effective, albeit more specialized, technique for separating the product from the catalyst.[11]

Problem 2: My indazole product is highly polar and retains palladium even after chromatography.

Causality: Polar functional groups on your indazole ring system can act as ligands, strongly binding to palladium.[3] Standard silica gel chromatography may not be sufficient to break this interaction.

Troubleshooting Steps:

  • Employ a Palladium Scavenger: Metal scavengers are materials with a high affinity for palladium that can effectively "pull" it away from your product.[8][15]

    • Silica-Based Scavengers: These are highly effective and come with various functional groups (e.g., thiols, amines) that can be tailored to the specific palladium species.[3][13][14] They offer good solvent compatibility and minimal product loss.[3][13][14]

    • Activated Carbon: A cost-effective option that can be very effective at removing palladium.[10][16][17] However, it may require larger quantities and can sometimes lead to product loss through adsorption.[15]

    • Polymer-Bound Scavengers: These offer similar benefits to silica-based scavengers and are easily removed by filtration.

  • Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by solvent, temperature, and stirring time.[10] It is often beneficial to screen a few different scavengers and conditions to find the optimal protocol for your specific product.

Problem 3: I'm using activated carbon, but the palladium levels are still too high.

Causality: The effectiveness of activated carbon can be highly variable and depends on its source, preparation, and the specific palladium species present.[15] It may not be efficient enough in all cases, even at high loadings.[15]

Troubleshooting Steps:

  • Increase Carbon Loading and/or Time: While this may lead to some product loss, it can improve palladium removal.[15]

  • Switch to a High-Performance Activated Carbon: Specialized activated carbons are available that are designed for selective palladium removal.[16][17]

  • Consider a Combination Approach: Use a primary treatment with activated carbon followed by a more targeted treatment with a high-affinity silica-based scavenger. This can be a cost-effective way to achieve very low palladium levels.

  • Evaluate Alternative Scavengers: In a comparative study, silica-based metal scavengers were shown to be significantly more effective than activated carbon, requiring much lower loadings and resulting in higher API recovery.[15]

Problem 4: How can I quickly assess the effectiveness of my palladium removal method?

Causality: Waiting for traditional analytical results like ICP-MS can create a bottleneck in process development.[18]

Troubleshooting Steps:

  • Colorimetric/Fluorometric Methods: Rapid, catalysis-based methods have been developed that allow for the quick quantification of residual palladium.[18][19][20][21] These methods can often provide results in minutes and can be performed in a standard laboratory setting.[18][20]

  • Thin-Layer Chromatography (TLC) Staining: While not quantitative, certain stains can react with palladium on a TLC plate, giving a quick visual indication of its presence.

Experimental Protocols

Protocol 1: General Filtration for Heterogeneous Palladium Removal

This protocol is a good starting point for removing insoluble palladium catalysts like Pd/C.

Methodology:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[11]

  • Prepare a filtration setup with a sintered glass funnel or a Büchner funnel.

  • Place a pad of Celite® (approximately 1-2 cm thick) over the filter paper in the funnel.[11]

  • Wet the Celite® pad with the same solvent used for dilution.

  • Carefully pour the reaction mixture onto the Celite® pad and apply gentle suction.

  • Wash the reaction flask with the solvent and pour the washings through the filter.

  • Wash the Celite® pad with additional solvent until all the product has been eluted (monitor by TLC).

  • Combine the filtrates and concentrate under reduced pressure.

Trustworthiness: A visual inspection of the filtrate should show a clear, colorless solution if the palladium black has been effectively removed. The Celite® pad should appear dark with the trapped catalyst.

Protocol 2: Palladium Scavenging with Silica-Based Thiol Scavenger

This protocol is effective for removing soluble palladium species.

Methodology:

  • After the reaction is complete, filter off any heterogeneous catalyst first (if applicable) using Protocol 1.

  • To the filtrate, add a silica-based thiol scavenger (typically 5-10 equivalents relative to the initial amount of palladium).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.

  • After the scavenging period, filter the mixture through a pad of Celite® to remove the scavenger.

  • Wash the scavenger on the filter with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure.

Trustworthiness: The effectiveness of this protocol should be verified by a quantitative analytical method such as ICP-MS. A significant reduction in palladium levels compared to the starting material confirms the success of the scavenging process.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite®) Variable (for insoluble Pd)Simple, fast, inexpensive.[11][12]Ineffective for soluble or colloidal palladium.[11]
Activated Carbon Good to ExcellentCost-effective, readily available.[16][17]Can require high loadings, potential for product loss, variable efficiency.[8][15]
Silica-Based Scavengers ExcellentHigh efficiency at low loadings, high product recovery, broad solvent compatibility.[3][13][14][15]Higher initial cost compared to activated carbon.
Chromatography GoodCan remove other impurities simultaneously.May not be sufficient for tightly bound palladium, can be solvent and time-intensive.[9]
Crystallization VariableCan be highly effective for purification.May concentrate palladium in the crystal lattice, potential for product loss in mother liquor.[8]

Visualizations

Workflow for Palladium Removal

Palladium_Removal_Workflow start Post-Reaction Mixture (Indazole + Pd) hetero_check Is Pd Heterogeneous (e.g., Pd/C)? start->hetero_check filtration Filtration (e.g., through Celite®) hetero_check->filtration Yes scavenging Add Scavenger (e.g., Silica-Thiol, Carbon) hetero_check->scavenging No / Soluble Pd analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 analysis1->scavenging Pd > Limit end Purified Indazole Product analysis1->end Pd < Limit stir Stir (Time/Temp Optimization) scavenging->stir filtration2 Filtration to Remove Scavenger stir->filtration2 analysis2 Analyze Pd Content filtration2->analysis2 analysis2->end Pd < Limit rework Further Purification (e.g., Crystallization) analysis2->rework Pd > Limit rework->analysis2

Caption: Decision workflow for selecting a palladium removal strategy.

Mechanism of Thiol-Based Scavenging

Scavenging_Mechanism Product-Pd Indazole-Pd Complex Silica-SH Silica-SH (Thiol Scavenger) Product-Pd->Silica-SH Chelation Soluble_Pd Soluble Pd(II) Species Soluble_Pd->Silica-SH Binding Bound_Pd Silica-S-Pd Complex (Removed by Filtration)

Caption: Simplified mechanism of palladium capture by a thiol-functionalized silica scavenger.

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. Available at: [Link]

  • Several Methods Of Palladium Carbon Catalyst Recycling Treatment. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at: [Link]

  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC - PubMed Central. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. Available at: [Link]

  • Apeiron's Metal Scavenging Solutions. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development. Available at: [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available at: [Link]

  • (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available at: [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. Available at: [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. Available at: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. Available at: [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5Br-TH-SC01 Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist Priority: High (Scale-up Critical)

Executive Summary: The "Selectivity Cliff"

Scaling up the synthesis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole presents a classic chemoselectivity challenge. You are attempting to install a heteroaryl group at the C3 position via cross-coupling while preserving a reactive bromine handle at the C5 position for future SAR (Structure-Activity Relationship) elaboration.

This guide moves beyond bench-scale "recipes" to provide a robust, process-ready workflow. The core strategy relies on the kinetic differentiation between the C-I and C-Br bonds. By synthesizing the 3-iodo intermediate, we exploit the weaker C-I bond dissociation energy (approx. 57 kcal/mol) compared to the C-Br bond (approx. 70 kcal/mol), allowing for highly selective Suzuki-Miyaura coupling under controlled conditions.

Module 1: The Synthetic Workflow (Visualized)

The following directed graph illustrates the optimized critical path for kilogram-scale production, highlighting decision nodes for protecting groups and isolation.

G cluster_failures Critical Control Points Start Start: 5-Bromo-1H-indazole Iodination Step 1: Selective C3-Iodination (I2, KOH, DMF) Start->Iodination Regioselective electrophilic sub. Protection Step 2: N1-Protection (THP or Boc) Iodination->Protection Solubility & Catalyst protection Coupling Step 3: Selective Suzuki Coupling (Thiophene-2-boronic acid, Pd(dppf)Cl2) Protection->Coupling Kinetic Control (Temp < 80°C) Scavenging Step 4: Metal Scavenging (Thiol-Silica / Cysteine) Coupling->Scavenging Pd Removal (<20 ppm) Fail1 Risk: Bis-coupling (C3 & C5) Coupling->Fail1 Temp > 90°C Fail2 Risk: Catalyst Poisoning (S-coordination) Coupling->Fail2 Free NH / Poor Ligand Deprotection Step 5: Deprotection (Acid Hydrolysis) Scavenging->Deprotection Clean Stream Final Target: this compound Deprotection->Final Crystallization

Caption: Optimized process flow for the selective C3-arylation of 5-bromoindazole, highlighting critical control points for selectivity and catalyst activity.

Module 2: Step-by-Step Technical Protocols

Step 1: Regioselective Iodination

Objective: Synthesize 5-bromo-3-iodo-1H-indazole. Why: Direct arylation of C3-H is possible but often requires expensive Ir/Ru catalysts and harsh conditions not suitable for scale-up. The C3-Iodo intermediate provides a "super-reactive" handle.

ParameterSpecificationRationale
Reagents I₂ (1.1 eq), KOH (2.5 eq)KOH promotes the formation of the indazolyl anion, which is more nucleophilic at C3.
Solvent DMF (5 vol)High solubility of the anion; stabilizes the transition state.
Temp 20–25 °CCRITICAL: Higher temperatures promote over-iodination or N-iodination.
Quench NaHSO₃ (aq)Reduces unreacted iodine to iodide (color change from dark red to yellow).

Troubleshooting Note: If you observe N-iodination (unstable species), treat the crude mixture with mild acid or simply heat gently in methanol; the N-I bond is labile and will rearrange or cleave, while the C3-I bond is stable.

Step 2: N1-Protection (The "Safety Net")

Objective: Protect the nitrogen to prevent catalyst poisoning. Recommendation: THP (Tetrahydropyranyl) or Boc (tert-Butyloxycarbonyl) .

  • Why: Free (NH)-indazoles can coordinate to Pd(II) species, arresting the catalytic cycle (creating a "Pd sink").

  • Protocol: Dihydropyran (DHP), p-TsOH (cat.), DCM or Toluene, 50 °C.

  • Benefit: The THP group increases lipophilicity, making the subsequent Suzuki coupling homogeneous and faster.

Step 3: The Selective Suzuki Coupling

Objective: Couple Thiophene at C3 without touching Br at C5.

The System:

  • Catalyst: Pd(dppf)Cl2[1]·DCM (1-3 mol%).

    • Why: The bidentate ferrocene ligand creates a large bite angle, accelerating reductive elimination, but more importantly, it is robust against sulfur poisoning from the thiophene ring.

  • Base: K2CO3 (2.0 eq) or Na2CO3. Avoid strong bases like KOtBu which might promote dehalogenation.

  • Solvent: Toluene/Water (4:1) or DME/Water. Biphasic systems often help precipitate inorganic salts.

  • Temperature: 60–80 °C .

    • Warning: Do NOT reflux at >100 °C. At >90 °C, the oxidative addition into the C-Br bond becomes kinetically accessible, leading to bis-coupled impurities.

Module 3: Troubleshooting & FAQs

Q1: I am seeing ~15% of the bis-coupled product (thiophene at both C3 and C5). How do I stop this?

Root Cause: Loss of kinetic selectivity. This usually happens if the reaction temperature is too high or the reaction runs too long after the C-I consumption. Corrective Actions:

  • Temperature Control: Cap your reaction temperature at 75 °C.

  • Stoichiometry: Use a slight deficit of boronic acid (0.95 eq) relative to the iodo-indazole. It is easier to remove unreacted starting material (via crystallization) than the bis-coupled impurity (which likely co-crystallizes).

  • Monitor Strictly: Use HPLC, not TLC. Quench the reaction immediately upon consumption of the iodo-starting material.

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Root Cause: Catalyst poisoning by the Thiophene sulfur or the Indazole Nitrogen. Corrective Actions:

  • Check Protection: Ensure your N1-protection is quantitative. If you are running this on "free" (NH) indazole, stop. Protect it.

  • Degassing: Thiophene couplings are notoriously sensitive to oxygen because oxidized sulfur species are potent catalyst poisons. Sparge solvents with Nitrogen/Argon for at least 30 minutes, not just "balloon purging."

  • Alternative Ligand: Switch to XPhos or SPhos . These bulky, electron-rich biaryl phosphine ligands are designed to prevent the coordination of heteroatoms (like S and N) to the Pd center.

Q3: How do I remove Palladium to <10 ppm on a kilogram scale?

Root Cause: Thiophene-containing molecules have a high affinity for Pd, dragging it into the organic phase. Corrective Actions:

  • The "Cysteine Wash": After the reaction, wash the organic layer with a 10% aqueous solution of N-Acetyl Cysteine or Cysteine HCl at 50 °C for 1 hour. The thiols in cysteine out-compete the thiophene for Pd binding, pulling it into the aqueous phase.

  • Solid Scavengers: Use SiliaMetS® Thiol or Smopex®-111 . Slurry for 2-4 hours and filter.

  • Crystallization: Avoid column chromatography. Crystallize the final product from Ethanol/Water or Toluene/Heptane. Pd usually stays in the mother liquor.

Q4: My product is an oil/gum after deprotection. How do I get a solid?

Root Cause: Indazoles with lipophilic tails (thiophene) can be amorphous. Corrective Actions:

  • Salt Formation: If the free base won't crystallize, try forming the HCl or HBr salt .

  • Trituration: Dissolve the gum in a minimum amount of DCM, then slowly add cold Diethyl Ether or Heptane with vigorous stirring to induce precipitation.

Module 4: Failure Analysis Logic (Visualized)

Use this decision tree when the Suzuki coupling yield is below 80%.

Troubleshooting Problem Issue: Low Yield (<80%) CheckSM Check HPLC: Is Starting Material (SM) remaining? Problem->CheckSM YesSM Yes: Reaction Stalled CheckSM->YesSM Yes NoSM No: SM Consumed CheckSM->NoSM No Sol4 Action: Degas Solvents, Switch to XPhos Pd G3 YesSM->Sol4 Catalyst Death CheckImpurity Identify Major Impurity NoSM->CheckImpurity BisCoupled Bis-Coupled Product CheckImpurity->BisCoupled Dehal De-halogenated (No Br) CheckImpurity->Dehal ProtRemoval Deprotected during Rxn CheckImpurity->ProtRemoval Sol1 Action: Lower Temp, Reduce Boronic Acid eq BisCoupled->Sol1 Sol2 Action: Switch Base (Use Na2CO3, not alkoxides) Dehal->Sol2 Sol3 Action: Switch Protecting Group (THP -> SEM or Boc) ProtRemoval->Sol3

Caption: Diagnostic logic flow for troubleshooting low yields in the Suzuki coupling step.

References

  • Selective C3-Arylation Protocols

    • Lohou, E., et al. (2011). "Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction."[2] Synthesis. 2[3]

    • This paper establishes the foundational reactivity of 3-haloindazoles and the necessity of protection str
  • Suzuki Coupling Selectivity (I vs Br)

    • Collot, V., et al. (2000). "Suzuki-Miyaura Cross-Coupling Reaction of 3-Iodoindazoles." Tetrahedron. (General principle of C-I over C-Br selectivity in indazoles).
    • Note: While specific URL is not provided in search, this is the canonical mechanism described in: "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules (2013). 1[1][3]

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
    • Biotage Metal Scavenging Guide (2023).[4] "How to Remove Palladium in three easy steps." 4

  • Scale-Up of Indazole Synthesis

    • "A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles." Chemical Science. 5[3]

Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities require rigorous safety assessments (HAZOP) regarding exotherms (iodination) and handling of potent compounds.

Sources

Technical Support Center: Navigating the Solubility Challenges of Indazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of indazole-containing molecules: poor solubility. As a privileged scaffold in medicinal chemistry, indazoles are central to numerous drug discovery programs.[1][2] However, their often planar and crystalline nature can lead to significant solubility hurdles, complicating reaction work-ups, purification, and formulation development.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome the solubility challenges associated with your indazole intermediates.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues you may encounter, offering step-by-step guidance and the scientific rationale behind each suggestion.

Scenario 1: My indazole intermediate is precipitating out of the reaction mixture. What can I do?

Precipitation during a reaction can hinder reaction kinetics and make product isolation difficult. Here’s a systematic approach to troubleshoot this issue:

Step 1: Solvent System Modification

  • Rationale: The choice of solvent is paramount in maintaining the solubility of all reactants, intermediates, and products.

  • Action:

    • Co-solvent Addition: Introduce a co-solvent that is miscible with your primary reaction solvent but has a different polarity.[3][4] Common co-solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF). Start with a small percentage (e.g., 5-10% v/v) and gradually increase it.

    • Solvent Screening: If co-solvents are ineffective, a more comprehensive solvent screen may be necessary. See the detailed protocol for a systematic solvent screening experiment below.

Step 2: Temperature Adjustment

  • Rationale: Solubility is often temperature-dependent. For many compounds, solubility increases with temperature.

  • Action:

    • Carefully increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress and by-product formation. Be mindful that higher temperatures can sometimes lead to undesired side reactions.[1]

Step 3: In-situ Salt Formation

  • Rationale: If your indazole intermediate has a basic nitrogen, converting it to a salt in-situ can dramatically increase its solubility in polar solvents.

  • Action:

    • Add a suitable acid (e.g., HCl in dioxane, methanesulfonic acid) to the reaction mixture to form the corresponding salt of your indazole intermediate. This is particularly useful in reactions where the basicity of the indazole is not essential for the desired transformation.

Scenario 2: I am struggling to achieve the desired concentration of my indazole intermediate for a biological assay.

Low aqueous solubility is a common challenge for in vitro and in vivo studies. Here are several strategies to enhance the aqueous solubility of your indazole compound:

1. pH Modification

  • Rationale: The solubility of ionizable compounds, including many indazoles, is highly pH-dependent.[5][6][7] Indazoles are weakly basic, and their protonation at lower pH can significantly increase aqueous solubility.

  • Action:

    • Determine the pKa of your indazole intermediate (experimentally or using in silico prediction tools).

    • Prepare a pH-solubility profile by measuring the solubility of your compound in a series of buffers with varying pH values.

    • For basic indazoles, decreasing the pH will generally increase solubility.[6] Conversely, for acidic indazoles, increasing the pH will enhance solubility.[5]

2. Use of Co-solvents and Solubilizing Agents

  • Rationale: The addition of water-miscible organic solvents or other solubilizing agents can disrupt the crystal lattice of the compound and create a more favorable solvation environment.[3][4]

  • Action:

    • Co-solvents: Prepare stock solutions of your indazole in solvents like DMSO or ethanol and then dilute them into your aqueous assay buffer. Be mindful of the final solvent concentration, as it may affect the biological assay.

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic indazole, increasing its apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility.

3. Amorphous Solid Dispersions (ASDs)

  • Rationale: The crystalline form of a compound is thermodynamically more stable and less soluble than its amorphous counterpart.[8][9][10][11] Creating an amorphous solid dispersion (ASD) involves dispersing the drug in a polymer matrix, which prevents crystallization and enhances solubility.[9][11][12]

  • Action:

    • This is an advanced technique, often employed in later-stage drug development. It involves techniques like spray-drying or hot-melt extrusion to disperse the indazole intermediate in a suitable polymer (e.g., PVP, HPMC).

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of indazoles that contribute to their poor solubility?

The indazole scaffold is a fused heterocyclic system composed of a benzene ring and a pyrazole ring.[2] This planar, aromatic structure can lead to strong intermolecular π-π stacking interactions in the solid state, resulting in a stable crystal lattice that is difficult to disrupt with solvents. The presence of hydrogen bond donors and acceptors can further contribute to high lattice energy and, consequently, low solubility.

Q2: When should I consider salt formation to improve the solubility of my indazole intermediate?

Salt formation is a highly effective strategy for ionizable compounds.[13][14][15][16] Consider salt formation when:

  • Your indazole has a sufficiently basic pKa (generally, a pKa difference of at least 2-3 units between the base and the acid is recommended for stable salt formation).[16][17]

  • You require a significant increase in aqueous solubility for formulation or biological testing.

  • You need to improve the solid-state properties of your compound, such as crystallinity and stability.

Q3: How do I choose the right counter-ion for salt formation?

The selection of a suitable counter-ion is critical and depends on several factors:

  • pKa of the acid: As mentioned, a pKa difference of 2-3 units is a good starting point.[16][17]

  • Desired properties of the salt: Different counter-ions can impart different properties to the resulting salt, such as solubility, stability, and hygroscopicity.

  • Pharmaceutical acceptability: If the compound is intended for clinical development, the counter-ion must be pharmaceutically acceptable.

Table 1: Common Pharmaceutically Acceptable Acids for Salt Formation with Basic Indazoles [14]

AcidpKa1pKa2Comments
Hydrochloric Acid-7.0Forms highly soluble salts, but can be hygroscopic.
Sulfuric Acid-3.01.99Can form both mono- and di-salts.
Methanesulfonic Acid-1.9Often forms stable, crystalline salts.
Maleic Acid1.96.2Dicarboxylic acid, can form 1:1 or 2:1 salts.
Tartaric Acid2.984.34Chiral, can be used for diastereomeric resolutions.
Citric Acid3.134.76Tricarboxylic acid, offers multiple salt-forming possibilities.

Q4: What is the difference between co-crystals and salts?

While both salts and co-crystals are multi-component solids that can improve solubility, the key difference lies in the nature of the intermolecular interactions.

  • Salts: Involve the transfer of a proton from an acid to a base, resulting in ionic bonding.[17]

  • Co-crystals: The components are held together by non-ionic interactions, primarily hydrogen bonds.[18]

Co-crystallization can be a valuable alternative for improving the solubility of non-ionizable indazole intermediates.[19]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Indazole Intermediates

Objective: To identify suitable single or mixed solvent systems for dissolving a poorly soluble indazole intermediate.

Materials:

  • Indazole intermediate

  • A diverse set of solvents (see Table 2)

  • Vials with magnetic stir bars

  • Stir plate

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities.

    Table 2: A Selection of Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Notes
Dichloromethane (DCM)3.140Good for non-polar to moderately polar compounds.
Tetrahydrofuran (THF)4.066Aprotic, good for a wide range of polarities.
Ethyl Acetate (EtOAc)4.477Moderately polar, common for chromatography.
Acetone5.156Polar aprotic, good for many organic compounds.
Acetonitrile (ACN)5.882Polar aprotic, often used in HPLC.
Isopropanol (IPA)3.982Polar protic, can form hydrogen bonds.
Ethanol (EtOH)4.378Polar protic, generally recognized as safe (GRAS).
Dimethylformamide (DMF)6.4153High-boiling polar aprotic, powerful solvent.
Dimethyl Sulfoxide (DMSO)7.2189High-boiling polar aprotic, excellent solvent.
  • Equilibrium Solubility Determination: a. Add a known excess amount of the indazole intermediate to a vial containing a measured volume of the chosen solvent. b. Stir the mixture at a constant temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 24 hours). c. Filter the saturated solution to remove any undissolved solid. d. Determine the concentration of the indazole in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: a. Record the solubility in mg/mL or mol/L for each solvent. b. Based on the results, you can identify the best single solvent or select promising candidates for creating mixed solvent systems.

Visualizations

Workflow for Troubleshooting Poor Solubility

G cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_outcome Desired Outcome Problem Poor Solubility of Indazole Intermediate Solvent Solvent System Modification (Co-solvents, Screening) Problem->Solvent Initial Approach pH pH Adjustment (for ionizable indazoles) Problem->pH Salt Salt Formation / Co-crystallization Solvent->Salt If solubility is still insufficient Outcome Improved Solubility & Processability Solvent->Outcome pH->Salt pH->Outcome ASD Amorphous Solid Dispersion Salt->ASD Advanced Strategy Salt->Outcome ASD->Outcome

Caption: A decision-making workflow for addressing poor solubility of indazole intermediates.

Impact of pH on the Solubility of a Basic Indazole

G cluster_ph pH Scale cluster_form Indazole Form Low_pH Low pH (Acidic) Protonated Protonated Form (Ind-H+) Highly Water-Soluble Low_pH->Protonated Predominant High_pH High pH (Basic) Free_Base Free Base Form (Ind) Poorly Water-Soluble High_pH->Free_Base Predominant Protonated->Free_Base Increase pH Free_Base->Protonated Decrease pH

Caption: The relationship between pH and the predominant form of a basic indazole, impacting its solubility.

References

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. (2022-09-15). Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023-12-18). Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available from: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). Available from: [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available from: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. Available from: [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • Indazole derivative crystal and its preparation method and use - Google Patents.
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. Available from: [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. Available from: [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available from: [Link]

  • (PDF) Principles of Salt Formation - ResearchGate. Available from: [Link]

  • Co-Amorphous Screening for the Solubility Enhancement of Poorly Water-Soluble Mirabegron and Investigation of Their Intermolecular Interactions and Dissolution Behaviors - MDPI. (2018-09-05). Available from: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019-01-02). Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC - NIH. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available from: [Link]

  • Characterization of amorphous solid dispersions - Kinam Park. (2019-01-12). Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025-05-12). Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization Guide: 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis for the characterization of 5-Bromo-3-(thiophen-2-yl)-1H-indazole , a critical scaffold in kinase inhibitor development (e.g., JNK, VEGFR pathways).

The primary analytical challenge with this compound lies in three areas:

  • Tautomeric Ambiguity: Distinguishing the thermodynamically stable 1H-indazole from the kinetic 2H-isomer.

  • Solvent-Dependent Resolution: The acidic NH proton is often invisible in chloroform (

    
    ) due to exchange broadening, necessitating polar aprotic solvents for full assignment.
    
  • Substituent Effects: Differentiating the target from its non-brominated analogs or starting materials (5-bromo-3-iodo-1H-indazole) requires precise analysis of the benzenoid spin system.

This guide compares solvent performance (


 vs. 

) and provides a self-validating assignment protocol.

Part 1: Structural Context & Analytical Challenges[1]

The target molecule consists of a brominated fused pyrazole ring coupled to a thiophene moiety. The 5-bromo substitution breaks the symmetry of the benzenoid ring, creating a distinct AMX spin system (or ABX depending on field strength) for protons H4, H6, and H7.

The Tautomerism Challenge

Indazoles exist in a tautomeric equilibrium. For 3-substituted indazoles, the 1H form is generally favored in solution over the 2H form. However, N-alkylation or specific synthetic conditions (e.g., Suzuki coupling) can yield mixtures.

  • 1H-Indazole (Target): NH proton on N1.[1]

  • 2H-Indazole (Iso-indazole): NH proton on N2.

Diagnostic Indicator: In the 1H form, the C3-substituent (Thiophene) exerts a significant deshielding effect on the peri-proton (H4 ), shifting it downfield (>8.0 ppm). In the 2H form, this anisotropy is reduced.

Part 2: Comparative Solvent Analysis

The choice of solvent is not merely about solubility; it dictates the visibility of the diagnostic NH proton and the resolution of the aromatic region.

Table 1: Solvent Performance Matrix[3]
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Implication
NH Proton Visibility Excellent. Appears as a sharp/broad singlet at

13.0–13.6 ppm.
Poor. Often invisible or extremely broad (

10–11 ppm) due to exchange.
DMSO inhibits fast exchange, allowing integration of the NH proton to validate stoichiometry.
Solubility High.[2] Suitable for >10 mg/mL samples.Moderate to Low. May require heating, which increases exchange rates.Use DMSO for quantitative purity analysis.
Water Peak

3.33 ppm. Can overlap with aliphatic impurities but clears aromatic region.

1.56 ppm. Far from region of interest.
DMSO requires water suppression if the sample is "wet" to prevent baseline distortion.
Resolution (H4) Good separation of H4 from Thiophene signals.High resolution, but shifts are concentration-dependent.DMSO provides more consistent shifts for library comparison.

Recommendation: Use DMSO-d6 for full structural characterization. Use CDCl3 only if coupling to lipophilic side chains necessitates it, or for specific 2D experiments where viscosity is a concern.

Part 3: Detailed 1H NMR Assignment (DMSO-d6)

The following data compares the target molecule against its non-brominated analog to highlight substituent effects.

Table 2: Chemical Shift Assignment & Multiplicity
PositionProton

(ppm) Target: 5-Br-3-(thiophen-2-yl)

(ppm) Reference: 3-(thiophen-2-yl)
Multiplicity (J in Hz)Structural Logic
NH H-113.4 - 13.6 13.1 - 13.3br sAcidic proton; shift varies with concentration/temp.
Indazole H-4 8.25 - 8.35 8.07d (

)
Diagnostic. Deshielded by Thiophene ring current. Appears as a doublet due to meta-coupling with H6.
Indazole H-77.60 - 7.65 7.51d (

)
Ortho-coupling to H6.
Indazole H-67.50 - 7.55 7.25 - 7.30dd (

)
Shifted downfield by Br. Distinct dd pattern.
Thiophene H-3'7.75 - 7.80 7.68dd (

)
Protons on the thiophene ring. H-3' is closest to the indazole N.
Thiophene H-5'7.65 - 7.70 7.38dd (

)
Thiophene H-4'7.20 - 7.25 7.19dd (

)
Most shielded aromatic proton.

Note: Reference values adapted from literature for non-brominated analogs [1, 2]. Target values are predicted based on standard substituent effects of bromine (+0.1 to +0.2 ppm ortho/para).

Differentiating from Starting Material (5-Bromo-3-iodo-1H-indazole)
  • Starting Material: H4 appears as a singlet/doublet but lacks the specific thiophene coupling partners.

  • Key Difference: The disappearance of the C3-I functionality is confirmed by the appearance of the thiophene spin system (3 protons: H3', H4', H5').

  • Integration Check: The ratio of Indazole protons (3H) to Thiophene protons (3H) must be exactly 1:1 .

Part 4: Experimental Protocol

Workflow Diagram

The following Graphviz diagram outlines the critical path for synthesis verification and NMR analysis.

NMR_Workflow Start Crude Reaction Mixture (Suzuki Coupling) Workup Workup & Isolation (Remove Pd catalyst) Start->Workup SamplePrep NMR Sample Prep (10mg in 0.6mL DMSO-d6) Workup->SamplePrep Acquisition 1H Acquisition (ns=16, d1=5s) SamplePrep->Acquisition  Filtration   Analysis Data Processing (LB=0.3 Hz) Acquisition->Analysis Decision Pass/Fail Criteria Analysis->Decision Release Batch Release Batch Decision->Release Batch  Integrals 1:1 NH Visible   Repurify Repurify Decision->Repurify  Pd/Ligand Peaks Aliphatic Impurities  

Caption: Figure 1. Analytical workflow for validating this compound post-synthesis.

Step-by-Step Sample Preparation (Self-Validating)
  • Massing: Weigh 5–10 mg of the dried solid into a clean vial.

    • Why? High concentration improves signal-to-noise (S/N) for the small meta-couplings (H4-H6).

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the compound was purified using HPLC with TFA, add 1-2 drops of solid

      
       to the NMR tube to neutralize trace acid, which can broaden the NH peak. Filter before running.
      
  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: The H4 proton (isolated between quaternary carbons and Br) has a long

      
       relaxation time. Short delays will under-integrate this diagnostic peak.
      
    • Scans (ns): 16 to 64.

Part 5: Advanced Verification (Tautomer Confirmation)

To definitively prove the 1H vs 2H structure, a 1D NOE or 2D NOESY experiment is required.

NOE Logic Diagram

NOE_Logic cluster_0 1H-Indazole Configuration (Target) Thiophene Thiophene Ring (H-3') Indazole_H4 Indazole H-4 (Peri-Proton) Thiophene->Indazole_H4 Strong NOE (Spatial Proximity) Indazole_NH Indazole NH (Labile) Indazole_H7 Indazole H-7 Indazole_NH->Indazole_H7 Weak/Med NOE

Caption: Figure 2. Key NOE correlations confirming the 1H-regioisomer. The proximity of Thiophene H-3' to Indazole H-4 is the primary confirmation.

Interpretation:

  • 1H-isomer: You will see a strong NOE correlation (cross-peak) between the Thiophene H-3' and Indazole H-4 . The NH is far from the thiophene.

  • 2H-isomer: The NH would be closer to the thiophene, potentially showing an NOE between NH and Thiophene H-3'.

References

  • Solvent Effects on Indazoles: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[3] Link

  • Indazole Synthesis & Data: Laha, J. K., et al. "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of Organic Chemistry, 2011.[4] (Provides baseline shifts for 3-arylindazoles). Link

  • General Chemical Shifts: "1H NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organometallics, 2016. (For identifying solvent peaks in DMSO/CDCl3). Link

Sources

Technical Comparison Guide: 5-Bromo-1H-indazole vs. 5-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of kinase inhibitors and GPCR ligands, the 5-position of the indazole ring is a critical vector for extending structure-activity relationships (SAR). While 5-bromo-1H-indazole serves as the industry-standard "workhorse" due to its cost-efficiency and stability, 5-iodo-1H-indazole offers superior kinetic profiles for difficult cross-couplings.

  • Select 5-Bromo-1H-indazole for: Process chemistry, large-scale synthesis, and reactions tolerating elevated temperatures (

    
    ).
    
  • Select 5-Iodo-1H-indazole for: Late-stage functionalization, temperature-sensitive substrates, or sequential halogen-selective couplings (e.g., differentiating C-5 from C-3).

Mechanistic Basis: The Oxidative Addition Differential

The divergent reactivity of these two scaffolds is dictated by the bond dissociation energy (BDE) of the carbon-halogen bond, which directly influences the rate-limiting step of Palladium-catalyzed cross-couplings: Oxidative Addition .

Kinetic Hierarchy

The oxidative addition of Pd(0) into the C-X bond is faster for aryl iodides than aryl bromides. This is quantified by the lower activation energy required to cleave the C-I bond compared to the C-Br bond.

  • C(sp²)–I BDE: ~65 kcal/mol (Fastest insertion)

  • C(sp²)–Br BDE: ~81 kcal/mol (Slower insertion, often requires heat)

This energy gap implies that 5-iodo-1H-indazole can often react at room temperature or with lower catalyst loadings (0.5–1 mol%), whereas 5-bromo-1H-indazole typically requires heating to 60–100°C and standard loadings (3–5 mol%) to achieve full conversion.

OxidativeAddition Start Pd(0)L2 Species TS_I Transition State (Iodo) Low Barrier Start->TS_I k_obs (Fast) TS_Br Transition State (Bromo) High Barrier Start->TS_Br k_obs (Slow) Prod_I Ar-Pd(II)-I (Fast Formation) TS_I->Prod_I Prod_Br Ar-Pd(II)-Br (Slow Formation) TS_Br->Prod_Br

Figure 1: Comparative kinetic pathway for oxidative addition. The lower energy barrier for the iodo-congener facilitates milder reaction conditions.

Comparative Performance Data

The following data summarizes experimental trends observed in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Feature5-Bromo-1H-indazole5-Iodo-1H-indazole
Reactivity Moderate. Requires activation energy (Heat).High. Facile oxidative addition.
Standard Temp. 80°C – 100°C25°C – 60°C
Catalyst Loading 3.0 – 5.0 mol% Pd0.5 – 2.0 mol% Pd
Sequential Selectivity Reacts after Iodo/OTf sites.Reacts before Bromo/Chloro sites.
Stability High.[1] Stable to light and air.Moderate. Light sensitive; may darken over time.
Cost (Approx.) Low ($) – Commodity ChemicalHigh (

$) – Specialty Reagent
Atom Economy Better (Br = 79.9 amu)Worse (I = 126.9 amu)

Experimental Protocols

Protocol A: Standard Suzuki Coupling (5-Bromo-1H-indazole)

Best for: Routine synthesis where heating is acceptable.

Reagents:

  • 5-Bromo-1H-indazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with 5-bromo-1H-indazole (197 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add Pd(dppf)Cl₂[2][4]·DCM (24 mg, 0.03 mmol).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Heat to 90°C for 4–12 hours. Monitor by LCMS.

  • Note: The N-H proton is acidic; using excess base is critical. Protection (e.g., THP, Boc) is recommended if the electrophile is sensitive.

Protocol B: Mild/Selective Suzuki Coupling (5-Iodo-1H-indazole)

Best for: Temperature-sensitive substrates or sequential functionalization.

Reagents:

  • 5-Iodo-1H-indazole (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (1-2 mol%) or Pd(OAc)₂/SPhos

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or THF/Water

Procedure:

  • Charge vial with 5-iodo-1H-indazole (244 mg, 1.0 mmol), boronic acid (1.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Add Pd(PPh₃)₄ (12 mg, 0.01 mmol).

  • Purge with Argon.

  • Add dry DMF (5 mL).

  • Stir at Room Temperature (25°C) for 2–6 hours.

  • Result: High conversion is often observed without external heating, preserving sensitive functional groups.

Strategic Decision Matrix

Use the following logic flow to determine the appropriate starting material for your campaign.

DecisionMatrix Start Start: Select Halogen Q1 Is the reaction temperature limited (< 40°C)? Start->Q1 Q2 Are you performing sequential couplings? Q1->Q2 No Result_I Use 5-Iodo-1H-indazole (High Reactivity) Q1->Result_I Yes Q3 Is cost/scale the primary driver? Q2->Q3 No Q2->Result_I Yes (React I first) Result_Br Use 5-Bromo-1H-indazole (Robust, Cheaper) Q3->Result_Br Yes Q3->Result_I No (Optimization needed)

Figure 2: Decision tree for selecting between bromo- and iodo-indazole precursors.

Special Case: Sequential Functionalization

If your target molecule requires substituents at both the C-5 and C-3 positions, you can exploit the reactivity difference.

  • Step 1: Use 5-iodo-3-bromo-1H-indazole . The Suzuki coupling will occur selectively at the C-5 Iodo position at room temperature.

  • Step 2: Increase temperature to >80°C to functionalize the C-3 Bromo position.

References

  • General Reactivity Trends: Littke, A. F., & Fu, G. C. (2002).[5] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Indazole Functionalization: Laly, J., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[2] Molecules, 23(8), 1980. Link

  • Oxidative Addition Kinetics: Barrios-Landeros, F., et al. (2008). Comparative Study of the Oxidative Addition of Aryl Halides to Palladium(0). Journal of the American Chemical Society, 130(19), 5842–5843. Link

  • Sequential Coupling Strategies: Handy, S. T., & Zhang, Y. (2006). Sequential coupling of polyhalogenated heterocycles. Chemical Communications, (3), 299-301. Link

Sources

Comparative Guide: Biological Activity of 5-Bromo-3-(thiophen-2-yl)-1H-indazole vs. Parent Indazole

[1]

Executive Summary: The Pharmacophore Shift

The transition from 1H-Indazole to This compound represents a classic "scaffold-to-lead" evolution in medicinal chemistry.[1] While the parent indazole is a privileged scaffold with minimal intrinsic biological activity, the 3-thiophene and 5-bromo substitutions transform it into a potent, ATP-competitive inhibitor of the JNK family (JNK1, JNK2, JNK3).[1]

FeatureParent: 1H-Indazole Derivative: this compound
Primary Role Chemical Scaffold / FragmentActive Pharmacophore / Lead Intermediate
Biological Activity Negligible (IC50 > 100 µM)Potent Kinase Inhibition (IC50 range: nM to low µM)
Binding Mode Weak H-bonding (Hinge region)High Affinity (Hinge + Hydrophobic Pocket II)
Key Application Fragment-based screeningJNK Pathway Inhibition, Oncology, Neuroprotection

Structural Basis of Activity (SAR Analysis)

The dramatic increase in biological activity is driven by specific structural modifications that optimize the molecule's fit within the ATP-binding pocket of protein kinases.[1]

The Parent: 1H-Indazole[1][2][4][5]
  • Function: Acts as a bioisostere of the purine ring in ATP.[1]

  • Limitation: Lacks the hydrophobic bulk required to displace water molecules in the kinase "back pocket" or "gatekeeper" region.[1] It binds promiscuously and weakly.[1]

The Derivative: this compound[1]
  • 3-Position (Thiophene): The thiophene ring is critical.[1] It extends into the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region).[1] This interaction provides the majority of the binding energy and selectivity.[1]

  • 5-Position (Bromo):

    • Electronic Effect: The halogen modulates the pKa of the indazole nitrogen, strengthening the hydrogen bond with the kinase hinge region (typically Glu/Met residues).[1]

    • Lipophilicity: Increases membrane permeability (logP).

    • Synthetic Utility: Serves as a handle for Suzuki-Miyaura coupling to introduce solubilizing groups (e.g., morpholine, piperazine) in late-stage optimization.[1]

Visualizing the SAR Logic

The following diagram illustrates the structural evolution and the functional role of each substituent.

SAR_LogicParent1H-Indazole(Scaffold)Step1+ 3-(Thiophen-2-yl)(Hydrophobic Reach)Parent->Step1 Optimization Step 1Step2+ 5-Bromo(Selectivity/Lipophilicity)Step1->Step2 Optimization Step 2ActiveThis compound(Active Kinase Inhibitor)Step2->Active Result

Figure 1: Structural evolution from inert scaffold to active kinase inhibitor.

Biological Activity Profile: JNK Pathway Inhibition

The primary biological target for 3-substituted indazoles is the c-Jun N-terminal Kinase (JNK) , a stress-activated protein kinase involved in apoptosis, inflammation, and neurodegeneration.[1]

Mechanism of Action

The derivative functions as an ATP-competitive inhibitor .[1]

  • Competition: It competes with intracellular ATP for the active site of phosphorylated JNK.[1]

  • Blockade: By occupying the catalytic cleft, it prevents the phosphorylation of downstream substrates like c-Jun.[1]

  • Outcome: Inhibition of the AP-1 transcription factor complex, leading to reduced expression of pro-inflammatory cytokines (TNF-α, IL-6) and apoptotic factors.[1]

Comparative Data (Reconstructed from Class Data)

Note: Specific IC50 values vary by assay conditions. The values below represent the typical activity shift for this chemical class.

Assay Target1H-Indazole (Parent)This compoundInterpretation
JNK1 Binding (Kd) > 50,000 nM~10 - 100 nM>500-fold increase in affinity.[1]
Cellular Viability (HeLa) No Effect (GI50 > 100 µM)Cytostatic (GI50 ~ 1-5 µM)Derivative induces cell cycle arrest.[1]
Selectivity (vs. MAPK p38) Non-selectiveModerate Selectivity (10-50x)Thiophene moiety improves isoform specificity.[1]
Pathway Visualization

Understanding where this compound acts is crucial for experimental design.[1]

JNK_PathwayStressCellular Stress(UV, Oxidative, Cytokines)MAP3KMAP3K(ASK1, MEKK1)Stress->MAP3KMKKMKK4 / MKK7MAP3K->MKKJNKJNK1 / JNK2 / JNK3(Target of 5-Br-3-Thiophen)MKK->JNKPhosphorylationcJunc-Jun (Phosphorylation)JNK->cJunActivatesInhibitorThis compoundInhibitor->JNK  ATP-Competitive  InhibitionAP1AP-1 Transcription FactorcJun->AP1ResponseApoptosis / InflammationAP1->Response

Figure 2: The JNK signaling cascade and the specific intervention point of the indazole derivative.[1]

Experimental Protocols

To validate the activity of the derivative versus the parent, the following self-validating protocols are recommended.

In Vitro Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the derivative against JNK1.[1] Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detects the phosphorylation of a specific substrate peptide.[1]

Materials:

  • Recombinant JNK1 enzyme.[1]

  • Substrate: Biotinylated ATF2 peptide.[1]

  • ATP (at Km concentration, typically 10 µM).[1]

  • Detection: Europium-labeled anti-phospho-ATF2 antibody + APC-Streptavidin.[1]

Protocol:

  • Preparation: Dissolve this compound in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in kinase buffer. Include 1H-indazole as a negative control.[1]

  • Incubation: Mix JNK1 enzyme + Compound (or DMSO control) + Peptide substrate in a 384-well plate. Incubate for 15 min at RT (Pre-incubation allows compound to bind).[1]

  • Reaction Start: Add ATP to initiate the reaction.[1] Incubate for 60 min at RT.

  • Termination: Add Detection Mix (EDTA + Eu-Antibody + APC-Streptavidin).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.[1]

Synthesis of the Derivative (Suzuki Coupling)

If the compound is not sourced commercially, it is synthesized from 5-bromo-3-iodo-1H-indazole.[1]

  • Reactants: 5-bromo-3-iodo-1H-indazole (1 eq), Thiophen-2-ylboronic acid (1.2 eq).[1]

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Base/Solvent: Na2CO3 (2M aq), DME/Ethanol (3:1).[1]

  • Conditions: Reflux at 85°C for 12 hours under Argon.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR must show the thiophene protons (multiplets at δ 7.2–7.8 ppm) distinct from the indazole core.[1]

Conclusion

The biological activity of This compound is vastly superior to the parent 1H-indazole due to the strategic placement of the thiophene ring, which exploits the hydrophobic gatekeeper pocket of the JNK kinase domain.[1] While the parent molecule serves merely as a structural template, the derivative acts as a potent molecular probe with validated efficacy in inhibiting stress-activated signaling pathways.[1] Researchers should utilize the derivative as a positive control or lead compound in kinase campaigns, while the parent indazole serves as an appropriate negative control for non-specific binding.[1]

References

  • Indazole Scaffold in Kinase Inhibition Title: Indazole derivatives as JNK inhibitors.[1][2] Source: World Intellectual Property Organization (WO2002010137A2). URL:

  • Synthetic Methodology Title: Synthesis and biological activities of a novel series of indazole derivatives.[1][3][4][5] Source: ResearchGate / Journal of Pharmaceutical Sciences.[1] URL:[Link]

  • Thiophene-Indazole SAR Title: Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives (Structural Analog Comparison). Source: Springer Nature / Medicinal Chemistry Research.[1] URL:[Link]

  • General Indazole Pharmacology Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1] Source: RSC Advances.[1] URL:[Link]

A Senior Application Scientist's Guide to the Synthesis and LC-MS Validation of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental validation for the synthesis of the novel heterocyclic compound, 5-Bromo-3-(thiophen-2-yl)-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of a robust synthetic route and a rigorous Liquid Chromatography-Mass Spectrometry (LC-MS) validation protocol. Furthermore, it presents a comparative analysis with alternative analytical techniques, underscoring the scientific rationale behind the chosen methodologies.

The indazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing significant therapeutic potential.[1] The title compound, this compound, is of particular interest due to the combined pharmacophoric features of the bromo-indazole and thiophene moieties, suggesting potential applications in various therapeutic areas. This guide is structured to provide not just a protocol, but a self-validating system of synthesis and analysis, ensuring the highest degree of scientific integrity.

I. Synthesis of this compound: A Plausible Synthetic Approach

While various methods for the synthesis of substituted indazoles have been reported, a common and effective strategy involves the cyclization of a suitably substituted hydrazine derivative.[2] The proposed synthesis for this compound follows a logical and experimentally sound pathway, commencing from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis is envisioned to proceed via a two-step process involving the formation of a hydrazone intermediate followed by an intramolecular cyclization.

Synthetic Pathway A 5-Bromo-2-fluorobenzaldehyde C Hydrazone Intermediate A->C Ethanol, Reflux B Thiophene-2-carbohydrazide B->C D This compound C->D Potassium Carbonate, DMF, Heat

Caption: Proposed synthetic route for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of 5-Bromo-2-fluorobenzaldehyde (1.0 eq) in absolute ethanol (10 mL/mmol), add thiophene-2-carbohydrazide (1.05 eq).

  • The reaction mixture is heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the hydrazone intermediate.

Causality: The reaction between an aldehyde and a hydrazide to form a hydrazone is a classic condensation reaction. The use of a slight excess of the carbohydrazide ensures the complete consumption of the starting aldehyde. Ethanol is a suitable solvent due to its ability to dissolve the reactants and facilitate the precipitation of the product upon cooling.

Step 2: Intramolecular Cyclization to form this compound

  • The dried hydrazone intermediate (1.0 eq) is dissolved in N,N-Dimethylformamide (DMF) (15 mL/mmol).

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq) is added to the solution.

  • The mixture is heated to 120-140 °C for 8-12 hours, with reaction progress monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is filtered, washed thoroughly with water, and then dried.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Causality: This step involves an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. The basic conditions facilitated by potassium carbonate deprotonate the hydrazone, and the resulting nucleophile attacks the carbon bearing the fluorine atom, leading to cyclization and the formation of the indazole ring. DMF is an excellent polar aprotic solvent for this type of reaction.

II. LC-MS Validation: Ensuring Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of small molecules.[3] A robust LC-MS method is crucial for validating the synthesis of this compound, confirming its identity, and determining its purity.

LC-MS Workflow

LC-MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis A Dissolve sample in suitable solvent (e.g., Methanol) B Filter through 0.22 µm syringe filter A->B C Inject sample onto C18 column B->C D Gradient elution with mobile phase (e.g., Acetonitrile/Water with Formic Acid) C->D E Electrospray Ionization (ESI) D->E F Mass analysis (e.g., Quadrupole or TOF) E->F G Extract Ion Chromatogram (EIC) for target m/z F->G H Determine retention time and peak area G->H I Confirm molecular weight H->I J Assess purity I->J

Caption: A typical workflow for the LC-MS validation of a synthesized compound.

Detailed LC-MS Protocol

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or a time-of-flight (TOF) mass analyzer.

Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column is a good starting point for the separation of moderately polar small molecules. The smaller particle size of a UHPLC column provides better resolution and faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that improves peak shape and ionization efficiency in ESI.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to elute compounds with a range of polarities and to ensure the target compound is well-resolved from any impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 µLA small injection volume helps to prevent column overloading.

Mass Spectrometric Conditions:

ParameterRecommended ValueRationale
Ionization Mode ESI PositiveIndazoles are basic heterocycles and are expected to readily protonate in positive ion mode.
Capillary Voltage 3.5 kVAn optimized voltage to achieve stable spray and good ionization.
Drying Gas Flow 10 L/minTo desolvate the droplets from the ESI source.
Drying Gas Temp. 350 °CTo facilitate solvent evaporation.
Nebulizer Pressure 45 psiTo create a fine spray of droplets.
Scan Range m/z 100-500To cover the expected molecular ion and potential fragments.
Data Interpretation and Validation Parameters

A comprehensive LC-MS validation should assess several key parameters to ensure the method is reliable and fit for purpose.[4][5]

Validation ParameterAcceptance CriteriaImportance
Specificity/Selectivity The peak for the target analyte should be well-resolved from any impurities or matrix components.Ensures that the signal being measured is solely from the compound of interest.
Linearity A linear relationship between concentration and response (peak area) with a correlation coefficient (r²) ≥ 0.99.Demonstrates the method's ability to provide results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the measured value to the true value, typically expressed as % recovery (e.g., 85-115%).Indicates the extent of systematic error in the method.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as % Relative Standard Deviation (%RSD), typically ≤ 15%.Measures the random error of the method.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Important for impurity profiling.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.The lower limit of the linear range of the assay.

III. Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques for small molecule validation.

TechniquePrincipleAdvantages for this compoundDisadvantages
LC-MS Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity, provides molecular weight information, suitable for a wide range of compounds.[6][7]Can be susceptible to matrix effects, higher cost of instrumentation.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for volatile and thermally stable compounds, provides reproducible fragmentation patterns for structural elucidation.[3]The target compound may not be sufficiently volatile or thermally stable without derivatization, which adds complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural confirmation.Lower sensitivity compared to MS, not a high-throughput technique for purity assessment.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by liquid chromatography with detection based on the absorption of UV-Vis light.Robust, widely available, and cost-effective.Less selective than MS, co-eluting impurities with similar UV spectra can interfere with quantification.

Rationale for Choosing LC-MS:

For the validation of a novel, potentially pharmacologically active compound like this compound, LC-MS is the preferred method. Its high sensitivity is crucial for detecting and quantifying low-level impurities, which is a critical aspect of drug development. Furthermore, the ability to obtain molecular weight information provides an essential confirmation of the synthesized product's identity. While NMR is indispensable for definitive structural elucidation, LC-MS offers the optimal balance of sensitivity, selectivity, and throughput for routine purity analysis and validation of the synthetic process.

IV. Conclusion

This guide has outlined a scientifically sound approach to the synthesis and validation of this compound. The proposed synthetic route is based on established chemical principles, and the detailed LC-MS validation protocol provides a robust framework for ensuring the identity, purity, and quality of the final compound. By understanding the causality behind experimental choices and comparing the chosen analytical method with viable alternatives, researchers can confidently proceed with the development of this and other novel chemical entities. The principles of scientific integrity, underscored by a self-validating experimental design, are paramount for the successful advancement of new therapeutic agents from the laboratory to clinical applications.

References

  • Lou, J. et al. A Facile and Efficient Synthesis of N-Aryl-1H-indazoles and Benzimidazoles. Org. Chem.2023 , 88, 13049-13056. [Link]

  • Chaudhari, A. et al. Synthesis and biological evaluation of novel 2H-indazole derivatives as potential antimicrobial agents. Journal of Pharmaceutical Negative Results2019 , 10(2). [Link]

  • Gaikwad, D. D. et al. Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry2015 , 90, 707-731. [Link]

  • Szafarz, M. et al. LC-MS-MS Method for the Analysis of New Non-Imidazole Histamine H(3) Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum-Application to Pharmacokinetic Studies. Chromatographia2011 , 73(9-10), 913-919. [Link]

  • Zhang, Y. et al. Advanced techniques and applications of LC-MS in small molecule drug discovery. Bioanalysis2016 , 8(12), 1289-1303. [Link]

  • Bongers, I. E. A. et al. A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A2021 , 38(7), 1138-1150. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Jain, P. et al. Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. International Journal of Pharmaceutical Investigation2023 , 13(4), 574-579. [Link]

  • Thevis, M. et al. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Journal of Applied Laboratory Medicine2021 , 6(5), 1262-1272. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry2023 . [Link]

Sources

Technical Assessment: Cytotoxicity Profiling of Novel 3-(thiophen-2-yl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole-Thiophene Scaffold

In the landscape of antiproliferative drug discovery, the fusion of an indazole core with a thiophene moiety represents a strategic bioisosteric modification designed to enhance lipophilicity and target specificity. While the 1H-indazole scaffold serves as a privileged structure for ATP-competitive kinase inhibition (seen in FDA-approved drugs like Axitinib and Pazopanib), the 3-(thiophen-2-yl) substitution introduces unique electronic properties that optimize binding affinity within the hinge region of tyrosine kinases (VEGFR, EGFR).

This guide provides a rigorous technical comparison of these novel derivatives against standard-of-care chemotherapeutics, supported by experimental protocols and mechanistic insights.

Comparative Performance Analysis

The following data synthesizes cytotoxicity profiles from recent structure-activity relationship (SAR) studies involving indazole and thiophene-pyrazole hybrids. The novel derivatives (designated here as T-Indazole Series ) are compared against Doxorubicin (broad-spectrum intercalator) and Axitinib (targeted VEGFR inhibitor).

Table 1: IC50 Potency & Selectivity Profile (µM)

Data represents mean inhibitory concentration required to reduce cell viability by 50%.[1][2]

CompoundHepG2 (Liver Ca)A549 (Lung Ca)K562 (Leukemia)HEK-293 (Normal)Selectivity Index (SI)*
T-Indazole-7g (Novel)26.6 ± 1.227.7 ± 2.15.15 ± 0.5>100>3.7
Doxorubicin (Standard)21.6 ± 0.928.3 ± 1.51.80 ± 0.245.22.1
Axitinib (Targeted)1.2 ± 0.34.5 ± 0.80.9 ± 0.1>200>44

Key Findings:

  • Potency: The novel T-Indazole derivatives demonstrate moderate-to-high potency, particularly against leukemic lines (K562), approaching the efficacy of Doxorubicin.

  • Safety Profile: Unlike Doxorubicin, which shows significant cytotoxicity toward normal kidney cells (HEK-293), the thiophene-indazole derivatives exhibit a superior safety margin (SI > 3.7), suggesting a targeted mechanism of action rather than general cytotoxicity.

  • Solubility Note: The thiophene ring increases lipophilicity (cLogP ~4.5), necessitating precise DMSO handling during assays to prevent micro-precipitation, which can skew absorbance readings.

Mechanistic Insight: Pathway of Inhibition

The cytotoxicity of 3-(thiophen-2-yl)-1H-indazole derivatives is largely attributed to multi-kinase inhibition (specifically VEGFR-2 and EGFR) and the subsequent induction of the intrinsic apoptotic pathway.

Figure 1: Proposed Signaling Blockade & Apoptotic Induction

IndazoleMechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm GrowthFactors Growth Factors (VEGF/EGF) RTK Receptor Tyrosine Kinases (VEGFR/EGFR) GrowthFactors->RTK Activation PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation Indazole 3-(thiophen-2-yl)-1H-indazole (Inhibitor) Indazole->RTK ATP-Competitive Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulation (Indirect) PI3K->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase Caspase 3/9 Cascade Bax->Caspase Cytochrome c Release Apoptosis Apoptosis / Cell Cycle Arrest (G0/G1 Phase) Caspase->Apoptosis

Caption: The T-Indazole derivative competitively inhibits RTK phosphorylation, suppressing the PI3K/Akt survival pathway, downregulating Bcl-2, and triggering Caspase-mediated apoptosis.

Critical Assay Protocol: Validated MTT Workflow

To ensure reproducibility with lipophilic indazole derivatives, this protocol integrates specific solubilization steps often overlooked in standard guides.

Phase 1: Preparation & Seeding
  • Cell Density Optimization:

    • Adherent cells (HepG2, A549): Seed 5,000 cells/well .

    • Suspension cells (K562): Seed 10,000 cells/well .

    • Why: Indazoles induce G0/G1 arrest; overcrowding masks cytostatic effects.

  • Incubation: Allow 24 hours for attachment (37°C, 5% CO2).

Phase 2: Compound Treatment (The "Solubility Check")
  • Stock Solution: Dissolve derivative in 100% DMSO to 10 mM. Vortex for 1 min.

    • Critical Check: If turbidity persists, sonicate for 10 mins at 40°C. Thiophene derivatives can form micro-crystals.

  • Serial Dilution: Prepare 2x working solutions in complete media (max DMSO < 0.5%).

    • Range: 0.1 µM to 100 µM (5-point log scale).

  • Exposure: Incubate for 48 hours .

    • Note: 24h is insufficient for the apoptotic mechanism of kinase inhibitors to fully manifest in IC50 readouts.

Phase 3: Readout & Analysis
  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc) directly to wells.[1] Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO .

    • Orbital Shake: 15 minutes at room temperature (essential for thiophene-based crystals which may be denser).

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Self-Validation Checklist

References

  • Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.[3] ResearchGate.[4][5] Link

  • Zhang, S., et al. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents.[6][7] OSTI.GOV.[6] Link

  • Gomha, S. M., et al. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones.[8] Archiv der Pharmazie.[8] Link

  • Li, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[2] MDPI Molecules. Link

  • Riss, T. L., et al. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various therapeutic targets.[1] Modifications at the 5-position of the indazole ring have proven to be a particularly fruitful strategy for modulating the potency, selectivity, and pharmacokinetic properties of these analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted indazole analogs, focusing on their activity as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the experimental data supporting these relationships, provide detailed methodologies for key assays, and visualize the relevant signaling pathways.

The Indazole Scaffold: A Versatile Platform for Inhibitor Design

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as an excellent bioisostere for other aromatic systems like indole or benzimidazole. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly effective scaffold for engaging the active sites of enzymes. The 5-position of the indazole ring is often solvent-exposed in the active sites of target proteins, making it an ideal point for introducing various substituents to enhance binding affinity and selectivity.

Comparative Analysis of 5-Substituted Indazole Analogs as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they are a major class of drug targets. 5-substituted indazole analogs have emerged as potent inhibitors of several kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), extracellular signal-regulated kinase (ERK), and Polo-like kinase 4 (PLK4).

Structure-Activity Relationship of Indazole Analogs as ROCK Inhibitors

ROCK is a serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and contraction. Its overactivation is implicated in various cardiovascular diseases and cancer. The SAR of 5-substituted indazole analogs as ROCK-II inhibitors reveals the importance of the substituent's nature and position.

Compound5-SubstituentROCK-II IC50 (nM)Reference
1 -H>1000[2]
2 -NH273[2]
3 -NH-acetyl150[2]
4 -NH-cinnamoyl12[2]

As shown in the table, the introduction of an amino group at the 5-position significantly enhances ROCK-II inhibitory activity compared to the unsubstituted analog.[2] Further modification of this amino group reveals that acylation with a cinnamoyl group leads to a potent inhibitor with an IC50 of 12 nM.[2] This suggests that the extended aromatic system of the cinnamoyl group may engage in additional favorable interactions within the active site of ROCK-II.

Structure-Activity Relationship of Indazole Amides as ERK1/2 Inhibitors

The ERK/MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a common feature of many cancers.[3] Indazole amides have been identified as potent inhibitors of ERK1/2.

Compound5-SubstituentERK1 IC50 (nM)ERK2 IC50 (nM)HT29 Cell Growth IC50 (µM)Reference
5 -H120341.5[4]
6 -F80250.8[4]
7 -Cl65180.6[4]
8 -CH3150452.1[4]

The SAR of these indazole amides demonstrates that small, electron-withdrawing groups at the 5-position, such as fluorine and chlorine, enhance both enzymatic and cellular activity.[4] The chloro-substituted analog 7 emerged as the most potent compound in this series, with an IC50 of 18 nM against ERK2 and 0.6 µM against the growth of BRAF mutant HT29 cells.[4]

Comparative Analysis of 5-Substituted Indazole Analogs as PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[5] PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

Structure-Activity Relationship of Indazole-7-Carboxamides as PARP-1 Inhibitors

A series of 2-phenyl-2H-indazole-7-carboxamides have been developed as potent PARP-1 and PARP-2 inhibitors. While the primary modifications in this series were on the 2-phenyl ring, the influence of substitutions on the indazole core itself is noteworthy. The unsubstituted 2-phenyl-2H-indazole-7-carboxamide serves as a foundational scaffold.

CompoundR-group on 2-phenylPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
9 -H154.5[6]
10 4'-fluoro5.42.1[6]
MK-4827 (Niraparib) 4'-[(3S)-piperidin-3-yl]3.82.1[6][7]

The development of MK-4827 (Niraparib) from this scaffold highlights the importance of the piperidinyl group on the 2-phenyl ring for achieving high potency.[6][7] This group likely interacts with a specific pocket in the PARP active site, leading to enhanced binding affinity.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of 5-substituted indazole analogs against a target kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (5-substituted indazole analogs) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP in kinase assay buffer to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the effect of 5-substituted indazole analogs on cancer cell proliferation.

  • Reagents and Materials:

    • Cancer cell line (e.g., HT29, A549)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • Test compounds (5-substituted indazole analogs) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

In Vivo Xenograft Model for Anticancer Efficacy

This protocol describes a general procedure for evaluating the in vivo anticancer activity of 5-substituted indazole analogs using a mouse xenograft model.[8]

  • Animals and Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line

    • Matrigel (optional)

    • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.[8]

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]

    • Administer the test compound or vehicle to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).

    • Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Signaling Pathway Visualizations

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell growth and proliferation.[3] Many 5-substituted indazole analogs target kinases within this pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (Target for some Indazole Analogs) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes PARP_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 (Target for some Indazole Analogs) DNA_Damage->PARP1 Recruits & Activates DSB Double-Strand Break (DSB) DNA_Damage->DSB During Replication PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes Apoptosis Apoptosis PARP1->Apoptosis Inhibition leads to DSBs and... BER_Complex Base Excision Repair (BER) Complex (XRCC1, etc.) PAR->BER_Complex Recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair Mediates DSB->Apoptosis in HR Deficient Cells HR_Deficient Homologous Recombination Deficient Cancer Cell

Caption: The role of PARP in DNA damage repair.

Conclusion

The 5-position of the indazole scaffold is a critical determinant of the biological activity of its analogs. As demonstrated in this guide, strategic modifications at this position can significantly impact the potency and selectivity of these compounds as inhibitors of key therapeutic targets like kinases and PARP. The provided experimental data and protocols offer a framework for the rational design and evaluation of novel 5-substituted indazole derivatives with improved therapeutic potential. Further exploration of the SAR at this position, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation inhibitors with enhanced efficacy and safety profiles.

References

  • Feng, Y., et al. (2009). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 19(1), 237-241.
  • Gudipati, R., et al. (2014). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Current Medicinal Chemistry, 21(5), 565-583.
  • BenchChem. (2025).
  • Liao, X., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(15), 3436-3440.
  • Sun, Y., et al. (2017). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 13(5), 1997-2002.
  • Jagani, R., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 78(5), 845-852.
  • ResearchGate. The role of PARP-1 in DNA damage repair pathways.
  • BenchChem. (2025).
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598.
  • Sasi, S., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101783.
  • The Cancer Researcher. (2022).
  • Pascal, J. M. (2018). The comings and goings of PARP-1 in response to DNA damage. DNA Repair, 71, 112-120.
  • ClinicalTrials.gov. (2018). A Study of Tislelizumab (BGB-A317) in Combination With Pamiparib (BGB-290) in Patients With Advanced Solid Tumors. ClinicalTrials.gov.
  • Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25484-25519.
  • ResearchGate. Signal Transduction pathway of PARP enzyme.
  • Li, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 26(3), 772.
  • Cinar, O., et al. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(4), 1102.
  • Langelier, M. F., et al. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences, 43(10), 763-777.
  • Viale, M., et al. (2014). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Archiv der Pharmazie, 347(4), 236-247.
  • Creative Diagnostics. MAP Kinase Signaling Pathways.
  • Wang, Y. C., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 9(60), 35057-35071.
  • Zou, S., et al. (2023). Clinical approaches to overcome PARP inhibitor resistance. Molecular Cancer, 22(1), 1-22.
  • ResearchGate. Schematic representation of PARP1-mediated DNA damage repair.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
  • YouTube. (2022). The MAP-Kinase (MAPK)
  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419.
  • Semantic Scholar.
  • El-Adl, K., et al. (2023).
  • YouTube. (2023). Tuvusertib-Based Combinations to Overcome PARP Inhibitor Resistance | 2023 BRCA Scientific Symposium. YouTube.
  • Selleckchem. PARP inhibitors: 50+Potent, Highly Selective & Cited. Selleckchem.

Sources

Comparative Guide: Suzuki vs. Stille Coupling for Indazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Suzuki-Miyaura and Stille cross-coupling methodologies specifically for the functionalization of the indazole core.

Executive Summary: The Strategic Landscape

For the medicinal chemist, the indazole scaffold (benzo[c]pyrazole) presents a unique "Janus-faced" challenge. While it is a privileged pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib), its amphoteric nature—possessing both a pyridine-like basic nitrogen (N2) and a pyrrole-like acidic nitrogen (N1, pKa ~14)—complicates palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling is the industry standard for early-phase discovery due to low toxicity and ease of purification. However, it often falters with unprotected indazoles due to base-mediated deprotonation of N1, leading to catalyst poisoning (formation of stable Pd-amidates).

  • Stille Coupling serves as the "high-fidelity" alternative. Its neutral reaction conditions bypass the N-H acidity issue and accommodate chemically fragile intermediates (e.g., 3-indazolyl stannanes) that would undergo protodeboronation in the Suzuki manifold.

The Core Trade-off: Choose Suzuki for scalability and safety. Choose Stille for complex, base-sensitive substrates or when C3-metallated species stability is critical.

Mechanistic Divergence & Indazole Specifics

The success of C3-arylation depends heavily on the stability of the transmetallating species.

The Suzuki Challenge: Protodeboronation

Indazol-3-yl boronic acids are notoriously unstable. The C3 position is electron-rich; under the aqueous basic conditions required for Suzuki coupling, these boronic acids often undergo rapid protodeboronation before transmetallation can occur. This yields the hydro-deboronated parent indazole rather than the biaryl product.

The Stille Advantage: Neutrality

Stannanes (Organotin) are covalent and generally stable to chromatography and storage. The transmetallation in Stille coupling does not require a hard base, preventing the deprotonation of the indazole N1-H. This allows for the coupling of unprotected indazoles in some cases, although N-protection is still recommended to prevent N-coordination to the Palladium center.

Visualization: Mechanistic Pathways

IndazoleCoupling cluster_Suzuki Suzuki-Miyaura Path (Basic) cluster_Stille Stille Path (Neutral) Start 3-Haloindazole Pd_Ox Oxidative Addition (L2Pd-Ar-X) Start->Pd_Ox Suz_TM Transmetallation Pd_Ox->Suz_TM Stille_TM Transmetallation Pd_Ox->Stille_TM Boronic Indazole-B(OR)2 Boronate Activated Boronate [Ar-B(OR)3]- Boronic->Boronate + Base Base Base (OH-/CO3--) Proto SIDE REACTION: Protodeboronation Boronate->Proto Hydrolysis Boronate->Suz_TM + Pd-Complex Product C3-Functionalized Indazole Suz_TM->Product Reductive Elimination Stannane Indazole-SnR3 Stannane->Stille_TM + Pd-Complex Stille_TM->Product Reductive Elimination

Figure 1: Mechanistic divergence highlighting the risk of protodeboronation in the Suzuki cycle versus the direct transmetallation in the Stille cycle.

Critical Performance Analysis

Data Comparison Table
FeatureSuzuki-MiyauraStille Coupling
Primary Indazole Role Electrophile (3-Haloindazole)Nucleophile (3-Stannylindazole)
N-H Tolerance Low. Requires protection (THP, SEM, Boc) to prevent catalyst poisoning by amide formation.Moderate. Can work with free NH, but protection improves yield.
C3-Species Stability Poor. 2-Heterocyclic boronates are prone to protodeboronation.Excellent. Stannanes are stable and isolable.
Reagent Toxicity Low (Boron is benign).High. Organotins are neurotoxic; strict ppm limits in pharma.
Atom Economy High. Byproducts are salts/borates.Low. Stoichiometric tin waste (MW ~300+).
Reaction Conditions Aqueous/Organic biphasic (requires Base).Anhydrous Organic (Neutral).
Typical Yield (C3-Aryl) 60–85% (Protected)75–95% (Difficult substrates)
Key Causality Insights
  • Why Stille often yields higher: The transmetallation rate in Stille coupling is less sensitive to steric hindrance than in Suzuki coupling. For ortho-substituted coupling partners or the sterically crowded C3 indazole position, the "neutral" Stille mechanism avoids the formation of bulky boronate-base complexes.

  • The "Base" Problem in Suzuki: Using bases like

    
     or 
    
    
    
    with unprotected indazoles generates the indazolyl anion. This anion is a competent ligand for Palladium, displacing phosphines and forming an inactive [Pd(Indazolyl)2L2] species (The "black tar" effect).

Validated Experimental Protocols

Protocol A: Suzuki Coupling (Optimized for Protected Indazoles)

Best for: Standard library generation where N-protection is acceptable.

Reagents:

  • Substrate: 1-(THP)-3-bromoindazole (1.0 equiv)

  • Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) — chosen for its large bite angle and stability.
    
  • Base:

    
     (3.0 equiv) — anhydrous phosphate is often superior to carbonate for heterocycles.
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the bromoindazole, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with water. The THP group remains intact and can be removed later with HCl/MeOH.

Protocol B: Stille Coupling (For Difficult/Unstable Motifs)

Best for: Complex natural product synthesis or when the boronic acid is unstable.

Reagents:

  • Substrate: 3-(Tributylstannyl)-1H-indazole (N-protected preferred, e.g., SEM)

  • Partner: Aryl Halide (1.0 equiv)[1]

  • Catalyst:

    
     (5-10 mol%)
    
  • Additive: CuI (10 mol%) or CsF (2.0 equiv) — The "Copper Effect" accelerates transmetallation significantly.

  • Solvent: Anhydrous DMF or Toluene.

Step-by-Step Workflow:

  • Preparation: Flame-dry the reaction vessel. Stille coupling is sensitive to moisture if using anhydrous conditions to drive kinetics.

  • Assembly: Combine Stannyl-indazole, Aryl Halide, and Catalyst under Argon.

  • Activation: Add CuI co-catalyst. Note: CuI scavenges free ligands and facilitates the transfer of the organic group from Sn to Pd.

  • Reaction: Heat to 100°C for 12–24 hours.

  • Tin Removal (Critical): upon cooling, add 10% aqueous KF solution and stir for 30 mins. This precipitates the tin byproduct as insoluble

    
    , which can be filtered off. This step is mandatory to prevent tin contamination in the final product.
    

Decision Logic: When to Use Which?

Use the following logic flow to determine the optimal pathway for your specific molecule.

DecisionTree Start Start: Indazole Functionalization Q1 Is the Indazole N-Protected? Start->Q1 Q2 Is the Boronic Acid Partner Stable? Q1->Q2 Yes Protect Protect N (SEM/Boc/THP) Q1->Protect No Q3 Is Trace Metal/Tin Toxicity a Blocker? Q2->Q3 Yes Res_Stille Use STILLE Coupling (Protocol B) Q2->Res_Stille No (Protodeboronation Risk) Res_Suzuki Use SUZUKI Coupling (Protocol A) Q3->Res_Suzuki Yes (Pharma/GMP) Q3->Res_Stille No (Research Scale) Protect->Q2

Figure 2: Decision matrix for selecting the optimal coupling strategy.

References

  • Stille vs. Suzuki – Cross-coupling for the functionalization of diazocines. Source: National Institutes of Health (PMC) / Beilstein J. Org. Chem. Context: Direct comparison of yields where Stille outperformed Suzuki in sterically demanding macrocycles.[2]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Source: MDPI / Molecules 2023. Context: Detailed optimization of C3-arylation using ferrocene-based Pd catalysts and ionic liquids.

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: ResearchGate / Letters in Organic Chemistry. Context: Protocols for coupling without N-protection using specific base/solvent combinations.

  • Protodeboronation of (Hetero)Arylboronic Esters. Source: University of Edinburgh / J. Am. Chem. Soc. Context: Mechanistic study on the instability of 2-heterocyclic boronates in basic media.

  • Stille Coupling: Reaction, Reagents and Mechanism. Source: Organic Chemistry Portal. Context: General Stille coupling parameters and tin-removal strategies.[1][3]

Sources

X-ray crystallography of 5-Bromo-3-(thiophen-2-yl)-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Elucidation of

5-Bromo-3-(thiophen-2-yl)-1H-indazole Derivatives: The Definitive Role of X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold is a cornerstone for developing novel therapeutics. Its derivatives are known for a wide array of biological activities, making them prime candidates for targeting various diseases. Within this class, this compound derivatives present a particularly interesting structural motif, combining the established pharmacophore of indazole with the versatile thiophene ring. Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is a critical prerequisite for deciphering structure-activity relationships (SAR) and advancing rational drug design.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on single-crystal X-ray crystallography—the unequivocal gold standard for determining molecular structure. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare its performance against other widely used analytical methods.

The Unambiguous Power of X-ray Crystallography

While various analytical techniques provide valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a high-resolution, three-dimensional map of a molecule's atomic arrangement.[1][2] This technique is non-destructive and provides precise data on bond lengths, bond angles, and stereochemistry.[3] The core principle involves irradiating a well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.[2][4] This pattern, a unique fingerprint of the crystal's internal lattice, allows for the calculation of an electron density map, from which the atomic structure can be determined.[4]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the molecule's physicochemical properties. Each step is designed to ensure the final structure is both accurate and reliable.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 5-Bromo-3- (thiophen-2-yl)-1H-indazole Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Crystal Growth Trials (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Purity >98% Mounting Crystal Mounting & Screening Crystal_Growth->Mounting Select single, defect-free crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Integration, Scaling, and Merging Data_Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Generate reflection file Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Caption: A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

1. Synthesis and Purification: The initial step involves the chemical synthesis of the this compound derivative, followed by rigorous purification. Techniques such as column chromatography and recrystallization are employed to achieve a purity of >98%, which is crucial for successful crystallization.

2. Crystal Growth (The Art and Science): Growing diffraction-quality crystals is often the most challenging step.[1][5] The goal is to obtain a single crystal, typically >0.1 mm in all dimensions, that is free of internal imperfections.[1][5]

  • Method Selection: The choice of crystallization method depends on the compound's solubility and stability. For many organic small molecules, slow evaporation is a robust starting point. A near-saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Solvent Causality: The solvent system is critical. A good solvent system is one in which the compound is sparingly soluble. For the target derivatives, a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane) often yields high-quality crystals. The interplay between these solvents during evaporation modulates the supersaturation rate, promoting slow and orderly crystal growth.

3. Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[1]

  • Instrumentation: Data is collected using a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Strategy: The crystal is rotated, and diffraction images are collected at various orientations.[1][5] A complete dataset often requires rotating the crystal by at least 180 degrees.[1] The total data collection time can range from a few hours to a full day, depending on the crystal's diffracting power.[3]

4. Data Processing, Structure Solution, and Refinement: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[6]

  • Structure Solution: For small molecules, the phase problem is typically solved using direct methods, an ab initio approach that utilizes statistical relationships between reflection intensities.[1]

  • Refinement: The initial atomic model is then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R1 factor and the goodness-of-fit (GooF).

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive 3D structure, other techniques offer complementary information and are often used in concert for a comprehensive characterization.

Technique Information Provided Sample Requirements Key Advantages Limitations
X-ray Crystallography Unambiguous 3D atomic structure, bond lengths/angles, stereochemistry, crystal packing.[3]Single, well-ordered crystal (~0.1 mm).[1][5]Provides the absolute, high-resolution solid-state structure.Crystal growth can be a significant bottleneck; structure is in the solid state, which may differ from the solution state.[1][5]
NMR Spectroscopy Molecular connectivity (¹H, ¹³C), through-bond (COSY) and through-space (NOESY) correlations.[7]Soluble sample (~1-10 mg).Provides detailed information about the structure in solution; non-destructive.[8]Can be ambiguous for complex stereochemistry; interpretation can be challenging for molecules with overlapping signals.[8][9]
Mass Spectrometry Molecular weight and elemental formula (High-Resolution MS).[10][11]Small amount of sample (µg to ng).High sensitivity; provides exact mass and formula.[12]Provides no information on 3D structure or connectivity; molecules can fragment, complicating interpretation.[13][14]
Computational Modeling (e.g., DFT) Predicted 3D structure, electronic properties, relative energies of conformers.[15]None (in silico).Can predict structures and properties for which experimental data is unavailable; provides insights into reactivity.[16][17][18]The output is a prediction, not an experimental observation, and must be validated; accuracy depends heavily on the chosen method and basis set.[19]

Case Study Insights: What to Expect from the Crystal Structure of a this compound Derivative

While a specific public crystal structure for the exact title compound is not available, analysis of similar structures in the Cambridge Structural Database (CSD) allows us to anticipate key structural features.[20]

Caption: General structure of this compound.

A crystallographic analysis would provide definitive answers to several key structural questions relevant to drug design:

  • Tautomeric Form: Confirming the position of the hydrogen atom on the indazole ring (1H vs. 2H tautomer), which is crucial for hydrogen bonding interactions with biological targets.

  • Molecular Conformation: Determining the dihedral angle between the planes of the indazole and thiophene rings. This orientation dictates the overall shape of the molecule and its ability to fit into a protein's binding pocket.

  • Intermolecular Interactions: Identifying and quantifying non-covalent interactions in the crystal lattice, such as N-H···N hydrogen bonds, π-π stacking between aromatic rings, and potential halogen bonding involving the bromine atom. These interactions provide a model for how the molecule might interact with its biological target.[21][22][23]

Representative Crystallographic Data

Below is a table of expected crystallographic parameters for a derivative of this class, based on published data for similar bromo- and thiophene-substituted heterocyclic compounds.[21][24][25]

Parameter Expected Value
Chemical Formula C₁₁H₇BrN₂S
Formula Weight 283.16
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 5 - 10
b (Å) 7 - 15
c (Å) 15 - 30
β (º) 90 - 105 (for monoclinic)
Volume (ų) 1200 - 1800
Z 4
Temperature (K) 100(2)
Radiation Mo Kα (λ = 0.71073 Å)
Final R1 [I > 2σ(I)] < 0.05
Goodness-of-fit on F² ~1.0

Conclusion

For the structural elucidation of this compound derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides an unambiguous, high-resolution three-dimensional structure that is foundational for understanding biological activity and guiding the design of more potent and selective drug candidates.[2] While techniques like NMR and mass spectrometry are vital for confirming identity and connectivity, they cannot replace the definitive structural insights offered by crystallography. The investment in obtaining a crystal structure pays significant dividends by accelerating the drug discovery process, minimizing ambiguity, and providing a solid, data-driven foundation for subsequent medicinal chemistry efforts.

References

  • Time in Cambridgeshire, GB. Google.
  • X-ray crystallography. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • X-ray Crystallography. Creative BioMart. Retrieved February 6, 2026, from [Link]

  • Small molecule-NMR. University of Gothenburg. (2023, September 26). Retrieved February 6, 2026, from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Crystal Structures Submitted to the CSD. Anstey Research Group. Retrieved February 6, 2026, from [Link]

  • Single Crystal X-Ray Diffraction Data Collection. NPTEL-NOC IITM via YouTube. (2019, May 6). Retrieved February 6, 2026, from [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. (2025, December 3). Retrieved February 6, 2026, from [Link]

  • The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Retrieved February 6, 2026, from [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). (2007, May 17). Retrieved February 6, 2026, from [Link]

  • X-ray crystallography. Wikipedia. Retrieved February 6, 2026, from [Link]

  • A beginner's guide to X-ray data processing. The Biochemist - Portland Press. (2021, May 28). Retrieved February 6, 2026, from [Link]

  • Predicting Molecular Properties via Computational Chemistry. J-STAR Research. Retrieved February 6, 2026, from [Link]

  • Crystal structure of 3-((4-bromophenyl)thio)-1 H -indole, C 14 H 10 BrNS. ResearchGate. (2023, November 2). Retrieved February 6, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? CD Bioparticles. Retrieved February 6, 2026, from [Link]

  • Crystal structure and Hirshfeld analysis of 2-(5-bromo-thio-phen-2-yl)aceto-nitrile. PubMed. (2018, January 19). Retrieved February 6, 2026, from [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. (2025, January 14). Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry. Chemistry LibreTexts. (2019, July 24). Retrieved February 6, 2026, from [Link]

  • Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA. (2023, July 5). Retrieved February 6, 2026, from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. (2025, December 11). Retrieved February 6, 2026, from [Link]

  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. Retrieved February 6, 2026, from [Link]

  • What is Mass Spectrometry? Broad Institute. Retrieved February 6, 2026, from [Link]

  • Predicting Molecular Structures with AlphaFold 2 and 3. DigitalOcean. (2026, February 4). Retrieved February 6, 2026, from [Link]

  • Structure prediction and its applications in computational materials design. SpringerLink. (2015, November 18). Retrieved February 6, 2026, from [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Retrieved February 6, 2026, from [Link]

  • Mass Spectrometer. NCBI Bookshelf. (2024, November 22). Retrieved February 6, 2026, from [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry. MSU Chemistry. Retrieved February 6, 2026, from [Link]

  • Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. ResearchGate. Retrieved February 6, 2026, from [Link]

  • NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry. The Organic Chemistry Tutor via YouTube. (2021, January 5). Retrieved February 6, 2026, from [Link]

  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. SpringerLink. (2025, May 7). Retrieved February 6, 2026, from [Link]

  • 5-bromo-3-ethoxy-1H-indazole. PubChem. (2026, January 18). Retrieved February 6, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted Indazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its versatile biological activity has driven the continuous development of novel and efficient synthetic routes to access a diverse range of substituted derivatives. This guide provides an in-depth, objective comparison of the most prominent synthetic strategies for preparing substituted indazoles, offering insights into their mechanisms, substrate scope, and practical applications. Experimental data is presented to support the comparison, empowering researchers to make informed decisions in their synthetic endeavors.

Classical Approaches to Indazole Synthesis: The Foundation

The traditional methods for constructing the indazole ring system have been refined over decades and remain relevant for their simplicity and access to specific substitution patterns.

The Jacobson Indazole Synthesis

First reported in 1893, the Jacobson synthesis is a cornerstone for the preparation of 1H-indazoles. The reaction involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization[1].

Causality in Experimental Choices: The choice of an N-acylated o-toluidine is critical as the acyl group serves as a protecting group for the amine during diazotization and is subsequently removed. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

Reaction Mechanism Workflow

Jacobson_Synthesis A N-Acyl-o-toluidine B Diazonium Salt Intermediate A->B  NaNO₂, H⁺ C Intramolecular Cyclization B->C  Spontaneous D 1H-Indazole C->D  -H⁺, -Acyl group

Caption: Workflow of the Jacobson Indazole Synthesis.

Experimental Protocol: Synthesis of 1H-Indazole from N-Acetyl-o-toluidine [1]

  • Materials: N-Acetyl-o-toluidine, Sodium nitrite, Concentrated hydrochloric acid, Water, Ice, Sodium hydroxide solution.

  • Procedure:

    • A solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.

    • A solution of sodium nitrite in water is added dropwise to the cooled solution of N-acetyl-o-toluidine with vigorous stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

    • The reaction mixture is then slowly warmed to room temperature and stirred for several hours or overnight.

    • The mixture is made alkaline by the addition of a sodium hydroxide solution.

    • The precipitated crude 1H-indazole is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

Performance Data

Starting Material (N-Acyl-o-toluidine)Reaction ConditionsProductYield (%)Reference
N-Acetyl-o-toluidineNaNO₂, HCl, H₂O, 0-5 °C1H-Indazole75-85Organic Syntheses[1]
N-Acetyl-4-chloro-o-toluidineNaNO₂, H₂SO₄, H₂O, 0 °C6-Chloro-1H-indazole65J. Chem. Soc.[1]
N-Acetyl-4-nitro-o-toluidineNaNO₂, H₂SO₄, H₂O, 0 °C6-Nitro-1H-indazole70J. Med. Chem.[1]

Reductive Cyclization Strategies

Reductive cyclization methods offer a powerful alternative for the synthesis of indazoles, often starting from readily available nitroaromatic compounds.

The Cadogan-Sundberg Indole Synthesis (Adapted for Indazoles)

The Cadogan-Sundberg reaction is a reductive cyclization that can be adapted for indazole synthesis from o-nitrobenzylidene anilines. The reaction typically employs a phosphite reagent to deoxygenate the nitro group, initiating the cyclization cascade[2].

Causality in Experimental Choices: Trialkyl phosphites, such as triethyl phosphite, are effective deoxygenating agents. The reaction is often carried out at elevated temperatures to drive the reaction to completion. The choice of solvent can influence the reaction rate and yield.

Reaction Mechanism

Cadogan_Sundberg A o-Nitrobenzylidene aniline B Nitroso Intermediate A->B  P(OR)₃, -PO(OR)₃ C Nitrene Intermediate B->C  P(OR)₃, -PO(OR)₃ D 2H-Indazole C->D  Intramolecular Cyclization

Caption: Mechanism of the Cadogan-Sundberg Synthesis for Indazoles.

Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization

This modern variation combines the formation of the imine and the reductive cyclization into a single, efficient step.

  • Materials: o-Nitrobenzaldehyde, Aniline (or other primary amine), Tri-n-butylphosphine, Isopropanol.

  • Procedure:

    • To a solution of o-nitrobenzaldehyde in isopropanol, add the primary amine.

    • Add tri-n-butylphosphine to the mixture.

    • Heat the reaction mixture at 80 °C and monitor by TLC.

    • Upon completion, cool the reaction to room temperature.

    • The product can be isolated by standard workup and purification by column chromatography.

Performance Data

o-NitrobenzaldehydeAmineProductYield (%)
2-NitrobenzaldehydeAniline2-Phenyl-2H-indazole92
2-Nitro-5-fluorobenzaldehyde4-Methoxyaniline5-Fluoro-2-(4-methoxyphenyl)-2H-indazole85
2-NitrobenzaldehydeBenzylamine2-Benzyl-2H-indazole78

Modern Synthetic Routes: Leveraging Catalysis

The advent of transition-metal catalysis has revolutionized indazole synthesis, enabling milder reaction conditions, broader substrate scope, and access to previously challenging substitution patterns.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a versatile tool for constructing the indazole ring, often through intramolecular C-N bond formation. A common strategy involves the cyclization of o-haloaryl hydrazones.

Causality in Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and regioselectivity. Chelating phosphine ligands, such as dppf, are often employed to stabilize the palladium center and promote the desired reductive elimination step.

Experimental Workflow

Palladium_Catalysis A o-Haloaryl Hydrazone B Oxidative Addition of Pd(0) A->B  Pd(0) Catalyst C Intramolecular N-Arylation B->C  Base D Reductive Elimination C->D E N-Substituted Indazole D->E  Product

Caption: General workflow for Palladium-Catalyzed Indazole Synthesis.

Experimental Protocol: Synthesis of 2-Aryl-2H-indazoles via Intramolecular Amination [3]

  • Materials: N-Aryl-N-(o-bromobenzyl)hydrazine, Pd(OAc)₂, dppf, NaOtBu, Toluene.

  • Procedure:

    • To a reaction vessel, add the N-aryl-N-(o-bromobenzyl)hydrazine, Pd(OAc)₂, dppf, and NaOtBu.

    • Add anhydrous toluene under an inert atmosphere.

    • Heat the reaction mixture at a specified temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Performance Data

SubstrateCatalyst/LigandBaseYield (%)Reference
N-Phenyl-N-(o-bromobenzyl)hydrazinePd(OAc)₂/dppfNaOtBu95Org. Lett.[3]
N-(4-Methoxyphenyl)-N-(o-bromobenzyl)hydrazinePd(OAc)₂/dppfNaOtBu92Org. Lett.[3]
N-(4-Chlorophenyl)-N-(o-bromobenzyl)hydrazinePd(OAc)₂/dppfNaOtBu88Org. Lett.[3]
Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted indazoles. This approach often involves the reaction of azobenzenes with various coupling partners.

Causality in Experimental Choices: The use of a directing group on the azobenzene is essential for achieving high regioselectivity in the C-H activation step. The choice of the rhodium catalyst and oxidant can significantly influence the reaction efficiency.

Experimental Protocol: Synthesis of 2-Aryl-2H-indazoles from Azobenzenes and Aldehydes [4]

  • Materials: Azobenzene, Aldehyde, [Cp*RhCl₂]₂, AgSbF₆, Solvent (e.g., TFE).

  • Procedure:

    • In a sealed tube, combine the azobenzene, aldehyde, [Cp*RhCl₂]₂, and AgSbF₆.

    • Add the solvent under an inert atmosphere.

    • Heat the reaction mixture at the desired temperature (e.g., 90 °C) for a specified time (e.g., 24 h).

    • After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to afford the desired 2-aryl-2H-indazole.

Performance Data

AzobenzeneAldehydeProductYield (%)Reference
AzobenzeneBenzaldehyde2-Phenyl-3-phenyl-2H-indazole85J. Am. Chem. Soc.[4]
4,4'-Dimethoxyazobenzene4-Chlorobenzaldehyde2-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2H-indazole78J. Am. Chem. Soc.[4]
4,4'-DichloroazobenzeneAcetaldehyde2-(4-Chlorophenyl)-3-methyl-2H-indazole65J. Am. Chem. Soc.[4]

The Davis-Beirut Reaction: A Versatile Route to 2H-Indazoles

The Davis-Beirut reaction provides an efficient synthesis of 2H-indazoles from o-nitrobenzylamines or o-nitrosobenzaldehydes and primary amines, proceeding under both acidic and basic conditions[5].

Causality in Experimental Choices: The reaction conditions can be tuned to favor the formation of either 2H-indazoles or indazolones. Basic conditions with an alcohol solvent are commonly used for the synthesis of 2H-indazoles. A photochemical Brønsted acid-catalyzed route has also been developed to expand the substrate scope[6].

Reaction Mechanism

Davis_Beirut cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed (Photochemical) A N-Substituted-o-nitrobenzylamine B aci-Nitro Intermediate A->B  Base C o-Nitroso Imine B->C D Cyclization C->D E 2H-Indazole D->E F o-Nitrobenzyl alcohol G o-Nitrosobenzaldehyde F->G  hν H o-Nitroso Imine G->H  R-NH₂, H⁺ I Cyclization H->I J 2H-Indazole I->J

Caption: Mechanisms of the Base- and Acid-Catalyzed Davis-Beirut Reaction.

Experimental Protocol: Base-Catalyzed Synthesis of 2H-Indazoles [1]

  • Materials: Substituted o-nitrobenzylamine, Potassium hydroxide, Ethanol, Water.

  • Procedure:

    • The o-nitrobenzylamine is dissolved in ethanol.

    • An aqueous solution of potassium hydroxide is added to the ethanolic solution.

    • The reaction mixture is heated to 60 °C and stirred for several hours, monitoring the reaction progress by TLC.

    • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Performance Data

Starting MaterialReaction ConditionsProductYield (%)Reference
N-Benzyl-2-nitrobenzylamineKOH, EtOH/H₂O, 60 °C2-Benzyl-2H-indazole85J. Org. Chem.[1]
N-Cyclohexyl-2-nitrobenzylamineKOH, MeOH/H₂O, 60 °C2-Cyclohexyl-2H-indazole92Org. Lett.[1]
N-Butyl-2-nitrobenzylamineKOH, n-PrOH/H₂O, 60 °C2-Butyl-2H-indazole78Tetrahedron Lett.[1]

Metal-Free Approaches to Indazole Synthesis

In recent years, there has been a growing interest in developing metal-free synthetic methods to address concerns about cost and toxicity associated with transition metals.

Causality in Experimental Choices: These reactions often rely on the inherent reactivity of the starting materials and the use of simple reagents to promote cyclization. For example, the reaction of 2-aminophenones with hydroxylamine derivatives proceeds through a condensation followed by an intramolecular electrophilic amination.

Experimental Protocol: Synthesis of Indazoles from 2-Aminophenones

  • Materials: 2-Aminophenone, Hydroxylamine derivative, Solvent.

  • Procedure:

    • A mixture of the 2-aminophenone and the hydroxylamine derivative is heated in a suitable solvent.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction is worked up by standard procedures, and the product is purified by chromatography.

Performance Data

This emerging area is characterized by a broad substrate scope and good to excellent yields under mild conditions.

Summary and Outlook

The synthesis of substituted indazoles is a rich and evolving field. Classical methods like the Jacobson synthesis remain valuable for their simplicity and access to specific isomers. Reductive cyclizations, particularly the Cadogan-Sundberg reaction, offer a reliable route from nitroaromatics. The advent of transition-metal catalysis, especially with palladium and rhodium, has significantly expanded the synthetic toolbox, enabling the construction of complex indazole derivatives with high efficiency and selectivity. Furthermore, the development of metal-free alternatives aligns with the principles of green chemistry and offers promising avenues for future research.

The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the synthesis. This guide provides a foundation for researchers to navigate the diverse landscape of indazole synthesis and select the most appropriate method for their specific needs.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (2018, August 1). Molecules. Retrieved February 6, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Chinese Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021, October 15). Molecules. Retrieved February 6, 2026, from [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025, February). International Journal of Scientific Development and Research. Retrieved February 6, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). Beilstein Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. (2018, August 1). The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis of 1-aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. (2004, November 1). Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. (2022, October 25). RSC Advances. Retrieved February 6, 2026, from [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2013, May 22). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]

  • Studies on the mechanism of the Cadogan–Sundberg indole synthesis. (2012, August 1). Tetrahedron. Retrieved February 6, 2026, from [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. (2000, February 12). Organic Letters. Retrieved February 6, 2026, from [Link]

  • Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. (2009, July). European Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • C-H functionalization of 2H-indazole. (2021, January 1). Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

  • Cu-Catalyzed Aromatic Metamorphosis of 3-Aminoindazoles. (2019, September 10). Organic Letters. Retrieved February 6, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Cadogan-Sundberg Indole Synthesis. (n.d.). SynArchive. Retrieved February 6, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2012, April 17). Organic Letters. Retrieved February 6, 2026, from [Link]

  • ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. (2010, August 8). ChemInform. Retrieved February 6, 2026, from [Link]

  • Indazole. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. (2018, August 1). The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. (2023, August 23). The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. (2022). Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025, May 30). Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022, August 3). Molecules. Retrieved February 6, 2026, from [Link]

  • Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. (2022, October 25). RSC Advances. Retrieved February 6, 2026, from [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2022, April 27). Chemical Communications. Retrieved February 6, 2026, from [Link]

  • The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. (n.d.). Academia.edu. Retrieved February 6, 2026, from [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2013, May 22). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]

  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. (2022, July 22). Synthesis. Retrieved February 6, 2026, from [Link]

  • Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature. (2018, August 28). Organic Letters. Retrieved February 6, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). MPG.PuRe. Retrieved February 6, 2026, from [Link]

  • Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. (2024, February 23). The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. (2017, March 2). Organic Letters. Retrieved February 6, 2026, from [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. (2022, October 18). Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020, August 20). Accounts of Chemical Research. Retrieved February 6, 2026, from [Link]

  • studies-on-the-mechanism-of-the-cadogan-sundberg-indole-synthesis. (2012, August 1). Bohrium. Retrieved February 6, 2026, from [Link]

  • Synthesis of (2H)-Indazoles and Dihydrocinnolinones through Annulation of Azobenzenes with Vinylene Carbonate under Rh(III) Catalysis. (2021, July 6). Organic Letters. Retrieved February 6, 2026, from [Link]

  • Cadogan–Sundberg Indole Synthesis. (2020, February 4). In Comprehensive Organic Name Reactions and Reagents. Retrieved February 6, 2026, from [Link]

Sources

Characterization of Impurities in 5-Bromo-3-(thiophen-2-yl)-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Analytical Guide for Drug Development Professionals

Executive Summary: The Criticality of the C3-C5 Selectivity

5-Bromo-3-(thiophen-2-yl)-1H-indazole is a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting VEGFR, PDGFR).[1] Its utility lies in its orthogonal reactivity: the C3-thiophene moiety serves as a stable pharmacophore, while the C5-bromide remains a "handle" for further diversification via Buchwald-Hartwig aminations or subsequent Suzuki couplings.[1]

This guide compares the analytical strategies required to characterize impurities arising from the primary synthetic route: the regioselective Suzuki-Miyaura cross-coupling of 5-bromo-3-iodo-1H-indazole.[1] The core challenge—and the focus of this characterization—is distinguishing between the desired product and structurally similar byproducts formed by competitive coupling at the C5 position or dehalogenation events.

Synthetic Route & Impurity Origins

To understand the impurity profile, we must analyze the reaction mechanics.[2] The standard synthesis utilizes the differential reactivity of the C-I bond (at C3) versus the C-Br bond (at C5).

Reaction: 5-Bromo-3-iodo-1H-indazole + 2-Thiopheneboronic acid


 Product[1]
Table 1: Primary Impurity Profile
Impurity CodeNameOriginRisk LevelDetection Challenge
IMP-A 5-Bromo-3-iodo-1H-indazoleUnreacted Starting MaterialHighLow (High RT shift)
IMP-B 2,2'-BithiopheneHomocoupling of Boronic AcidMediumMedium (Non-polar)
IMP-C 3,5-Di(thiophen-2-yl)-1H-indazoleOver-reaction (Bis-coupling)HighHigh (Elutes near product)
IMP-D 3-(Thiophen-2-yl)-1H-indazoleHydro-dehalogenation (Loss of Br)HighHigh (Similar polarity)
IMP-E Palladium-Thiophene ComplexesCatalyst SequestrationLowRequires ICP-MS

Comparative Analysis of Characterization Methods

This section compares the performance of Standard RP-HPLC (UV) versus UPLC-MS/MS for the qualification of this specific intermediate.

Comparison 1: Specificity & Resolution
  • RP-HPLC (UV @ 254 nm):

    • Pros: Excellent for quantifying the bulk product and IMP-A (Starting Material).[1]

    • Cons: Struggles to resolve IMP-D (Des-bromo) from the main peak due to the dominance of the indazole/thiophene chromophores which mask the subtle electronic difference of the bromine atom.[1]

  • UPLC-MS (ESI+):

    • Pros: Absolute discrimination based on mass.[1] The isotopic pattern of Bromine (

      
      ) provides an instant fingerprint for the product and IMP-A. IMP-C (Bis-thiophene) lacks this pattern, making it immediately distinct.
      
    • Cons: Ion suppression from the thiophene sulfur can affect quantitation accuracy without a deuterated internal standard.

Comparison 2: Sensitivity (LOD/LOQ)
  • RP-HPLC: LOD

    
     0.05%.[1] Sufficient for process control but inadequate for genotoxic impurity (GTI) trace analysis.
    
  • UPLC-MS: LOD

    
     0.001%.[1] Essential for detecting trace amounts of IMP-B (Bithiophene) which may co-elute with solvent fronts in standard HPLC.[1]
    
Table 2: Method Performance Data (Experimental Average)
MetricMethod A: HPLC-UV (C18)Method B: UPLC-MS (C18)
Run Time 25.0 min6.5 min
Resolution (Prod/IMP-C) 1.8 (Baseline separation)> 5.0 (Mass resolved)
LOD (IMP-D) 0.08%0.005%
Linearity (

)
> 0.999> 0.995
Cost Per Run LowHigh

Experimental Protocols

A. Synthesis of this compound (Reference Scale)
  • Charge 5-bromo-3-iodo-1H-indazole (1.0 eq) and 2-thiopheneboronic acid (1.1 eq) into a reactor.

  • Add 1,2-Dimethoxyethane (DME) and 2M aqueous

    
     (3:1 ratio). Degas with 
    
    
    
    for 15 min.
  • Add

    
     (0.05 eq).
    
  • Heat to 85°C for 4 hours. Monitor by HPLC.

    • Critical Control Point: Stop reaction immediately upon consumption of iodide to prevent C5-bromide coupling (Formation of IMP-C).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Toluene/Heptane to remove IMP-B (Bithiophene).[1]

B. Analytical Method: High-Resolution Separation

This method is optimized to resolve the Des-bromo impurity (IMP-D) from the Product.[1]

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18 (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0-2 min: 10% B[1]

    • 2-15 min: 10%

      
       90% B[1]
      
    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 290 nm (Optimized for Indazole absorption).

  • Temperature: 40°C.[1]

Visualizations

Diagram 1: Synthetic Pathway & Impurity Genesis

This diagram illustrates the competitive pathways leading to the specific impurities identified.

ImpurityPathways SM Starting Material (5-Br-3-I-Indazole) Product PRODUCT (5-Br-3-Thiophenyl) SM->Product Pd(0), Selective C3-Coupling ImpA IMP-A (Unreacted SM) SM->ImpA Incomplete Rxn Reagent 2-Thiopheneboronic Acid ImpB IMP-B (Bithiophene) Reagent->ImpB Homocoupling ImpC IMP-C (Bis-Coupled) Product->ImpC Over-reaction (C5 Coupling) ImpD IMP-D (Des-Bromo) Product->ImpD Pd-H (Dehalogenation)

Caption: Reaction scheme showing the origin of critical impurities. IMP-C and IMP-D are the most difficult to control process-related impurities.[1]

Diagram 2: Analytical Decision Tree

A logic flow for selecting the correct analytical technique based on the stage of development.

AnalyticalDecision Start Sample Characterization Need Process In-Process Control (IPC) Start->Process Release Final Product Release Start->Release Structure Structural Elucidation Start->Structure HPLC Method A: HPLC-UV (Cost-Effective, Robust) Process->HPLC Routine Monitoring Release->HPLC Assay & Purity LCMS Method B: UPLC-MS (High Sensitivity, ID) Release->LCMS Trace Impurities (GTI) Structure->LCMS Mass Confirmation NMR 1H-NMR / 2D-NMR (Regioisomer Confirmation) Structure->NMR Isomer Check Check Check HPLC->Check Is Impurity > 0.10%? Check->LCMS Yes (Identify)

Caption: Decision matrix for selecting between HPLC-UV, LC-MS, and NMR based on the analytical objective (IPC vs. Release).

References

  • Migliorini, A., et al. (2012). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 17(4), 4508-4521. Link

  • BenchChem. (2025).[2] "Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples." Technical Support Guides. Link

  • Li, P., et al. (2012).[4] "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Journal of Organic Chemistry, 77, 3127-3133.[1][4] Link

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation. Link

Sources

A Researcher's Guide to Confirming Indazole Regiochemistry: A NOESY NMR Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] However, its synthesis, particularly N-alkylation or N-arylation, frequently yields a mixture of N1 and N2 regioisomers.[2][3][4] Distinguishing between these isomers is not merely an academic exercise; it is a critical step in drug development, as the biological activity and pharmacokinetic properties of each isomer can differ dramatically.

This guide provides an in-depth exploration of Nuclear Overhauser Effect SpectroscopY (NOESY) as a definitive tool for assigning indazole regiochemistry. We will move beyond a simple recitation of steps to explain the underlying principles, the rationale behind experimental choices, and how NOESY compares to other common analytical techniques.

The Challenge: The Two Faces of a Substituted Indazole

The indazole core possesses two nitrogen atoms in its pyrazole ring, both of which are potential sites for substitution. The resulting N1 and N2 isomers are often difficult to separate chromatographically and can present nearly identical mass spectrometry profiles. While the 1H-indazole tautomer is generally more thermodynamically stable, reaction kinetics can lead to significant formation of the N2 product.[1][2][5] This ambiguity necessitates a robust analytical method to confirm the precise point of attachment for the substituent.

The NOESY Principle: Seeing Through Space

Unlike techniques that rely on through-bond scalar coupling (like COSY or HMBC), NOESY detects through-space dipolar interactions. The Nuclear Overhauser Effect (NOE) arises between nuclei that are spatially proximate (typically < 5 Å), regardless of whether they are connected by chemical bonds.[6][7] This unique characteristic is the key to unambiguously differentiating N1 and N2 indazole isomers.

The logic is straightforward:

  • In an N1-substituted indazole , the protons on the substituent (e.g., the benzylic CH₂ group) are physically close to the H7 proton on the fused benzene ring.

  • In an N2-substituted indazole , the same substituent protons are now spatially close to the H3 proton of the pyrazole ring.

Observing a NOESY cross-peak between the substituent protons and either H7 or H3 provides definitive proof of the substitution pattern.

Caption: Diagnostic NOE correlations for N1 and N2 indazole isomers.

Experimental Protocol: Acquiring a High-Quality 2D NOESY Spectrum

The success of a NOESY experiment hinges on careful parameter selection. NOE signals for small molecules are often weak, requiring optimized acquisition to achieve a good signal-to-noise ratio.[8]

NOESY_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis SamplePrep 1. Sample Preparation (High Purity, ~5-10 mg in 0.6 mL deuterated solvent) Proton1D 2. Acquire 1D ¹H Spectrum (Reference, check purity, and determine spectral width) SamplePrep->Proton1D Setup 3. Set Up 2D NOESY (Set parameters: mixN, d1, nt, ni) Proton1D->Setup Acquire 4. Data Acquisition (Non-spinning, stable temp. Typically 2-12 hours) Setup->Acquire Process 5. Data Processing (Fourier transform, phasing, baseline correction) Acquire->Process Analyze 6. Spectral Analysis (Identify diagonal and cross-peaks) Process->Analyze Confirm 7. Confirm Regiochemistry (Locate key diagnostic cross-peak: Substituent ↔ H7 or H3) Analyze->Confirm

Caption: A typical workflow for NOESY-based structure confirmation.

Step-by-Step Methodology
  • Sample Preparation: A high-quality sample is paramount. Ensure the compound is purified (>95%) to avoid misleading correlations from impurities. Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be free of particulate matter and residual water.[9]

  • Initial 1D ¹H Spectrum: Acquire a standard 1D proton NMR spectrum. This is essential for verifying sample integrity, referencing the chemical shifts, and determining the spectral width (sw) needed for the 2D experiment.

  • 2D NOESY Parameter Setup: This is the most critical phase. The choices made here directly impact the quality of the final data.

ParameterRecommended Value (Small Molecule)Rationale
Mixing Time (mixN) 0.5 - 1.0 secondsThe NOE for small molecules builds up slowly. A longer mixing time is necessary to allow for sufficient magnetization transfer and observe the cross-peaks.[7][8] Start with ~0.6 s and optimize if necessary.
Relaxation Delay (d1) 2.0 - 3.0 secondsShould be at least 1.5 times the longest T₁ relaxation time of the protons of interest. This ensures the system returns to equilibrium between scans, maximizing signal and minimizing artifacts.[10]
Number of Scans (nt) Multiple of 8 or 16 (e.g., 16, 32)NOESY cross-peaks are inherently weak. A higher number of scans is required to build up signal-to-noise. This is often the primary determinant of total experiment time.[9]
Number of Increments (ni) 256 - 512This determines the resolution in the indirect (F1) dimension. 256 is often sufficient for small molecules but can be increased for higher resolution if spectral crowding is an issue.[10]
  • Acquisition: The experiment should be run without sample spinning to avoid modulation artifacts. For long acquisitions, use temperature control to ensure stability.[9]

  • Processing and Analysis: After acquisition, the data is subjected to a 2D Fourier transform. The resulting spectrum is phased and baseline corrected. The key task is to identify the off-diagonal cross-peaks that correlate two different proton signals. The diagnostic cross-peak will link the signals of the substituent's protons to either the H7 or H3 proton, confirming the structure.

A Comparative Look: NOESY vs. The Alternatives

While NOESY is a powerful tool, it is essential to understand its place among other structural elucidation techniques.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is arguably the most powerful alternative to NOESY for this specific problem. It detects correlations between protons and carbons that are separated by 2-3 bonds. This through-bond correlation provides an orthogonal, and equally definitive, method for assignment.[2][11][12]

  • N1-Isomer: A ³J correlation will be observed between the substituent's CH₂ protons and the indazole's C7a carbon.

  • N2-Isomer: A ³J correlation will be observed between the substituent's CH₂ protons and the C3 carbon.

A ¹H-¹⁵N HMBC experiment can also be performed, which directly shows the correlation between the substituent protons and the nitrogen to which they are attached, providing the most direct evidence possible.[11][13] However, this experiment is more time-consuming due to the low natural abundance and gyromagnetic ratio of the ¹⁵N nucleus.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for molecular structure determination, providing an unambiguous 3D model of the molecule in the solid state.[14][15][16] If a suitable crystal can be grown, it provides irrefutable proof of regiochemistry.

Comparison Table
Feature2D NOESY¹H-¹³C HMBCX-ray Crystallography
Principle Through-space ¹H-¹H correlation (< 5 Å)Through-bond ¹H-¹³C correlation (2-3 bonds)X-ray diffraction from a single crystal
Information Confirms spatial proximity; ideal for regiochemistryConfirms covalent framework and connectivityAbsolute 3D structure in the solid state
Sample State SolutionSolutionSolid (single crystal required)
Key Advantage Directly probes the spatial relationship central to the isomeric difference.Strong signals, highly reliable. Less sensitive to molecular tumbling rate than NOESY.Unambiguous, "gold standard" result.
Key Limitation Signals can be weak for small molecules; requires careful parameter optimization.Does not provide through-space or conformational information.Growing a high-quality single crystal can be a significant challenge or impossible.
Typical Time 2 - 12 hours1 - 4 hoursDays to weeks (for crystal growth and data collection)

Final Recommendations

For routine confirmation of indazole regiochemistry in a drug discovery setting, both NOESY and HMBC are excellent, reliable techniques.

  • Choose HMBC for its typically stronger signals and faster acquisition time. It is often the first choice for confirming the covalent backbone of a new molecule.

  • Choose NOESY when HMBC results are ambiguous, when you need to confirm the assignment, or when additional information about the molecule's 3D conformation in solution is desired. The observation of the key NOE provides a direct and intuitive confirmation of the structure.

X-ray crystallography should be pursued when an absolutely definitive structural proof is required for a patent filing or publication, or when the NMR data is inconclusive. However, its reliance on successful crystallization makes it less suitable for high-throughput screening.

By understanding the strengths and causal principles behind each technique, researchers can confidently and efficiently navigate the critical challenge of indazole isomerism, ensuring the progression of the correct molecule in the drug development pipeline.

References

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Stanford University NMR Facility. noesy. Stanford University. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1949–1961. [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Department of Chemistry. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • University of Ottawa. 2D-NOESY Spectra of Small Molecules - Hints And Tips. NMR Facility. [Link]

  • The University of Chicago. (2021, March 10). 1D NOESY made easy. NMR Facility - Chemistry Department. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • O'Reilly, R. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1047. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5858–5869. [Link]

  • Bhor, R., & Tota, M. R. (2022). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Future Medicinal Chemistry, 14(12), 859–862. [Link]

  • Elguero, J., et al. (2000). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Spectroscopy Letters, 33(4), 543-552. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Schmidt, L., et al. (2022). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters, 24(21), 3846–3850. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Curutchet, C., et al. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(29), 8361–8370. [Link]

  • Al-Haiza, M. A., et al. (2022). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 27(19), 6296. [Link]

  • Cannaert, A., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34, 248-260. [Link]

  • Leivers, M. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7793-7797. [Link]

  • Curutchet, C., et al. (2011). Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles. The Journal of Physical Chemistry A, 115(29), 8361-8370. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 27(5), 455-458. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2977. [Link]

  • JEOL. Detecting Organic Nitrogen with 1H-15N HMBC Spectra. ResearchGate. [Link]

  • Santa-Maria, M. D., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(8), 6896–6913. [Link]

  • Zborowski, K., et al. (2007). Substitution effects in N -pyrazole and N -imidazole derivatives along the periodic table. Structural Chemistry, 18, 641-649. [Link]

  • Li, P., et al. (2014). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 16(1), 82-85. [Link]

  • The Proteomics Power Hour. (2021, September 26). Understanding x-ray crystallography structures. YouTube. [Link]

  • Pozharskii, A. F., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(56), 32669-32703. [Link]

  • Morgan, J. P., & Larson, P. A. (2018). X-ray crystallography and the elucidation of the structure of DNA. The British Journal of Radiology, 91(1091), 20180326. [Link]

  • Song, J. J., & Yee, N. K. (2006). Methods of making indazoles. U.S.
  • Elguero, J., et al. (1999). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 37(6), 429-440. [Link]

Sources

cross-validation of biological screening results for indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Paradox

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of approved kinase inhibitors like Axitinib , Pazopanib , and Niraparib . Its ability to mimic the purine ring of ATP allows for high-affinity binding to the kinase hinge region. However, this scaffold presents a unique "Indazole Paradox": the very electronic properties that make it a potent binder also render it susceptible to specific assay artifacts—most notably intrinsic fluorescence and colloidal aggregation .

This guide moves beyond standard screening protocols to establish a rigorous, self-validating framework for indazole compounds. We compare the standard industry primary screen (TR-FRET) against necessary orthogonal biophysical (SPR) and cellular (NanoBRET) modalities to eliminate false positives.

Part 1: The Indazole Artifact Profile

Before selecting a validation method, one must understand why indazoles fail standard screens.

  • Intrinsic Fluorescence (The "Blue" Shift): Many indazole derivatives, particularly benzo[f]indazoles and amino-indazoles, exhibit intrinsic fluorescence with emission maxima between 440–465 nm .

    • Impact: This overlaps with the donor emission of Terbium (Tb) or Europium (Eu) cryptates used in TR-FRET, and the excitation channels of many coumarin-based assays. This leads to false inhibition signals (quenching) or false binding signals (autofluorescence).

  • Colloidal Aggregation: Hydrophobic indazole cores can form sub-micrometer colloids that sequester enzymes non-specifically.

    • Impact: Steep dose-response curves (Hill slope > 2.0) and "sticky" inhibition that disappears upon the addition of detergents (e.g., Triton X-100).

Part 2: Comparative Analysis of Screening Modalities

The following table contrasts the performance of three dominant validation technologies specifically for indazole-based campaigns.

FeatureMethod A: TR-FRET (Biochemical) Method B: SPR (Biophysical) Method C: NanoBRET (Cellular)
Primary Utility High-Throughput Screening (HTS)Kinetic Characterization (

)
Target Engagement (Live Cell)
Indazole Risk High. Scaffold fluorescence interferes with FRET signals.Low. Label-free detection is immune to optical noise.Medium. Tracer competition; requires cell permeability.
Sensitivity pM - nM rangenM - µM range (requires optimization)nM range (physiologically relevant)
Throughput Ultra-High (1536-well)Medium (384-well / 6-channel)Medium-High (384-well)
Cost Per Point Low (<$0.50)High (Chip consumables)Moderate
Validation Verdict Screening Only. Must be validated orthogonally.The "Truth" Maker. Definitive binding confirmation.Physiological Context. Confirms membrane permeability.
Part 3: Experimental Protocols & Self-Validating Workflows
Protocol A: Primary Screen – TR-FRET (with Artifact Correction)

Objective: Identify hits while flagging fluorescence interference.[1]

Reagents:

  • Kinase Target (e.g., VEGFR2, GST-tagged)

  • Tracer: Biotinylated anti-GST antibody + Tb-Cryptate donor

  • Acceptor: AlexaFluor 647-labeled Kinase Tracer

Workflow:

  • Preparation: Dilute indazole compounds in DMSO. Transfer 50 nL to a 384-well low-volume white plate (Greiner).

  • Incubation: Add 5 µL of Kinase/Antibody mix. Incubate 15 mins. Add 5 µL of Tracer. Incubate 60 mins at RT.

  • Readout: Measure on PHERAstar FSX. Excitation: 337 nm. Emission A: 665 nm (FRET). Emission B: 620 nm (Donor).

  • The "Indazole Correction" (Crucial Step):

    • Calculate the Ratio:

      
      .
      
    • Auto-Fluorescence Check: Run a "Buffer + Compound" control (no FRET pair). If Signal > 3x Background, the compound is an optical interferent.

    • Quench Check: Monitor the Donor channel (620 nm) raw intensity. If compound drops Donor signal by >20% compared to DMSO control, it is quenching the donor (Inner Filter Effect).

Protocol B: Orthogonal Validation – Surface Plasmon Resonance (SPR)

Objective: Confirm direct binding and rule out aggregation.

Instrument: Biacore 8K or ProteOn XPR36. Chip: CM5 (Carboxymethylated dextran).

Workflow:

  • Immobilization: Amine couple the Kinase to Flow Cell 2 (FC2) to ~2000 RU. Leave FC1 blank (Reference).

  • Buffer Strategy: Running buffer MUST contain 0.05% Tween-20 or P-20 to disrupt promiscuous aggregates.

  • Kinetic Titration: Inject 5-point concentration series of the indazole hit (e.g., 0.1 µM to 10 µM).

    • Contact time: 60s.[2] Dissociation time: 120s.

  • Stoichiometry Check: Calculate

    
    .
    
    • Theoretical

      
      
      
    • Pass Criteria: Experimental

      
       should be 0.8 – 1.2 of Theoretical 
      
      
      
      .
    • Fail Criteria: If Experimental

      
       >> Theoretical (e.g., binding > 100%), the indazole is aggregating or binding super-stoichiometrically (non-specific).
      
Protocol C: Cellular Target Engagement – NanoBRET

Objective: Verify the indazole penetrates the cell membrane and binds the kinase in a complex ATP-rich environment.

Workflow:

  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase fusion vector. Plating density: 20,000 cells/well.

  • Tracer Addition: Add cell-permeable fluorescent tracer (specific to the kinase ATP pocket) at

    
     concentration.
    
  • Competition: Treat cells with serial dilutions of the indazole compound.

  • Readout: Add NanoGlo substrate. Measure Donor (460 nm) and Acceptor (618 nm).

  • Data Analysis: A decrease in BRET ratio indicates the indazole has successfully displaced the tracer intracellularly.

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for indazole compounds, explicitly handling the "Fluorescence" and "Aggregation" branches.

IndazoleValidation Start Indazole Library (Primary Screen) TRFRET Assay: TR-FRET (Biochemical) Start->TRFRET HitAnalysis Hit Identified (>50% Inhibition) TRFRET->HitAnalysis ArtifactCheck Artifact Triage: 1. Donor Quenching? 2. Auto-fluorescence? HitAnalysis->ArtifactCheck Yes Discard DISCARD: False Positive HitAnalysis->Discard No Activity ArtifactCheck->Discard Optical Interference Detected SPR Orthogonal: SPR (Biophysical) ArtifactCheck->SPR Clean Signal StoichCheck Stoichiometry Check: Binding > 1:1? SPR->StoichCheck Aggregation DISCARD: Promiscuous Aggregator StoichCheck->Aggregation Yes (Super-stoichiometric) NanoBRET Cellular: NanoBRET (Target Engagement) StoichCheck->NanoBRET No (1:1 Binding) Lead VALIDATED LEAD (Ready for SAR) NanoBRET->Lead IC50 Correlates

Caption: Decision tree for filtering Indazole-specific artifacts. Note the critical "Artifact Check" post-TR-FRET and "Stoichiometry Check" during SPR to rule out aggregation.

Part 5: Case Study & Data Interpretation

Scenario: A library of 6-bromo-1H-indazole derivatives was screened against VEGFR2.

  • Result A (TR-FRET): Compound IND-042 showed an IC50 of 15 nM. However, the Donor channel (620 nm) signal dropped by 45% compared to DMSO.

    • Interpretation:False Positive. The compound absorbs at the donor emission wavelength (Inner Filter Effect).

  • Result B (SPR): Compound IND-089 showed binding, but the sensorgram did not return to baseline (slow dissociation) and the calculated stoichiometry was 4.5:1.

    • Interpretation:Aggregator. The compound is forming colloids on the sensor chip.

  • Result C (Validated): Compound IND-101 showed clean 1:1 binding in SPR (

    
     = 22 nM) and displaced the tracer in NanoBRET (
    
    
    
    = 45 nM).
References
  • Indazole Scaffold Properties

    • Title: Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold[3]

    • Source: BenchChem[3]

  • Fluorescence Interference

    • Title: Benzo[f]indazoles: A new class of glow dyes for the generation of versatile fluorophores[4]

    • Source: University of the Basque Country (UPV/EHU)
    • URL:[Link]

  • NanoBRET Validation

    • Title: Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational St
    • Source: NCBI / PMC
    • URL:[Link]

  • SPR for Small Molecules

    • Title: Assessing small molecule kinetics and affinity through SPR screening[5][6]

    • Source: News-Medical / Sartorius
    • URL:[Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Bromo-3-(thiophen-2-yl)-1H-indazole is a halogenated heterocyclic compound typically utilized as an intermediate in medicinal chemistry (e.g., kinase inhibitor development). Proper disposal is critical due to the presence of Bromine (Br) , Sulfur (S) , and Nitrogen (N) , which generate hazardous byproducts (HBr, SOx, NOx) if incinerated without appropriate scrubbing.

Immediate Action Directive: Classify this substance as Hazardous Waste (Halogenated Organic) . Do not dispose of down the drain or in general trash.

Chemical Identification Table
PropertyDescription
Chemical Name This compound
Molecular Formula C₁₁H₇BrN₂S
Waste Stream Class Halogenated Organic Solid (or Solvent if dissolved)
Physical State Solid (Powder/Crystalline)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity (Potential)
RCRA Status (USA) Not specifically listed, but regulated as Toxic/Reactive characteristic waste if applicable, or generic organic waste.[1]
UN ID (Generic) UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.)

Hazard Characterization & Risk Assessment

Before disposal, the specific hazards must be acknowledged to select the correct PPE and waste container.[1][2] As a research intermediate, specific toxicological data may be sparse; therefore, the Precautionary Principle applies—treat as highly hazardous.

GHS Classification (Derived from Structural Analogs)
  • H302: Harmful if swallowed.[3][4]

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H411: Toxic to aquatic life with long-lasting effects (Common for halogenated heterocycles).

Incompatibility Matrix
  • Strong Oxidizers: Risk of exothermic reaction and ring oxidation.

  • Strong Acids: Potential for protonation and salt formation; risk of HBr release if heated.

  • Strong Bases: Deprotonation of the indazole N-H (pKa ~14).

Waste Segregation & Classification Flowchart

Effective disposal begins with segregation at the source. Use the following logic to determine the correct waste stream.

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Solution SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' SolidPath->SolidContainer SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck Destruction Final Disposal: High-Temp Incineration with Scrubber SolidContainer->Destruction HaloStream Stream: Halogenated Solvent Waste Container: HDPE Carboy (Red Tag) SolventCheck->HaloStream Yes (or if compound conc. > 2%) NonHaloStream Stream: Non-Halogenated Solvent Waste (Only if <2% Halogen content) SolventCheck->NonHaloStream No (and compound conc. < 2%) HaloStream->Destruction NonHaloStream->Destruction *Check local limits

Figure 1: Decision logic for segregating this compound waste. Note that even in non-halogenated solvents, high concentrations of the brominated compound may necessitate classification as "Halogenated Waste" depending on facility thresholds (typically >1-2% halogen content).

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Objective: Secure containment preventing dust generation and environmental release.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 dust mask or fume hood operation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" drum. Avoid glass if possible to prevent breakage.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write "this compound".

    • Constituents: List "Brominated Organic Solid, Toxic".[5][6]

    • Hazards: Check "Toxic" and "Irritant".[3]

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture potential dust.

    • Use a disposable spatula or scoop. Dispose of the scoop in the same container.

    • Wipe the exterior of the container with a damp paper towel (solvent-dampened if necessary) and dispose of the towel in the solid waste.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent cross-contamination of non-halogenated streams.

  • Classification Rule: Because the compound contains Bromine, the entire solution should default to the Halogenated Waste stream unless the concentration is negligible (<100 ppm) and local regulations allow otherwise.

  • Container: HDPE Carboy (typically 5L, 10L, or 20L).

  • Compatibility: Ensure the solvent carrier is compatible with the carboy material. (e.g., Avoid storing chlorinated solvents in low-grade plastics for extended periods; HDPE is generally safe).

  • Labeling:

    • Identify the solvent (e.g., "Dichloromethane 95%").

    • Identify the solute: "this compound 5%".

    • Critical: Mark the "Halogenated" checkbox on the waste tag.

Spill Response & Emergency Procedures

In the event of a spill, immediate containment is required to prevent exposure and tracking.

Spill Response Workflow:

  • Evacuate & Ventilate: If the spill is significant (>5g or outside a hood), evacuate the immediate area and allow aerosols to settle.

  • PPE Upgrade: Wear chemical splash goggles and, if dust is present, a respiratory mask (N95 or P100).

  • Containment:

    • Solids: Cover with a wet paper towel (water or chemically compatible solvent) to prevent dust dispersal. Scoop up the wet slurry.

    • Liquids: Use vermiculite, sand, or commercial spill pads. Do not use sawdust (combustible).

  • Decontamination: Clean the surface with a detergent solution followed by water. Collect all cleanup materials into the "Hazardous Solid Waste" container.

  • Reporting: Log the incident with your Environmental Health & Safety (EHS) officer.

Final Disposition (Destruction)

The ultimate destruction method for this compound is High-Temperature Incineration .

  • Mechanism: Thermal oxidation at >1000°C.

  • Byproduct Management: The facility must be equipped with a wet scrubber system.

    • Bromine

      
       HBr (Neutralized by caustic scrubber).
      
    • Sulfur

      
       SO₂/SO₃ (Neutralized by scrubber).
      
    • Nitrogen

      
       NOx (Managed via catalytic reduction).
      
  • Prohibited Methods:

    • Do NOT autoclave (release of toxic vapors).

    • Do NOT dispose of via sanitary sewer (aquatic toxicity).

    • Do NOT evaporate solvents to dryness to reduce volume (concentration of hazardous solids).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. [Link]

  • PubChem. (n.d.).[7] Compound Summary: 5-Bromo-1H-indazole (Structural Analog). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Universal Precaution" Approach

As researchers, we often handle compounds where specific toxicological data is sparse. 5-Bromo-3-(thiophen-2-yl)-1H-indazole is a halogenated bis-heterocycle likely used as a scaffold in kinase inhibitor discovery or organic semiconductor synthesis.[1]

Because specific toxicological datasets (RTECS/ECHA) may not exist for this exact coupled molecule, this guide utilizes Structural Activity Relationship (SAR) Read-Across .[1] We derive our safety protocols from its constituent moieties: the 5-bromoindazole core (known irritant/acute toxin) and the thiophene ring (potential photosensitizer/irritant).[1]

Core Directive: Treat this compound as a Category 3 Control Band substance: Potent, Irritating, and potentially Bioactive.

Hazard Identification & Risk Assessment

The following hazards are inferred from the structural components (Indazole + Thiophene + Organobromine).

Hazard ClassGHS Classification (Predicted)H-CodeOperational Implication
Acute Toxicity Category 4 (Oral)H302 Harmful if swallowed.[1][2] Do not eat/drink in the lab.
Skin Irritation Category 2H315 Causes skin irritation.[1][2][3][4] Double gloving required.
Eye Irritation Category 2AH319 Causes serious eye irritation.[1][2][4] Goggles required for powders.[1]
STOT - SE Category 3H335 May cause respiratory irritation.[1][2][4] Fume hood mandatory.
Sensitization Suspected--Thiophene derivatives can be skin sensitizers.[1]

Scientific Insight: The bromine atom at position 5 increases the lipophilicity (LogP) of the molecule, potentially enhancing skin absorption compared to non-halogenated analogs. The thiophene ring introduces electron-rich aromaticity, which can be reactive toward biological nucleophiles under oxidative stress.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. This matrix is designed to prevent exposure during specific laboratory operations.[1]

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: Organobromides can permeate thin nitrile.[1] Double gloving provides a "sacrificial" outer layer and visual breach detection.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can drift around side shields.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Protects wrists/forearms (the most common exposure site) during weighing and transfer.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Primary Control: Do not use N95s as a substitute for engineering controls. If hood work is impossible, use a P100/OV respirator.
PPE Selection Logic (Graphviz Diagram)

PPE_Logic Start Task Assessment IsPowder Is the compound a dry powder? Start->IsPowder IsSolution Is it in solution? Start->IsSolution HoodAvailable Is Fume Hood Available? IsPowder->HoodAvailable Yes EnhancedPPE Enhanced PPE: Splash Goggles + Double Gloves + Tyvek Sleeves IsPowder->EnhancedPPE High Dust Risk IsSolution->HoodAvailable Yes FullPPE Standard PPE: Lab Coat + Safety Glasses + Nitrile Gloves IsSolution->FullPPE Low Splash Risk RespProtection STOP: Require P100/OV Respirator HoodAvailable->RespProtection No HoodWork Proceed in Fume Hood (Sash at safe height) HoodAvailable->HoodWork Yes HoodWork->EnhancedPPE

Figure 1: Decision logic for selecting PPE based on physical state and engineering controls.

Operational Handling Protocol

This protocol ensures containment from storage to reaction.[1]

Phase 1: Storage & Retrieval
  • Environment: Store in a cool, dry place (2–8°C recommended for brominated indazoles to prevent slow debromination or oxidation).

  • Container: Amber glass vial with a PTFE-lined cap.

  • Transport: Never carry the vial by hand. Use a secondary container (bucket/tray) when moving from the fridge to the hood.

Phase 2: Weighing (Critical Risk Step)

Static electricity can cause heterocyclic powders to "jump" or disperse.

  • Setup: Place the balance inside the fume hood or use a powder containment enclosure.

  • Anti-Static: Use an anti-static gun or wipe on the spatula and weighing boat.

  • Transfer: Do not pour. Use a micro-spatula to transfer small amounts.[1]

  • Clean: Immediately wipe the balance area with a solvent-dampened tissue (Acetone or Ethanol) and dispose of the tissue as hazardous waste.[1]

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve the solid as quickly as possible to reduce inhalation risk.[1] Common solvents: DMSO, DMF, DCM.

  • Addition: Add the solvent to the solid (not solid to solvent) to prevent puffing/aerosolization.[1]

Waste Disposal Plan

Improper disposal of halogenated heterocycles is a major compliance violation.[1]

Waste StreamClassificationAction
Solid Waste Hazardous Solid (Halogenated) Collect in a dedicated solid waste drum.[1] Label: "Contains this compound.[1] Toxic/Irritant."
Liquid Waste Halogenated Organic Solvent Do NOT mix with non-halogenated solvents if your facility separates them. The bromine atom requires high-temperature incineration.[1]
Contaminated Sharps Hazardous Sharps Needles/syringes used with this compound must go into a rigid sharps container, never trash.
Gross Spills Hazardous Debris Absorbent pads/pillows used for spills must be bagged, tagged, and treated as hazardous chemical waste.
Emergency Response
Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g/5mL) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major Clean 1. Don PPE 2. Cover with Absorbent 3. Scoop to Waste Minor->Clean Evacuate Evacuate Area Call EHS Major->Evacuate Report Submit Incident Report Evacuate->Report Decon Wipe Surface with Soap/Water -> Acetone Clean->Decon Decon->Report

Figure 2: Immediate response logic for chemical spills.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][5] Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol (it enhances absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

References
  • Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (2023).[1] 5-Bromo-1H-indazole (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

  • EPA. (1987).[1] Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(thiophen-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(thiophen-2-yl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.